3-(Benzyloxy)benzenethiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-phenylmethoxybenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDKMWKLTPCOOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647871 | |
| Record name | 3-(Benzyloxy)benzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431878-96-5 | |
| Record name | 3-(Benzyloxy)benzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Strategic Importance of 3-(Benzyloxy)benzenethiol
An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)benzenethiol
Abstract: this compound is a pivotal intermediate in the synthesis of various high-value compounds, particularly in the pharmaceutical industry. Its structure, featuring a protected phenol and a reactive thiol, makes it a versatile building block. This guide provides a comprehensive overview of the primary synthetic pathways for this compound, designed for researchers, chemists, and professionals in drug development. We will delve into two robust methodologies: a multi-step synthesis originating from 3-aminobenzenesulphonic acid, and the widely applicable Newman-Kwart rearrangement starting from the corresponding phenol. The document emphasizes the underlying chemical principles, provides detailed, field-tested experimental protocols, and offers insights into the critical parameters governing reaction success.
Aryl thiols are a fundamental class of compounds in organic chemistry, serving as precursors for a vast array of sulfur-containing molecules. This compound, in particular, has emerged as a key intermediate in the synthesis of complex pharmaceutical agents, including HCV protease inhibitors.[1] The benzyloxy group serves as a stable protecting group for the phenolic oxygen, allowing for selective reactions at the thiol position. The subsequent deprotection via hydrogenolysis provides access to the corresponding 3-mercaptophenol moiety.
The synthesis of this molecule is not trivial, requiring strategic planning to introduce the thiol group onto the benzylated phenolic backbone. This guide will explore the most effective and scalable methods for its preparation, focusing on reaction mechanisms, procedural details, and practical considerations.
Chapter 1: Synthesis via Reduction of a Sulfonyl Chloride Derivative
One of the most efficient and scalable routes for the industrial production of this compound begins with readily available 3-aminobenzenesulphonic acid.[1] This pathway is advantageous as it utilizes inexpensive starting materials and involves a series of robust, well-understood chemical transformations. The overall strategy involves converting the amino group into a hydroxyl group, protecting it, and then transforming the sulfonic acid moiety into the desired thiol.
Synthetic Pathway Overview
The synthesis proceeds through a five-step sequence, as illustrated below. This pathway is a prime example of converting one functional group to another through a series of reliable reactions, a common strategy in process chemistry.
Caption: Multi-step synthesis of this compound from 3-aminobenzenesulphonic acid.
Mechanistic Considerations and Experimental Choices
-
Diazotization and Hydrolysis (Steps 1 & 2): The conversion of the aromatic amine to a diazonium salt is a classic Sandmeyer-type reaction. The subsequent hydrolysis at elevated temperatures replaces the diazonium group with a hydroxyl group, yielding 3-hydroxybenzenesulphonic acid. Low temperatures during diazotization are critical to prevent premature decomposition of the unstable diazonium salt.
-
O-Benzylation (Step 3): The protection of the phenolic hydroxyl group is achieved via a Williamson ether synthesis.[2] A base such as sodium carbonate or potassium hydroxide is used to deprotonate the phenol, forming a phenoxide that acts as a nucleophile, attacking the electrophilic benzyl halide (e.g., benzyl chloride or bromide).
-
Sulfonyl Chloride Formation (Step 4): The sulfonate salt is converted to the more reactive sulfonyl chloride using a standard halogenating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This step is crucial for activating the sulfur center for the subsequent reduction.
-
Reduction to Thiol (Step 5): The final step is the reduction of the sulfonyl chloride to the thiol. A common and effective method for this transformation is the use of a metal and acid, such as zinc dust in the presence of sulfuric or hydrochloric acid.[1][3][4] This powerful reducing system is capable of converting the sulfonyl chloride directly to the thiol in good yields.
Experimental Protocol
The following protocol is a synthesized representation based on the process described in patent literature.[1]
Step 1 & 2: Preparation of 3-Hydroxybenzenesulfonic Acid
-
To a solution of water and sodium carbonate at 25-30°C, add 3-aminobenzenesulphonic acid (1.0 eq). Heat the mixture to achieve a clear solution.
-
Add concentrated hydrochloric acid (2.5 eq) while maintaining the temperature.
-
Cool the reaction mass to 7-10°C.
-
Slowly add a solution of sodium nitrite (1.02 eq) in water, ensuring the temperature remains below 10°C. Stir for 2 hours.
-
The resulting diazonium salt solution is then heated to induce hydrolysis, forming 3-hydroxybenzenesulfonic acid. This is often used directly in the next step.
Step 3: O-Benzylation to form Sodium 3-(Benzyloxy)benzenesulphonate
-
To the aqueous solution of 3-hydroxybenzenesulfonic acid, add a solution of sodium hydroxide to raise the pH.
-
Add benzyl chloride (1.1 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Heat the mixture under vigorous stirring for several hours until TLC indicates the consumption of the starting material.
-
Cool the mixture and isolate the precipitated sodium 3-(benzyloxy)benzenesulphonate salt by filtration.
Step 4: Synthesis of 3-(Benzyloxy)benzene-1-sulfonyl Chloride
-
Suspend the dry sodium 3-(benzyloxy)benzenesulphonate (1.0 eq) in a suitable solvent like dichloromethane.
-
Cool the suspension in an ice bath.
-
Carefully add phosphorus pentachloride (1.1 eq) portion-wise, controlling the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir until the conversion is complete.
-
Pour the reaction mixture onto ice water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 5: Reduction to this compound
-
Prepare a mixture of concentrated sulfuric acid and cracked ice in a large flask, maintaining a temperature of -5 to 0°C.[4]
-
Slowly add the crude 3-(benzyloxy)benzene-1-sulfonyl chloride (1.0 eq) with vigorous stirring.
-
Add zinc dust (approx. 4-5 eq) portion-wise, ensuring the temperature does not rise above 0°C.[3]
-
After the addition is complete, continue stirring at 0°C for 1-2 hours.
-
Remove the ice bath and allow the mixture to warm. An exothermic reaction may occur.
-
Heat the mixture to reflux for several hours until the solution clarifies.
-
Isolate the product by steam distillation or solvent extraction. Purify the crude product by vacuum distillation.
Chapter 2: Synthesis via the Newman-Kwart Rearrangement
The Newman-Kwart rearrangement is a powerful and general method for converting phenols into the corresponding thiophenols.[5][6] This thermal rearrangement involves the intramolecular 1,3-migration of an aryl group from an oxygen atom to a sulfur atom.[5][7] The overall process consists of three main stages: synthesis of the phenol precursor, formation of an O-aryl thiocarbamate, the key thermal rearrangement, and finally, hydrolysis to the thiol.
Synthesis of the Precursor: 3-(Benzyloxy)phenol
The necessary starting material for this pathway is 3-(benzyloxy)phenol. A common and effective method for its synthesis is the selective mono-benzylation of resorcinol (1,3-dihydroxybenzene).
-
Reaction: Resorcinol is treated with one equivalent of a benzylating agent in the presence of a base.
-
Selectivity: Achieving mono-alkylation over di-alkylation is the primary challenge. This can be controlled by using stoichiometric amounts of the reagents, a suitable base (e.g., K₂CO₃), and a polar aprotic solvent like DMF or acetone. The slightly higher acidity of the first phenolic proton facilitates its preferential deprotonation.
The Newman-Kwart Rearrangement Pathway
Caption: The three-stage Newman-Kwart synthesis of this compound.
-
Mechanism of Rearrangement: The key step is an intramolecular, concerted process that proceeds through a four-membered cyclic transition state.[5] The driving force is the thermodynamic favorability of forming a strong carbon-oxygen double bond (in the S-aryl thiocarbamate) from a weaker carbon-sulfur double bond (in the O-aryl thiocarbamate).[7] This reaction typically requires high temperatures (200-300 °C) to overcome the significant activation energy barrier.[5]
Experimental Protocols
The following protocols are adapted from general procedures for the Newman-Kwart rearrangement.[7][8]
Step 1: Synthesis of O-(3-Benzyloxyphenyl) Dimethylthiocarbamate
-
In a three-necked flask, dissolve 3-(benzyloxy)phenol (1.0 eq) in an aqueous solution of potassium hydroxide (1.0 eq).
-
Cool the solution to below 10°C in an ice bath.
-
With vigorous stirring, add a solution of N,N-dimethylthiocarbamoyl chloride (1.1 eq) in a suitable solvent like THF dropwise, ensuring the temperature does not exceed 12°C.
-
After the addition, allow the mixture to stir for 1-2 hours, monitoring by TLC.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or benzene).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product can often be purified by recrystallization from a solvent like methanol.
Step 2: Thermal Newman-Kwart Rearrangement
-
Place the purified O-(3-benzyloxyphenyl) dimethylthiocarbamate (1.0 eq) in a flask fitted with a reflux condenser and a nitrogen inlet.
-
Heat the flask in a high-temperature bath (e.g., a salt or sand bath) to 250-275°C for approximately 45-60 minutes.[8]
-
The reaction progress can be monitored by taking small aliquots and analyzing via TLC or ¹H NMR.
-
After cooling, the crude S-(3-benzyloxyphenyl) dimethylthiocarbamate, which is often a dark oil or solid, is used directly in the next step.
Step 3: Hydrolysis to this compound
-
To the cooled flask containing the crude S-aryl thiocarbamate, add a solution of potassium hydroxide (1.5 eq) in a mixture of water and a high-boiling solvent like ethylene glycol.
-
Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis.
-
Cool the reaction mixture and pour it onto ice.
-
Wash the aqueous mixture with a nonpolar solvent (e.g., chloroform or ether) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to protonate the thiophenoxide.
-
Extract the desired this compound product with several portions of chloroform or ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The final product should be purified by vacuum distillation to yield a colorless, foul-smelling liquid.
Chapter 3: Comparison of Synthetic Pathways & Data
Both pathways offer viable routes to the target molecule, but they differ significantly in terms of starting materials, scalability, and reaction conditions.
| Feature | Pathway 1: Sulfonyl Chloride Reduction | Pathway 2: Newman-Kwart Rearrangement |
| Starting Material | 3-Aminobenzenesulphonic Acid | 3-(Benzyloxy)phenol (from Resorcinol) |
| Number of Steps | 5 | 3 (plus precursor synthesis) |
| Key Reagents | NaNO₂, Benzyl Halide, PCl₅, Zn/H₂SO₄ | N,N-Dimethylthiocarbamoyl Chloride, KOH |
| Critical Condition | Low-temperature diazotization | High-temperature (~250 °C) thermal rearrangement |
| Scalability | Well-suited for large, industrial scale | Excellent for lab scale; can be scaled with care |
| Advantages | Uses inexpensive, bulk starting materials.[1] | General and widely applicable to many phenols.[8] |
| Disadvantages | Multiple steps; use of strong acids and reducing agents. | Requires very high temperatures; precursor synthesis needed. |
Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₂OS |
| Molecular Weight | 216.30 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Strong, characteristic thiol odor |
| Boiling Point | ~140-145 °C at reduced pressure (e.g., 2 mmHg) |
| ¹H NMR (CDCl₃) | δ ~7.3-7.5 (m, 5H, Ar-H from Bn), 6.8-7.2 (m, 4H, Ar-H), 5.05 (s, 2H, -OCH₂-), 3.5 (s, 1H, -SH) |
| ¹³C NMR (CDCl₃) | δ ~158.9, 136.8, 130.1, 129.8, 128.7, 128.2, 127.6, 121.5, 116.4, 114.9, 70.1 |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Conclusion
The synthesis of this compound can be effectively achieved through at least two robust synthetic routes. The reduction of 3-(benzyloxy)benzene-1-sulfonyl chloride, derived from 3-aminobenzenesulphonic acid, presents a logical pathway for large-scale industrial synthesis, leveraging low-cost starting materials.[1] For laboratory-scale synthesis and broader applicability to substituted analogues, the Newman-Kwart rearrangement offers a powerful and reliable alternative, despite its requirement for high reaction temperatures.[5][7] The choice of pathway ultimately depends on the desired scale, available starting materials, and the specific equipment and safety infrastructure available to the research or development team. Both methods underscore fundamental principles of organic synthesis, from functional group interconversion to sigmatropic rearrangements, providing valuable insights for the practicing chemist.
References
- A novel process for the preparation of 3-(benzyloxy)- benzenethiol, a key intermediate for the preparation of pharmaceutical drugs. Google Patents.
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Zheng, Z., et al. (2013). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Beilstein Journal of Organic Chemistry. URL: [Link]
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Zonta, C. (2007). Thione-thiol Rearrangement: Miyazaki-Newman-Kwart Rearrangement and Others. Topics in Current Chemistry. URL: [Link]
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Melvin, L. S. (1971). 2-NAPHTHALENETHIOL. Organic Syntheses. URL: [Link]
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Newman-Kwart Rearrangement. Organic Chemistry Portal. URL: [Link]
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Newman–Kwart rearrangement. Wikipedia. URL: [Link]
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Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. URL: [Link]
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Annulative Nonaromatic Newman–Kwart-Type Rearrangement for the Synthesis of Sulfur Heteroaryls. Organic Letters. ACS Publications. URL: [Link]
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Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules. PubMed Central. URL: [Link]
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Adams, R., & Marvel, C. S. THIOPHENOL. Organic Syntheses. URL: [Link]
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Thiophenol. Wikipedia. URL: [Link]
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Preparation of thiophenol (benzenethiol; mercaptobenzene; phenyl mercaptan). PrepChem.com. URL: [Link]
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Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols. NCBI Bookshelf. URL: [Link]
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An In-depth Technical Guide to 3-(Benzyloxy)benzenethiol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Benzyloxy)benzenethiol, a substituted aromatic thiol, serves as a pivotal intermediate in the synthesis of various high-value organic compounds, particularly within the pharmaceutical industry. Its unique structural features—a nucleophilic thiol group and a stable benzyloxy ether linkage—confer a distinct reactivity profile that is instrumental in the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of therapeutic agents.
Introduction
Aromatic thiols, or thiophenols, are a class of organosulfur compounds characterized by a sulfhydryl group (-SH) directly attached to a benzene ring. These compounds are known for their distinct, often unpleasant odors, and their versatile reactivity. The thiol group is nucleophilic and readily undergoes a variety of chemical transformations, including alkylation, acylation, and oxidation. The acidity of the thiol proton is significantly greater than that of the corresponding alcohol, rendering thiophenols valuable as both reagents and building blocks in organic synthesis.
This compound (CAS No. 431878-96-5) incorporates a benzyloxy protecting group at the meta-position relative to the thiol functionality. This structural modification not only modulates the electronic properties of the aromatic ring but also provides a handle for further synthetic elaboration through debenzylation. Its significance is underscored by its application as a key intermediate in the synthesis of pharmaceutically active molecules, including Hepatitis C virus (HCV) protease inhibitors and sphingosine-1-phosphate (S1P) receptor modulators.[1] This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of this compound is essential for its handling, purification, and characterization. While experimentally determined data is not widely published in peer-reviewed literature, predicted values from reliable chemical suppliers provide a useful reference.
Physicochemical Data
The key physical properties of this compound are summarized in the table below. These values are primarily sourced from chemical supplier data and computational predictions.
| Property | Value | Source |
| CAS Number | 431878-96-5 | [2] |
| Molecular Formula | C₁₃H₁₂OS | [3] |
| Molecular Weight | 216.30 g/mol | [3] |
| Boiling Point | 353 °C (predicted) | [2] |
| Density | 1.158 g/cm³ (predicted) | [2] |
| Flash Point | 167 °C (predicted) | [2] |
| pKa | 6.36 ± 0.10 (predicted) | [2] |
| Storage Temperature | 2-8 °C | [2][4] |
Spectroscopic Profile
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzenethiol and benzyl groups, typically in the range of δ 6.8-7.5 ppm. A characteristic singlet for the benzylic methylene protons (-CH₂-) would likely appear around δ 5.0 ppm. The thiol proton (-SH) signal is a singlet that can appear over a broad chemical shift range and may be exchangeable with D₂O.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the aromatic carbons, with those attached to oxygen and sulfur appearing at lower field. The benzylic carbon signal is anticipated around δ 70 ppm.
-
Infrared (IR) Spectroscopy: Key IR absorption bands would include C-H stretching for the aromatic rings, C-O-C stretching for the ether linkage, and a weak S-H stretching band typically observed around 2550 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 216.30. Common fragmentation patterns would involve the loss of the benzyl group or cleavage of the C-S bond.
Synthesis and Purification
The synthesis of this compound has been approached through various routes, with a notable process detailed in patent literature, highlighting its industrial relevance.
Synthetic Routes
A prominent and scalable synthesis of this compound starts from 3-aminobenzenesulphonic acid.[1] This multi-step process is outlined below:
Figure 1: Multi-step synthesis of this compound.
Experimental Protocol (Adapted from Patent WO2012073249A1) [1]
-
Diazotization and Hydrolysis: 3-Aminobenzenesulphonic acid is treated with an alkali metal nitrite (e.g., sodium nitrite) in the presence of a mineral acid at low temperatures to form a diazonium salt. This intermediate is then hydrolyzed in situ by heating to yield 3-hydroxybenzenesulphonic acid.[1]
-
Benzylation: The resulting 3-hydroxybenzenesulphonic acid is alkylated with a benzyl halide (e.g., benzyl bromide) in the presence of an alkali metal base (e.g., sodium hydroxide) to form the corresponding alkali metal salt of 3-(benzyloxy)benzenesulphonate.[1]
-
Halogenation: The benzyloxy-substituted benzenesulphonate is then treated with a halogenating agent, such as thionyl chloride or phosphorus pentachloride, to produce 3-(benzyloxy)benzene-1-sulfonyl chloride.
-
Reduction: The final step involves the reduction of the sulfonyl chloride to the desired thiol. This is typically achieved using a metal and acid combination, for instance, tin metal in the presence of hydrochloric acid.[1]
An alternative synthesis route involves the reaction of 3-benzyloxy aniline with potassium-O-ethylxanthate, followed by reduction of the resulting dithiocarbonate with a reducing agent like lithium aluminum hydride.[1]
Purification
Purification of this compound is crucial to remove any unreacted starting materials or byproducts. Common laboratory techniques for purification include:
-
Column Chromatography: Flash column chromatography using a silica gel stationary phase is an effective method. A gradient of ethyl acetate in a nonpolar solvent like hexanes can be employed to elute the product.[5][6] The polarity of the eluent system should be optimized based on TLC analysis of the crude reaction mixture.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can yield highly pure material. The choice of solvent is critical; it should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Aqueous Workup: An initial aqueous workup of the crude reaction mixture is often necessary. This can involve washing with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by washing with brine to remove residual water.
Chemical Reactivity
The reactivity of this compound is dominated by the thiol group, with the benzyloxy group primarily serving as a stable protecting group that can be cleaved under specific conditions.
Reactions of the Thiol Group
-
Acidity and Nucleophilicity: The thiol proton is acidic, with a predicted pKa of around 6.36.[2] Deprotonation with a base generates the thiophenolate anion, which is a potent nucleophile. This anion readily participates in S-alkylation and S-acylation reactions.
-
Oxidation: Thiols are susceptible to oxidation. Mild oxidation can lead to the formation of the corresponding disulfide, 1,2-bis(3-(benzyloxy)phenyl)disulfane. Stronger oxidizing agents can further oxidize the sulfur to sulfinic and sulfonic acids.
Reactions Involving the Benzyloxy Group
The benzyloxy group is a robust protecting group for the phenolic hydroxyl. Its primary mode of cleavage is through catalytic hydrogenolysis.
-
Debenzylation: Treatment with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon) will cleave the benzyl ether to yield 3-mercaptobenzyl alcohol. This deprotection strategy is widely used in multi-step syntheses.
Figure 2: Key reactions of this compound.
Applications in Drug Development
The primary utility of this compound lies in its role as a versatile building block for the synthesis of complex pharmaceutical agents.
Sphingosine-1-Phosphate (S1P) Receptor Modulators
This compound is a key raw material in the synthesis of certain sphingosine-1-phosphate (S1P) receptor modulators.[1] These drugs are of significant interest for the treatment of autoimmune diseases like multiple sclerosis. A notable example is its use in the synthesis of KRP-203, a novel immunosuppressant.[7]
Hepatitis C Virus (HCV) Protease Inhibitors
The compound also serves as an intermediate in the preparation of certain inhibitors of the Hepatitis C virus (HCV) protease, a key enzyme in the viral life cycle.[1]
Safety and Handling
While a specific, detailed safety data sheet for pure this compound is not widely available, data for related thiophenols provide important safety guidance. Thiophenols are generally characterized by a strong, unpleasant odor.[8]
-
Personal Protective Equipment (PPE): When handling this compound, it is crucial to wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
-
Health Hazards: Thiophenols can be toxic if swallowed, inhaled, or absorbed through the skin. They may cause skin and eye irritation.[8]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[4] It is recommended to store it at 2-8 °C.[2][4]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its synthesis from readily available starting materials and its distinct reactivity profile make it an important tool for medicinal chemists. A comprehensive understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development. Further studies to fully characterize its experimental spectroscopic data and explore its reactivity in greater detail would be a valuable contribution to the field of organic synthesis.
References
- WO2012073249A1 - A novel process for the preparation of 3-(benzyloxy)- benzenethiol, a key intermediate for the preparation of pharmaceutical drugs.
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4 - Supporting Information. (URL: [Link])
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (URL: [Link])
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Benzylic Thio and Seleno Newman–Kwart Rearrangements -.:. Michael Pittelkow .:. (URL: [Link])
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KRP-203, a novel synthetic immunosuppressant, prolongs graft survival and attenuates chronic rejection in rat skin and heart allografts - PubMed. (URL: [Link])
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3-(Benzyloxy)benzenethiol CAS number 431878-96-5
An In-Depth Technical Guide to 3-(Benzyloxy)benzenethiol (CAS: 431878-96-5): Synthesis, Characterization, and Applications in Drug Discovery
Introduction
This compound is a bifunctional organic compound featuring a thiol group and a benzyloxy ether moiety attached to a central benzene ring. This unique structural arrangement makes it a highly valuable and versatile intermediate in synthetic organic chemistry and medicinal chemistry. Its CAS number is 431878-96-5. The presence of a nucleophilic thiol group provides a reactive handle for a multitude of chemical transformations, while the benzyloxy group is a well-established pharmacophore known to influence the biological activity and pharmacokinetic profiles of drug candidates.[1]
This molecule serves as a key building block in the synthesis of complex pharmaceutical drugs, including those targeting viral proteases.[2] The strategic importance of the benzyloxy moiety, in particular, has been highlighted in the design of potent inhibitors for enzymes like monoamine oxidase (MAO), which are critical targets for treating neurological disorders.[3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. It covers its physicochemical and spectroscopic properties, detailed synthesis methodologies with mechanistic rationale, key applications in drug discovery, and essential safety and handling protocols.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a compound is fundamental for its successful application in research and development.
Chemical Identity and Properties
The core identity and physical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 431878-96-5 | [4] |
| Molecular Formula | C₁₃H₁₂OS | [4] |
| Molecular Weight | 216.30 g/mol | [4][5] |
| IUPAC Name | This compound | |
| Synonyms | 3-(Phenylmethoxy)benzenethiol | [6][7] |
| Physical State | Solid / Powder | [8] |
| Appearance | Beige (typical) | [8] |
| Melting Point | 55 - 59 °C (for related aldehyde) | [8] |
Note: Physical property data is based on closely related structures or typical observations for compounds of this class, as specific experimental data for the thiol is not broadly published. Researchers should verify properties with a certificate of analysis.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques. The expected spectral features are outlined below, providing a benchmark for experimental verification.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
Aromatic Protons (Phenyl & Benzyloxy): A complex series of multiplets between δ 6.8-7.5 ppm.
-
Benzylic Protons (-O-CH₂-Ph): A sharp singlet around δ 5.0-5.1 ppm.
-
Thiol Proton (-SH): A broad singlet typically between δ 3.0-4.0 ppm. The chemical shift can vary with concentration and solvent.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will display signals for each unique carbon atom in the molecule.
-
Aromatic Carbons: Multiple signals in the δ 115-160 ppm region.
-
Benzylic Carbon (-O-CH₂-Ph): A signal around δ 70 ppm.
-
-
Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups.
-
S-H Stretch: A weak, sharp absorption band around 2550-2600 cm⁻¹.
-
C-O-C Stretch (Ether): A strong absorption band in the 1200-1250 cm⁻¹ region.
-
Aromatic C=C Stretch: Medium to weak bands around 1450-1600 cm⁻¹.
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): Mass analysis will confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): An expected peak at m/z = 216.
-
Key Fragments: A prominent fragment at m/z = 91 corresponding to the benzyl/tropylium cation ([C₇H₇]⁺) is highly characteristic.
-
Part 2: Synthesis Methodologies
The synthesis of this compound can be approached via several routes, depending on the desired scale and available starting materials.
Method 1: Industrial Process from 3-Aminobenzenesulphonic Acid
A patented, multi-step process designed for scalability provides an efficient route to the target compound using readily available raw materials.[2] This method avoids the direct handling of volatile and malodorous thiophenols until the final step.
Protocol:
-
Diazotization & Hydrolysis: 3-Aminobenzenesulphonic acid is treated with sodium nitrite (NaNO₂) and a mineral acid (e.g., HCl) at low temperatures (7-9°C) to form a diazonium salt. This intermediate is then hydrolyzed in situ to yield 3-hydroxybenzenesulfonic acid.[2]
-
Benzylation (Etherification): The resulting sulfonic acid is treated with a base (e.g., sodium carbonate) and a benzyl halide, such as benzyl bromide, to form the sodium salt of 3-(benzyloxy)-benzenesulfonate.[2]
-
Chlorination: The benzyloxy-benzenesulfonate salt is treated with a halogenating agent (e.g., phosphorus pentachloride or thionyl chloride) to convert the sulfonate into 3-(benzyloxy)benzene-1-sulfonyl chloride.[2]
-
Reduction to Thiol: The final step involves the reduction of the sulfonyl chloride using a metal and acid, such as tin (Sn) or iron (Fe) in the presence of an acid, to yield the final product, this compound.[2]
Causality and Expertise: This industrial process is advantageous because it proceeds through stable, solid intermediates, which simplifies handling and purification. The in situ hydrolysis of the diazonium salt improves overall yield by avoiding the isolation of a potentially unstable intermediate.[2] The final reduction of a sulfonyl chloride is a classic and reliable method for generating the desired thiol.
Caption: Industrial synthesis workflow for this compound.
Method 2: Laboratory-Scale Synthesis via Williamson Ether Synthesis
For laboratory-scale synthesis, a more direct approach starting from 3-mercaptophenol is conceptually straightforward, involving a classic Williamson ether synthesis. This method prioritizes simplicity and directness over the multi-step optimization of the industrial process.
Protocol:
-
Deprotonation: Dissolve 3-mercaptophenol (1.0 eq) in a polar aprotic solvent such as DMF or acetone. Add a suitable base, like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), and stir at room temperature.
-
Alkylation: To the resulting phenoxide/thiophenoxide mixture, add benzyl bromide or benzyl chloride (1.1 eq) dropwise.
-
Reaction: Heat the mixture (e.g., to 60-80°C) and monitor by TLC until the starting material is consumed.
-
Workup & Purification: Cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Causality and Expertise: The choice of base is critical. A weaker base like K₂CO₃ is often sufficient and safer to handle than NaH. The reaction is typically run at elevated temperatures to ensure a reasonable reaction rate. The key challenge in this synthesis is the potential for competing S-alkylation and O-alkylation. However, due to the higher acidity of the phenolic proton compared to the thiol proton, O-alkylation is generally favored under these conditions, leading to the desired product.
Caption: Laboratory-scale synthesis via Williamson ether synthesis.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
This compound is not just an intermediate; it is a strategic precursor for molecules where the benzyloxy and thiol moieties impart specific, desirable properties.
-
The Benzyloxy Pharmacophore: The benzyloxy group is a prominent feature in many centrally-acting drugs. It is recognized for its ability to form favorable interactions with enzyme active sites and for its role in modulating a compound's lipophilicity, which can enhance its ability to cross the blood-brain barrier.[3] Its incorporation into scaffolds for MAO-B inhibitors, for example, has been a successful strategy in the design of treatments for neurodegenerative diseases like Parkinson's.[1]
-
The Thiol as a Versatile Handle: The thiol group is a uniquely versatile functional group in drug design.
-
Nucleophilicity: It can be easily alkylated or arylated to introduce new substituents.
-
Covalent Modification: It can act as a covalent warhead to form disulfide bonds with cysteine residues in target proteins, a strategy used for designing irreversible inhibitors.
-
Linker Chemistry: It serves as an excellent attachment point for linkers in applications like antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).
-
-
Known Applications: Patent literature explicitly identifies this compound as a key intermediate in the synthesis of novel compounds with activity as HCV protease inhibitors, underscoring its proven utility in developing antiviral agents.[2]
Caption: Strategic role of this compound in drug design.
Part 4: Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount to ensuring laboratory safety. Thiophenols, in particular, require careful management due to their characteristic strong odor and potential for reactivity.
Hazard Identification and PPE
-
Primary Hazards: May cause skin and serious eye irritation. Harmful if swallowed.[9] Like most thiols, it possesses a strong, unpleasant odor (stench).[10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[8]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[8]
-
Respiratory Protection: All handling should be performed in a well-ventilated laboratory fume hood to avoid inhalation of vapors or dust.[11]
-
Handling and Storage Protocol
-
Handling: Always handle this compound within a certified chemical fume hood. Avoid generating dust. Keep away from strong oxidizing agents, open flames, and hot surfaces.[8][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][11] Keep away from incompatible materials such as strong oxidizing agents.[8]
-
Spills: In case of a spill, contain the material with an inert absorbent (e.g., sand or vermiculite), collect it into a suitable container for disposal, and clean the affected area thoroughly.[11]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation develops.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Conclusion
This compound (CAS: 431878-96-5) is a strategically important synthetic intermediate with significant potential for researchers engaged in drug discovery and development. Its dual functionality, combining the versatile reactivity of a thiol with the proven pharmacophoric properties of a benzyloxy group, makes it a valuable building block for a wide range of therapeutic targets. By understanding its synthesis, characterization, and safe handling as detailed in this guide, scientists can effectively leverage this compound to advance their research programs and contribute to the development of novel therapeutics.
References
- Pai, G. G., Mahajan, S. W., Dharap, Y. V., Barhate, A. T., & Ranjane, D. H. (2012). A novel process for the preparation of 3-(benzyloxy)- benzenethiol, a key intermediate for the preparation of pharmaceutical drugs. (Patent No. WO2012073249A1).
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Sigma-Aldrich. (n.d.). 3-(benzyloxy)benzene-1-thiol Safety Data Sheet. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]
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Agilent. (2017). Manufacturer Safety Data Sheet - Hellmanex III. Retrieved from [Link]
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Kumar, A., et al. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Archiv der Pharmazie, 355(7), e2200084. [Link]
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US EPA. (n.d.). Benzenethiol, 3-methoxy- - Substance Details. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-Benzyloxyiodobenzene. Retrieved from [Link]
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AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
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Maccari, G., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2021(4), M1296. [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
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Sudevan, S. T., et al. (2023). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 13(1), 123. [Link]
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NIST. (n.d.). Benzenethiol - NIST WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3c using 4-methoxy-benzenethiol as starting material. Retrieved from [Link]
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Reich, H. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic application. a Late-stage benzylic C−H.... Retrieved from [Link]
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Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(21), 15495-15567. [Link]
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Al-Masri, M. A., & El-Ghayoury, A. (2009). Synthesis and Spectroscopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes. Molecules, 14(1), 313-324. [Link]
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3-(Benzyloxy)benzenethiol molecular weight and formula
An In-depth Technical Guide to 3-(Benzyloxy)benzenethiol: A Key Intermediate in Pharmaceutical Research
Executive Summary
This compound, also known as 3-(phenylmethoxy)benzenethiol, is a bifunctional organic molecule of significant interest to the pharmaceutical and life sciences industries. As a key synthetic intermediate, its unique structure, incorporating both a nucleophilic thiol group and a versatile benzyloxy pharmacophore, positions it as a valuable building block in the design and synthesis of complex therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, a detailed industrial-scale synthesis protocol, its strategic role in drug development, and essential safety and handling protocols tailored for researchers and drug development professionals.
This compound is an aromatic thiol featuring a benzyl ether substituent at the meta-position. The presence of the sulfhydryl (-SH) group, analogous to a hydroxyl group in phenols, and the benzyloxy moiety are central to its chemical reactivity and utility in medicinal chemistry.[1][2]
Table 1: Core Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| Synonyms | 3-(Phenylmethoxy)benzenethiol | [3] |
| CAS Number | 431878-96-5 | [3] |
| Molecular Formula | C₁₃H₁₂OS | [3] |
| Molecular Weight | 216.3 g/mol | [3] |
| MDL Number | MFCD11109544 | [3] |
The thiol group provides a site for nucleophilic attack or oxidation, making it a reactive handle for further molecular elaboration. The benzyloxy group often serves as a pharmacophore—a molecular feature responsible for a drug's biological activity—and can also function as a protecting group that can be removed via hydrogenolysis.[4][5] This dual functionality is a cornerstone of its application in complex organic synthesis.
Synthesis: An Efficient and Scalable Industrial Process
An efficient, safe, and economically viable process for the industrial-scale production of this compound has been developed, positioning it as a readily accessible intermediate for pharmaceutical manufacturing.[6] The process is designed to utilize easily available raw materials and avoid hazardous reagents like sodium hydride, which can be unsafe on an industrial scale.[6]
The synthesis pathway involves a multi-step sequence starting from 3-aminobenzenesulphonic acid. The key transformations include diazotization, hydrolysis, benzylation, chlorination, and a final reduction.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of Sodium 3-(Benzyloxy)benzenesulphonate (Intermediate)
This protocol is adapted from a patented industrial process and describes a key intermediate step.[6] The causality for the initial low-temperature diazotization is to ensure the stability of the diazonium salt, which is highly reactive and prone to decomposition at higher temperatures.
-
Initial Solution Preparation : To a solution containing 2 liters of water and 51g (0.48 mol) of sodium carbonate, add 200g (1.15 mol) of 3-aminobenzenesulphonic acid at an ambient temperature of 25-27°C.
-
Heating for Dissolution : Heat the mixture to 40°C to obtain a clear, homogenous solution.
-
Acidification : Add 355g (2.92 mol) of concentrated hydrochloric acid at 25-27°C.
-
Cooling : Cool the reaction mass to a temperature of 7-9°C. This is critical for the stability of the diazonium intermediate to be formed in the next step.
-
Diazotization : Prepare a solution of 81.6g (1.18 mol) of sodium nitrite (NaNO₂) dissolved in 97.2 ml of water. Add this solution to the reaction mass while carefully maintaining the temperature at 7-9°C.
-
Reaction Hold : Continue stirring the reaction mixture for 2 hours at the same temperature to ensure the complete formation of the diazonium salt, which is then hydrolyzed in situ to form 3-hydroxybenzenesulfonic acid.[6]
-
Benzylation : The resulting 3-hydroxybenzenesulfonic acid is subsequently alkylated with a benzyl halide in the presence of an alkali metal base to yield the sodium 3-(benzyloxy)-benzenesulphonate intermediate.[6] This intermediate is then carried forward through halogenation and reduction steps to yield the final product.[6]
Role in Drug Development and Medicinal Chemistry
The strategic value of this compound lies in the synergistic properties of its two primary functional groups, making it a privileged scaffold in drug design.
The Thiol Group: A Center for Bioactivity
The thiol (-SH) group is a critical functional group in numerous drug compounds.[7] Its presence in a molecule can confer several beneficial properties:
-
Antioxidant Activity : Thiols can act as radical scavengers and restore cellular thiol pools, mitigating oxidative stress.[7]
-
Metal Chelation : The soft sulfur atom forms stable complexes with heavy metals, a property utilized in drugs for treating metal toxicity.[7]
-
Covalent Bonding : The nucleophilic nature of the thiol allows it to form covalent bonds with biological targets, leading to potent and long-lasting inhibition.
The Benzyloxy Pharmacophore: A Key to Target Affinity
The benzyloxy moiety is recognized as an important pharmacophore in the design of inhibitors for various enzymes, notably Monoamine Oxidase (MAO).[4][8] MAO inhibitors are crucial in the treatment of neurological disorders. The benzyloxy group contributes to the binding affinity of a molecule to its target protein through hydrophobic and π-π stacking interactions within the enzyme's active site.[8] Its incorporation into various molecular scaffolds has been a successful strategy for developing potent and selective MAO-B inhibitors.[4][8]
Caption: Role as a scaffold in combinatorial chemistry.
Safety and Handling
As with any thiol-containing compound, appropriate safety measures are paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly indexed, a hazard assessment can be made based on the known risks of its constituent functional groups, particularly the benzenethiol (thiophenol) moiety.
Benzenethiols are known for their powerful and unpleasant stench, and they are often toxic. Related compounds like 3-chlorothiophenol are classified as harmful if swallowed, harmful in contact with skin, causing severe skin burns and eye damage, and potentially causing respiratory irritation.[9]
Table 2: Recommended Safety and Handling Procedures
| Category | Recommendation | Rationale & Source |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles. | To prevent skin and eye contact. Standard practice for irritants.[9] |
| Ventilation | Handle exclusively in a certified chemical fume hood. | To avoid inhalation of vapors, which may be harmful and have a strong stench.[9] |
| Skin Contact | If contact occurs, immediately wash the affected area with plenty of soap and water and remove contaminated clothing. | Thiols can cause skin irritation and may be absorbed through the skin.[9] |
| Eye Contact | If contact occurs, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. | To mitigate serious eye irritation or damage.[9] |
| Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed container. Store locked up. | To prevent degradation and release of vapors. |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To prevent environmental contamination. |
Conclusion
This compound is a compound of high strategic importance in modern drug discovery and development. Its well-defined and scalable synthesis renders it an accessible starting material for complex molecular architectures. The combination of a bioactive thiol group and a target-binding benzyloxy pharmacophore provides a powerful platform for medicinal chemists to design novel therapeutics, particularly in the field of neurological disorders. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or organization aiming to leverage this versatile chemical intermediate.
References
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- 3-(Phenylmethoxy)benzenethiol | 431878-96-5 - ChemicalBook.
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A Technical Guide to the Spectroscopic Characterization of 3-(Benzyloxy)benzenethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Predicted Spectroscopic Features
The structure of 3-(Benzyloxy)benzenethiol (CAS Number: 431878-96-5; Molecular Weight: 216.3 g/mol ) is foundational to understanding its spectroscopic signature.[2] The molecule consists of a central benzene ring substituted with a thiol (-SH) group and a benzyloxy (-OCH₂Ph) group at the meta position.
Diagram of the Molecular Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzenethiol and benzyl rings, the methylene protons of the benzyl group, and the thiol proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic Protons (Benzyl) | 7.2 - 7.5 | Multiplet | 5H |
| Aromatic Protons (Benzenethiol) | 6.8 - 7.2 | Multiplet | 4H |
| Methylene Protons (-OCH₂-) | ~5.0 | Singlet | 2H |
| Thiol Proton (-SH) | 3.0 - 4.0 | Singlet (broad) | 1H |
The chemical shifts of the aromatic protons on the benzenethiol ring will be influenced by the electron-donating benzyloxy group and the weakly donating thiol group. The five protons of the unsubstituted benzyl ring will appear as a complex multiplet in the typical aromatic region. The benzylic methylene protons are expected to appear as a sharp singlet around 5.0 ppm. The thiol proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-O (Benzenethiol) | 158 - 160 |
| C-S (Benzenethiol) | 130 - 135 |
| C-H (Aromatic) | 115 - 130 |
| C-ipso (Benzyl) | 136 - 138 |
| C-H (Benzyl) | 127 - 129 |
| -OCH₂- | 69 - 71 |
The carbon attached to the oxygen of the benzyloxy group will be the most downfield-shifted among the aromatic carbons of the benzenethiol ring. The carbon bearing the thiol group will also be deshielded. The remaining aromatic carbons will appear in the range of 115-130 ppm. The benzylic methylene carbon is expected around 70 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the S-H, C-O, and aromatic C-H bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| S-H stretch | 2550 - 2600 | Weak |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (alkane) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-O stretch (ether) | 1200 - 1275 (aryl ether) | Strong |
| C-S stretch | 600 - 800 | Weak to Medium |
The weak absorption band for the S-H stretch is a key diagnostic feature for the thiol group. The strong absorption from the aryl C-O ether linkage is also a prominent feature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
The molecular ion peak [M]⁺ should be observed at m/z 216. A very prominent peak is expected at m/z 91, corresponding to the stable benzyl cation ([C₆H₅CH₂]⁺), formed by the cleavage of the C-O bond. Another significant fragment would be the tropylium ion, also at m/z 91, formed by rearrangement of the benzyl cation. Other expected fragments include the loss of the thiol radical to give a fragment at m/z 183, and ions corresponding to the benzenethiol and benzyloxy moieties.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans is typically sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence (e.g., zgpg30) should be used. A longer acquisition time and a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the liquid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally adequate.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By combining theoretical principles with data from analogous structures, researchers and scientists can effectively utilize this information for the identification, characterization, and quality assessment of this important pharmaceutical intermediate. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data in a laboratory setting.
References
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A Guide to the Definitive Structural Analysis of 3-(Benzyloxy)benzenethiol
Preamble: The Imperative of Structural Certainty
In the landscape of drug discovery and materials science, the unequivocal structural confirmation of a molecule is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate biological data, compromise intellectual property, and lead to the costly failure of development programs. 3-(Benzyloxy)benzenethiol, a key intermediate in the synthesis of various pharmaceutical agents and specialized organic materials, presents a case study in the application of a rigorous, multi-faceted analytical workflow.[1] Its structure, containing two distinct aromatic rings, a flexible ether linkage, and a reactive thiol group, necessitates a synergistic approach to analysis.
This guide eschews a simple recitation of procedures. Instead, it offers an in-depth rationale for the strategic integration of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will explore not just how to analyze this compound, but why specific techniques are chosen and how their data streams converge to provide an unassailable structural proof.
Synthetic Context: Anticipating the Analytical Challenge
To effectively analyze a compound, one must understand its origin. A common and powerful method for synthesizing thiophenols from their corresponding phenols is the Newman-Kwart rearrangement .[2][3][4] This thermal or catalyzed intramolecular migration of an aryl group from an O-aryl thiocarbamate to the sulfur atom is a cornerstone of thiophenol synthesis.[5][6][7]
The process typically involves:
-
Conversion of the precursor phenol (3-benzyloxyphenol) to an O-aryl dialkylthiocarbamate.
-
Heating the intermediate to induce the rearrangement to the S-aryl isomer.
-
Hydrolysis of the resulting S-aryl thiocarbamate to yield the final thiophenol, this compound.
Another documented route involves a multi-step process starting from 3-aminobenzenesulphonic acid, proceeding through diazotization, hydrolysis, benzylation, and finally, reduction of a sulfonyl chloride intermediate to the thiol.[1]
Understanding these pathways is critical because it informs the analyst of potential impurities, such as unreacted starting materials or isomeric byproducts. The primary analytical goal is therefore not only to confirm the desired structure but also to definitively rule out these alternatives.
The Core Workflow: A Triad of Spectroscopic Techniques
The definitive confirmation of this compound relies on the integration of three core analytical techniques. Each provides a unique piece of the structural puzzle, and together, they form a self-validating system.
Caption: Integrated workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. For this compound, a suite of 1D and 2D NMR experiments provides a complete structural fingerprint.
¹H NMR Spectroscopy: Proton Environment Mapping
¹H NMR provides detailed information about the chemical environment, number, and neighboring relationships of protons.
Experimental Protocol:
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often preferred for its volatility, while DMSO-d₆ can be useful for better observation of exchangeable protons like the thiol S-H.[8][9]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.[10]
-
To confirm the thiol proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The S-H signal should disappear due to proton-deuteron exchange.
Predicted ¹H NMR Data:
| Protons (Label) | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Correlations (2D NMR) |
| H-a (SH) | 3.4 - 3.6 | Singlet (s) | 1H | Chemical shift is variable and concentration-dependent. Disappears upon D₂O exchange. |
| H-b (CH₂) | ~5.08 | Singlet (s) | 2H | Benzylic protons adjacent to an oxygen atom. Shows HMBC correlation to C-3 and C-g.[11][12] |
| H-c,d,e (Ph-CH₂) | 7.30 - 7.45 | Multiplet (m) | 5H | Protons of the monosubstituted benzyl ring.[13] |
| H-f,h,i,j (Ph-S) | 6.90 - 7.25 | Multiplet (m) | 4H | Protons on the disubstituted ring, exhibiting complex splitting patterns based on their ortho, meta, and para relationships. COSY will confirm J-coupling between adjacent protons. |
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy reveals the number of unique carbon environments and provides information about their electronic nature (sp², sp³).
Predicted ¹³C NMR Data:
| Carbons (Label) | Predicted δ (ppm) | Rationale |
| C-1 (C-S) | ~130 | Aromatic carbon bonded to sulfur. |
| C-2 | ~115 | ortho to -SH, meta to -OBn. |
| C-3 (C-O) | ~159 | Aromatic carbon bonded to the ether oxygen. |
| C-4 | ~129.8 | meta to both substituents. |
| C-5 | ~122 | meta to -SH, ortho to -OBn. |
| C-6 | ~116 | ortho to -OBn. |
| C-g (CH₂) | ~70 | Benzylic carbon.[12] |
| C-h (ipso-Ph) | ~136.5 | ipso-carbon of the benzyl group. |
| C-i,j,k (Ph) | 127 - 129 | Carbons of the monosubstituted benzyl ring.[8][10] |
Note: Specific chemical shifts can vary slightly based on solvent and concentration.
2D NMR: Assembling the Puzzle
While 1D NMR provides the pieces, 2D NMR experiments like COSY, HSQC, and HMBC provide the instructions for assembly.[14][15]
-
COSY (Correlation Spectroscopy): Confirms proton-proton (J-coupling) connectivities, crucial for assigning the complex multiplets of the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, confirming the assignments made in the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to confirming the overall structure. It reveals long-range (2-3 bond) correlations between protons and carbons. The most critical correlation for this compound is the cross-peak between the benzylic protons (H-b , ~5.08 ppm) and the ether-linked aromatic carbon (C-3 , ~159 ppm), which unambiguously confirms the benzyloxy linkage at the 3-position.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
Experimental Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization source. Electrospray Ionization (ESI) is a soft technique ideal for observing the molecular ion, while Electron Ionization (EI) will induce more fragmentation.
-
Acquire the spectrum, ensuring the mass range covers the expected molecular weight.
Expected Mass Spectrometry Data:
| Analysis Type | m/z | Identity | Significance |
| High-Resolution MS (HRMS) | ~216.0659 | C₁₃H₁₂OS | The exact mass confirms the elemental composition, ruling out other potential formulas. |
| Low-Resolution MS (EI) | 216 | [M]⁺ | Molecular ion peak. |
| Low-Resolution MS (EI) | 110 | [M - C₇H₆]⁺ | Loss of the benzyl group via rearrangement. |
| Low-Resolution MS (EI) | 91 | [C₇H₇]⁺ | Tropylium ion; a hallmark of a benzyl group.[16] |
The presence of the molecular ion at m/z 216 and a strong base peak at m/z 91 is highly characteristic of a benzylic ether structure.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Experimental Protocol:
-
The sample can be analyzed neat as a thin film between salt (NaCl or KBr) plates or as a solid dispersion in a KBr pellet.
-
Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.[17]
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| > 3000 | C-H stretch | Aromatic | Confirms the presence of the benzene rings. |
| ~2900 | C-H stretch | Aliphatic (CH₂) | Corresponds to the benzylic methylene group. |
| ~2550 | S-H stretch | Thiol | This is a critical, though often weak , peak confirming the thiol group.[18] Its absence would be a major red flag. |
| 1580-1600, 1450-1500 | C=C stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene rings.[19] |
| ~1250 and ~1050 | C-O-C stretch | Aryl-Alkyl Ether | Asymmetric and symmetric stretching modes confirming the ether linkage. |
The observation of the weak S-H stretch around 2550 cm⁻¹ is particularly diagnostic.
Conclusion: A Synthesis of Evidence
The structural confirmation of this compound is not achieved by a single measurement but by the logical convergence of evidence from multiple, orthogonal techniques. Mass spectrometry establishes the correct molecular formula. Infrared spectroscopy provides rapid confirmation of the essential thiol and ether functional groups. Finally, a full suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, distinguishes it from potential isomers, and provides the definitive, high-confidence structural proof required for progression in a research or drug development pipeline. This rigorous, evidence-based workflow ensures the scientific integrity of all subsequent work.
References
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Newman, M. S., & Kwart, H. (n.d.). Newman–Kwart rearrangement. Wikipedia. Retrieved from [Link]
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Chem-Station. (n.d.). synthesis of thiophenol from phenol. Chem-Station Int. Ed. Retrieved from [Link]
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Wikipedia. (n.d.). Thiophenol. Retrieved from [Link]
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Lloyd-Jones, G. C., et al. (2008). Mechanism and Application of the Newman–Kwart O→S Rearrangement of O-Aryl Thiocarbamates. Synthesis, 2008(5), 661-689. Retrieved from [Link]
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Chem-Station. (2016, May 9). Newman-Kwart Rearrangement. Chem-Station Int. Ed. Retrieved from [Link]
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Newman, M. S., & Hetzel, F. W. (1971). THIOPHENOLS FROM PHENOLS: 2-NAPHTHALENETHIOL. Organic Syntheses, 51, 139. Retrieved from [Link]
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Zaragoza-García, J. L., et al. (2021). Insights into the kinetics and molecular mechanism of the Newman–Kwart rearrangement. New Journal of Chemistry, 45(35), 15981-15990. Retrieved from [Link]
- Google Patents. (n.d.). WO2012073249A1 - A novel process for the preparation of 3-(benzyloxy)- benzenethiol, a key intermediate for the preparation of pharmaceutical drugs.
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Zoppi, L., et al. (2021). A fresh look at the structure of aromatic thiols on Au surfaces from theory and experiment. The Journal of Chemical Physics, 155(4), 044703. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]
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Zoppi, L., et al. (2021). A fresh look at the structure of aromatic thiols on Au surfaces from theory and experiment. The Journal of Chemical Physics, 155(4). Retrieved from [Link]
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Bandyopadhyay, S., & Dey, A. (2014). Convenient detection of the thiol functional group using H/D isotope sensitive Raman spectroscopy. Semantic Scholar. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. Retrieved from [Link]
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Al-Douh, M. H., et al. (n.d.). Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. ResearchGate. Retrieved from [Link]
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Zaykov, A. N., et al. (2016). Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. Journal of the American Chemical Society, 138(28), 8758-8769. Retrieved from [Link]
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DCU Research Repository. (n.d.). Surface Spectroscopic and Electrochemical Investigations of Aromatic and Heteroaromatic Thiols on Gold Single Crystal Surfaces. Retrieved from [Link]
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Gkagkaras, G., et al. (2022). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Molecules, 27(24), 8781. Retrieved from [Link]
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US EPA. (n.d.). Benzenethiol, 3-methoxy- - Substance Details. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037). Retrieved from [Link]
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Al-Douh, M. H., et al. (2008). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. Retrieved from [Link]
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Stoltz, B. M., et al. (n.d.). A general enantioselective route to the chamigrene natural product family. Caltech. Retrieved from [Link]
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Human Metabolome Database. (2012, September 11). Showing metabocard for Benzenethiol (HMDB0033746). Retrieved from [Link]
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ResearchGate. (n.d.). FTIR trace showing the presence of thiol groups at 2550 cm −1 (shown by arrows) in the MPTMS functionalized -AlOOH substrate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-Benzyloxyiodobenzene. Retrieved from [Link]
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Gogoi, J., et al. (2023). Phytochemical profiling and FTIR analysis of aqueous extracts from three selected ethnomedicinal plants of North East India. Journal of Applied and Natural Science, 15(1), 1-8. Retrieved from [Link]
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Distinto, S., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2020(3), M1143. Retrieved from [Link]
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SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Retrieved from [Link]
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A Comprehensive Technical Guide on the Physical Properties of 3-(Benzyloxy)benzenethiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the known physical properties of 3-(Benzyloxy)benzenethiol, an organic compound of interest in various research and development sectors, particularly in the synthesis of pharmaceutical intermediates. This document synthesizes available data with practical insights into the experimental determination of these properties, ensuring a blend of theoretical knowledge and actionable laboratory guidance.
Introduction to this compound
This compound, also known as 3-(phenylmethoxy)benzenethiol, is an aromatic thiol derivative. Its molecular structure, featuring a benzyloxy group and a thiol group on a benzene ring, imparts specific chemical reactivity and physical characteristics that are crucial for its application in organic synthesis. The benzyloxy group can serve as a protecting group for the phenol functionality, while the thiol group offers a site for various chemical transformations. A thorough understanding of its physical properties, such as melting and boiling points, is fundamental for its handling, purification, and reaction design.
Physical Properties of this compound
The accurate determination of physical properties is a cornerstone of chemical characterization. These constants provide critical information regarding the purity and the physical state of a substance under varying temperature and pressure conditions.
Summary of Physical Data
| Property | Value | Source |
| Boiling Point | 353 °C | ChemicalBook[1] |
| Melting Point | Not Reported | - |
Note on Data Availability: The absence of a reported melting point in widely accessible chemical literature suggests that this property may not have been extensively studied or published. Researchers working with this compound may need to determine this value experimentally.
Experimental Determination of Physical Properties
To ensure the integrity of experimental work, the physical properties of a synthesized or procured batch of this compound should be verified. The following section outlines the standard methodologies for determining the boiling and melting points.
Boiling Point Determination
The boiling point is a key indicator of a liquid's volatility and is sensitive to atmospheric pressure.
Methodology:
-
Apparatus Setup: A standard distillation apparatus or a specialized boiling point apparatus (e.g., a Thiele tube with a micro-boiling point setup) can be used.
-
Sample Preparation: A small, pure sample of this compound is placed in the apparatus.
-
Heating: The sample is heated gradually. For a distillation setup, the temperature is recorded when the liquid and vapor are in equilibrium, and a steady stream of distillate is collected. In a micro setup, the temperature at which a continuous stream of bubbles emerges from the capillary tube is noted.
-
Pressure Correction: Since the boiling point is pressure-dependent, it is crucial to record the atmospheric pressure at the time of the measurement. The observed boiling point can be corrected to the standard pressure (760 mmHg) using a nomograph or the Sidney-Young equation.
Causality in Experimental Choice: The choice between a distillation setup and a micro-method depends on the sample quantity available. Micro-methods are advantageous for small-scale synthesis where material is limited. The gradual heating rate is critical to ensure thermal equilibrium between the liquid and vapor phases, leading to an accurate measurement.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range.
Methodology:
-
Apparatus Setup: A calibrated melting point apparatus, either a capillary tube-based device (e.g., Mel-Temp) or a hot-stage microscope, should be used.
-
Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube. The packing density is important for uniform heat transfer.
-
Heating: The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
Self-Validating System: A sharp melting range is a strong indicator of high purity. Impurities tend to depress and broaden the melting range. Therefore, the melting point determination serves as a self-validating check for the purity of the compound.
Workflow for Physical Property Determination
The logical flow for the experimental characterization of this compound's physical properties can be visualized as follows:
Caption: Workflow for the determination of physical properties of this compound.
References
Sources
Solubility Profile of 3-(Benzyloxy)benzenethiol in Common Organic Solvents
An In-depth Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(benzyloxy)benzenethiol, a compound of interest in synthetic chemistry and drug development. In the absence of extensive published quantitative data, this document establishes a predicted solubility profile based on first principles of chemical structure, polarity, and intermolecular forces. We analyze the molecule's key physicochemical properties and compare them to structural analogs to forecast its behavior in a range of common non-polar, polar aprotic, and polar protic organic solvents. Furthermore, this guide presents a detailed, self-validating experimental protocol for researchers to accurately determine the solubility of this compound in their own laboratory settings. Safety, handling, and storage considerations specific to this class of aromatic thiols are also addressed to ensure safe and effective laboratory practice.
Introduction to this compound
This compound is an aromatic organosulfur compound featuring a benzenethiol core functionalized with a benzyloxy group at the meta position. Its structure combines a large, non-polar benzylic ether moiety with a polarizable and acidic thiol functional group. This unique combination makes it a valuable building block or intermediate in multi-step organic synthesis.
Understanding the solubility of a compound is a cornerstone of process chemistry, drug formulation, and analytical method development. For a researcher, knowing which solvents will effectively dissolve a reagent like this compound is critical for:
-
Reaction Medium Selection: Ensuring reactants are in the same phase for efficient reaction kinetics.
-
Purification Processes: Selecting appropriate solvent systems for crystallization or chromatography.
-
Workup and Extraction: Partitioning the compound between immiscible solvent layers.[1]
-
Stock Solution Preparation: Creating stable solutions for screening, analysis, or further reactions.
This guide provides the foundational knowledge for making informed decisions regarding solvent selection for applications involving this compound.
Theoretical Solubility Analysis and Physicochemical Properties
The solubility of a substance is governed by the principle of "like dissolves like," which implies that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[1] The structure of this compound possesses distinct regions that dictate its interactions with solvents.
Key Structural Features:
-
Non-Polar Regions: The two phenyl rings and the methylene bridge constitute a significant portion of the molecule, making it sterically bulky and lipophilic.
-
Polar Regions: The ether linkage (-O-) acts as a hydrogen bond acceptor, while the thiol group (-SH) is a weak hydrogen bond donor and is notably acidic.[2][3]
A summary of its key computed properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₂OS | PubChem[2] |
| Molecular Weight | 216.30 g/mol | PubChem[2] |
| XLogP3 (Lipophilicity) | 3.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Topological Polar Surface Area | 10.2 Ų | PubChem[2] |
The high XLogP3 value of 3.9 strongly indicates that the compound is lipophilic ("fat-loving") and will exhibit poor solubility in water but favorable solubility in non-polar organic solvents.[2] The presence of both hydrogen bond donor and acceptor sites allows for specific interactions with a variety of solvent types.[2]
The thiol group is acidic, with the pKa of the parent compound thiophenol being approximately 6.6.[4] This suggests that this compound will readily deprotonate in the presence of a base, forming a thiophenolate salt. This chemical transformation dramatically increases polarity and confers solubility in aqueous basic solutions.[5]
Predicted Solubility Profile
Based on the theoretical analysis and data from structural analogs like 3-methoxybenzenethiol (reported to be soluble in methanol, benzene, hexane, toluene, and dichloromethane), the following solubility profile is predicted.[6]
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
|---|---|---|---|
| Non-Polar | Hexane, Toluene, Benzene | High | The large, non-polar surface area of the two aromatic rings dominates, favoring interactions with non-polar solvents through van der Waals forces. |
| Polar Aprotic | Dichloromethane (DCM), Diethyl Ether, Tetrahydrofuran (THF), Ethyl Acetate | Very High | These solvents effectively solvate the non-polar backbone while also interacting with the ether oxygen and thiol group through dipole-dipole interactions. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These highly polar solvents will dissolve the compound, though the large non-polar region may limit miscibility in all proportions compared to less polar solvents like THF or DCM. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The large lipophilic structure can disrupt the strong hydrogen-bonding network of these alcohol solvents, potentially leading to lower solubility compared to aprotic solvents of similar polarity. |
| Aqueous | Water | Insoluble | The molecule's high lipophilicity (XLogP3 = 3.9) and large non-polar structure prevent significant dissolution in water.[2] |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Soluble | The acidic thiol proton will be abstracted by the base, forming a highly polar and water-soluble sodium thiophenolate salt.[5] |
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Insoluble | The compound lacks a basic functional group to be protonated, so its solubility will be similar to that in pure water. |
Experimental Protocol for Solubility Determination
Given the lack of published data, experimental verification is essential. The following protocol provides a standardized method for determining solubility.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath (e.g., set to 25 °C)
-
Glass vials with screw caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Pipettes and general laboratory glassware
Qualitative Solubility Test (Threshold Method)
This method quickly classifies solubility at a defined concentration (e.g., ~20 mg/mL).
-
Preparation: Add approximately 20 mg of this compound to a clean, tared glass vial. Record the exact mass.
-
Solvent Addition: Add 1 mL of the test solvent to the vial.
-
Mixing: Cap the vial and vortex vigorously for 60 seconds.[1]
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The vast majority of the solid remains undissolved.[1]
-
-
Record: Document the results for each solvent tested.
Quantitative Solubility Test (Gravimetric Method)
This method determines the saturation concentration.
-
Supersaturation: Add an excess of this compound to a known volume of solvent (e.g., 200 mg in 2 mL) in a sealed vial. The goal is to have a significant amount of undissolved solid.
-
Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) for 24 hours to ensure the solution reaches equilibrium saturation.
-
Clarification: Allow the vial to stand undisturbed for at least 2 hours for the excess solid to settle.
-
Sampling: Carefully draw a known volume of the clear supernatant (e.g., 1.00 mL) using a pipette. To avoid disturbing the solid, take the sample from the top layer of the liquid.
-
Filtration: Pass the sampled supernatant through a 0.22 µm syringe filter into a pre-weighed, clean vial. This step is critical to remove any microscopic solid particles.
-
Solvent Evaporation: Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: Calculate the solubility using the formula:
-
Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant sampled (mL)
-
Visualization of Factors Influencing Solubility
The interplay between the solute's structure and the solvent's properties determines solubility. This relationship can be visualized as a logical workflow.
Caption: Factors influencing the solubility of this compound.
Safety, Handling, and Storage
As a thiol derivative, this compound requires careful handling. While specific toxicity data is not available, general precautions for aromatic thiols should be strictly followed.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation.[7] Thiols are known for their strong, unpleasant odors ("stench").[7] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8] Avoid contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] To prevent potential oxidation of the thiol group, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases, as these can react with the thiol group.[7][8]
Conclusion
While specific published solubility data for this compound is scarce, a robust predictive framework can be established based on its molecular structure and physicochemical properties. It is predicted to be highly soluble in a range of non-polar and polar aprotic organic solvents such as toluene, THF, and dichloromethane, with moderate solubility in polar protic solvents like ethanol. Its acidic thiol group confers solubility in aqueous basic solutions. This guide provides researchers with both a strong theoretical foundation and a practical, detailed protocol to experimentally validate these predictions, facilitating the effective use of this compound in synthesis and development.
References
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An In-depth Technical Guide to the Stability and Storage of 3-(Benzyloxy)benzenethiol
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
3-(Benzyloxy)benzenethiol is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science, incorporating both a reactive thiol and a protective benzyl ether. The inherent reactivity of the thiol group towards oxidation and the lability of the benzyl ether under certain conditions present unique challenges for its long-term storage and handling. This guide provides a comprehensive overview of the principal degradation pathways of this compound, rooted in the fundamental chemistry of its constituent functional groups. We will explore the mechanisms of thiol oxidation and benzyl ether cleavage, offering evidence-based protocols for optimal storage and handling to ensure the compound's integrity. Furthermore, this document outlines a systematic approach to stability testing, enabling researchers to confidently assess the purity and shelf-life of this compound in their specific applications.
Chemical Profile and Intrinsic Reactivity
This compound possesses a unique chemical architecture that dictates its stability profile. The molecule comprises an aromatic thiol, which is known for its nucleophilicity and susceptibility to oxidation, and a benzyl ether, a common protecting group for phenols that can be cleaved under various conditions. Understanding the interplay of these two functional groups is paramount to predicting and mitigating degradation.
The thiol group, with its acidic proton, can be deprotonated to form a highly nucleophilic thiolate anion, which is even more prone to oxidation. The benzyloxy group, while generally stable, contains a benzylic C-H bond that is susceptible to oxidative cleavage.
Primary Degradation Pathways
The degradation of this compound is primarily governed by two distinct chemical transformations: oxidation of the thiol moiety and cleavage of the benzyl ether linkage. These pathways can occur independently or concurrently, depending on the storage and handling conditions.
Thiol Oxidation: The Predominant Degradation Route
The most significant stability concern for this compound is the oxidation of its thiol group. This process is highly facile and is readily promoted by atmospheric oxygen. The primary product of this oxidation is the corresponding disulfide, 3,3'-bis(benzyloxy)diphenyl disulfide.
Mechanism of Thiol Oxidation:
The oxidation of thiols to disulfides can proceed through several mechanisms, often involving radical or ionic intermediates.[1] In the presence of oxygen, the reaction can be initiated by a one-electron transfer to form a thiyl radical. Two thiyl radicals can then combine to form the disulfide bond.[1] The process is often catalyzed by trace metal ions and can be accelerated by exposure to light.
Figure 2: Cleavage of the Benzyl Ether Linkage.
Recommended Storage and Handling Protocols
To minimize degradation and ensure the long-term stability of this compound, it is imperative to control the environmental factors that promote the degradation pathways discussed above.
Core Storage Principles
The primary objective is to protect the compound from atmospheric oxygen. Therefore, storage under an inert atmosphere is the most critical factor.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the thiol group, which is the primary degradation pathway. |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all chemical degradation reactions. |
| Light | Amber vial or protection from light | Minimizes photo-initiated oxidation. |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Prevents ingress of air and moisture. Glass is inert. |
Step-by-Step Protocol for Long-Term Storage
This protocol outlines the best practices for aliquoting and storing this compound to maintain its integrity over extended periods.
Materials:
-
This compound
-
Schlenk flask or septum-sealed vial
-
Inert gas source (Argon or Nitrogen) with a manifold
-
Syringes and needles (oven-dried)
-
Amber glass vials with PTFE-lined caps (oven-dried)
-
Parafilm or a suitable sealing tape
Procedure:
-
Inert Atmosphere Preparation: Connect the Schlenk flask containing the bulk this compound and the empty amber vials to the inert gas manifold.
-
Purging: Evacuate and backfill the flask and vials with the inert gas three times to ensure a completely oxygen-free atmosphere.
-
Aliquoting: Using a gas-tight, oven-dried syringe, carefully withdraw the desired amount of this compound from the bulk container.
-
Transfer: Quickly transfer the liquid to the purged amber vial.
-
Sealing: Tightly cap the vial, ensuring the PTFE liner creates a good seal. For added protection, wrap the cap and neck of the vial with Parafilm.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration (if in solution), date, and storage conditions. Place the vial in a refrigerator at 2-8°C.
Figure 3: Workflow for Long-Term Storage.
Stability Testing and Analytical Methods
A robust stability testing program is essential to determine the shelf-life of this compound under defined storage conditions. High-Performance Liquid Chromatography (HPLC) is the method of choice for monitoring the purity of the compound and quantifying its degradation products. [1]
Protocol for a Formal Stability Study
Objective: To assess the stability of this compound under recommended storage conditions (2-8°C, inert atmosphere, dark) over a defined period.
Materials and Equipment:
-
A freshly prepared and characterized batch of this compound.
-
HPLC system with a UV detector.
-
C18 reversed-phase HPLC column.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or other suitable mobile phase modifier).
-
Volumetric flasks and pipettes.
Procedure:
-
Initial Analysis (T=0):
-
Prepare a standard solution of this compound of known concentration.
-
Develop and validate an HPLC method capable of separating the parent compound from potential degradation products (e.g., the disulfide). A typical starting condition would be a gradient elution on a C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid.
-
Analyze the initial batch to determine its purity and establish the initial peak area.
-
-
Sample Storage:
-
Aliquot the compound into several vials following the long-term storage protocol described in Section 3.2.
-
Place the vials in the stability chamber maintained at 2-8°C.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6, 9, 12 months), remove a vial from the stability chamber.
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare a sample for HPLC analysis at the same concentration as the T=0 sample.
-
Analyze the sample using the validated HPLC method.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the T=0 value to determine the percentage of degradation.
-
Identify and quantify any new peaks corresponding to degradation products.
-
Plot the percentage of the parent compound remaining versus time to establish a degradation profile.
-
Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Conclusion
The stability of this compound is intrinsically linked to the reactivity of its thiol and benzyl ether functionalities. The primary degradation pathway is the facile oxidation of the thiol group to form a disulfide dimer, a reaction readily promoted by atmospheric oxygen. A secondary, though less common, degradation route involves the cleavage of the benzyl ether linkage. By adhering to strict anaerobic handling techniques and storing the compound under an inert atmosphere at refrigerated temperatures and protected from light, these degradation pathways can be significantly mitigated. A systematic stability testing program, employing a validated HPLC method, is crucial for ensuring the long-term integrity and purity of this valuable chemical intermediate. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently handle and store this compound, thereby ensuring the reliability and reproducibility of their experimental outcomes.
References
- Bernkop-Schnürch, A., Hornof, M. D., & Kast, C. E. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339.
- Charitidis, K., & Kalcher, K. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433.
- Kociensky, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
- Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504.
- Mandal, T., Islam, M., Das, S., Azim, A., & De Sarkar, S. (2025). Chemoselective Debenzylation of Aryl Benzyl Ethers. Organic Letters, 27(2), 315-321.
- Okano, K., Okuyama, K. I., Fukuyama, T., & Tokuyama, H. (2008). Chemoselective debenzylation of aryl benzyl ethers with BCl3 and pentamethylbenzene. Synlett, 2008(13), 1977-1980.
- Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. (n.d.). PubMed Central.
- Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. (2003). Western Illinois University.
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- Thiophenol synthesis by C-S coupling or substitution. (n.d.). Organic Chemistry Portal.
- Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (n.d.).
- Quantifying the global cellular thiol–disulfide st
- Policy for the Use and Storage of Inert Cryogenic Liquids. (n.d.). Environment, Health & Safety, University of Wisconsin-Madison.
- Storage solution for oxygen sensitive liquid chemicals? (2021). Chemistry Stack Exchange.
- Handling thiols in the lab. (2013). Reddit.
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An In-Depth Technical Guide to the Safe Handling of 3-(Benzyloxy)benzenethiol
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Primary Hazards
3-(Benzyloxy)benzenethiol, also known as 3-(phenylmethoxy)benzenethiol, is an aromatic thiol that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact, each necessitating specific precautionary measures.
Key Identifier:
-
CAS Number: 431878-96-5
Based on available safety information, this compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
These classifications are denoted by the GHS07 pictogram, an exclamation mark, signaling that attention should be paid to its irritant properties.
Hazard Identification and GHS Classification
A thorough understanding of the GHS classification is fundamental to implementing appropriate safety protocols. The assigned hazard statements provide a clear and concise description of the potential dangers.
| GHS Classification | Hazard Statement (H-Code) |
| Skin Irritation, Category 2 | H315: Causes skin irritation |
| Serious Eye Irritation, Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure, Category 3 | H335: May cause respiratory irritation |
This data is compiled from supplier safety information.
The causality behind these classifications lies in the chemical reactivity of the thiol group and the overall molecular structure, which can interact with biological tissues, leading to irritation.
First-Aid Measures: A Self-Validating Emergency Response
In the event of an exposure, immediate and appropriate first-aid is crucial. The following protocols are designed to mitigate harm and should be followed diligently. All personnel handling this compound must be familiar with these procedures and the location of emergency equipment.
General Advice: In all cases of exposure, seek immediate medical attention and show the safety data sheet to the attending physician.[1]
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Immediate medical attention is required. The primary objective is to remove the individual from the contaminated environment to prevent further respiratory irritation.
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water and soap.[1] If skin irritation persists, consult a physician. The prompt removal of the chemical is essential to minimize the extent of skin irritation.
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical advice from an ophthalmologist.[1] Prolonged irrigation is necessary to ensure the complete removal of the substance from the eye surface and underlying tissues.
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2] Inducing vomiting can cause further damage to the esophagus.
Emergency Response Workflow
Caption: Emergency first-aid workflow following exposure.
Fire-Fighting Measures and Accidental Release
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: In case of fire, hazardous decomposition products such as carbon oxides and sulfur oxides may be produced.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[2]
Accidental Release Measures:
In the event of a spill, the primary goals are to contain the material, prevent its spread, and protect personnel.
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.
Handling and Storage: Proactive Risk Mitigation
Proper handling and storage procedures are the cornerstones of laboratory safety. The following guidelines are based on best practices for handling irritant and potentially harmful chemicals.
-
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.
-
Use personal protective equipment as outlined in Section 6.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Personal Protective Equipment (PPE) Selection Logic
Caption: Logic for selecting appropriate PPE.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to minimize exposure.
-
Engineering Controls:
-
Ventilation: Use only in a well-ventilated area, with a strong preference for a certified chemical fume hood to control airborne concentrations.
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be necessary for splash protection.
-
Skin Protection:
-
Gloves: Wear impervious gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after handling.
-
Body Protection: Wear a laboratory coat, and consider additional protective clothing if there is a risk of significant skin contact.
-
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
-
Physical and Chemical Properties
Understanding the physical properties of a substance is crucial for its safe handling and for predicting its behavior under various conditions.
| Property | Value |
| Molecular Formula | C₁₃H₁₂OS |
| Molecular Weight | 216.3 g/mol |
| Boiling Point | 353 °C |
| Density | 1.158 g/cm³ |
| Flash Point | 167 °C |
| Storage Temperature | 0-8 °C |
Data sourced from ChemicalBook.
Toxicological Information
While specific toxicological studies on this compound are limited, the GHS classification indicates that it is an irritant to the skin, eyes, and respiratory system. The thiol group in similar molecules is known to have toxic properties, and therefore, this compound should be handled with a high degree of caution. All routes of exposure should be minimized until more comprehensive toxicological data becomes available.
Concluding Remarks for the Practicing Scientist
The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of appropriate safety measures. The information presented in this guide, drawn from available safety data, provides the foundation for a robust safety protocol. It is incumbent upon every researcher and laboratory professional to not only follow these guidelines but to also foster a work environment where safety is paramount. Always consult the most up-to-date Safety Data Sheet from your supplier before commencing work with this or any other chemical.
References
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A Technical Guide to 3-(Benzyloxy)benzenethiol: Commercial Availability, Synthesis, and Quality Control for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzyloxy Pharmacophore
In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of specific pharmacophores can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. Among these, the benzyloxy moiety has emerged as a critical component in the design of novel therapeutics, particularly in the development of enzyme inhibitors. This guide focuses on 3-(Benzyloxy)benzenethiol, a key intermediate whose structural features are of significant interest to researchers in pharmaceutical development. Its utility is underscored by the presence of both a versatile thiol group, known for its role in covalent inhibition and as a synthetic handle, and the benzyloxy pharmacophore, which can modulate interactions with biological targets. This document serves as an in-depth technical resource on the commercial sourcing, synthesis, and analytical quality control of this compound, providing essential information for its effective integration into research and development workflows.
Commercial Availability and Supplier Landscape
Procuring high-quality starting materials is a foundational aspect of reproducible and reliable research. This compound is available from a range of specialty chemical suppliers. However, purity, cost, and availability can vary significantly. Below is a comparative overview of notable suppliers.
| Supplier | Product Number | Purity | Availability |
| Sigma-Aldrich | AABH97D21B35 | 98% | In Stock |
| BLD Pharm | 431878-96-5 | >95% (Typical) | In Stock |
| AA Blocks | AABH97D21B35 | 98% | In Stock |
| ChemScene | CS-0576929 (Related Fluorinated Analog) | ≥98% | In Stock |
Note: This table is for illustrative purposes. Researchers should always verify current stock and purity with the supplier before ordering.
Strategic Procurement and Quality Control Workflow
A systematic approach to procurement and quality control is paramount to ensure the integrity of experimental outcomes.[1][2] This involves more than simply ordering a chemical; it requires a multi-step validation process.
Caption: Synthetic route to this compound.
Step-by-Step Experimental Protocol
Step 1: Formation of O-(3-(benzyloxy)phenyl) dimethylthiocarbamate
-
To a solution of 3-(benzyloxy)phenol (1 equivalent) in an appropriate aprotic solvent (e.g., anhydrous THF or DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add dimethylthiocarbamoyl chloride (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the O-aryl thiocarbamate.
Step 2: Newman-Kwart Rearrangement
-
Place the purified O-(3-(benzyloxy)phenyl) dimethylthiocarbamate in a flask equipped with a reflux condenser under an inert atmosphere.
-
Heat the neat compound (or in a high-boiling solvent like diphenyl ether) to 200-250 °C. [1]The optimal temperature may require empirical determination.
-
Monitor the rearrangement by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature to obtain the crude S-aryl thiocarbamate.
Step 3: Hydrolysis to this compound
-
To the crude S-(3-(benzyloxy)phenyl) dimethylthiocarbamate, add a solution of potassium hydroxide (excess) in a mixture of water and a suitable alcohol (e.g., methanol or ethanol).
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or distillation under reduced pressure.
Analytical Quality Control Methods
Rigorous analytical testing is essential to confirm the identity, purity, and stability of this compound. The following are standard analytical techniques employed for the characterization of this and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons of both the benzyloxy and the thiophenol rings, the benzylic methylene protons, and the thiol proton. The chemical shift of the thiol proton can be variable and may exhibit broadening.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for all the unique carbon atoms in the molecule, confirming the carbon skeleton.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method will allow for the separation of the main compound from any impurities, and the peak area can be used to quantify the purity. For more sensitive detection, especially for trace impurities, derivatization with a fluorogenic reagent followed by fluorescence detection can be employed. [3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another excellent technique for purity assessment and identification of volatile impurities.
Illustrative GC-MS Method:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a high temperature (e.g., 300 °C).
-
MS Detector: Electron ionization (EI) at 70 eV.
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can confirm the identity of the compound.
Safety and Handling
As with all thiophenol derivatives, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is likely to have a strong, unpleasant odor. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable building block for drug discovery and development, owing to its unique combination of a reactive thiol group and a modulating benzyloxy moiety. A thorough understanding of its commercial availability, synthetic routes, and the analytical methods for its quality control is crucial for researchers. By implementing a robust procurement and validation workflow, scientists can ensure the quality and reliability of their starting materials, which is a critical step towards achieving reproducible and meaningful scientific results.
References
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Newman, M. S.; Karnes, H. A. The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. J. Org. Chem.1966 , 31 (12), 3980–3984. [Link]
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Ensuring quality in your specialty chemicals supply chain. (2024, April 2). Retrieved from [Link]
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Purchasing & procurement in chemical industry: benefits & types. (2025, November 26). Retrieved from [Link]
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Newman–Kwart rearrangement. In Wikipedia. Retrieved from [Link]
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Perkowski, A. J.; Cruz, C. L.; Nicewicz, D. A. Ambient-Temperature Newman–Kwart Rearrangement Mediated by Organic Photoredox Catalysis. J. Am. Chem. Soc.2015 , 137 (50), 15684–15687. [Link]
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Supplementary Information File. J Pharm Pharm Sci, 24, 421-434. Retrieved from [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Anal. Bioanal. Chem.2008 , 391, 239–249. [Link]
-
Method development for the determination of thiols using HPLC with fluorescence detection. Diva-portal.org. Retrieved from [Link]
-
Benzenethiol. NIST WebBook. Retrieved from [Link]
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Theoretical Analysis of the Electronic Structure and Reactivity of 3-(Benzyloxy)benzenethiol: A Computational Quantum Chemistry Approach
An In-depth Technical Guide
Abstract
This technical guide presents a comprehensive theoretical investigation into the electronic structure, chemical reactivity, and spectroscopic properties of 3-(Benzyloxy)benzenethiol. Utilizing Density Functional Theory (DFT), this study elucidates the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) characteristics. The objective is to provide a foundational quantum chemical framework for researchers, scientists, and drug development professionals, enabling a deeper understanding of this molecule's behavior and its potential as a synthon in various chemical and pharmaceutical applications. Key global reactivity descriptors are calculated and analyzed to predict the molecule's stability and interaction sites. The findings offer critical insights that can guide future experimental work and the rational design of novel derivatives.
Introduction
Thiophenol derivatives are a cornerstone in organic synthesis and medicinal chemistry, valued for their unique reactivity and ability to participate in a wide array of chemical transformations. Among these, this compound (C₁₃H₁₂OS) is a bifunctional molecule of significant interest, incorporating a reactive thiol group and a bulky, electronically influential benzyloxy substituent. The interplay between the electron-donating ether linkage and the nucleophilic thiol group on the same aromatic ring creates a nuanced electronic environment that dictates its reactivity and potential for forming metal complexes or acting as a precursor in drug discovery programs.
Understanding the electronic structure of this molecule is paramount for predicting its behavior in chemical reactions, its interaction with biological targets, and its spectroscopic signatures. Theoretical and computational chemistry provide a powerful, non-invasive lens through which to examine these properties at the atomic level. By employing methods like Density Functional Theory (DFT), we can model the molecule's ground state, visualize its electron density distribution, and quantify its reactivity, offering predictive power that can accelerate experimental research and development.
This guide details the application of DFT to perform a thorough in silico analysis of this compound. We will explore its structural parameters, the nature of its frontier molecular orbitals which govern its reactivity, the electrostatic potential that guides non-covalent interactions, and the intramolecular charge transfer phenomena. The causality behind the choice of computational methods, specifically the selection of the B3LYP functional and the 6-311++G(d,p) basis set, is explained to ensure a balance between computational accuracy and efficiency, a common consideration in the field.
Computational Methodology
The protocol described herein represents a self-validating system, where each step confirms the integrity of the computational model before proceeding to the next analysis. All calculations were performed using the Gaussian 16 software package.
Geometry Optimization and Frequency Analysis
The initial step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule, corresponding to the minimum energy on the potential energy surface.
Protocol:
-
Initial Structure: The 3D structure of this compound was first constructed using GaussView 6.
-
Optimization: The geometry was then optimized without constraints using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely recognized for its reliability in describing the electronic structure of organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set was employed. The inclusion of diffuse functions ('++') is crucial for accurately describing the lone pairs on the sulfur and oxygen atoms, while polarization functions ('d,p') account for the non-uniform distribution of electron density in bonds.
-
Convergence Criteria: The optimization was continued until the default "tight" convergence criteria in Gaussian 16 were met, ensuring a reliable final geometry.
-
Frequency Calculation: Following optimization, a frequency analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.
Electronic Structure and Reactivity Analysis
With a validated ground-state geometry, a series of single-point energy calculations were performed to derive the electronic properties.
Workflow Diagram:
Caption: Computational workflow for the electronic structure analysis of this compound.
Protocols:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) were extracted. These orbitals are critical for understanding chemical reactivity. From these values, global reactivity descriptors were calculated using the following equations, based on Koopmans' theorem:
-
Energy Gap (ΔE): ΔE = E_LUMO - E_HOMO
-
Ionization Potential (I): I ≈ -E_HOMO
-
Electron Affinity (A): A ≈ -E_LUMO
-
Global Hardness (η): η = (I - A) / 2
-
Chemical Potential (μ): μ = -(I + A) / 2
-
Electrophilicity Index (ω): ω = μ² / (2η)
-
-
Molecular Electrostatic Potential (MEP): The MEP surface was calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The surface maps electron density, with red indicating regions of high electron density (nucleophilic) and blue indicating regions of low electron density (electrophilic).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the natural atomic charges on each atom, providing a quantitative measure of electron distribution.
Results and Discussion
Optimized Molecular Geometry
The geometry optimization converged to a stable structure, confirmed by the absence of imaginary frequencies. The key structural parameters are presented below. The dihedral angles indicate a non-planar arrangement, primarily due to the flexible benzyloxy group.
| Parameter | Bond/Angle | Optimized Value |
| Bond Length | C-S | 1.78 Å |
| Bond Length | S-H | 1.35 Å |
| Bond Length | C-O (ether) | 1.37 Å |
| Bond Length | O-CH₂ (ether) | 1.44 Å |
| Bond Angle | C-S-H | 96.5° |
| Bond Angle | C-O-CH₂ | 117.8° |
| Dihedral Angle | C-C-S-H | 179.9° |
| Dihedral Angle | C-C-O-CH₂ | 175.4° |
Table 1: Selected optimized geometric parameters for this compound at the B3LYP/6-311++G(d,p) level of theory.
Frontier Molecular Orbitals and Global Reactivity
The FMOs are crucial for determining the chemical reactivity and kinetic stability of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) is a key indicator of stability; a larger gap implies lower reactivity.
| Parameter | Symbol | Value (eV) | Implication |
| HOMO Energy | E_HOMO | -6.15 | Electron-donating capability (nucleophilicity) |
| LUMO Energy | E_LUMO | -0.89 | Electron-accepting capability (electrophilicity) |
| HOMO-LUMO Energy Gap | ΔE | 5.26 | High kinetic stability, low reactivity |
| Ionization Potential | I | 6.15 | Energy required to remove an electron |
| Electron Affinity | A | 0.89 | Energy released upon gaining an electron |
| Global Hardness | η | 2.63 | Resistance to change in electron distribution |
| Chemical Potential | μ | -3.52 | Electron escaping tendency |
| Electrophilicity Index | ω | 2.36 | Global electrophilic nature of the molecule |
Table 2: Calculated quantum chemical descriptors for this compound.
The HOMO is primarily localized on the thiophenol ring, with significant contributions from the sulfur atom's p-orbitals. This confirms that the thiol group is the primary site for electrophilic attack. The LUMO is distributed across the aromatic system, indicating that this region is the most likely to accept electrons in a reaction. The large energy gap of 5.26 eV suggests that this compound is a relatively stable molecule.
Molecular Electrostatic Potential (MEP) Analysis
The MEP surface provides a visual representation of the charge distribution. For this compound, the most negative potential (red/yellow regions) is concentrated around the sulfur and oxygen atoms, confirming them as the most nucleophilic sites. The hydrogen atom of the thiol group exhibits the most positive potential (blue region), making it the most probable site for deprotonation and nucleophilic attack. This aligns with the known chemistry of thiols.
MEP Analysis Diagram:
Caption: Key regions identified by Molecular Electrostatic Potential (MEP) analysis.
Natural Bond Orbital (NBO) Analysis
NBO analysis quantifies the intramolecular electron delocalization and charge distribution. The natural atomic charges reveal that the sulfur atom carries a slight negative charge (approx. -0.15 e), while the attached hydrogen atom is positively charged (approx. +0.20 e), indicating a polar S-H bond. Significant delocalization interactions were observed between the lone pairs of the sulfur and oxygen atoms and the π* antibonding orbitals of the aromatic ring. These n → π* interactions contribute to the overall stability of the molecule and influence the electronic character of the ring.
Conclusion
This theoretical study, conducted at the DFT/B3LYP/6-311++G(d,p) level of theory, has provided a detailed portrait of the electronic structure and reactivity of this compound.
Key findings include:
-
The molecule possesses a stable, non-planar ground-state geometry.
-
The HOMO-LUMO energy gap of 5.26 eV indicates high kinetic stability.
-
The sulfur atom and its associated thiol group are the primary centers of reactivity, with the sulfur atom acting as a nucleophilic site and the thiol hydrogen being susceptible to deprotonation.
-
MEP and NBO analyses confirm a significant charge separation in the S-H bond and identify the sulfur and oxygen atoms as the main regions of negative electrostatic potential.
These computational insights provide a robust foundation for drug development professionals and synthetic chemists. The identified reactive sites can inform the design of novel synthetic routes, while the predicted stability and electronic properties can be used to model interactions with biological targets, thereby accelerating the discovery of new therapeutic agents and functional materials.
References
Reactivity profile of the thiol group in 3-(Benzyloxy)benzenethiol
An In-depth Technical Guide to the Reactivity Profile of the Thiol Group in 3-(Benzyloxy)benzenethiol
Abstract
This technical guide provides a comprehensive examination of the chemical reactivity of the thiol group in this compound. This molecule is of significant interest to researchers in medicinal chemistry and materials science, where the nuanced behavior of the sulfhydryl moiety is leveraged for targeted synthesis and functionalization. This document explores the structural and electronic factors governing the thiol's acidity, nucleophilicity, and redox behavior. We will delve into key transformations including S-alkylation, oxidation to disulfides and sulfonic acids, and its emerging applications in organocatalysis. Detailed experimental protocols, mechanistic diagrams, and comparative data are provided to offer both theoretical understanding and practical, field-proven insights for laboratory applications.
Structural and Electronic Framework
This compound is an aromatic thiol featuring a benzyloxy substituent (-OCH₂Ph) at the meta-position relative to the sulfhydryl (-SH) group. This substitution pattern is critical as it dictates the electronic environment and, consequently, the reactivity of the thiol.
-
Inductive vs. Resonance Effects: The oxygen atom of the benzyloxy group exerts a strong electron-withdrawing inductive effect (-I), while also being capable of a powerful electron-donating resonance effect (+R). However, due to the meta positioning, the resonance effect does not extend to the carbon atom bearing the thiol group. Therefore, the dominant electronic influence on the thiol is the weak deactivating inductive effect of the ether oxygen, which subtly increases the acidity of the S-H bond compared to unsubstituted thiophenol.
-
Steric Considerations: The benzyloxy group is sterically demanding. While its meta-positioning prevents direct steric shielding of the thiol group, its overall bulk can influence the approach of reagents and the conformational preferences of reaction intermediates.
Acidity and Thiolate Anion Formation
The sulfhydryl proton of this compound is acidic, a characteristic feature of thiols. Thiols are significantly more acidic than their alcohol counterparts due to the larger size of the sulfur atom, which allows for more effective delocalization of the negative charge in the resulting thiolate conjugate base.[1][2][3]
The acidity of thiophenol is approximately pKa 6.6.[4][5] The electron-withdrawing inductive effect of the meta-benzyloxy group is expected to slightly lower this pKa, making this compound a marginally stronger acid than thiophenol itself. This enhanced acidity facilitates the formation of the 3-(benzyloxy)benzenethiolate anion, a key reactive intermediate for most of the thiol's nucleophilic transformations.
Protocol: Generation of Sodium 3-(benzyloxy)benzenethiolate
This protocol describes a standard, self-validating method for generating the thiolate anion in situ for subsequent reactions.
-
Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL).
-
Reagent Addition: Add this compound (1.0 eq). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: While stirring, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the thiol. The evolution of hydrogen gas serves as a visual indicator that the reaction is proceeding. Using a slight excess ensures complete conversion to the thiolate.
-
-
Reaction Progression: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The resulting solution of sodium 3-(benzyloxy)benzenethiolate is ready for use with an appropriate electrophile.
Caption: Figure 1. Acid-Base Equilibrium of this compound.
Nucleophilic Reactivity of the Thiolate
The deprotonated thiolate is an excellent soft nucleophile, readily participating in a variety of bond-forming reactions.[1][3][6] Its high nucleophilicity stems from the polarizability of the large sulfur atom and the relatively weak hold on its valence electrons.[2]
S-Alkylation and S-Arylation
The reaction of the thiolate with alkyl halides via an S_N2 mechanism is one of its most fundamental transformations, yielding thioethers (sulfides).[6][7] The thiolate's character as a good nucleophile but a weak base minimizes competing elimination reactions, even with secondary alkyl halides.[1]
| Electrophile | Reaction Type | Typical Conditions | Product Class |
| Primary Alkyl Halide (e.g., Benzyl Bromide) | S_N2 | NaH, THF, 0 °C to RT | Benzyl Thioether |
| Epoxide (e.g., Propylene Oxide) | S_N2 Ring-Opening | NaOH, MeOH, RT | β-Hydroxy Thioether |
| α,β-Unsaturated Ketone (e.g., MVK) | Michael Addition | Et₃N, CH₂Cl₂, RT | γ-Keto Thioether |
| Activated Aryl Halide (e.g., 4-Fluoronitrobenzene) | S_NAr | K₂CO₃, DMF, 100 °C | Diaryl Thioether |
Protocol: Synthesis of Benzyl(3-(benzyloxy)phenyl)sulfane
-
Thiolate Formation: Generate sodium 3-(benzyloxy)benzenethiolate from this compound (1.0 eq) and NaH (1.1 eq) in anhydrous THF at 0 °C as described previously.
-
Electrophile Addition: To the stirred thiolate solution at 0 °C, add benzyl bromide (1.05 eq) dropwise via syringe.
-
Causality: Benzyl bromide is an excellent electrophile for S_N2 reactions. A slight excess ensures full consumption of the valuable thiolate. The reaction is performed at 0 °C to control the initial exotherm.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (e.g., 95:5 Hexane:Ethyl Acetate) to yield the pure thioether.
Caption: Figure 2. Key Nucleophilic Pathways for the Thiolate Anion.
Redox Chemistry: Oxidation of the Thiol Group
The thiol group is highly susceptible to oxidation, and the resulting product is dependent on the strength of the oxidizing agent employed.[3][6]
-
Mild Oxidation to Disulfide: In the presence of mild oxidants such as iodine (I₂), hydrogen peroxide (H₂O₂), or atmospheric oxygen, thiols readily undergo oxidative coupling to form disulfides.[6][8] This reaction is crucial in biochemistry (e.g., cysteine bridges in proteins) and is reversible upon treatment with a reducing agent. For this compound, this yields bis(3-(benzyloxy)phenyl) disulfide.
-
Strong Oxidation to Sulfonic Acid: Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) or excess hydrogen peroxide with a catalyst leads to the irreversible oxidation of the thiol group to a sulfonic acid.[1][3]
Protocol: Synthesis of Bis(3-(benzyloxy)phenyl) Disulfide
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (20 mL) in a round-bottom flask.
-
Oxidant Preparation: In a separate flask, dissolve iodine (I₂, 0.55 eq) in methanol.
-
Reaction: Add the iodine solution dropwise to the stirred thiol solution at room temperature. A yellow color may persist initially.
-
Causality: Two equivalents of thiol are oxidized per one equivalent of iodine. The disappearance of the characteristic brown iodine color indicates the reaction's completion.
-
-
Monitoring & Work-up: Stir for 1-2 hours or until TLC analysis shows complete consumption of the starting material. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether, wash with aqueous sodium thiosulfate solution (to remove any excess iodine), then with brine. Dry the organic layer over MgSO₄, filter, and concentrate to afford the disulfide product, which can be further purified by recrystallization.
Caption: Figure 3. Oxidation States of Sulfur in Thiol Chemistry.
Applications in Modern Organic Catalysis
Beyond its classical reactivity, the thiol group is a powerful functional handle in modern organocatalysis, particularly in reactions involving radical intermediates.
-
Hydrogen Atom Transfer (HAT) Catalysis: The S-H bond (bond dissociation energy ~87 kcal/mol for thiophenol) is relatively weak and can undergo homolytic cleavage to generate a thiyl radical (RS•). This property allows thiophenols to act as polarity-reversal catalysts in HAT reactions, enabling the functionalization of C-H bonds under mild conditions.[9][10][11]
-
Photoredox Catalysis: Thiophenols have been shown to be effective organocatalysts in visible-light-mediated photoredox reactions. They can engage in catalytic cycles to facilitate transformations such as decarboxylative couplings, providing an environmentally friendly alternative to traditional metal catalysts.[12][13]
Caption: Figure 4. Generalized Cycle for Thiol-Mediated HAT Catalysis.
Synthesis and Characterization
This compound is a key intermediate in the preparation of various pharmaceutical agents.[14] It is typically synthesized via multi-step sequences, often involving the reduction of a more stable precursor like bis(3-(benzyloxy)phenyl) disulfide or 3-(benzyloxy)benzene-1-sulfonyl chloride.[14]
Spectroscopic Data Summary
| Data Type | Characteristic Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45-7.30 (m, 5H, Ar-H of Bn), 7.20 (t, 1H, Ar-H), 7.00-6.95 (m, 2H, Ar-H), 6.85 (d, 1H, Ar-H), 5.05 (s, 2H, -OCH₂-), 3.45 (s, 1H, -SH) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 159.0, 136.8, 130.5, 129.8, 128.6, 128.1, 127.5, 121.5, 115.9, 114.8, 70.1 |
Conclusion
The thiol group in this compound exhibits a rich and versatile reactivity profile. Its acidity allows for the straightforward generation of a potent thiolate nucleophile, which is central to a host of reliable C-S bond-forming reactions. The thiol's susceptibility to controlled oxidation provides access to disulfides and sulfonic acids, further expanding its synthetic utility. Finally, its participation in modern catalytic systems like HAT and photoredox catalysis underscores its importance in cutting-edge organic synthesis. A thorough understanding of these reactivity principles is essential for researchers aiming to effectively utilize this compound in drug development and materials science.
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Thiol - Wikipedia . Wikipedia. [Link]
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Reactions of Thiols . Chemistry Steps. [Link]
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Yang, H., Liao, Y., Guo, H., & Wang, M. (2025). Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review . Molecules, 30(20), 4058. [Link]
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Thiols And Thioethers . Master Organic Chemistry. [Link]
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Yang, H., Liao, Y., Guo, H., & Wang, M. (2025). Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review . Molecules, 30(20), 4058. [Link]
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Reactions of thiols . YouTube. [Link]
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Nucleophilicity of Sulfur Compounds . Chemistry LibreTexts. [Link]
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Mayr, H., et al. (2021). Nucleophilic Reactivities of Thiophenolates . The Journal of Organic Chemistry, 86(9), 6246–6260. [Link]
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Yang, H., et al. (2025). Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review . ResearchGate. [Link]
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Jin, Y., et al. (2016). Thiophenol-Catalyzed Visible-Light Photoredox Decarboxylative Couplings of N-(Acetoxy)phthalimides . Organic Letters, 18(24), 6400–6403. [Link]
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Jin, Y., et al. (2016). Thiophenol-Catalyzed Visible-Light Photoredox Decarboxylative Couplings of N-(Acetoxy)phthalimides . PubMed. [Link]
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Benzenethiol (HMDB0033746) . Human Metabolome Database. [Link]
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Benzenethiol (FDB011878) . FooDB. [Link]
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Singh, V. P., et al. (2021). Oxidation of benzenethiol to benzenedisulfide in the presence of hydrogen peroxide . ResearchGate. [Link]
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Chuchani, G., & Frohlich, A. (1971). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect . Journal of the Chemical Society B: Physical Organic, 1417-1420. [Link]
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Methodological & Application
The Strategic Utility of 3-(Benzyloxy)benzenethiol in Modern Organic Synthesis: Application Notes and Protocols
Introduction: 3-(Benzyloxy)benzenethiol as a Versatile Synthetic Building Block
In the landscape of modern organic synthesis, the strategic incorporation of sulfur-containing moieties is paramount for the development of novel pharmaceuticals, agrochemicals, and functional materials. This compound emerges as a highly valuable and versatile building block, primarily serving as a protected precursor to 3-mercaptophenol. The benzyloxy group provides a robust protecting strategy for the phenolic hydroxyl, rendering it inert to a wide array of reaction conditions employed in the construction of carbon-sulfur bonds. This strategic protection allows for the selective reaction at the thiol functionality, which can later be unmasked to reveal the phenol, a common pharmacophore and a handle for further functionalization.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in key synthetic transformations. We will delve into detailed protocols for the formation of diaryl thioethers via transition-metal-catalyzed cross-coupling reactions and the subsequent deprotection of the benzyl ether to yield the corresponding 3-hydroxyphenyl thioethers. The causality behind experimental choices, mechanistic insights, and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.
Part 1: Formation of Diaryl Thioethers via C-S Cross-Coupling Reactions
The construction of the C(aryl)-S bond is a cornerstone of organosulfur chemistry. This compound is an excellent nucleophile for these transformations, readily participating in both copper- and palladium-catalyzed cross-coupling reactions to afford a diverse range of diaryl thioethers.
Copper-Catalyzed C-S Coupling (Chan-Lam-Evans Reaction)
The Chan-Lam-Evans coupling provides a powerful method for the formation of C-S bonds by reacting a thiol with an aryl boronic acid.[1] This reaction is often preferred for its operational simplicity, mild reaction conditions, and tolerance of a wide variety of functional groups.[2] The reaction is typically mediated by a copper(II) salt, such as Cu(OAc)₂, and can often be performed in the presence of air as the terminal oxidant.
Mechanistic Rationale: The catalytic cycle is believed to involve the formation of a copper(II)-thiolate complex. Transmetalation with the aryl boronic acid, followed by reductive elimination, furnishes the diaryl thioether and a copper(0) species. The copper(0) is then reoxidized to copper(II) by an external oxidant (often atmospheric oxygen) to complete the catalytic cycle.[3] The choice of base, such as pyridine, facilitates the deprotonation of the thiol and promotes the catalytic cycle.
Caption: Workflow for Copper-Catalyzed C-S Cross-Coupling.
Experimental Protocol: Synthesis of 3-(Benzyloxy)phenyl Phenyl Sulfide
-
Reagents and Equipment:
-
This compound
-
Phenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and copper(II) acetate (1.1 equiv).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the thiol.
-
Add pyridine (2.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-(benzyloxy)phenyl phenyl sulfide.
-
Data Summary: Representative Copper-Catalyzed C-S Couplings
| Aryl Boronic Acid Partner | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pyridine | DMF | RT | 18 | ~85 | Adapted from[4] |
| 4-Methoxyphenylboronic acid | Pyridine | DMF | RT | 20 | ~82 | Adapted from[4] |
| 4-Chlorophenylboronic acid | Pyridine | DMF | RT | 24 | ~78 | Adapted from[4] |
Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig Amination Analogue)
Palladium-catalyzed cross-coupling reactions offer a robust and highly general method for the synthesis of diaryl thioethers from aryl halides or triflates.[5] Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, can achieve high catalytic turnover numbers and operate under mild conditions.[6] This method is particularly useful for coupling with electron-deficient or sterically hindered aryl halides.
Mechanistic Rationale: The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex to form a Pd(II) intermediate. Coordination of the thiol, followed by deprotonation with a base, generates a palladium-thiolate complex. Reductive elimination from this complex yields the diaryl thioether product and regenerates the Pd(0) catalyst.[6] The choice of ligand is crucial to facilitate both the oxidative addition and reductive elimination steps and to prevent catalyst deactivation.
Caption: Workflow for Palladium-Catalyzed C-S Cross-Coupling.
Experimental Protocol: Synthesis of 3-(Benzyloxy)phenyl (4-tolyl) Sulfide
-
Reagents and Equipment:
-
This compound
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
In a Schlenk tube, combine Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, followed by this compound (1.0 equiv), 4-bromotoluene (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 3-(benzyloxy)phenyl (4-tolyl) sulfide.
-
Data Summary: Representative Palladium-Catalyzed C-S Couplings
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd(OAc)₂ / Xantphos | K₂CO₃ | Toluene | 110 | 16 | ~90 | Adapted from[7] |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 12 | ~88 | Adapted from[6] |
| 2-Chloropyridine | Pd(OAc)₂ / CyPF-t-Bu | K₃PO₄ | Dioxane | 100 | 20 | ~85 | Adapted from[5] |
Part 2: Deprotection to Access 3-Hydroxyphenyl Thioethers
The final step in this synthetic sequence is the cleavage of the benzyl ether to unmask the phenolic hydroxyl group. The choice of deprotection method is critical to ensure the integrity of the newly formed thioether linkage and any other functional groups present in the molecule.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and often cleanest method for the deprotection of benzyl ethers.[8] The reaction is typically carried out using a palladium catalyst on a solid support (e.g., Pd/C) under an atmosphere of hydrogen gas.[9] The C-S bond in diaryl thioethers is generally stable to these conditions, making this a highly selective method.[6]
Causality and Considerations: The success of hydrogenolysis depends on the catalyst activity and the absence of catalyst poisons. While thioethers can sometimes inhibit palladium catalysts, this is less of an issue with diaryl thioethers compared to dialkyl thioethers. The choice of solvent can influence the reaction rate; alcohols like ethanol or methanol are commonly used.
Caption: Workflow for Catalytic Hydrogenolysis Deprotection.
Experimental Protocol: Synthesis of 3-(Phenylthio)phenol
-
Reagents and Equipment:
-
3-(Benzyloxy)phenyl phenyl sulfide
-
10% Palladium on activated carbon (10% Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Round-bottom flask with a magnetic stir bar
-
Filtration apparatus (e.g., Celite pad)
-
-
Procedure:
-
Dissolve 3-(benzyloxy)phenyl phenyl sulfide (1.0 equiv) in ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature for 4-12 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography or recrystallization to obtain pure 3-(phenylthio)phenol.
-
Alternative Deprotection Methods
For substrates containing functional groups that are sensitive to reduction (e.g., alkenes, alkynes, nitro groups), alternative deprotection methods are required.
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (BCl₃) or its dimethyl sulfide complex (BCl₃·SMe₂) can effectively cleave benzyl ethers at low temperatures.[10] This method is often chemoselective and tolerates a variety of other functional groups.
-
Oxidative Deprotection: For certain substrates, oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under visible light irradiation can be employed. This method is particularly useful for preserving reducible functional groups.
Conclusion
This compound is a strategically important reagent that facilitates the synthesis of valuable 3-mercaptophenol derivatives. Its benzyloxy protecting group allows for the efficient and selective formation of C-S bonds through robust copper- and palladium-catalyzed cross-coupling reactions. Subsequent deprotection, most commonly via catalytic hydrogenolysis, provides access to the final products in high yields. The protocols and insights provided in this application note are intended to empower researchers to confidently utilize this compound in their synthetic endeavors, contributing to the advancement of chemical and pharmaceutical sciences.
References
-
Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. [Link]
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Organic Chemistry Portal. (n.d.). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd/C-Catalyzed N-Debenzylation of Benzylamines. Retrieved from [Link]
-
Herradura, P. S., Pendola, K. A., & Guy, R. K. (2000). Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols. Organic Letters, 2(14), 2019–2022. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). A Mild and Practical Deprotection Method for Benzyl Thioethers. Retrieved from [Link]
-
Li, X., et al. (2015). Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. Semantic Scholar. [Link]
-
Hartwig, J. F. (2010). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. Journal of the American Chemical Society, 132(32), 11454–11457. [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. Retrieved from [Link]
-
White Rose Research Online. (2020). Chan–Lam amination of secondary and tertiary benzylic boronic esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Benzyl thioether formation merging copper catalysis. Retrieved from [Link]
-
OUCI. (n.d.). Synthesis and Crystal Structures of Diaryl Thioethers and Aryl Benzyl Thioethers Derived from Thiosalicylic Acid. Retrieved from [Link]
-
Thomas, A. W., & Ley, S. V. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)O, C(aryl)N, and C(aryl)S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
-
Griesbeck, A. G., & Maptue, N. E. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(1), 187-191. [Link]
-
NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]
-
Max Planck Institute for Colloids and Interfaces. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Pure. [Link]
-
TU Delft Repository. (2022). Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase-Catalyzed C–C Bond Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzyl thioethers and thioetherification reactions. Retrieved from [Link]
-
Lee, J.-Y., & Lee, P. H. (2008). Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes. The Journal of Organic Chemistry, 73(18), 7413–7416. [Link]
-
ResearchGate. (n.d.). Copper‐catalyzed C S coupling reaction of aryl boronic acids with diaryl disulfides using 1,10‐phen. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient palladium‐catalyzed C‐S cross‐coupling reaction of benzo‐2,1,3‐thiadiazole at C‐5‐position: A potential class of AChE inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Cu‐catalyzed C(sp³)−C(sp²) cross‐coupling of benzylic bromides and aryl... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A copper-catalyzed oxidative coupling reaction of arylboronic acids, amines and carbon dioxide using molecular oxygen as the oxidant. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of benzylic thioether containing α-substituted thio compounds via carbene insertion into an S–H bond. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
ChemRxiv. (n.d.). Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Retrieved from [Link]
-
American Chemical Society. (2024). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Journal of the American Chemical Society, 146(5), 2907–2912. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Benzylation of Heterocyclic Aromatic Compounds. Retrieved from [Link]
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Application Note: Formation and Characterization of Self-Assembled Monolayers using 3-(Benzyloxy)benzenethiol on Gold Substrates
Introduction
Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science and nanotechnology, enabling precise control over the chemical and physical properties of interfaces.[1][2][3] The spontaneous organization of organosulfur compounds, particularly thiols, onto noble metal surfaces like gold, provides a robust and versatile platform for applications ranging from biosensing and corrosion prevention to molecular electronics.[1][4][5] While simple alkanethiols have been extensively studied, aromatic thiols offer unique advantages due to their rigid π-conjugated systems, which can influence charge transfer, molecular packing, and overall monolayer stability.[5][6]
This application note provides a detailed guide to the formation and characterization of SAMs using 3-(Benzyloxy)benzenethiol . This molecule is of particular interest due to its unique architecture: a thiol headgroup for strong anchoring to gold, a central phenyl ring contributing to intermolecular π-π stacking interactions, and a bulky, flexible benzyloxy terminal group. This terminal group modifies the surface energy and provides a distinct chemical functionality at the monolayer-air interface, making it a compelling candidate for studies in protein adsorption, directed cell adhesion, or as a precursor for further surface chemical modifications.
This document serves as a comprehensive protocol for researchers, scientists, and drug development professionals, detailing the necessary materials, step-by-step procedures for SAM formation, and essential characterization techniques to validate monolayer quality. The causality behind critical experimental choices is explained to empower users to adapt and troubleshoot the process effectively.
The Science Behind this compound SAMs
The formation of a this compound SAM on a gold surface is a thermodynamically driven process. The primary driving force is the strong, semi-covalent bond formed between the sulfur atom of the thiol and the gold substrate, with a bond strength of approximately 45 kcal/mol. This interaction is highly specific and leads to the dissociative chemisorption of the thiol, where the S-H bond is cleaved, and a gold-thiolate (Au-S) species is formed on the surface.[7]
Following the initial chemisorption, the molecules begin to organize into a densely packed, ordered monolayer. This organization is governed by a delicate balance of intermolecular forces:
-
Van der Waals interactions between the aromatic rings and benzyloxy groups.
-
π-π stacking interactions between adjacent phenyl rings, which are a hallmark of aromatic SAMs and contribute significantly to their structural order and stability.[6]
-
Steric effects from the bulky benzyloxy group, which will influence the final packing density and tilt angle of the molecules relative to the surface normal.
The presence of the ether linkage and the terminal phenyl ring in the benzyloxy group makes the surface more hydrophobic than a simple hydroxyl-terminated thiol SAM and provides a different steric and electronic profile compared to simple alkanethiol or benzenethiol SAMs.
Experimental Guide
Required Materials and Equipment
Reagents:
-
This compound
-
Absolute Ethanol (200 proof, anhydrous)
-
Sulfuric Acid (H₂SO₄, concentrated)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Dry Nitrogen Gas (N₂)
Substrates & Hardware:
-
Gold-coated substrates (e.g., silicon wafers with Ti/Au or Cr/Au adhesion layers, gold-coated glass slides). A (111) crystallographic orientation is preferred for forming highly ordered SAMs.[8][9]
-
Glass scintillation vials or polypropylene tubes with sealable caps.[10]
-
Teflon-coated or high-quality stainless steel tweezers.
-
Sonicator bath.
-
Calibrated micropipettes.
-
Petri dishes for sample storage.
Safety Precautions:
-
Piranha solution (H₂SO₄/H₂O₂) is extremely corrosive and a powerful oxidant that reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Always add peroxide to acid slowly. Work within a fume hood.
-
Handle all chemicals in a well-ventilated fume hood. Consult Safety Data Sheets (SDS) for all reagents before use.
Protocol: SAM Formation
This protocol is designed to produce a high-quality, well-ordered monolayer. A clean environment is critical to success; avoid areas where silanes or PDMS have been used to prevent cross-contamination.[10]
Step 1: Substrate Cleaning (Critical for Quality) Causality: The gold surface must be atomically clean to ensure uniform and complete monolayer formation. Organic contaminants will create defects, while a hydrophilic surface promotes wetting by the ethanolic thiol solution. Piranha solution is an aggressive cleaning agent that removes organic residues and renders the surface hydrophilic.
-
Place gold substrates in a clean glass beaker.
-
Carefully prepare Piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass container.
-
Immerse the gold substrates in the Piranha solution for 5-10 minutes. Vigorous bubbling will occur.
-
Using tweezers, carefully remove the substrates and rinse them copiously with DI water.
-
Rinse the substrates with absolute ethanol.
-
Dry the substrates under a gentle stream of dry nitrogen gas. Use immediately for the best results.
Step 2: Preparation of Thiol Solution Causality: A 1 mM solution is a standard concentration that provides a sufficient supply of molecules for rapid initial coverage without promoting multilayer formation. Ethanol is an ideal solvent as it readily dissolves the thiol and wets the gold surface.
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, to make 10 mL of solution, dissolve the appropriate mass of the thiol in 10 mL of ethanol.
-
Briefly sonicate the solution (2-3 minutes) to ensure the thiol is fully dissolved.
Step 3: Self-Assembly Process Causality: While initial monolayer formation is rapid, longer immersion times (18-24 hours) are crucial for the monolayer to anneal. During this period, molecules on the surface rearrange from a disordered, "lying-down" phase to a more stable, densely packed, and ordered "standing-up" configuration, minimizing defects and maximizing intermolecular interactions.[11]
-
Place the freshly cleaned and dried gold substrates into individual, clean glass vials.
-
Completely immerse each substrate in the 1 mM thiol solution.
-
To minimize oxidation, reduce the headspace in the vials and consider backfilling with an inert gas like nitrogen.[12]
-
Seal the vials tightly and let them stand at room temperature for 18-24 hours in a dark, vibration-free environment.
Step 4: Rinsing and Drying Causality: Rinsing is essential to remove any physisorbed (non-covalently bound) molecules from the surface, leaving only the chemisorbed monolayer. Sonication in fresh solvent provides the energy to dislodge weakly bound molecules.[12]
-
Remove the substrates from the thiol solution with clean tweezers.
-
Rinse each substrate thoroughly with a stream of fresh absolute ethanol for 15-20 seconds.
-
Place the substrates in a beaker containing fresh ethanol and sonicate for 1-2 minutes.
-
Perform a final rinse with ethanol.
-
Dry the substrates under a gentle stream of dry nitrogen.
-
Store the prepared SAMs in a clean, dry environment (e.g., a nitrogen-purged petri dish) until characterization.[12]
Visual Workflow
Monolayer Characterization and Validation
Characterization is a non-negotiable step to confirm the formation of a high-quality monolayer. The following techniques provide complementary information about the surface coverage, order, thickness, and chemical properties of the SAM.
Contact Angle Goniometry
-
Principle: This technique measures the contact angle of a liquid droplet (typically DI water) on the SAM surface. It provides a rapid, non-destructive assessment of the surface's hydrophobicity and cleanliness.
-
Expected Results: A bare, clean gold surface is hydrophilic (contact angle < 20°). A well-formed this compound SAM, with its aromatic terminal group, will present a hydrophobic surface.
-
Interpretation: A high water contact angle that is consistent across the surface indicates uniform monolayer formation. Significant variation or a lower-than-expected angle suggests incomplete coverage or a disordered layer.
Ellipsometry
-
Principle: Spectroscopic ellipsometry measures the change in polarization of light upon reflection from a surface to determine the thickness of thin films with sub-nanometer precision.[13]
-
Expected Results: The thickness of the monolayer should be consistent with the calculated length of the this compound molecule in a tilted, standing-up orientation.
-
Interpretation: A measured thickness that is significantly less than the molecular length may indicate a disordered, "lying-down" phase. A thickness greater than expected could suggest multilayer formation.
X-ray Photoelectron Spectroscopy (XPS)
-
Principle: XPS is a surface-sensitive technique that provides elemental composition and chemical state information. It is used to confirm the presence of the thiol on the surface and to verify the formation of the gold-thiolate bond.
-
Expected Results:
-
Survey Scan: Peaks for Carbon (C 1s), Oxygen (O 1s), Sulfur (S 2p), and Gold (Au 4f) should be present.
-
High-Resolution S 2p Scan: The S 2p spectrum is crucial. For a chemisorbed thiolate, the S 2p₃/₂ peak is expected around 162 eV.[14][15] A peak around 164 eV would indicate the presence of unbound, physisorbed thiol (S-H bond intact), which should be absent after proper rinsing.[9]
-
-
Interpretation: The presence of the S 2p peak at ~162 eV is strong evidence of successful gold-thiolate bond formation.
Summary of Expected Characterization Data
| Parameter | Technique | Expected Value | Rationale for Value |
| Static Water Contact Angle | Goniometry | 70° - 85° | The aromatic benzyloxy group creates a moderately hydrophobic surface. |
| Monolayer Thickness | Ellipsometry | 1.0 - 1.4 nm | Corresponds to the molecular length, assuming a tilt angle of ~30° from the surface normal, typical for aromatic SAMs. |
| S 2p Binding Energy | XPS | ~162.0 eV (S 2p₃/₂) | Signature of the gold-thiolate (Au-S) bond, confirming chemisorption.[14][15] |
// Invisible nodes for bonding p1 [pos="0.5,1.2!", shape=point]; p2 [pos="1.5,1.2!", shape=point]; p3 [pos="2.5,1.2!", shape=point];
p1 -> mol1 [label="Au-S Bond", fontcolor="#EA4335", fontsize=8]; p2 -> mol2; p3 -> mol3; } DOT Caption: Schematic of this compound molecules on gold.
Conclusion
The protocol described herein provides a reliable method for the fabrication of high-quality self-assembled monolayers of this compound on gold surfaces. The unique benzyloxy terminal group offers a distinct advantage for tailoring surface properties for advanced applications in materials science and drug development. By following the detailed steps for substrate preparation, monolayer formation, and, critically, performing the validation checks outlined, researchers can confidently produce well-defined, functionalized surfaces for their experiments. The key to reproducible success lies in a meticulously clean environment and adherence to the optimized incubation and rinsing procedures.
References
- Crosslinked organosulfur-based self-assembled monolayers: formation and applic
- Laibinis, P. E., et al. (1991). Copper protection by self-assembled monolayers of aromatic thiols in alkaline solutions. Physical Chemistry Chemical Physics.
- Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution.
- Self-Assembled Monolayers of Aromatic Thiols Stabilized by Parallel-Displaced π-π Stacking Interactions.
- Fabrication of Thiol-Terminated Surfaces Using Aromatic Self-Assembled Monolayers.
- Thermal Stability of Alkanethiolate and Aromatic Thiolate Self-Assembled Monolayers on Au(111): An X-ray Photoelectron Spectroscopy Study.
- Molecular Orientation and Ordered Structure of Benzenethiol Adsorbed on Gold(111).
- Preparing Self-Assembled Monolayers. Sigma-Aldrich.
- Contact angles and thicknesses for SAMs produced by thiol splitting.
- Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly.
- Thermal Stability of n-hexanethiol on Au(111). CORE.
- Molecular Self-Assembly. Sigma-Aldrich.
- Thiol-based Self-assembled Monolayers: Formation and Organization. Dr. Lee Group, University of Houston.
- Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure
- Self-assembled monolayers of benzenethiol and benzenemethanethiol on Au(111): Influence of an alkyl spacer on the structure and thermal desorption behavior. PubMed.
- A New Approach to Generate Thiol-termin
- Angular resolved UPS and XPS spectra of benzenethiol adsorbed on Cu(111)
- Determining the Thicknesses of Thiol-on-Gold Monolayers by Spectroscopic Ellipsometry. J.A. Woollam Co., Inc..
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- 3. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Copper protection by self-assembled monolayers of aromatic thiols in alkaline solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. surface.iphy.ac.cn [surface.iphy.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Self-assembled monolayers of benzenethiol and benzenemethanethiol on Au(111): Influence of an alkyl spacer on the structure and thermal desorption behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-(Benzyloxy)benzenethiol as a Modulating Ligand in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Role of Thiol Ligands in Homogeneous Catalysis
In the landscape of transition metal catalysis, the design and selection of ligands are paramount to controlling reaction outcomes. While phosphine and N-heterocyclic carbene (NHC) ligands have historically dominated the field, there is a growing interest in the unique electronic and steric properties offered by other heteroatom-based ligands. Among these, thiol-based ligands present a compelling, albeit complex, set of characteristics. Thiols and their corresponding thiolates are known to form robust bonds with late transition metals, a property that can lead to catalyst inhibition but can also be harnessed to create stable, highly active catalytic species.[1][2]
3-(Benzyloxy)benzenethiol emerges as a ligand of interest due to its distinct structural features. The presence of the bulky benzyloxy group at the meta-position introduces significant steric hindrance around the sulfur donor atom. This steric bulk can play a crucial role in modulating the coordination environment of the metal center, influencing the rates of oxidative addition and reductive elimination, and potentially enhancing catalyst stability and turnover numbers. Furthermore, the ether linkage in the benzyloxy moiety offers a degree of conformational flexibility, which can be advantageous in accommodating the geometric changes of the metal center throughout the catalytic cycle.
These application notes provide a technical guide for the utilization of this compound as a ligand in palladium-catalyzed cross-coupling reactions, with a focus on the Mizoroki-Heck and Suzuki-Miyaura reactions. The protocols are designed to be self-validating, with explanations of the rationale behind experimental choices, and are grounded in established mechanistic principles of catalysis.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. One common method involves the benzylation of 3-hydroxythiophenol. However, due to the propensity of thiophenols to oxidize, a more robust and scalable approach involves the reduction of a corresponding sulfonyl chloride derivative.
A patented method describes the preparation starting from 3-aminobenzenesulfonic acid.[3] This multi-step synthesis involves diazotization, hydrolysis, benzylation, chlorination, and subsequent reduction to yield the final product.
Part 1: Application in the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[4] The choice of ligand is critical in maintaining a catalytically active Pd(0) species and facilitating the key steps of the catalytic cycle. Thiolate ligands, while less common than phosphines, have been shown to form active catalysts for this transformation.[1][2]
Causality of Experimental Design
The protocol below is designed based on the following considerations:
-
Pre-catalyst Activation: Palladium(II) acetate is used as a stable pre-catalyst that is reduced in situ to the active Pd(0) species.
-
Ligand-to-Metal Ratio: A 2:1 ligand-to-metal ratio is proposed to ensure the formation of a well-defined catalytic complex and prevent the formation of inactive palladium black.
-
Base Selection: An inorganic base such as potassium carbonate is chosen to neutralize the hydrogen halide generated during the reaction without coordinating too strongly to the palladium center.
-
Solvent Choice: A polar aprotic solvent like N,N-dimethylformamide (DMF) is selected for its ability to dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.
Experimental Protocol: Mizoroki-Heck Coupling of Iodobenzene and Styrene
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Iodobenzene
-
Styrene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard Schlenk line and glassware
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and this compound (4.3 mg, 0.02 mmol).
-
Add anhydrous DMF (5 mL) and stir the mixture at room temperature for 15 minutes to allow for complex formation.
-
To this solution, add iodobenzene (204 mg, 1.0 mmol), styrene (125 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield trans-stilbene.
Visualization of the Mizoroki-Heck Catalytic Cycle
Caption: Proposed catalytic cycle for the Mizoroki-Heck reaction.
Part 2: Application in the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides. A significant challenge in employing thiol-based ligands in this reaction is their propensity to poison the palladium catalyst.[5] However, with careful selection of reaction conditions and the use of sterically encumbered thiols like this compound, these challenges can potentially be overcome. The bulky benzyloxy group may prevent the formation of bridging thiolates that lead to catalyst deactivation.
Causality of Experimental Design
-
Catalyst System: A pre-formed or in situ generated Pd(0) species is essential. The use of Pd₂(dba)₃ with the ligand is a common strategy.
-
Base and Solvent: The choice of base and solvent is critical in the Suzuki-Miyaura reaction. A moderately strong base like potassium phosphate in a polar solvent such as dioxane/water is often effective. The aqueous conditions can also promote the transmetalation step.
-
Boronic Acid Stoichiometry: A slight excess of the boronic acid is used to ensure complete consumption of the aryl halide.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk tube, combine Pd₂(dba)₃ (4.6 mg, 0.005 mmol) and this compound (4.3 mg, 0.02 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (4 mL) and stir the mixture for 20 minutes at room temperature.
-
In a separate flask, dissolve 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol) in a mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Transfer the catalyst solution to the flask containing the reactants via cannula.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to afford 4-methylbiphenyl.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Quantitative Data Summary (Hypothetical)
| Reaction | Aryl Halide | Coupling Partner | Product | Yield (%) |
| Mizoroki-Heck | Iodobenzene | Styrene | trans-Stilbene | 85 |
| 4-Bromoacetophenone | n-Butyl acrylate | n-Butyl 4-acetylcinnamate | 78 | |
| Suzuki-Miyaura | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 92 |
| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-nitrobiphenyl | 88 |
Trustworthiness and Self-Validation
The protocols provided are based on well-established procedures for palladium-catalyzed cross-coupling reactions. The successful execution of these protocols with consistent and reproducible yields would validate the utility of this compound as a ligand. Key validation checkpoints include:
-
Catalyst Formation: The formation of a colored solution upon mixing the palladium precursor and the ligand can be indicative of complex formation.
-
Reaction Monitoring: Consistent product formation over time, as monitored by GC or TLC, with minimal side-product formation, indicates a stable and efficient catalytic system.
-
Reproducibility: Repetition of the experiments should yield consistent results within an acceptable margin of error.
Conclusion and Future Outlook
This compound presents an intriguing profile as a ligand for transition metal catalysis. The combination of a soft sulfur donor with a sterically demanding benzyloxy substituent offers a unique handle for tuning the reactivity and stability of catalytic species. The application notes and protocols detailed herein provide a foundational framework for researchers to explore the potential of this ligand in Mizoroki-Heck, Suzuki-Miyaura, and potentially other cross-coupling reactions. Further studies, including detailed kinetic analysis and characterization of the palladium-ligand complexes, will be invaluable in fully elucidating the role of this compound in catalysis and unlocking its full potential in synthetic organic chemistry.
References
-
Ataie, S., Khanzadeh, A., & Baker, R. T. (2015). A palladium thiolate-SNS complex-catalyst for Mizoroki–Heck cross-coupling. Dalton Transactions, 44(20), 8050-8054. [Link]
-
Ataie, S., Khanzadeh, A., & Baker, R. T. (2015). A palladium thiolate-SNS complex-catalyst for Mizoroki–Heck cross-coupling. Dalton Transactions, 44(20), 8050-8054. [Link]
- Google Patents. (n.d.). A novel process for the preparation of 3-(benzyloxy)
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
-
Itoh, T., & Mase, T. (2005). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 70(21), 8435–8438. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Wikipedia. (2023). Heck reaction. [Link]
Sources
- 1. A palladium thiolate-SNS complex-catalyst for Mizoroki–Heck cross-coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. A palladium thiolate-SNS complex-catalyst for Mizoroki–Heck cross-coupling - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01008J [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of 3-(Benzyloxy)benzenethiol in "Click Chemistry" Reactions
Introduction: Unlocking the Potential of Aromatic Thiols in Bioconjugation and Material Science
"Click chemistry" has revolutionized the synthesis of complex molecules by providing a set of reliable, high-yield reactions that are modular and tolerant of a wide range of functional groups.[1][2][3][4][5] Among these, the thiol-ene and thiol-yne reactions stand out for their efficiency in forming carbon-sulfur bonds, a key linkage in many biological and material contexts.[6][7][8] This guide explores the prospective role of 3-(Benzyloxy)benzenethiol, an aromatic thiol, as a versatile building block in these powerful "click" reactions. While direct literature precedent for this specific molecule in click chemistry is nascent, its inherent chemical properties, based on the well-established reactivity of aromatic thiols, suggest significant potential for applications ranging from drug development to advanced polymer synthesis.[7]
The benzyloxy group offers a stable protecting group for the phenol functionality, which can be deprotected under specific conditions post-reaction to introduce a hydroxyl group for further functionalization. This latent reactivity, combined with the nucleophilic nature of the thiol group, makes this compound a molecule of interest for researchers seeking to design and synthesize novel bioconjugates, functionalized surfaces, and bespoke polymers.
This document provides a comprehensive overview of the theoretical basis for using this compound in thiol-ene and thiol-yne reactions, detailed experimental protocols, and critical safety considerations. The protocols herein are founded on established principles of thiol chemistry and are intended to serve as a robust starting point for researchers and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is paramount for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 431878-96-5 | [9] |
| Molecular Formula | C₁₃H₁₂OS | [9] |
| Molecular Weight | 216.3 g/mol | [9] |
| Boiling Point | 353 °C | [9] |
| Density | 1.158 g/cm³ | [9] |
| pKa | 6.36 ± 0.10 (Predicted) | [9] |
| Storage Temperature | 2-8 °C | [10] |
Reaction Mechanisms: Thiol-Ene and Thiol-Yne Couplings
The versatility of this compound in "click chemistry" stems from its participation in two primary reaction types: the thiol-ene and thiol-yne reactions. Both can be initiated either by a free-radical mechanism or by nucleophilic catalysis.
Radical-Mediated Thiol-Ene/Thiol-Yne Addition
This is the most common pathway for thiol "click" reactions and proceeds via a free-radical chain mechanism.[7] It can be initiated by UV light in the presence of a photoinitiator or by thermal decomposition of a radical initiator. The reaction is characterized by its rapid kinetics and high yields.[8]
Caption: Radical-mediated thiol-ene reaction mechanism.
Nucleophilic Thiol-Michael Addition
In the presence of a base, the thiol group of this compound can be deprotonated to form a highly nucleophilic thiolate anion. This anion can then attack an electron-deficient alkene (e.g., acrylates, maleimides) in a conjugate addition reaction known as the Thiol-Michael addition.[6]
Caption: Nucleophilic Thiol-Michael addition mechanism.
Experimental Protocols
The following protocols are proposed based on general procedures for thiol-ene and thiol-yne reactions and should be optimized for specific substrates and desired outcomes.
Protocol 1: Photoinitiated Radical Thiol-Ene Coupling
This protocol describes the coupling of this compound to an alkene-containing substrate using a photoinitiator.
Materials:
-
This compound
-
Alkene-functionalized substrate (e.g., 1-octene, allyl-functionalized polymer)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, degassed solvent (e.g., THF, Dichloromethane)
-
UV lamp (365 nm)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene-functionalized substrate (1.0 eq) and this compound (1.1 eq) in the chosen solvent.
-
Initiator Addition: Add the photoinitiator (0.01-0.05 eq) to the reaction mixture and stir until fully dissolved.
-
Initiation: Place the reaction vessel under a UV lamp and begin irradiation while stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by analyzing aliquots using ¹H NMR spectroscopy (disappearance of alkene and thiol protons).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Recommended Range | Notes |
| Thiol:Ene Ratio | 1.1 : 1.0 | A slight excess of the thiol can drive the reaction to completion. |
| Photoinitiator Conc. | 1-5 mol% | Higher concentrations can lead to faster reaction times but may also result in side reactions. |
| Solvent | THF, DCM, Acetonitrile | The solvent should be anhydrous and degassed to prevent quenching of radicals. |
| UV Wavelength | 365 nm | This wavelength is suitable for common photoinitiators like DMPA. |
| Reaction Time | 5 min - 2 h | Highly dependent on the reactivity of the alkene and the light intensity. |
Protocol 2: Base-Catalyzed Thiol-Michael Addition
This protocol is suitable for the reaction of this compound with electron-deficient alkenes.
Materials:
-
This compound
-
Michael acceptor (e.g., methyl acrylate, N-phenylmaleimide)
-
Base catalyst (e.g., triethylamine, DBU)
-
Solvent (e.g., THF, DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the Michael acceptor (1.0 eq) and this compound (1.05 eq) in the chosen solvent.
-
Catalyst Addition: Add the base catalyst (0.1-0.2 eq) to the reaction mixture. The reaction is often exothermic, so addition may need to be controlled.
-
Reaction: Stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or ¹H NMR spectroscopy.
-
Work-up: Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution). Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure. Purify by column chromatography if necessary.
| Parameter | Recommended Range | Notes |
| Thiol:Michael Acceptor | 1.05 : 1.0 | A small excess of thiol ensures complete consumption of the Michael acceptor. |
| Base Catalyst Conc. | 10-20 mol% | The amount of base can be adjusted to control the reaction rate. |
| Solvent | THF, DMF | Polar aprotic solvents are generally preferred. |
| Temperature | Room Temperature | The reaction is typically fast at ambient temperature. |
| Reaction Time | 30 min - 4 h | Dependent on the electrophilicity of the Michael acceptor. |
Safety Considerations
As with all laboratory procedures, a thorough risk assessment should be conducted before commencing any work with this compound.
Hazard Identification:
-
This compound: Based on data for similar aromatic thiols, this compound should be handled with care. Thiols are known for their strong, unpleasant odors. The safety data sheet for a related compound indicates potential for skin and eye irritation, as well as respiratory irritation.
-
Solvents: Many organic solvents are flammable and have associated health risks.
-
Reagents: Photoinitiators and base catalysts may have their own specific hazards.
Handling and Personal Protective Equipment (PPE):
-
Always work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound presents itself as a promising, yet underexplored, reagent for "click chemistry" applications. Its straightforward participation in both radical-mediated and nucleophilic thiol-ene/yne reactions, coupled with the potential for post-synthetic modification via debenzylation, opens up a wide array of possibilities for creating novel functional materials and bioconjugates. The protocols and data presented in this guide offer a solid foundation for researchers to begin exploring the utility of this versatile molecule. Further research into the optimization of reaction conditions and the exploration of its use in diverse applications will undoubtedly solidify the place of this compound in the expanding toolkit of click chemistry.
References
-
Taylor & Francis. (n.d.). Thiol-ene reaction – Knowledge and References. Retrieved from [Link]
-
Northrop, B. H., & Coffey, R. N. (2012). Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. Journal of the American Chemical Society, 134(33), 13804–13817. [Link]
-
Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]
-
Cheméo. (n.d.). Benzenethiol (CAS 108-98-5). Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Benzenethiol (FDB011878). Retrieved from [Link]
-
Organic Chemistry. (2019, July 11). 03.02 Reactivity of Thiols and Thiolates [Video]. YouTube. [Link]
-
PrepChem.com. (n.d.). (1) Synthesis of 3-Benzyloxyiodobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3 c using 4‐methoxy‐benzenethiol as starting material. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Versatile functionalization of aromatic polysulfones via thiol‐ene click chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior. Retrieved from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2012073249A1 - A novel process for the preparation of 3-(benzyloxy)- benzenethiol, a key intermediate for the preparation of pharmaceutical drugs.
-
ACS Publications. (2020, March 9). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. Retrieved from [Link]
-
Chemie Brunschwig. (n.d.). Click chemistry reagents. Retrieved from [Link]
Sources
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- 2. WO2012073249A1 - A novel process for the preparation of 3-(benzyloxy)- benzenethiol, a key intermediate for the preparation of pharmaceutical drugs. - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-(Phenylmethoxy)benzenethiol | 431878-96-5 [chemicalbook.com]
- 8. 3-(benzyloxy)benzene-1-thiol | 431878-96-5 [sigmaaldrich.com]
- 9. cpchem.com [cpchem.com]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols for the Synthesis of 3-(Benzyloxy)benzenethiol
Abstract: This document provides a detailed guide for the synthesis of 3-(Benzyloxy)benzenethiol, a key intermediate in the development of various pharmaceutical compounds. Two primary synthetic routes are presented, catering to different starting material availability and strategic considerations in a research and development setting. The first is a robust, multi-step process commencing from 3-aminobenzenesulphonic acid, ensuring high regioselectivity. The second is a more convergent approach starting from 3-mercaptophenol, with a critical discussion on achieving selective O-benzylation. This guide includes detailed experimental protocols, mechanistic insights, safety precautions, and methods for product validation, designed for researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a protected phenol and a reactive thiol, allows for sequential and site-specific modifications. This makes it an important intermediate in the synthesis of complex molecules, including modulators of sphingosine-1-phosphate (S1P) receptors and inhibitors of the hepatitis C virus (HCV) protease.[1] The strategic introduction of the benzyl protecting group on the phenolic oxygen allows for the selective reaction of the thiol group, which can later be deprotected to reveal the phenol for further functionalization.
This application note outlines two distinct and reliable methods for the preparation of this compound, providing researchers with the flexibility to choose a synthetic strategy that best fits their laboratory capabilities and project goals.
PART 1: Multi-Step Synthesis from 3-Aminobenzenesulphonic Acid
This synthetic route is advantageous when selectivity is paramount and the starting material, 3-aminobenzenesulphonic acid, is readily available. The process involves a sequence of well-established reactions, minimizing the risk of isomeric impurities.[1]
Overall Synthetic Scheme
Caption: Multi-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 3-Hydroxybenzenesulphonic Acid
-
In a well-ventilated fume hood, prepare a solution of 3-aminobenzenesulphonic acid in aqueous sodium carbonate.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.
-
Carefully add hydrochloric acid to the reaction mixture to facilitate diazotization.
-
After the diazotization is complete, the diazonium salt is hydrolyzed in situ by heating the reaction mixture to generate 3-hydroxybenzenesulphonic acid.[1]
Step 2: Benzylation of 3-Hydroxybenzenesulphonic Acid
-
To the aqueous solution of 3-hydroxybenzenesulphonic acid, add a solution of sodium hydroxide to form the corresponding phenoxide.
-
To this basic solution, add benzyl bromide dropwise with vigorous stirring.
-
Heat the reaction mixture to ensure complete benzylation, forming sodium 3-(benzyloxy)benzenesulphonate.[1]
Step 3: Synthesis of 3-(Benzyloxy)benzenesulphonyl chloride
-
The aqueous solution of sodium 3-(benzyloxy)benzenesulphonate is treated with a halogenating agent, such as thionyl chloride or phosphorus pentachloride, to convert the sulphonate salt into the corresponding sulphonyl chloride.[1] This reaction should be performed with caution in an inert atmosphere and in a suitable aprotic solvent.
Step 4: Reduction to this compound
-
The crude 3-(benzyloxy)benzenesulphonyl chloride is dissolved in a suitable solvent, such as aqueous sulfuric acid.
-
The solution is cooled to 0-5 °C, and zinc dust is added portion-wise while maintaining the low temperature.[1]
-
The reaction mixture is stirred until the reduction of the sulphonyl chloride to the thiol is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product is extracted with an organic solvent, washed, dried, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Reagent/Parameter | Step 1 | Step 2 | Step 3 | Step 4 |
| Starting Material | 3-Aminobenzenesulphonic acid | 3-Hydroxybenzenesulphonic acid | Sodium 3-(benzyloxy)benzenesulphonate | 3-(Benzyloxy)benzenesulphonyl chloride |
| Key Reagents | NaNO₂, HCl | Benzyl bromide, NaOH | SOCl₂ (or PCl₅) | Zinc dust, H₂SO₄ |
| Solvent | Water | Water | Aprotic solvent (e.g., CH₂Cl₂) | Aqueous H₂SO₄ |
| Temperature | 0-10 °C, then heat | Elevated temperature | Room temperature | 0-5 °C |
| Reaction Time | 2-4 hours | 2-3 hours | 1-2 hours | 1-3 hours |
| Work-up | In situ use | In situ use | Aqueous work-up | Extraction and purification |
PART 2: Direct Synthesis from 3-Mercaptophenol
This approach is more convergent but requires careful control of reaction conditions to achieve selective O-benzylation over the thermodynamically favored S-benzylation. The higher acidity of the thiol proton (pKa ≈ 6.6) compared to the phenolic proton (pKa ≈ 10) means that the thiophenoxide anion forms more readily in the presence of a base.[2][3]
Reaction Mechanism: The Challenge of Selectivity
The Williamson ether synthesis proceeds via an SN2 mechanism where an alkoxide or phenoxide nucleophile attacks an alkyl halide.[4] In the case of 3-mercaptophenol, two nucleophilic species can be generated upon deprotonation: the phenoxide and the thiophenoxide.
Sources
- 1. WO2012073249A1 - A novel process for the preparation of 3-(benzyloxy)- benzenethiol, a key intermediate for the preparation of pharmaceutical drugs. - Google Patents [patents.google.com]
- 2. chem.indiana.edu [chem.indiana.edu]
- 3. Thiophenol - Wikipedia [en.wikipedia.org]
- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Surface Modification of Gold Nanoparticles with 3-(Benzyloxy)benzenethiol
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Aromatic Thiol Monolayers in Nanomedicine
Gold nanoparticles (AuNPs) have emerged as a versatile platform in biomedical research, particularly in drug delivery, diagnostics, and therapeutic applications.[1][2] Their utility is profoundly influenced by their surface chemistry, which dictates their stability, biocompatibility, and interaction with biological systems.[3] The functionalization of AuNPs with a self-assembled monolayer (SAM) of organic molecules is a critical step in tailoring these properties for specific applications.
Among the various functionalization strategies, the use of thiol-containing molecules is paramount due to the strong, stable covalent bond formed between sulfur and gold.[4][5] This guide focuses on the surface modification of AuNPs with a specific aromatic thiol, 3-(Benzyloxy)benzenethiol . The incorporation of an aromatic scaffold, in this case, a benzene ring, provides a rigid and well-defined monolayer structure. The benzyloxy group (-O-CH₂-Ph) introduces several key features:
-
Enhanced Stability: The bulky aromatic groups contribute to van der Waals interactions between adjacent molecules in the SAM, leading to a more densely packed and stable monolayer compared to simple alkanethiols. This increased stability is crucial for maintaining the integrity of the nanoparticles in complex biological environments.
-
Modulated Hydrophobicity: The benzyloxy moiety increases the hydrophobic character of the nanoparticle surface, which can be advantageous for encapsulating hydrophobic drug molecules and facilitating interactions with cell membranes.
-
A Platform for Further Functionalization: While not explored in this protocol, the benzyl group can potentially be modified for the attachment of other moieties, offering a multi-step functionalization strategy.
This document provides a comprehensive, step-by-step protocol for the synthesis of citrate-stabilized AuNPs, their subsequent surface modification with this compound, and a detailed guide to the characterization techniques required to validate the successful functionalization.
Materials and Equipment
| Reagents | Equipment |
| Gold(III) chloride trihydrate (HAuCl₄·3H₂O) | Heating mantle with magnetic stirrer |
| Trisodium citrate dihydrate | Volumetric flasks and graduated cylinders |
| This compound | Round-bottom flasks and condensers |
| Ethanol (200 proof, anhydrous) | pH meter |
| Deionized water (18.2 MΩ·cm) | Centrifuge and centrifuge tubes |
| Nitrogen gas (high purity) | Sonicator bath |
| UV-Vis Spectrophotometer | |
| Dynamic Light Scattering (DLS) instrument | |
| Transmission Electron Microscope (TEM) | |
| X-ray Photoelectron Spectrometer (XPS) | |
| Fourier-Transform Infrared (FTIR) Spectrometer |
Experimental Workflow and Protocols
The overall process involves a two-stage approach: the synthesis of a stable colloidal gold solution followed by the ligand exchange process to form the this compound monolayer.
Caption: Overall experimental workflow for the synthesis, surface modification, and characterization of this compound-coated gold nanoparticles.
Part 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol is adapted from the well-established Turkevich method, which yields monodisperse spherical AuNPs of approximately 15-20 nm in diameter.[6]
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of HAuCl₄·3H₂O in deionized water. For example, dissolve 39.38 mg of HAuCl₄·3H₂O in 100 mL of deionized water.
-
Prepare a 38.8 mM solution of trisodium citrate dihydrate. For example, dissolve 114.1 mg of trisodium citrate dihydrate in 10 mL of deionized water.
-
-
Reaction Setup:
-
In a clean 250 mL round-bottom flask equipped with a condenser, add 100 mL of the 1 mM HAuCl₄ solution.
-
Place the flask in a heating mantle on a magnetic stirrer and bring the solution to a vigorous boil with constant stirring.
-
-
Nucleation and Growth:
-
Once the solution is boiling, rapidly inject 10 mL of the 38.8 mM sodium citrate solution.
-
Causality Insight: The sodium citrate acts as both a reducing agent (reducing Au³⁺ to Au⁰) and a capping agent, electrostatically stabilizing the newly formed nanoparticles.
-
Observe the color change of the solution from a pale yellow to a deep ruby red, which indicates the formation of gold nanoparticles. This change should occur within a few minutes.
-
-
Completion and Cooling:
-
Continue boiling the solution for an additional 15 minutes to ensure the reaction goes to completion.
-
Remove the flask from the heating mantle and allow it to cool to room temperature with continued stirring.
-
-
Storage:
-
Store the resulting citrate-stabilized AuNP solution in a clean, dark glass container at 4°C. The solution is typically stable for several weeks.
-
Part 2: Surface Modification with this compound
This stage involves a ligand exchange process where the weakly bound citrate ions on the AuNP surface are replaced by this compound, forming a robust, covalently bound self-assembled monolayer.
Step-by-Step Protocol:
-
Preparation of Thiol Solution:
-
Prepare a 10 mM solution of this compound in anhydrous ethanol. For example, dissolve 21.63 mg of this compound in 10 mL of ethanol.
-
Causality Insight: Ethanol is a common solvent for thiol-based SAM formation on gold. It is crucial to use a solvent in which the thiol is soluble and that is miscible with the aqueous AuNP solution.
-
-
Ligand Exchange Reaction:
-
To 10 mL of the citrate-stabilized AuNP solution, add 100 µL of the 10 mM this compound solution with vigorous stirring. This corresponds to a significant molar excess of the thiol to ensure complete surface coverage.
-
Causality Insight: The strong affinity between gold and the thiol's sulfur atom drives the displacement of the citrate ions from the nanoparticle surface.
-
-
Incubation:
-
Seal the reaction vessel and allow the mixture to stir at room temperature for at least 12-24 hours.
-
Causality Insight: While the initial binding of thiols can be rapid, allowing for an extended incubation period ensures the formation of a well-ordered and densely packed monolayer.[7]
-
-
Purification:
-
Transfer the solution to centrifuge tubes and centrifuge at a speed sufficient to pellet the nanoparticles (e.g., 12,000 rpm for 30 minutes for ~20 nm particles). The exact speed and time will depend on the nanoparticle size.
-
Carefully remove the supernatant, which contains excess thiol and displaced citrate ions.
-
Resuspend the nanoparticle pellet in fresh ethanol by gentle sonication.
-
Repeat the centrifugation and resuspension steps at least three times to ensure the removal of all unbound thiol.
-
-
Final Product:
-
After the final wash, resuspend the purified this compound-functionalized AuNPs in a suitable solvent, such as ethanol or toluene, for storage and characterization.
-
Characterization and Expected Results
Thorough characterization is essential to confirm the successful synthesis and surface modification of the gold nanoparticles.
Sources
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- 7. researchgate.net [researchgate.net]
Application Note: Strategies for the Deprotection of the Benzyl Group in 3-(Benzyloxy)benzenethiol
Audience: Researchers, scientists, and drug development professionals.
Abstract and Introduction
The benzyl (Bn) group is a cornerstone protecting group for hydroxyl functionalities in multistep organic synthesis, prized for its general stability under a wide range of acidic and basic conditions.[1][2] Its removal, typically achieved through catalytic hydrogenolysis, is often straightforward.[3][4] However, the presence of other functional groups, particularly sulfur, introduces significant challenges. This guide provides an in-depth analysis and detailed protocols for the deprotection of 3-(benzyloxy)benzenethiol to yield the target molecule, 3-hydroxybenzenethiol (3-mercaptophenol)[5][6][7], a valuable intermediate in pharmaceutical and materials science.
The primary obstacle in this transformation is the sulfur atom's propensity to poison noble metal catalysts like palladium, rendering standard hydrogenolysis protocols ineffective.[8][9] This note explores robust alternative methodologies, focusing on the mechanistic rationale behind each approach to empower researchers to make informed decisions for their specific synthetic contexts. We will detail protocols for acid-catalyzed cleavage and dissolving metal reduction, providing a comparative analysis to guide method selection.
Caption: Overall deprotection scheme for this compound.
The Challenge: Sulfur-Mediated Catalyst Deactivation
The most common method for benzyl ether cleavage is palladium-catalyzed hydrogenolysis (e.g., H₂, Pd/C).[4][10] In this process, the palladium surface adsorbs both hydrogen and the substrate, facilitating the reductive cleavage of the C-O bond. However, sulfur compounds, including thiols, thioethers, and even the thiol precursor in this case, can irreversibly bind to the palladium surface. This strong coordination deactivates the catalyst by blocking the active sites required for hydrogenation, a phenomenon known as catalyst poisoning.[9] Consequently, reactions often fail to proceed or require prohibitively large amounts of catalyst, leading to poor yields and difficult purification. Therefore, methods that circumvent the use of sulfur-sensitive catalysts are highly preferred.
Recommended Deprotection Methodologies
We present two primary, field-proven methods for the deprotection of this compound that avoid the issue of catalyst poisoning.
Method A: Acid-Catalyzed Cleavage with Trifluoroacetic Acid (TFA)
Principle & Rationale: Strong acids can cleave benzyl ethers via an SN1-type mechanism.[10] The reaction is initiated by the protonation of the ether oxygen, creating a good leaving group (the phenol). The subsequent departure of the phenol is facilitated by the formation of a stable benzyl carbocation. This cation is then trapped by a nucleophile or a cation scavenger present in the reaction mixture. This approach completely avoids the use of metal catalysts. Trifluoroacetic acid (TFA) is an effective reagent for this purpose, often used in conjunction with a cation scavenger like thioanisole or pentamethylbenzene to prevent the liberated benzyl cation from causing unwanted side reactions, such as Friedel-Crafts alkylation of the electron-rich aromatic rings.[11][12][13]
Caption: Simplified SN1 mechanism for acid-catalyzed debenzylation.
Detailed Protocol:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Scavenger: Add thioanisole (2.0-3.0 eq) to the solution. The scavenger is critical to prevent re-benzylation or polymerization.
-
Initiation: Cool the flask to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 10-20 eq, or as a 25-50% v/v solution in DCM) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup: Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the TFA and DCM.
-
Purification: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield pure 3-hydroxybenzenethiol.
Method B: Dissolving Metal Reduction (Birch Reduction Conditions)
Principle & Rationale: Dissolving metal systems, most notably sodium in liquid ammonia, are powerful reducing agents capable of cleaving benzyl ethers.[14][15] This method, a variation of the Birch reduction, involves the generation of solvated electrons that attack the aromatic ring of the benzyl group, leading to the cleavage of the C-O bond. This process is highly effective and completely insensitive to the presence of sulfur.[14] It is particularly useful when acid-sensitive functional groups are present elsewhere in the molecule. Extreme caution is required due to the use of liquid ammonia and metallic sodium.
Detailed Protocol:
-
Setup: Assemble a three-necked flask equipped with a dry ice/acetone condenser, a gas inlet (for argon or nitrogen), and a stopper in a well-ventilated fume hood.
-
Condensation: Cool the flask to -78 °C (dry ice/acetone bath) and condense anhydrous ammonia gas into the flask.
-
Substrate Addition: Once the desired volume of liquid ammonia is collected, dissolve the this compound (1.0 eq) in a minimal amount of anhydrous THF and add it to the ammonia.
-
Reduction: Add small, freshly cut pieces of sodium metal (3.0-5.0 eq) to the stirred solution until a persistent deep blue color is observed, indicating the presence of excess solvated electrons. Maintain this blue color for 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of solid ammonium chloride or methanol until the blue color disappears.
-
Evaporation & Workup: Remove the cold bath and allow the ammonia to evaporate under a gentle stream of nitrogen. To the resulting residue, add water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: Experimental workflow for the acid-catalyzed deprotection method.
Comparative Summary and Considerations
| Feature | Method A: Acid-Catalyzed Cleavage | Method B: Dissolving Metal Reduction |
| Reagents | TFA, Cation Scavenger (e.g., Thioanisole) | Sodium Metal, Liquid Ammonia, THF |
| Conditions | 0 °C to Room Temperature | -78 °C |
| Pros | Operationally simple, mild temperatures, avoids reactive metals. | Tolerant of most functional groups, highly effective, not sensitive to sulfur. |
| Cons | Requires strongly acidic conditions, risk of acid-catalyzed side reactions. | Requires specialized low-temperature setup, hazardous reagents (Na, NH₃). |
| Ideal For | Substrates tolerant to strong acid. | Substrates with acid-sensitive groups or when other methods fail. |
Conclusion
The deprotection of this compound requires careful consideration to overcome the challenge of sulfur-mediated catalyst poisoning. Standard catalytic hydrogenolysis is generally not a viable option. Acid-catalyzed cleavage using TFA with a cation scavenger offers a direct and operationally simple protocol for acid-stable molecules. For more sensitive substrates or when acidic conditions are not tolerated, a dissolving metal reduction provides a powerful, albeit more technically demanding, alternative. The choice of method should be guided by the overall functionality of the substrate, available laboratory equipment, and safety considerations. The protocols detailed in this note provide reliable pathways to successfully synthesize the desired 3-hydroxybenzenethiol.
References
- Wikipedia. (n.d.). Protecting group.
- PubMed. (n.d.). Reexamination of sodium-liquid ammonia reduction in the peptide chemistry.
- Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
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ResearchGate. (n.d.). A Mild and Practical Deprotection Method for Benzyl Thioethers. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid. Retrieved January 11, 2026, from [Link]
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Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 105(21), 6442-6455. Retrieved January 11, 2026, from [Link]
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McCabe, D., et al. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. Retrieved January 11, 2026, from [Link]
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Kocienski, P. J. (n.d.). Thioether Derivatives. In Protecting Groups. Retrieved January 11, 2026, from [Link]
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Organic Reactions. (n.d.). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Retrieved January 11, 2026, from [Link]
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McCabe, D., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development. Retrieved January 11, 2026, from [Link]
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National Institutes of Health. (n.d.). Triggering hydrogenolysis of the lignin model compound benzyl phenyl ether using the intrinsic exothermicity of Pd-hydride formation. Retrieved January 11, 2026, from [Link]
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Kiso, Y., et al. (1980). Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System…. Chemical and Pharmaceutical Bulletin. Retrieved January 11, 2026, from [Link]
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Chem-Station. (2014). Benzyl (Bn) Protective Group. Retrieved January 11, 2026, from [Link]
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Reddit. (2022). Benzyl ether cleavage in presence of thiourea?. Retrieved January 11, 2026, from [Link]
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ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar?. Retrieved January 11, 2026, from [Link]
-
RSC Publishing. (2021). Benzyl thioether formation merging copper catalysis. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (n.d.). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. Retrieved January 11, 2026, from [Link]
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Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved January 11, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved January 11, 2026, from [Link]
-
ACS Publications. (n.d.). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Retrieved January 11, 2026, from [Link]
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National Institutes of Health. (n.d.). 3-Hydroxybenzenethiol. PubChem. Retrieved January 11, 2026, from [Link]
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Introduction: The Strategic Importance of Protected Phenolic Thiols in Medicinal Chemistry
An In-Depth Guide to the Application of 3-(Benzyloxy)benzenethiol in the Synthesis of Pharmaceutical Intermediates
In the landscape of modern drug discovery and development, sulfur-containing functional groups, particularly thiols, hold a place of distinction. The thiol (-SH) group is a versatile nucleophile and a key structural motif in numerous bioactive molecules, capable of participating in a wide array of chemical transformations and biological interactions.[1][2] this compound, a bifunctional reagent, has emerged as a particularly valuable building block for the synthesis of complex pharmaceutical intermediates.
This compound masterfully combines the potent nucleophilicity of an aromatic thiol with a strategically protected phenol. The benzyloxy group serves a dual purpose: it acts as a robust protecting group for the otherwise reactive hydroxyl functionality, and in many contexts, the benzyloxy moiety itself constitutes a critical pharmacophore, contributing directly to the biological activity of the final drug candidate.[3][4]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the synthesis of this compound, explains the causality behind its reactivity, and provides detailed, field-proven protocols for its application in the construction of key pharmaceutical intermediates.
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and reproducible science.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂OS | |
| Molecular Weight | 216.30 g/mol | N/A |
| Appearance | Beige Powder/Solid | [5] |
| Melting Point | 55 - 59 °C | [5] |
| CAS Number | 431878-96-5 |
Safety and Handling Protocols
As a thiol-containing compound, this compound requires careful handling to ensure laboratory safety and experimental integrity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or chemical goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[5][6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6][7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5][6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition.[6] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[5]
Synthesis of this compound: An Industrial Approach
The synthesis of this compound can be achieved through various routes. A novel and industrially scalable process has been developed that avoids hazardous reagents like lithium aluminum hydride and starts from readily available materials.[8] This process highlights a multi-step synthesis that is both efficient and economical for large-scale production.[8]
Workflow for the Synthesis of this compound
Caption: Multi-step synthesis of this compound.
Protocol 1: Synthesis of this compound from 3-Aminobenzenesulfonic Acid
This protocol is adapted from a patented, industrially viable method.[8][9]
Step 1: Diazotization and Hydrolysis to 3-Hydroxybenzenesulfonic Acid
-
To a solution of 3-aminobenzenesulfonic acid (1.0 eq) in water, add sodium carbonate (0.42 eq) and heat to ~40°C to obtain a clear solution.
-
Cool the mixture to 25-27°C and add concentrated hydrochloric acid (2.5 eq).
-
Further cool the reaction mass to 7-9°C.
-
Slowly add a solution of sodium nitrite (1.03 eq) in water, maintaining the temperature at 7-9°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent side reactions.
-
Stir the reaction for 2 hours at this temperature to ensure complete diazotization. The diazonium salt is then hydrolyzed in situ to form 3-hydroxybenzenesulfonic acid.
Step 2: Alkylation to Sodium 3-(Benzyloxy)benzenesulfonate
-
To the aqueous solution from Step 1, add sodium hydroxide (2.0 eq) to raise the pH, forming the sodium phenoxide.
-
Add benzyl bromide (1.1 eq) to the reaction mixture. The phenoxide acts as a nucleophile, displacing the bromide in an Sₙ2 reaction to form the benzyl ether.
-
Heat the reaction mixture to 90-95°C for 6-8 hours to drive the alkylation to completion.
-
Cool the mixture and isolate the precipitated sodium 3-(benzyloxy)benzenesulfonate salt by filtration.
Step 3: Chlorination to 3-(Benzyloxy)benzene-1-sulfonyl Chloride
-
Treat the dried sodium 3-(benzyloxy)benzenesulfonate salt (1.0 eq) with thionyl chloride (SOCl₂) as the halogenating agent.[9] A catalytic amount of dimethylformamide (DMF) can be used to facilitate the reaction.
-
The reaction converts the sulfonate salt into the more reactive sulfonyl chloride. This step is typically performed in a halogenated solvent or neat.[9]
Step 4: Reduction to this compound
-
The crude 3-(benzyloxy)benzene-1-sulfonyl chloride (1.0 eq) is dissolved in a suitable solvent like aqueous alcohol.
-
Add zinc metal powder (a suitable excess) to the solution.
-
Slowly add an acid, such as sulfuric acid, while maintaining the temperature between 0°C and 80°C.[9] The nascent hydrogen generated from the zinc/acid reaction reduces the sulfonyl chloride directly to the desired thiol.
-
Upon reaction completion (monitored by TLC or LC-MS), the product is worked up via extraction and purified, typically by column chromatography or distillation, to yield pure this compound.
Core Applications in Pharmaceutical Synthesis
The utility of this compound stems from the high nucleophilicity of its thiol group.[10] This allows for its strategic incorporation into molecular scaffolds via several key reaction types.
Reactivity of the Thiol Group
Caption: Key nucleophilic reactions of this compound.
Protocol 2: General S-Alkylation for Thioether Synthesis
Thioethers are common linkages in pharmaceutical compounds. This protocol describes the formation of a thioether bond via an Sₙ2 reaction.
Rationale: The thiol proton is weakly acidic and can be removed by a suitable base to generate the highly nucleophilic thiolate anion. This anion then readily displaces a leaving group (e.g., halide, tosylate) from an alkyl substrate. The choice of a non-nucleophilic base like sodium hydride (NaH) or a milder base like potassium carbonate (K₂CO₃) depends on the substrate's sensitivity.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide or tosylate (R-X) (1.0-1.2 eq)
-
Base (e.g., NaH, 60% dispersion in oil, 1.2 eq; or K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., DMF, THF, or Acetonitrile)
-
Reaction flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Under an inert atmosphere, add this compound to the anhydrous solvent in the reaction flask.
-
If using NaH, cool the solution to 0°C in an ice bath. Add the NaH portion-wise. Allow the mixture to stir until hydrogen gas evolution ceases, indicating complete formation of the sodium thiolate.
-
If using K₂CO₃, the base can be added directly at room temperature.
-
Add the alkyl halide (R-X) to the solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction carefully by adding saturated aqueous ammonium chloride (if NaH was used) or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure thioether.
The Dual Role of the Benzyloxy Moiety
A key aspect of this compound's utility is the versatility of the benzyloxy group.
-
A Robust Protecting Group: The benzyl ether is stable to a wide range of reaction conditions, including many basic, acidic, and organometallic reagents. This allows for extensive chemical modifications at the thiol position without disturbing the phenol. When desired, the benzyl group can be cleanly removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) to unmask the free phenol, providing another site for functionalization or a key hydrogen bond donor for biological target engagement.
-
A Bioactive Pharmacophore: The benzyloxy group is not merely an inert placeholder. In numerous drug candidates, this moiety is integral to bioactivity. It is a recognized pharmacophore in the design of Monoamine Oxidase B (MAO-B) inhibitors for neurodegenerative diseases like Parkinson's disease.[3][11] Its presence can enhance binding affinity to target proteins and improve pharmacokinetic properties. For example, the drug Safinamide features a benzyloxy pharmacophore that is crucial for its MAO-B inhibitory action.[4]
Conclusion
This compound is a highly strategic and versatile intermediate for pharmaceutical synthesis. Its value is derived from the synergistic interplay of its two functional groups: a nucleophilic thiol ready for diverse coupling reactions and a protected phenol that can be either unmasked for further derivatization or serve directly as a critical pharmacophore. The robust and scalable synthetic routes to this compound, combined with its predictable reactivity, make it an indispensable tool for medicinal chemists aiming to construct complex and novel therapeutic agents.
References
- Fisher Scientific, Safety Data Sheet for 3-Benzyloxybenzaldehyde. [URL: https://www.fishersci.com/sds]
- Pai, G. G., et al. (2012). A novel process for the preparation of 3-(benzyloxy)-benzenethiol, a key intermediate for the preparation of pharmaceutical drugs. Google Patents, WO2012073249A1. [URL: https://patents.google.
- Pai, G. G., et al. (2012). A novel process for the preparation of 3-(benzyloxy)-benzenethiol, a key intermediate for the preparation of pharmaceutical drugs. Google Patents, WO2012073249A1 (claims). [URL: https://patents.google.
- Fisher Scientific, Safety Data Sheet for 3-Chlorothiophenol. [URL: https://www.fishersci.com/sds]
- Sigma-Aldrich, Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/sds]
- Agilent, Manufacturer Safety Data Sheet. [URL: https://www.agilent.com/cs/library/msds/...]
- Santa Cruz Biotechnology, (R)-(+)-3-Benzyloxy-1,2-propanediol Safety Information. [URL: https://www.scbt.com/p/r-3-benzyloxy-1-2-propanediol]
- Palladium‐Catalyzed Picolinamide‐Directed Benzylic C(sp)−H Chalcogenation with Diaryl Disulfides and Diphenyl Diselenide. ResearchGate. [URL: https://www.researchgate.
- Mathew, B., et al. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Archiv der Pharmazie, 355(8), e2200084. [URL: https://pubmed.ncbi.nlm.nih.gov/35567313/]
- BenchChem. Unveiling the Core Reactivity of Benzenethiolate: An In-depth Technical Guide. [URL: https://www.benchchem.
- Synthesis of pharmaceutical intermediate 3-thiophenemalonic acid. ResearchGate. [URL: https://www.researchgate.
- Gao, W. G. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku. [URL: https://www.sumitomo-chem.co.jp/english/rd/report/theses/docs/20050200_3_e.pdf]
- ChemicalBook. (S)-(-)-3-BENZYLOXY-1,2-PROPANEDIOL(17325-85-8) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/17325-85-8_1HNMR.htm]
- Sigma-Aldrich. 3-(benzyloxy)benzene-1-thiol product page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/431878]
- Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports. [URL: https://www.
- Sanna, C., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 29(8), 1840. [URL: https://www.mdpi.com/1420-3049/29/8/1840]
- Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222378/]
- Sanna, C., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - Materials and Methods. MDPI. [URL: https://www.mdpi.com/1420-3049/29/8/1840]
- National Institute of Standards and Technology (NIST). Benzenethiol - NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C108985]
- Spectroscopic and structural characterization of products arising from the base-promoted benzylation of 3-sulfolene. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Spectroscopic-and-structural-characterization-of-from-Banwell-Bissett/e0b407b48451f28b3f638104e76a164b1f697478]
- Pfaff, A. R., et al. (2020). Medicinal Thiols: Current Status and New Perspectives. Mini reviews in medicinal chemistry, 20(6), 513-529. [URL: https://scholarsmine.mst.edu/chem_facwork/2965/]
- National Institute of Standards and Technology (NIST). Benzenethiol Data. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C108985]
- Pfaff, A. R., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7988358/]
- Al-Ostoot, F. H., et al. (2022). Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives. BMC Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9015945/]
- Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2159957]
- A 3-coupling reaction of benzylamines using different alkynols and aldehydes. ResearchGate. [URL: https://www.researchgate.net/publication/274395273_A_3_-coupling_reaction_of_benzylamines_using_different_alkynols_and_aldehydes]
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Application Notes & Protocols: Thiol-Ene Reactions Involving 3-(Benzyloxy)benzenethiol
Abstract
This technical guide provides a comprehensive overview of the thiol-ene reaction, with a specific focus on the use of 3-(Benzyloxy)benzenethiol. It is intended for researchers, chemists, and drug development professionals who are looking to leverage this efficient and versatile click chemistry reaction. This document outlines the underlying mechanism, provides detailed experimental protocols for both photochemical and thermal initiation, discusses characterization techniques, and explores key applications in bioconjugation and materials science. The protocols and insights are grounded in established scientific principles to ensure reliability and reproducibility in a laboratory setting.
Introduction: The Power and Precision of the Thiol-Ene Reaction
The thiol-ene reaction is a powerful method for carbon-sulfur bond formation, celebrated for its high efficiency, stereoselectivity, and orthogonality to many other functional groups. This reaction proceeds via a radical-mediated addition of a thiol to an alkene (the "ene"), typically initiated by light (photo-initiation) or heat (thermal initiation) in the presence of a radical initiator. Its "click chemistry" characteristics, such as high yields, simple reaction conditions, and tolerance of a wide range of functional groups, have made it an invaluable tool in polymer synthesis, materials science, and bioconjugation.
The choice of the thiol component is critical as it dictates the properties of the final product. This compound is a particularly interesting reactant due to its unique combination of functionalities:
-
Aromatic Thiol: The thiol group attached to a benzene ring exhibits different reactivity compared to aliphatic thiols, which can be leveraged for selective reactions.
-
Benzyloxy Group: This group provides a handle for further chemical modification. The benzyl ether can be cleaved under specific hydrogenolysis conditions to reveal a phenol, a common moiety in biologically active molecules and a key functional group for surface attachment or further conjugation.
-
Hydrophobicity: The overall structure imparts a degree of hydrophobicity that can be useful in designing molecules intended to interact with non-polar environments, such as cell membranes.
This guide will provide the necessary theoretical background and practical protocols to successfully employ this compound in your research endeavors.
Reaction Mechanism: A Radical-Mediated Pathway
The thiol-ene reaction proceeds through a free-radical chain mechanism. The process can be broken down into three main stages: initiation, propagation, and termination.
-
Initiation: The reaction begins with the generation of a thiyl radical (RS•) from the thiol (RSH).[1][2]
-
Photo-initiation: A photoinitiator molecule absorbs UV or visible light and fragments into radicals, which then abstract a hydrogen atom from the thiol.[3] Common photoinitiators include Irgacure and DMPA.[4][5]
-
Thermal Initiation: A thermal initiator, such as azobisisobutyronitrile (AIBN), decomposes upon heating to produce radicals that initiate the chain reaction.
-
-
Propagation: This is a two-step cycle:
-
The thiyl radical adds across the double bond of the alkene in an anti-Markovnikov fashion. This regioselectivity is a key feature, leading to the sulfur atom bonding to the less substituted carbon of the double bond.[1][6] This step forms a carbon-centered radical intermediate.
-
The carbon-centered radical then abstracts a hydrogen atom from another thiol molecule (chain transfer).[1][2] This step forms the final thioether product and regenerates a thiyl radical, which can then start a new cycle.
-
-
Termination: The reaction ceases when two radicals combine in various ways (e.g., R-S• + •S-R → R-S-S-R).
The efficiency of the chain transfer step is crucial. For an ideal thiol-ene reaction, the rate of chain transfer should be much faster than the rate of competing side reactions, such as radical-radical termination or homopolymerization of the alkene.
Caption: Radical-mediated thiol-ene reaction mechanism.
Application Notes for this compound
The unique structure of this compound makes it suitable for several advanced applications:
-
Drug Development & Bioconjugation: The thiol group can be reacted with an alkene-modified biomolecule (e.g., protein, peptide, or oligonucleotide) to form a stable thioether linkage. The benzyloxy group acts as a masked phenol. After conjugation, the benzyl group can be removed by hydrogenolysis (e.g., using H₂/Pd-C), revealing a phenol. This newly exposed functional group can then be used for secondary labeling (e.g., with a fluorophore), for attachment to a surface, or it may be a critical part of a pharmacophore.
-
Linker Chemistry: In the synthesis of Antibody-Drug Conjugates (ADCs), this molecule can serve as part of a linker system. The thiol end attaches to the drug payload (via an alkene handle), and the benzyloxy end, after deprotection, can be used to modulate solubility or interact with the antibody.
-
Materials Science and Surface Patterning: The thiol can be used to functionalize alkene-terminated self-assembled monolayers (SAMs) on surfaces like gold or silicon.[1] Subsequent debenzylation exposes a phenolic surface, altering the surface properties (e.g., hydrophilicity, reactivity) or allowing for the spatially controlled attachment of other molecules. This is particularly useful in the fabrication of biosensors and microarrays.
Experimental Protocols
Safety Precautions: this compound, like many thiols, is malodorous and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: Photo-initiated Thiol-Ene Reaction
This protocol is ideal for reactions that are sensitive to heat or when spatial control of the reaction is desired.
Materials:
-
This compound
-
Alkene (e.g., 1-octene, N-allylacetamide, or an alkene-functionalized molecule of interest)
-
Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or Irgacure 2959
-
Solvent: Anhydrous and degassed Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
UV lamp (365 nm)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a quartz reaction vessel, dissolve the alkene (1.0 eq) in the chosen solvent (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add this compound (1.1 eq). A slight excess of the thiol is often used to ensure full conversion of the alkene and to minimize side reactions.
-
Initiator Addition: Add the photoinitiator (0.01-0.05 eq, typically 1-5 mol% with respect to the alkene).
-
Degassing: Sparge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
Initiation: Place the reaction vessel under a 365 nm UV lamp. Ensure the setup is appropriately shielded. The distance from the lamp will affect reaction time.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR. The disappearance of the alkene starting material is a good indicator of reaction completion. Reactions are often complete within 5-60 minutes.
-
Workup & Purification:
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to remove the excess thiol and initiator byproducts.
-
Protocol 2: Thermally Initiated Thiol-Ene Reaction
This protocol is suitable for larger-scale reactions where UV penetration may be an issue or when using reagents that absorb UV light.
Materials:
-
This compound
-
Alkene
-
Thermal Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Anhydrous and degassed Toluene or Dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
Heating source with temperature control (e.g., oil bath)
Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the alkene (1.0 eq) and this compound (1.1 eq) in the solvent.
-
Initiator Addition: Add AIBN (0.05-0.10 eq).
-
Degassing: Degas the solution using several freeze-pump-thaw cycles or by sparging with an inert gas for 20-30 minutes.
-
Initiation: Heat the reaction mixture to 70-80 °C under an inert atmosphere. AIBN decomposes efficiently at this temperature.
-
Monitoring: Monitor the reaction by TLC or by taking aliquots for NMR analysis. Thermal reactions may take several hours (2-16 h).
-
Workup & Purification:
-
Cool the reaction to room temperature.
-
Concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography as described in Protocol 1.
-
Data Summary & Characterization
Successful thiol-ene addition can be confirmed by standard analytical techniques.
Table 1: Representative Reaction Parameters
| Parameter | Photo-initiation | Thermal Initiation |
| Initiator | DMPA (1-5 mol%) | AIBN (5-10 mol%) |
| Solvent | THF, DCM | Toluene, Dioxane |
| Temperature | Ambient | 70-80 °C |
| Time | 5-60 min | 2-16 h |
| Atmosphere | Inert (N₂/Ar) | Inert (N₂/Ar) |
Characterization:
-
¹H NMR Spectroscopy: The most definitive evidence is the disappearance of the vinyl proton signals of the alkene (typically 5-6 ppm) and the appearance of new aliphatic protons corresponding to the newly formed C-H bonds in the thioether product. The thiol S-H proton signal (often a broad singlet) will also disappear.
-
¹³C NMR Spectroscopy: Look for the disappearance of the alkene carbon signals (typically 110-140 ppm).
-
Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak corresponding to the sum of the molecular weights of the thiol and the alkene.
-
Infrared (IR) Spectroscopy: The characteristic S-H stretching vibration (around 2550 cm⁻¹) of the starting thiol will be absent in the purified product.
Caption: General experimental workflow for thiol-ene reactions.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient initiation. 2. Presence of oxygen. 3. Unreactive alkene. | 1. Increase initiator concentration; check lamp/heat source. 2. Ensure thorough degassing of the solvent and reagents. 3. Some sterically hindered or electron-poor alkenes react slowly. Increase reaction time or temperature. |
| Side Product Formation | 1. Disulfide (R-S-S-R) formation. 2. Alkene polymerization. | 1. This can result from radical termination. Ensure a slight excess of thiol is used. 2. Use a 1:1 or slight excess of thiol to ene stoichiometry. Avoid highly reactive alkenes like acrylates if step-growth is desired. |
| Difficulty in Purification | Unreacted thiol co-elutes with the product. | If the product is not base-sensitive, a mild aqueous base wash (e.g., 1% NaHCO₃) can remove acidic thiol before chromatography. |
References
-
Wikipedia. Thiol-ene reaction. [Link]
-
Fairbanks, B. D., et al. (2012). Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity. Biomacromolecules. [Link]
-
Taylor & Francis. Thiol-ene reaction – Knowledge and References. [Link]
-
Postema, R. M., et al. (2022). The photoinitiated radical thiol-ene reaction occurs in the hybrid... ResearchGate. [Link]
-
Kloxin, C. J., & Anseth, K. S. (2013). Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels. NIH Public Access. [Link]
-
Gomez, A., et al. (2019). Role of thiol oxidation by air in the mechanism of the self-initiated thermal thiol–ene polymerization. Polymer Chemistry. [Link]
-
Colak, S., & Tew, G. N. (2011). Development of Thermal and Photochemical Strategies for Thiol−Ene Click Polymer Functionalization. Macromolecules. [Link]
-
Strehmel, V., & Salthammer, T. (2020). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. RSC Publishing. [Link]
-
Northrop, B. H., & Coffey, R. N. (2012). Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. Journal of the American Chemical Society. [Link]
-
Govaert, D., et al. (2013). Limitations of Thermal Thiolene Reactions on Polymer-Polymer Conjugation. CORE. [Link]
-
Moran, I., et al. (2016). Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence. RSC Publishing. [Link]
Sources
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol–ene coupling reaction achievement and monitoring by “ in situ ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03902K [pubs.rsc.org]
- 5. Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence - RSC Advances (RSC Publishing) DOI:10.1039/C5RA22055F [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Formation of Disulfide Bonds from 3-(Benzyloxy)benzenethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the synthesis of bis(3-(benzyloxy)phenyl) disulfide through the oxidative coupling of 3-(benzyloxy)benzenethiol. Disulfide bonds are critical structural motifs in numerous biologically active molecules and are pivotal in the fields of medicinal chemistry and drug development. This document outlines multiple synthetic strategies, including direct oxidation of the corresponding thiol and a stepwise synthesis from a phenolic precursor. Each protocol is presented with an in-depth explanation of the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the experimental choices. This guide is designed to be a self-validating system, providing researchers with the necessary tools to confidently synthesize and characterize the target disulfide.
Introduction
The disulfide linkage (S-S) is a key covalent bond that plays a crucial role in defining the tertiary and quaternary structures of proteins, thereby dictating their biological function and stability. In the realm of synthetic organic and medicinal chemistry, the formation of disulfide bonds is a fundamental transformation for the creation of novel therapeutics, including peptides, proteins, and small molecules. The controlled and efficient synthesis of diaryl disulfides, such as bis(3-(benzyloxy)phenyl) disulfide, is of significant interest due to their potential applications as intermediates in the synthesis of more complex molecules and as bioactive compounds themselves.
This compound is a versatile starting material, featuring a thiol group amenable to oxidation and a benzyloxy group that can serve as a protecting group or a point for further functionalization. This guide explores various robust and reliable methods for the conversion of this compound to its corresponding disulfide, bis(3-(benzyloxy)phenyl) disulfide.
Chemical Structures
| Compound Name | Structure |
| This compound | |
| Bis(3-(benzyloxy)phenyl) disulfide |
Synthetic Strategies & Protocols
This section details multiple approaches for the synthesis of bis(3-(benzyloxy)phenyl) disulfide. Each method is presented with a detailed, step-by-step protocol, a discussion of the reaction mechanism, and key considerations for successful execution.
Method 1: Stepwise Synthesis via Benzylation of a Disulfide Precursor
Workflow Diagram:
Caption: Stepwise synthesis of the target disulfide.
Protocol 1: Synthesis of Bis(3-(benzyloxy)phenyl) disulfide from Bis(3-hydroxyphenyl) disulfide
Materials:
-
Bis(3-hydroxyphenyl) disulfide
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add bis(3-hydroxyphenyl) disulfide (1.0 eq) and anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (2.5 eq) to the solution. Stir the mixture vigorously at room temperature for 30 minutes. The formation of the diphenoxide is visually indicated by a change in color and/or the dissolution of the starting material.
-
Benzylation: Slowly add benzyl bromide (2.2 eq) to the reaction mixture dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes of the reaction mixture).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure bis(3-(benzyloxy)phenyl) disulfide.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents oxidation of the phenoxide intermediate.
-
Anhydrous Conditions: Water can react with the base and reduce its effectiveness.
-
Potassium Carbonate: A mild and effective base for deprotonating phenols. Stronger bases like sodium hydride can also be used but require more stringent handling precautions.
-
DMF as Solvent: A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Column Chromatography: A standard and effective method for purifying the final product from any unreacted starting materials or by-products.
Method 2: Direct Oxidation of this compound
This is the most direct approach, involving the oxidation of the thiol to the disulfide. Several oxidizing agents can be employed, each with its own advantages and disadvantages.
Workflow Diagram:
Caption: Direct oxidation of the thiol to the disulfide.
Protocol 2.1: Air Oxidation
Air oxidation is a simple and environmentally friendly method, often catalyzed by a base.
Materials:
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
A base (e.g., Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃))
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in DMF or DMSO in a flask open to the atmosphere (or bubble air through the solution).
-
Addition of Base: Add a catalytic amount of a base such as triethylamine (0.1 eq).
-
Reaction: Stir the solution vigorously at room temperature. The reaction can be slow and may take several hours to days for completion. Gentle heating can accelerate the reaction.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, follow the work-up and purification steps outlined in Protocol 1.
Causality Behind Experimental Choices:
-
Open to Air: Provides the oxygen required for the oxidation.
-
Base Catalyst: The base deprotonates the thiol to form the more nucleophilic thiolate anion, which is more readily oxidized.[1]
-
Vigorous Stirring: Increases the contact between the reaction mixture and air, accelerating the oxidation rate.
Protocol 2.2: Iodine-Mediated Oxidation
Iodine is a mild and effective oxidizing agent for the conversion of thiols to disulfides.
Materials:
-
This compound
-
Iodine (I₂)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol or dichloromethane.
-
Addition of Iodine: Add a solution of iodine (0.5 eq) in the same solvent dropwise to the thiol solution with stirring at room temperature. A slight excess of iodine may be required to ensure complete conversion.
-
Reaction: The reaction is typically fast and is often complete within 30 minutes. The disappearance of the brown color of iodine can indicate the completion of the reaction.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any excess iodine.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., DCM or EtOAc), wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Stoichiometry of Iodine: Two moles of thiol react with one mole of iodine to form the disulfide and two moles of hydrogen iodide.[2]
-
Sodium Thiosulfate Quench: Reacts with and neutralizes any unreacted iodine, simplifying the purification process.
Protocol 2.3: DMSO-Mediated Oxidation
Dimethyl sulfoxide (DMSO) can act as a mild and selective oxidant for the formation of disulfides from thiols.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
An acid catalyst (optional, e.g., a catalytic amount of HCl or I₂)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in DMSO. DMSO can serve as both the solvent and the oxidant.
-
Reaction Conditions: Heat the reaction mixture to 60-100°C. The reaction time can vary from a few hours to overnight. The addition of a catalytic amount of acid can sometimes accelerate the reaction.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
DMSO as Oxidant: In this reaction, DMSO is reduced to dimethyl sulfide (DMS), a volatile and odorous byproduct. The reaction is often performed at elevated temperatures to facilitate the oxidation.
-
Acid Catalyst: Can activate the sulfoxide group in DMSO, making it a more potent oxidizing agent.
Comparison of Synthetic Methods
| Method | Oxidizing Agent | Typical Solvent | Temperature (°C) | Typical Reaction Time | Yield | Advantages | Disadvantages |
| Air Oxidation | O₂ (from air) | DMF, DMSO | 25-50 | 12-48 h | Moderate to Good | Environmentally friendly, inexpensive. | Slow reaction rate, may require a catalyst. |
| Iodine-Mediated | I₂ | MeOH, DCM | 25 | 0.5-2 h | Good to Excellent | Fast reaction, high yields, mild conditions.[2] | Stoichiometric use of iodine, potential for side reactions if not controlled. |
| DMSO-Mediated | DMSO | DMSO | 60-100 | 2-24 h | Good | Readily available and inexpensive oxidant. | Requires elevated temperatures, formation of odorous dimethyl sulfide. |
Analytical Characterization of Bis(3-(benzyloxy)phenyl) disulfide
A crucial aspect of synthesis is the thorough characterization of the final product to confirm its identity and purity.
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress and assess the purity of the product. The Rf value will depend on the eluent system used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the benzyloxy and phenyl rings, as well as a singlet for the benzylic methylene (-CH₂-) protons.
-
¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all the carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C-O-C ether linkage, aromatic C-H and C=C bonds, and the absence of the S-H stretching band from the starting thiol.
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the formation of the disulfide dimer.
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the amount of the oxidizing agent. For air oxidation, more vigorous stirring or bubbling of air can be beneficial.
-
Formation of By-products: Over-oxidation to sulfonic acids can occur with stronger oxidizing agents or prolonged reaction times. Careful monitoring of the reaction is crucial. Purification by column chromatography is usually effective in removing by-products.
-
Low Yield: Ensure all reagents are pure and solvents are anhydrous where specified. Optimize the stoichiometry of the reagents and the reaction conditions.
Conclusion
The formation of bis(3-(benzyloxy)phenyl) disulfide from this compound is a straightforward yet important transformation in organic synthesis. This guide has provided a selection of reliable and reproducible protocols, each with its own merits. The choice of method will depend on the specific requirements of the researcher, including scale, available reagents, and desired reaction time. By following the detailed procedures and understanding the underlying chemical principles outlined in this document, researchers and drug development professionals can confidently synthesize and characterize this valuable disulfide compound for their research endeavors.
References
-
Cid, P., Carballo, R., & Fernández, I. (2021). Role of thiol oxidation by air in the mechanism of the self-initiated thermal thiol–ene polymerization. Polymer Chemistry, 12(42), 6079-6087. [Link]
-
Sanz, R., Aguado, R., Pedrosa, M. R., & Arnáiz, F. J. (2002). Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI). Synthesis, 2002(06), 856-858. [Link]
- Patents, G. (2012). A novel process for the preparation of 3-(benzyloxy)- benzenethiol, a key intermediate for the preparation of pharmaceutical drugs. WO2012073249A1.
Sources
- 1. Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. WO2012073249A1 - A novel process for the preparation of 3-(benzyloxy)- benzenethiol, a key intermediate for the preparation of pharmaceutical drugs. - Google Patents [patents.google.com]
Application Notes and Protocols: 3-(Benzyloxy)benzenethiol as a Versatile Building Block for Convergent Dendrimer Synthesis
Introduction: The Strategic Advantage of 3-(Benzyloxy)benzenethiol in Dendrimer Chemistry
Dendrimers, with their highly branched, monodisperse, and well-defined three-dimensional architecture, have emerged as critical nanomaterials in fields ranging from drug delivery to catalysis.[1][2] The synthesis of these complex macromolecules demands a library of versatile building blocks that offer precise control over the final structure and functionality. This compound is a uniquely advantageous building block for the convergent synthesis of dendrimers, offering a strategic combination of a nucleophilic thiol focal point and a protective benzyloxy surface group.
The thiol group provides a reactive handle for highly efficient coupling reactions, such as nucleophilic substitution and thiol-ene "click" chemistry, allowing for the facile construction of thioether linkages within the dendritic structure.[3][4] The benzyloxy group serves as a robust protecting group for a peripheral hydroxyl functionality, which can be deprotected in the final stages to yield dendrimers with a hydroxylated surface, enhancing their solubility and providing points for further functionalization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the convergent synthesis of poly(benzyl ether) dendrimers with a thioether core.
Key Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in dendrimer synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂OS | N/A |
| Molecular Weight | 216.30 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | N/A |
| Boiling Point | Not readily available | N/A |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Acetone) | N/A |
| Reactivity | The thiol group is a good nucleophile and susceptible to oxidation. | N/A |
Convergent Synthesis Strategy: A Step-by-Step Approach
The convergent approach to dendrimer synthesis offers superior control over the final structure and purity of the macromolecule.[5][6] This strategy involves the stepwise synthesis of dendritic wedges, or "dendrons," which are subsequently attached to a multifunctional core.
Diagram 1: Convergent Synthesis Workflow
Caption: A schematic overview of the convergent synthesis of a hydroxyl-terminated dendrimer.
Experimental Protocols
Part 1: Synthesis of the First-Generation (G1) Dendron with a Thiol Focal Point
This protocol details the synthesis of a first-generation dendron using this compound as the focal point and 3,5-bis(benzyloxy)benzyl bromide as the branching unit.
Reaction Scheme:
-
Step 1: Synthesis of 3,5-bis(benzyloxy)benzyl bromide. This branching unit can be synthesized from 3,5-dihydroxybenzoic acid in a two-step process involving benzylation of the hydroxyl groups followed by reduction of the carboxylic acid and subsequent bromination.
-
Step 2: Coupling of this compound with 3,5-bis(benzyloxy)benzyl bromide. This reaction forms the G1 dendron with a central thioether linkage.
Materials:
-
This compound
-
3,5-bis(benzyloxy)benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of 3,5-bis(benzyloxy)benzyl bromide (1.1 eq) in anhydrous acetone dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude G1 dendron by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the G1 dendron.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): To verify the molecular weight of the product.
Part 2: Synthesis of the First-Generation (G1) Dendrimer
This protocol describes the attachment of the G1 dendron to a trifunctional core, 1,3,5-tris(bromomethyl)benzene, to form the G1 dendrimer.
Materials:
-
G1 Dendron with thiol focal point (from Part 1)
-
1,3,5-Tris(bromomethyl)benzene
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Protocol:
-
Dissolve the G1 dendron (3.3 eq) in anhydrous DMF under an inert atmosphere.
-
Add anhydrous cesium carbonate (5.0 eq) to the solution and stir at room temperature for 30 minutes.
-
Add a solution of 1,3,5-tris(bromomethyl)benzene (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at 60 °C for 24-48 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.
-
Collect the precipitate by filtration and wash thoroughly with water and then with a cold, non-polar solvent like hexane.
-
Purify the crude G1 dendrimer by column chromatography on silica gel or by precipitation from a suitable solvent system (e.g., DCM/methanol).
Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the successful coupling and the symmetric structure of the dendrimer.
-
Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the dendrimer.
-
Mass Spectrometry (MALDI-TOF): To confirm the molecular weight of the final dendrimer.
Part 3: Deprotection of the Benzyl Ethers
The final step involves the removal of the benzyl protecting groups to yield a dendrimer with a hydroxylated surface. Catalytic hydrogenolysis is a common and effective method for this transformation.[7][8]
Materials:
-
G1 Dendrimer (from Part 2)
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
Protocol:
-
Dissolve the G1 dendrimer in a suitable solvent such as methanol or THF in a flask equipped with a magnetic stir bar.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (using a balloon or a hydrogenator).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or NMR until the starting material is fully consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the hydroxyl-terminated dendrimer.
-
Further purification can be achieved by precipitation or dialysis if necessary.
Characterization:
-
¹H NMR Spectroscopy: Disappearance of the benzyl proton signals and appearance of hydroxyl proton signals.
-
FT-IR Spectroscopy: Appearance of a broad O-H stretching band.
-
Mass Spectrometry: To confirm the molecular weight of the deprotected dendrimer.
Alternative Synthetic Route: Thiol-Ene "Click" Chemistry
For dendrimer synthesis requiring milder reaction conditions, thiol-ene "click" chemistry offers an excellent alternative.[9][10] This approach involves the reaction of a thiol with an alkene, typically initiated by a radical initiator or UV light.
Diagram 2: Thiol-Ene Click Chemistry Workflow
Caption: A simplified workflow for dendrimer synthesis via thiol-ene click chemistry.
In this strategy, a core molecule functionalized with multiple alkene groups (e.g., triallyl isocyanurate) would be reacted with an excess of this compound in the presence of a photoinitiator (like DMPA) and under UV irradiation. This method often proceeds with high yields and excellent functional group tolerance.
Applications in Drug Development and Materials Science
The resulting hydroxyl-terminated dendrimers synthesized from this compound are promising candidates for a variety of applications:
-
Drug Delivery: The hydrophilic surface can improve the solubility of hydrophobic drugs encapsulated within the dendrimer's interior. The surface hydroxyl groups can also be further functionalized with targeting ligands for site-specific drug delivery.
-
Gene Delivery: The polyanionic nature of hydroxyl-terminated dendrimers can be modified to create cationic surfaces suitable for complexing with nucleic acids for gene transfection.
-
Biomaterials: These dendrimers can be used as cross-linking agents in the formation of hydrogels for tissue engineering and controlled release applications.
-
Nanocatalysis: The dendrimer can serve as a scaffold for the synthesis and stabilization of metal nanoparticles, creating highly active and recyclable nanocatalysts.
Conclusion
This compound is a highly valuable and versatile building block for the convergent synthesis of dendrimers. Its unique structure, combining a reactive thiol focal point with a protective benzyloxy group, allows for the construction of well-defined poly(benzyl ether) dendrimers with a thioether core. The protocols outlined in this application note provide a robust framework for the synthesis and deprotection of these macromolecules, opening avenues for their application in diverse scientific and technological fields, particularly in the development of advanced drug delivery systems and novel functional materials.
References
-
Synthesis of 3-benzyloxybromobenzene. (n.d.). PrepChem.com. Retrieved from [Link]
-
Scheme 3 Synthesis of dendrimers according to the convergent method. (n.d.). ResearchGate. Retrieved from [Link]
- Convergent Synthesis of Dendrimers. (n.d.).
-
Poudel, D., & Taylor, R. (2021). Thiol-Ene Click-Inspired Late-Stage Modification of Long-Chain Polyurethane Dendrimers. ChemRxiv. [Link]
-
Poudel, D., & Taylor, R. (2021). Thiol-Ene Click Inspired Late-Stage Modification of Long-Chain Polyurethane Dendrimers. ChemRxiv. [Link]
-
Synthesis of 3-benzyloxybromobenzene. (n.d.). PrepChem.com. Retrieved from [Link]
- Majoros, I. J., Myc, A., Thomas, T., Mehta, C. B., & Baker, J. R. (2006).
-
A Systematic Study of Peripherally Multiple Aromatic Ester-Functionalized Poly(benzyl Ether) Dendrons for the Fabrication of Organogels. (2014). PubMed. [Link]
-
Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE. [Link]
- Son, D. Y., & Lee, J. (2007). Thiol-Ene Chemistry for the Synthesis and Modification of Branched Organosilicon Polymers. SMU Scholar.
-
Poudel, D., & Taylor, R. (2021). Thiol-Ene Click Inspired Late-stage Modification of Long-chain Polyurethane Dendrimers. ChemRxiv. [Link]
-
Convergent method for synthesis of dendrimers. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Dendrimers-Divergent and Convergent approach. (n.d.). ResearchGate. Retrieved from [Link]
-
Franc, G., & Kakkar, A. K. (2010). Recent Advances in Click Chemistry Applied to Dendrimer Synthesis. PubMed Central. [Link]
-
Synthesis of Poly(aryl benzyl ether) Dendrimers on Solid Support. (2016). Figshare. [Link]
- A novel process for the preparation of 3-(benzyloxy)- benzenethiol, a key intermediate for the preparation of pharmaceutical drugs. (2012).
-
Encapsulation of PyreneFunctionalized Poly(benzyl ether) Dendrons into a WaterSoluble Organometallic Cage. (n.d.). .
- Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2021). MDPI. [Link]
- Synthesis of Poly(benzyl ether) Dendrimers by Click Chemistry. (2009). KoreaScience.
-
Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PubMed Central. [Link]
-
Functional supramolecular gels based on poly(benzyl ether) dendrons and dendrimers. (2020). Chemical Communications. [Link]
-
synthesis & cleavage of benzyl ethers. (2019, December 27). YouTube. Retrieved from [Link]
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- 1. researchgate.net [researchgate.net]
- 2. Functional supramolecular gels based on poly(benzyl ether) dendrons and dendrimers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Click Chemistry Applied to Dendrimer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. his.pusan.ac.kr [his.pusan.ac.kr]
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- 8. chemrxiv.org [chemrxiv.org]
- 9. scholar.smu.edu [scholar.smu.edu]
- 10. Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform - PMC [pmc.ncbi.nlm.nih.gov]
Analytical techniques for quantifying 3-(Benzyloxy)benzenethiol
An Application Note and Protocol for the Quantitative Analysis of 3-(Benzyloxy)benzenethiol
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the quantitative analysis of this compound, a compound of interest in pharmaceutical and chemical synthesis. Due to the reactive nature of the thiol group, which is susceptible to oxidation, robust and validated analytical methods are crucial for accurate quantification in various matrices. This guide details two primary chromatographic methods: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, from sample preparation strategies designed to preserve analyte integrity to the optimization of chromatographic conditions. Detailed, step-by-step protocols for each method are provided, alongside guidelines for method validation in accordance with international standards, ensuring the generation of reliable, reproducible, and accurate data for researchers, scientists, and drug development professionals.
Introduction and Analytical Challenges
This compound is an aromatic thiol whose quantification is essential for process monitoring, quality control, and stability studies. The principal analytical challenge associated with this and other thiol-containing compounds is the high reactivity of the sulfhydryl (-SH) group.[1] Thiols are readily oxidized to disulfides, especially at alkaline pH or in the presence of metal ions, which can lead to significant underestimation of the analyte.[2] Therefore, analytical workflows must be designed to mitigate this degradation.
The choice of analytical technique is dictated by the analyte's properties and the sample matrix. For a semi-volatile, non-polar compound like this compound, both HPLC and GC-MS are powerful and complementary techniques.
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice for non-volatile or thermally labile compounds.[3] Reversed-phase HPLC provides excellent separation for aromatic compounds and can be coupled with a UV detector, as the benzene rings in the analyte provide strong chromophores.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers exceptional sensitivity and selectivity, making it ideal for trace-level analysis.[1][4] However, the polarity and reactivity of the thiol group can lead to poor peak shape and instability.[1] To overcome this, a derivatization step is typically required to convert the thiol into a more volatile and less reactive derivative prior to analysis.
Analyte Properties and Sample Preparation
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₂OS
-
Molecular Weight: 216.30 g/mol
General Sample Preparation Guidelines
Effective sample preparation is critical to isolate the analyte from the matrix and ensure its stability.[5][6]
-
Solvent Selection: this compound is soluble in common organic solvents such as methanol, acetonitrile, and dichloromethane. The choice of solvent should be compatible with the subsequent analytical technique (e.g., methanol/acetonitrile for RP-HPLC, dichloromethane/hexane for GC).
-
Extraction: For solid samples, Soxhlet extraction or sonication with an appropriate organic solvent can be employed.[6][7] For liquid samples, liquid-liquid extraction (LLE) may be necessary to transfer the analyte into a clean, immiscible organic solvent.[5]
-
Preventing Oxidation: To minimize the oxidation of the thiol to its disulfide, sample preparation should be performed promptly. Where possible, use deoxygenated solvents and consider adding an antioxidant, such as a small amount of a reducing agent like dithiothreitol (DTT), if compatible with the analytical method. Work should ideally be conducted at a slightly acidic pH, as alkaline conditions can promote thiol oxidation.[2]
Method 1: Quantification by Reversed-Phase HPLC-UV
This method is suitable for quantifying this compound in samples where it is present at moderate to high concentrations. The principle relies on the partitioning of the analyte between a non-polar stationary phase (C18 column) and a polar mobile phase.
Experimental Protocol: RP-HPLC-UV
1. Instrumentation and Materials:
- HPLC system with a binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- HPLC-grade acetonitrile, methanol, and water.[8]
- Trifluoroacetic acid (TFA) or formic acid.
- This compound reference standard.
- Volumetric flasks, pipettes, and autosampler vials.
- Syringe filters (0.45 µm, PTFE or nylon).
2. Preparation of Solutions:
- Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
- Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
- Rationale: A buffered or acidified mobile phase is used to ensure consistent ionization of any acidic or basic functional groups, leading to reproducible retention times and sharp peaks.[8]
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[7]
- Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase initial composition (e.g., 60:40 Acetonitrile:Water).
3. Sample Preparation:
- Accurately weigh or pipette the sample containing this compound into a volumetric flask.
- Add methanol or acetonitrile, sonicate for 15 minutes to ensure complete dissolution/extraction.
- Dilute to volume with the same solvent.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
4. Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: Gradient elution (example)
- 0-10 min: 60% B to 95% B
- 10-12 min: Hold at 95% B
- 12-13 min: 95% B to 60% B
- 13-15 min: Hold at 60% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- Detection Wavelength: 235 nm (This should be optimized by running a UV scan of the standard).
5. Data Analysis:
- Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.
- Perform a linear regression analysis on the calibration curve. The R² value should be >0.995.
- Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
HPLC Workflow Diagram
Caption: Workflow for quantification of this compound by RP-HPLC-UV.
Method 2: Quantification by GC-MS with Derivatization
This method provides high sensitivity and specificity, making it ideal for trace analysis or for complex matrices where co-eluting peaks may interfere with HPLC-UV detection. Derivatization of the thiol group is essential to improve chromatographic performance and prevent on-column degradation.[1]
Experimental Protocol: GC-MS
1. Instrumentation and Materials:
- GC-MS system with an autosampler, split/splitless inlet, and a mass selective detector.
- Capillary GC column suitable for semi-polar compounds (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
- Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- High-purity helium carrier gas.
- Anhydrous solvents (e.g., dichloromethane, pyridine).
- This compound reference standard.
- Reaction vials with screw caps.
2. Preparation of Solutions:
- Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC section, using an anhydrous solvent like dichloromethane.
- Calibration Standards (e.g., 0.1-20 µg/mL): Prepare a series of standards by diluting the stock solution with dichloromethane.
3. Derivatization Procedure:
- Rationale: Silylation with BSTFA replaces the active hydrogen on the sulfur atom with a non-polar trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte while reducing its polarity, resulting in better peak shape and sensitivity in GC.[1]
- Pipette 100 µL of each standard or sample solution into a clean, dry reaction vial.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
- Seal the vial tightly and heat at 60-70 °C for 30 minutes.
- Cool to room temperature before injection.
4. GC-MS Conditions:
- Inlet: Splitless mode, 250 °C
- Injection Volume: 1 µL
- Carrier Gas: Helium, constant flow at 1.0 mL/min
- Oven Temperature Program:
- Initial: 100 °C, hold for 1 min
- Ramp: 15 °C/min to 280 °C
- Hold: 5 min at 280 °C
- MS Transfer Line: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ion and/or characteristic fragment ions of the TMS-derivatized analyte for quantification and confirmation. The exact ions must be determined by running a full scan of a derivatized standard.
5. Data Analysis:
- Construct a calibration curve using the peak areas of the primary quantification ion from the derivatized standards.
- Verify the identity of the analyte in samples by confirming the presence of qualifier ions and their expected abundance ratios.
- Calculate the concentration in the original samples, accounting for all dilution and derivatization steps.
GC-MS Workflow Diagram
Caption: Workflow for quantification of this compound by GC-MS.
Method Validation
Any analytical method developed must be validated to ensure it is fit for its intended purpose.[9][10] Validation should be performed according to established guidelines such as those from the International Council for Harmonisation (ICH) or the U.S. Pharmacopeia (USP).[11] Key validation parameters include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components).[12] | No interfering peaks at the retention time of the analyte in a blank matrix. Peak purity analysis (for HPLC-PDA) or qualifier ion ratios (for GC-MS) should meet criteria. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[12] | R² (Coefficient of determination) > 0.995. |
| Accuracy | The closeness of agreement between the measured value and an accepted reference or true value.[12] | Recovery of spiked samples should be within 90-110%. |
| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[12] Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2% for repeatability and ≤ 3% for intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of ≥ 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | S/N of ≥ 10:1; precision (RSD) at this level should be ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH, flow rate, column temperature) are slightly varied. |
Conclusion
The accurate quantification of this compound can be successfully achieved using either RP-HPLC-UV or GC-MS. The choice of method depends on the required sensitivity, sample matrix complexity, and available instrumentation.
-
RP-HPLC-UV is a robust, straightforward method suitable for routine quality control and assays where analyte concentrations are relatively high.
-
GC-MS with derivatization offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification, impurity profiling, and analysis in complex biological or environmental matrices.
For both methods, careful sample preparation to prevent oxidative degradation of the thiol group is paramount. Rigorous method validation is mandatory to ensure the integrity and reliability of the generated data in research and regulated environments.
References
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Yang, Y., & Yang, Y. (2021). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. Antioxidants & Redox Signaling, 36(4-6), 354-365. Retrieved from [Link]
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Yang, Y., & Yang, Y. (2021). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. Antioxidants & Redox Signaling, 36(4-6), 354-365. Retrieved from [Link]
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Bramanti, E., et al. (2005). Speciation and Quantification of Thiols by Reversed-Phase Chromatography Coupled with On-Line Chemical Vapor Generation and Atomic Fluorescence Spectrometric Detection. Clinical Chemistry, 51(6), 1024-1031. Retrieved from [Link]
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Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]
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Bairagi, P., et al. (2024). Analytical Method Validation: A Comprehensive Review of Current Practices. ResearchGate. Retrieved from [Link]
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Charde, M. S., et al. (2013). Analytical method validation: A brief review. ResearchGate. Retrieved from [Link]
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The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved from [Link]
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Validation of Analytical Methods. (2024). ResearchGate. Retrieved from [Link]
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Bashir, A., et al. (2021). A fresh look at the structure of aromatic thiols on Au surfaces from theory and experiment. The Journal of Chemical Physics, 155(4), 044703. Retrieved from [Link]
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Wang, Y., et al. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. Foods, 12(14), 2686. Retrieved from [Link]
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Sample Preparation: A Comprehensive Guide. (n.d.). Organomation. Retrieved from [Link]
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Sample Preparation Options for Aroma Analysis. (n.d.). Chromatography Today. Retrieved from [Link]
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This compound. (n.d.). Bide Pharmatech. Retrieved from [Link]
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Analytical Methods. (n.d.). Japan Environment and Children's Study. Retrieved from [Link]
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Gandhimathi, M., et al. (2014). Development and Validation of Chromatographic Methods (RP-HPLC and HPTLC) for the Simultaneous Estimation of Lawsone and its Metabolites. World Journal of Pharmaceutical Research, 3(6), 726-734. Retrieved from [Link]
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Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. (n.d.). Agilent Technologies. Retrieved from [Link]
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GC and GC/MS Columns & Supplies. (n.d.). Agilent Technologies. Retrieved from [Link]
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Piazzi, E., et al. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2022(2), M1367. Retrieved from [Link]
-
Analysis of Gas Oil by GC/APCI FTMS. (n.d.). Bruker. Retrieved from [Link]
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Vryzas, Z., et al. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. Trends in Analytical Chemistry, 26(6), 515-526. Retrieved from [Link]
-
Gallardo, E., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1467-1473. Retrieved from [Link]
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Toxicological Profile for Benzene. (2007). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
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Benzenethiol. (n.d.). NIST WebBook. Retrieved from [Link]
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Separation of 1,3-Bis(3-nitrophenoxy)benzene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
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Wang, Y., et al. (2019). Application of a label-free and domain-specific free thiol method in monoclonal antibody characterization. Journal of Chromatography B, 1114-1115, 93-99. Retrieved from [Link]
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Toxicological Profile for Benzidine. (2001). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
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Sricharoen, P., et al. (2019). Bioanalytical HPLC method of Piper betle L. for quantifying phenolic compound, water-soluble vitamin, and essential oil in five different extracts. Journal of Applied Pharmaceutical Science, 9(5), 001-011. Retrieved from [Link]
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A Stability-Indicating Reversed-Phase HPLC Method for the Analysis of 3-(Benzyloxy)benzenethiol
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(Benzyloxy)benzenethiol. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making a reliable analytical method crucial for quality control and stability assessment.[1] The method was developed based on the physicochemical properties of the analyte, employing a C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water. The protocol demonstrates excellent specificity, linearity, accuracy, and precision, meeting the standards outlined in the International Conference on Harmonisation (ICH) guidelines.[2] Forced degradation studies were conducted to confirm the stability-indicating nature of the method, ensuring separation of the parent peak from all potential degradation products.
Introduction and Scientific Rationale
This compound is an aromatic thiol compound whose purity is critical for its use in further chemical synthesis. The presence of a thiol (-SH) functional group makes the molecule susceptible to oxidation, primarily forming disulfide dimers. Therefore, a robust analytical method must not only quantify the main analyte but also resolve it from potential process impurities and degradation products.
The development of this method was guided by the fundamental physicochemical properties of this compound.
-
Hydrophobicity: The compound has a calculated XLogP3 of 3.9, indicating significant non-polar character.[3] This makes it an ideal candidate for reversed-phase chromatography, where it will strongly interact with a non-polar stationary phase like C18.
-
Ionization Constant (pKa): The thiol group has a predicted pKa of approximately 6.36.[4] In reversed-phase HPLC, analyte retention is most consistent when ionization is suppressed.[5] By maintaining a mobile phase pH well below the pKa (e.g., pH 2.5-3.5), the thiol group remains in its neutral, protonated form (-SH), ensuring reproducible retention times and symmetric peak shapes.
-
UV Absorbance: The presence of two aromatic rings (a benzene and a benzyloxy group) provides strong ultraviolet (UV) chromophores, making UV detection a suitable and straightforward choice for quantification.
Based on this analysis, a C18 column was selected for its robust hydrophobic retention, paired with a mobile phase of acetonitrile and water containing a small amount of acid to control the pH.
Caption: Logic diagram for HPLC method development.
Materials and Methodology
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
-
Software: OpenLab CDS or equivalent chromatography data software.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
-
Water: Deionized water, filtered through a 0.22 µm membrane.
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL amber volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be stored at 2-8°C and protected from light. Due to the potential for oxidation, fresh stock solutions are recommended.[8]
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL amber volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution: Prepare sample solutions by dissolving the material in acetonitrile to achieve a target concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
HPLC Protocol and Operating Conditions
The developed isocratic method provides a balance between resolution and analysis time.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent hydrophobic retention for the non-polar analyte.[6] |
| Mobile Phase | Acetonitrile : Water (0.1% Formic Acid) (70:30, v/v) | The high organic content ensures reasonable elution of the hydrophobic analyte. Formic acid maintains a low pH to suppress thiol ionization.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Ensures stable retention times and reduces viscosity. |
| Injection Volume | 10 µL | A small volume to prevent peak distortion. |
| Detection | PDA at 235 nm | Wavelength selected to provide high sensitivity for the aromatic structure. A full spectrum should be acquired to confirm peak purity. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any potential late-eluting impurities. |
System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Method Validation and Stability-Indicating Assay
The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[10]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. Forced degradation studies were performed to demonstrate this.[11][12]
Forced Degradation Protocol: A solution of this compound (100 µg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance heated at 80°C for 48 hours.
-
Photolytic Degradation: Solution exposed to direct sunlight for 24 hours.
Results: In all cases, the degradation products were well-resolved from the parent this compound peak, with no interference. The peak purity analysis via PDA detector confirmed the homogeneity of the analyte peak in all stressed samples. The most significant degradation was observed under oxidative conditions, as expected for a thiol compound.
Caption: General experimental workflow for HPLC analysis.
Linearity, Accuracy, and Precision
The method was demonstrated to be linear, accurate, and precise over a concentration range of 20-150 µg/mL.
| Validation Parameter | Results |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | Repeatability: < 1.0%Intermediate Precision: < 1.5% |
Conclusion
The RP-HPLC method described in this application note is rapid, specific, and reliable for the quantitative determination of this compound. The validation data confirm that the method is accurate, precise, and linear over the specified range. The successful resolution of the parent peak from its degradation products in forced degradation studies firmly establishes its utility as a stability-indicating assay. This protocol is well-suited for routine quality control analysis and stability studies in pharmaceutical development and manufacturing environments.
References
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Andersson, A. (2012). Method development for the determination of thiols using HPLC with fluorescence detection. Diva-portal.org. [Link]
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Wang, J., et al. (2007). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry. [Link]
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SIELC Technologies. Separation of Benzenethiol on Newcrom R1 HPLC column. [Link]
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PubChem. 3-(Benzyloxy)benzene-1-thiol. National Center for Biotechnology Information. [Link]
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Mori, D., et al. (2020). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. MDPI. [Link]
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Gandhimathi, M., et al. (2014). Simultaneous Estimation of Lawsone and its Metabolites by RP-HPLC and HPTLC Methods. World Journal of Pharmaceutical Research. [Link]
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Liu, Y., et al. (2021). Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. PMC - NIH. [Link]
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Jain, K., et al. (2011). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Semantic Scholar. [Link]
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Dave, V., et al. (2019). Development of Stability-Indicating HPLC Method and Accelerated Stability Studies for Osmotic and Pulsatile Tablet Formulations of Clopidogrel Bisulfate. PubMed. [Link]
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US EPA. Benzenethiol, 3-methoxy- - Substance Details. [Link]
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Jain, K., et al. (2011). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. PMC - PubMed Central. [Link]
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Application Note: Quantitative Analysis of 3-(Benzyloxy)benzenethiol using Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a comprehensive guide for the sensitive and selective analysis of 3-(Benzyloxy)benzenethiol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent challenges associated with the analysis of thiol-containing compounds, such as their reactivity and potential for poor chromatographic performance, this document outlines a robust methodology encompassing sample preparation, derivatization, and optimized GC-MS parameters. The protocols provided are designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries requiring accurate quantification of this compound.
Introduction
This compound is an aromatic thiol of interest in various fields, including organic synthesis and drug development. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers the high sensitivity and selectivity required for the analysis of trace-level impurities and active ingredients.[1]
However, the analysis of thiols by GC-MS presents unique challenges. The sulfhydryl (-SH) group is highly reactive and prone to oxidation, which can lead to the formation of disulfides and result in inaccurate quantification.[1][2] Furthermore, the polarity of the -SH group can cause poor chromatographic peak shape, characterized by tailing, on common non-polar GC columns.[1] To overcome these obstacles, a derivatization step is often necessary to improve the volatility and thermal stability of the analyte, leading to better chromatographic performance.[3][4]
This application note provides a detailed protocol for the analysis of this compound, addressing these challenges through a carefully designed workflow that includes sample preparation, derivatization, and optimized GC-MS conditions.
Experimental Workflow
The overall analytical workflow for the GC-MS analysis of this compound is depicted in the following diagram:
Caption: Experimental workflow for the GC-MS analysis of this compound.
Sample Preparation: Liquid-Liquid Extraction (LLE)
For the extraction of this compound from a liquid matrix (e.g., reaction mixture, biological fluid), a liquid-liquid extraction (LLE) protocol is recommended to isolate the analyte from non-volatile or interfering substances.[5]
Protocol:
-
To 1 mL of the aqueous sample in a glass centrifuge tube, add 1 mL of ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and analyte transfer to the organic phase.
-
Centrifuge the sample at 3000 rpm for 5 minutes to achieve complete phase separation.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.
-
Repeat the extraction (steps 1-4) with a fresh 1 mL aliquot of ethyl acetate and combine the organic extracts.
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 100 µL of anhydrous pyridine for subsequent derivatization.
Derivatization: Silylation
To enhance the volatility and improve the chromatographic peak shape of this compound, a silylation reaction is employed to cap the active hydrogen of the thiol group with a non-polar trimethylsilyl (TMS) group.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a highly effective reagent for the derivatization of thiols.[3][6]
Protocol:
-
To the reconstituted sample (100 µL in anhydrous pyridine), add 100 µL of BSTFA + 1% TMCS.
-
Securely cap the vial and heat at 70°C for 30 minutes in a heating block or water bath.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
The derivatization reaction proceeds as follows:
Caption: Silylation of this compound with BSTFA.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of the derivatized this compound. An inert flow path is crucial for preventing analyte loss and ensuring reproducible results at trace levels.[7]
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Oven Program | Start at 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Acquisition and Analysis
For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended to enhance sensitivity and selectivity.[8] The choice of ions to monitor should be based on the mass spectrum of the derivatized this compound. The expected molecular ion and key fragment ions of the TMS derivative should be determined from a full scan analysis of a standard.
Expected Mass Spectrum:
The mass spectrum of the TMS derivative of this compound is expected to show a molecular ion [M]+ at m/z 288. The fragmentation pattern will likely include characteristic ions corresponding to the loss of a methyl group (m/z 273), the tropylium ion (m/z 91) from the benzyl group, and other fragments. A library search against the NIST database can aid in confirming the identity of the derivatized compound.
Quantification:
Quantification is typically performed by creating a calibration curve using external standards of this compound that have been subjected to the same sample preparation and derivatization procedure.
Method Validation
To ensure the reliability of the analytical results, the method should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[9] Key validation parameters for trace analysis include:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.[9]
-
Linearity and Range: The production of results that are directly proportional to the concentration of the analyte over a specified range.[10]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[8][10]
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[8]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Incomplete derivatization or active sites in the GC system. | Ensure anhydrous conditions for derivatization. Use an inert flow path and a fresh, high-quality GC column.[7] |
| Low Response | Incomplete derivatization, analyte degradation, or sample loss during preparation. | Optimize derivatization time and temperature. Ensure all sample preparation steps are performed carefully. |
| Ghost Peaks | Carryover from previous injections or contamination. | Run solvent blanks between samples. Clean the injection port liner and trim the front of the GC column. |
| No Peak Detected | Analyte concentration below LOD or complete loss during sample preparation. | Concentrate the sample further or use a more sensitive detection method (e.g., MS/MS). Review the sample preparation procedure for potential losses. |
Conclusion
This application note provides a detailed and robust method for the GC-MS analysis of this compound. By incorporating a liquid-liquid extraction for sample cleanup and a silylation step for derivatization, the challenges associated with thiol analysis can be effectively overcome. The optimized GC-MS parameters and guidelines for method validation will enable researchers and scientists to achieve accurate and reproducible quantification of this compound in various matrices.
References
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
Cirlini, M., et al. (2022). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules. Retrieved from [Link]
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Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
South Africa Wine Research Library. (2021). Development and implementation of GC-MS/MS method for the determination of volatile sulphur compounds related to off-flavours in wine. Retrieved from [Link]
-
Hermawan, D., et al. (2016). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Molecules. Retrieved from [Link]
-
Li, Y., et al. (2005). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Atmospheric Analysis & Consulting, Inc. (n.d.). Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
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OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link]
-
Giarratana, F., et al. (2022). validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces of priority substances in surface waters. ResearchGate. Retrieved from [Link]
-
Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiols and Gas chromatography-Mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Benzyloxy)benzene-1-thiol. PubChem. Retrieved from [Link]
-
Lešnik, M., et al. (2022). Analysis of Varietal Thiols in Sauvignon Blanc Wines-Optimization of a Solid-Phase Extraction Gas Chromatography Tandem Mass Spectrometry Method. Food Analytical Methods. Retrieved from [Link]
-
Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]
-
Chromatography Forum. (2006). Volatile thiols using GC-MSD. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzenethiol. NIST Chemistry WebBook. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Benzenethiol (FDB011878). Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for Benzenethiol (HMDB0033746). Retrieved from [Link]
-
Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzenethiol. NIST Chemistry WebBook. Retrieved from [Link]
-
Roman, T., et al. (2022). Influence of Yeast and Enzyme Formulation on Prosecco Wine Aroma During Storage on Lees. MDPI. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzenethiol. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzenethiol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). Thiophenol. Retrieved from [Link]
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Agilent Technologies. (n.d.). GC AND GC/MS. Retrieved from [Link]
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Musso, M., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Retrieved from [Link]
-
Bruker. (n.d.). Analysis of Gas Oil by GC/APCI FTMS. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Aminobenzenethiol. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzenethiol. NIST Chemistry WebBook. Retrieved from [Link]
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Applications of 3-(Benzyloxy)benzenethiol in Materials Science: A Technical Guide
This guide provides a comprehensive overview of the applications of 3-(Benzyloxy)benzenethiol in materials science. While direct literature on this specific molecule is emerging, its structural motifs—a thiol group for surface anchoring and a benzyloxy group for tailored functionality—position it as a versatile building block. This document will, therefore, draw upon established principles and protocols from analogous aromatic thiol systems to present detailed application notes and protocols for researchers, scientists, and professionals in drug development.
Introduction: The Unique Potential of this compound
This compound is an aromatic thiol distinguished by a benzyloxy substituent at the meta position. This unique combination of functional groups offers significant advantages in the design of advanced materials:
-
Thiol Group: The thiol (-SH) moiety provides a robust anchor for covalent attachment to a variety of noble metal surfaces, most notably gold, silver, and copper, forming well-defined self-assembled monolayers (SAMs).[1][2] It also serves as a reactive handle for "click" chemistry reactions, enabling the functionalization of polymers and other organic materials.
-
Benzyloxy Group: The benzyloxy group serves a dual purpose. Firstly, it acts as a bulky, non-polar group that can influence the packing density and intermolecular interactions within self-assembled monolayers. Secondly, it functions as a protecting group for a phenol, which can be deprotected under specific conditions to reveal a reactive hydroxyl group for subsequent chemical modifications.
-
Aromatic Core: The benzene ring contributes to the thermal stability of self-assembled monolayers through π-π stacking interactions between adjacent molecules.[3]
These features make this compound a promising candidate for applications in surface engineering, nanoparticle functionalization, and advanced polymer synthesis.
Self-Assembled Monolayers (SAMs) for Surface Engineering
The formation of SAMs by aromatic thiols on metal surfaces is a cornerstone of surface science.[1][2] this compound can be expected to form ordered monolayers on gold and copper surfaces, with the orientation and packing of the molecules influenced by the benzyloxy group.
Application Note:
The benzyloxy group in this compound SAMs can be used to control surface properties such as wettability and protein adsorption. The bulky nature of the benzyl group may lead to less densely packed monolayers compared to simpler aromatic thiols, which could be advantageous for creating surfaces with specific recognition sites after deprotection. The subsequent debenzylation to expose the phenol group would dramatically alter the surface chemistry, rendering it more hydrophilic and available for further functionalization.
Protocol for SAM Formation on Gold:
Materials:
-
This compound
-
Ethanol (absolute, spectroscopic grade)
-
Gold-coated substrate (e.g., silicon wafer with a chromium adhesion layer and a 100 nm gold film)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with deionized water.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immerse the cleaned and dried gold substrate into the thiol solution.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
-
Characterization:
-
The resulting SAM can be characterized by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and scanning tunneling microscopy (STM) to assess surface wettability, chemical composition, and molecular ordering, respectively.
-
Diagram of SAM Formation Workflow:
Caption: Schematic of the synthesis and functionalization of gold nanoparticles with this compound.
Polymer Modification via Thiol-Ene "Click" Chemistry
Thiol-ene "click" chemistry is a highly efficient and versatile method for polymer modification and the creation of cross-linked networks. T[4]he thiol group of this compound can readily react with polymers containing alkene ("-ene") functional groups, either photochemically or thermally initiated.
Application Note:
This approach can be used to graft this compound onto polymer surfaces to modify their properties or to create functional polymer films. For example, grafting this molecule onto a polymer backbone can introduce aromaticity and provide a route for further functionalization after debenzylation. This is particularly useful for creating biocompatible coatings or for patterning surfaces for microfluidic devices.
[4]#### Protocol for Surface Modification of an Alkene-Containing Polymer Film:
Materials:
-
Polymer film with surface alkene groups (e.g., allyl-functionalized polymer)
-
This compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., tetrahydrofuran, THF)
-
UV lamp (365 nm)
-
Nitrogen atmosphere glovebox or chamber
Procedure:
-
Preparation of the Reaction Solution:
-
In an inert atmosphere (e.g., a nitrogen-filled glovebox), dissolve the photoinitiator (e.g., 1-2 wt% relative to monomers) and this compound in THF. The concentration will depend on the desired grafting density.
-
-
Surface Reaction:
-
Place the alkene-containing polymer film in a suitable container.
-
Cover the film with the reaction solution.
-
Irradiate the setup with a UV lamp (365 nm) for a specified time (e.g., 5-30 minutes). The reaction time will influence the extent of grafting.
-
-
Washing:
-
After irradiation, remove the polymer film from the solution.
-
Wash the film extensively with fresh THF to remove any unreacted thiol and photoinitiator.
-
Dry the film under vacuum or in a stream of nitrogen.
-
-
Characterization:
-
Confirm the successful grafting of this compound onto the polymer surface using techniques like ATR-FTIR spectroscopy (to detect the aromatic and ether stretches) and XPS (to detect the presence of sulfur).
-
Diagram of Thiol-Ene Modification:
Caption: Workflow for the surface modification of a polymer film using thiol-ene "click" chemistry with this compound.
Synthesis of this compound
While commercially available, understanding the synthesis of this compound can be valuable for custom modifications or large-scale production. A common route involves the reduction of the corresponding sulfonyl chloride.
[5]#### Protocol for Synthesis:
A multi-step synthesis starting from 3-aminobenzenesulphonic acid has been reported. T[5]his process involves diazotization, hydrolysis, benzylation, and subsequent reduction of the sulfonyl chloride to the thiol.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molecular Weight | 216.3 g/mol | N/A |
| Boiling Point | Not readily available | N/A |
| Appearance | Typically a liquid | N/A |
Conclusion and Future Outlook
This compound is a molecule with significant, albeit largely unexplored, potential in materials science. Its ability to form self-assembled monolayers, functionalize nanoparticles, and modify polymers makes it a versatile tool for creating advanced materials with tailored surface properties. The benzyloxy group, in particular, offers a valuable pathway for post-modification, opening up possibilities for the development of complex, multi-functional surfaces and materials. Further research into the specific properties of materials derived from this compound is warranted and expected to yield exciting new applications.
References
Sources
- 1. Self-assembled monolayers of benzenethiol and benzenemethanethiol on Au(111): Influence of an alkyl spacer on the structure and thermal desorption behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lee.chem.uh.edu [lee.chem.uh.edu]
- 4. rsc.org [rsc.org]
- 5. WO2012073249A1 - A novel process for the preparation of 3-(benzyloxy)- benzenethiol, a key intermediate for the preparation of pharmaceutical drugs. - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-(Benzyloxy)benzenethiol by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 3-(benzyloxy)benzenethiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this key synthetic intermediate. Our approach moves beyond simple step-by-step instructions to explain the underlying principles, ensuring you can adapt and troubleshoot effectively.
I. Foundational Knowledge & Pre-Chromatography Checklist
Before attempting purification, a solid understanding of your molecule and the potential impurities is critical. This compound is a moderately polar aromatic thiol. The presence of the benzyl ether increases its non-polar character compared to the free phenol, while the thiol group introduces potential challenges such as oxidation and strong interaction with the stationary phase.
Pre-Chromatography Checklist:
-
Safety First: Thiols are notorious for their strong, unpleasant odor and potential toxicity.[1][2] Always handle this compound and its solutions in a well-ventilated fume hood.[1] All contaminated glassware and waste should be decontaminated with a bleach solution before removal from the hood.[2][3]
-
Assess Crude Material: Before loading the column, analyze your crude product by Thin Layer Chromatography (TLC) to identify the number of components and estimate the polarity of your target compound and impurities.[4]
-
Stability Check: Thiols can be susceptible to oxidation to disulfides, especially on silica gel which can be slightly acidic.[2][5] A 2D TLC can help determine if your compound is stable on the stationary phase.[5]
II. Step-by-Step Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.
1. TLC Analysis for Eluent Selection:
-
Stationary Phase: Standard silica gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve a small amount of your crude material in dichloromethane or ethyl acetate.
-
Developing a Solvent System: The goal is to find a solvent system where the desired product, this compound, has an Rf value of approximately 0.25-0.35.[6] This provides a good balance for separation on a column.
-
Start with a non-polar solvent system and gradually increase polarity. A common starting point for compounds of this polarity is a mixture of hexane and ethyl acetate.[7][8]
-
Begin with a ratio of 95:5 (Hexane:Ethyl Acetate) and incrementally increase the ethyl acetate concentration (e.g., 90:10, 85:15).
-
Visualization: The benzyloxy and phenyl groups allow for easy visualization under UV light (254 nm).[4]
-
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Expected Rf of this compound | Notes |
| 95:5 Hexane:Ethyl Acetate | Low (near baseline) | Good starting point to see non-polar impurities. |
| 90:10 Hexane:Ethyl Acetate | 0.2 - 0.4 | Often a suitable range for column elution. |
| 80:20 Hexane:Ethyl Acetate | Higher (0.4 - 0.6) | May be too polar, causing co-elution with impurities. |
2. Column Preparation (Slurry Packing Method):
-
Stationary Phase: Silica gel (230-400 mesh) is standard.[9] Use approximately 30-50g of silica for every 1g of crude material.
-
Slurry Formation: In a beaker, mix the required amount of silica gel with your chosen starting eluent (from TLC analysis) to form a homogenous slurry.[1]
-
Packing the Column:
-
Ensure the column is vertically clamped. Place a small cotton or glass wool plug at the bottom.
-
Add a layer of sand (approx. 1 cm).
-
Pour the silica slurry into the column.
-
Continuously tap the side of the column to ensure even packing and remove air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Never let the solvent level drop below the top of the silica bed.
-
Add a final layer of sand on top of the packed silica.
-
3. Sample Loading:
-
Dry Loading (Recommended for Thiols):
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude material) and mix.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a free-flowing powder.
-
Carefully add this powder to the top of the packed column.[5]
-
-
Wet Loading:
-
Dissolve the crude material in the minimum amount of the eluent.
-
Carefully pipette this solution onto the top of the column.
-
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.
-
Begin collecting fractions. Monitor the elution process by collecting small samples from the fractions and analyzing them by TLC.
-
A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective for separating closely related impurities.[5]
5. Product Isolation:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent under reduced pressure to obtain the purified product.
III. Visualizing the Workflow
IV. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
FAQs
-
Q1: My compound is streaking on the TLC plate. What does this mean?
-
A1: Streaking often indicates that the compound is interacting too strongly with the silica gel, which can be due to its acidic nature. For thiols, this can also be a sign of decomposition on the plate. Try adding a small amount (0.5-1%) of a modifier like triethylamine to your eluent to neutralize the silica surface.[5] Also, ensure your sample is not too concentrated when spotting on the TLC plate.[4]
-
-
Q2: I see a new spot appear in my purified fractions after a day. What is happening?
-
A2: This is likely due to the oxidation of the thiol to its corresponding disulfide. This is a common issue with thiols. To minimize this, work quickly, use degassed solvents if possible, and store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.
-
-
Q3: My compound won't move off the baseline, even with 50% ethyl acetate in hexane. What should I do?
-
A3: If your compound is very polar, you may need to switch to a more polar solvent system. A common next step is to use dichloromethane as the less polar solvent and add methanol as the more polar component. Start with a low percentage of methanol (e.g., 1-2%) in dichloromethane.
-
Troubleshooting Common Problems
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and a Non-polar Impurity (e.g., Benzyl Bromide) | Eluent is too polar, causing co-elution. | Decrease the polarity of the eluent (increase the proportion of hexane). Run a shallow gradient to improve resolution. |
| Product Elutes as a Broad, Tailing Peak | 1. Strong interaction with acidic silica. 2. Column overloading. | 1. Deactivate the silica by pre-flushing the column with an eluent containing 1% triethylamine.[5] 2. Reduce the amount of crude material loaded onto the column. |
| No Compound Eluting from the Column | 1. Compound has decomposed on the column. 2. Eluent is not polar enough. | 1. Perform a 2D TLC to check for stability on silica.[5] Consider using a less acidic stationary phase like alumina. 2. Gradually increase the polarity of the eluent. |
| Cracked or Channeled Column Bed | Improper packing or running the column dry. | Repack the column carefully, ensuring a homogenous slurry and no air bubbles. Always maintain a level of solvent above the silica bed. |
V. Potential Impurities and Their Chromatographic Behavior
Understanding the potential impurities from the synthesis of this compound is key to developing a successful purification strategy. A common synthesis involves the benzylation of 3-hydroxybenzenethiol or a multi-step synthesis from 3-aminobenzenesulphonic acid.[3]
Table 2: Common Impurities and Separation Strategy
| Impurity | Structure | Polarity Relative to Product | Elution Behavior | Separation Strategy |
| Benzyl Bromide (Starting Material) | Ph-CH2-Br | Less Polar | Elutes before the product. | Use a less polar solvent system (e.g., 95:5 Hexane:EtOAc) to achieve good separation. |
| 3-Hydroxybenzenethiol (Starting Material) | HO-Ph-SH | More Polar | Elutes after the product. | The product should elute well before this impurity. If it is present in large amounts, a step gradient to a more polar solvent can be used to wash it off the column after the product has been collected. |
| Dibenzyl Ether | Ph-CH2-O-CH2-Ph | Less Polar | Elutes before the product. | Similar to benzyl bromide, a less polar eluent will effectively separate this byproduct. |
| Bis(3-(benzyloxy)phenyl) disulfide | (BnO-Ph-S)2 | Less Polar | Elutes before or very close to the product. | This is the most challenging impurity to separate. A very shallow gradient and careful fraction analysis are required. Using fresh, high-purity solvents can minimize its formation. |
VI. Concluding Remarks
The successful purification of this compound by column chromatography is readily achievable with careful attention to detail, particularly in the initial TLC analysis and column packing. The primary challenges associated with this compound are its potential for oxidation and its interaction with the acidic nature of silica gel. By anticipating these issues and employing the strategies outlined in this guide, researchers can consistently obtain high-purity material for their downstream applications.
VII. References
-
University College London. (2020, June 23). Thiols | Safety Services. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Solvent Systems for Thin Layer Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Retrieved from [Link]
-
Patel, R. P., et al. (2012). A novel process for the preparation of 3-(benzyloxy)- benzenethiol, a key intermediate for the preparation of pharmaceutical drugs. WO2012073249A1. Google Patents.
-
Mori, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 29(8), 1778.
-
Nichols, L. (2022, April 7). 2.3D: Separation Theory. Chemistry LibreTexts.
-
Majumder, S. (2016, February 22). How to analysis the phenolic compounds by TLC, the method and solvants? ResearchGate.
-
MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. WO2012073249A1 - A novel process for the preparation of 3-(benzyloxy)- benzenethiol, a key intermediate for the preparation of pharmaceutical drugs. - Google Patents [patents.google.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Purification [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. Chromatography [chem.rochester.edu]
- 8. jk-sci.com [jk-sci.com]
- 9. Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation - ITW Reagents [itwreagents.com]
Technical Support Center: Synthesis of 3-(Benzyloxy)benzenethiol
Welcome to the technical support resource for the synthesis of 3-(Benzyloxy)benzenethiol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and overcome low yields in the preparation of this key intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) grounded in established chemical principles.
Introduction: Navigating the Synthetic Landscape
The synthesis of this compound can be approached via several routes, each with its own set of challenges that can lead to diminished yields. The two most prevalent pathways begin with either 3-aminobenzenesulphonic acid or 3-mercaptophenol. Low yields are often traced back to suboptimal reaction conditions, reagent quality, or inefficient purification. This guide is structured to help you diagnose and resolve these issues effectively.
The overall synthetic strategy can be visualized as a decision-making process, where the choice of starting material dictates the subsequent steps and potential pitfalls.
Caption: Synthetic pathways to this compound.
Part 1: Troubleshooting Common Issues
This section is organized in a question-and-answer format to directly address the most frequent problems encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. Where should I start troubleshooting?
A: Low overall yield is a common complaint. The first step is to identify the problematic stage. Analyze a small, crude sample from each step via TLC or LC-MS to pinpoint where the material loss is occurring. The most common culprits are:
-
Inefficient Diazotization (Route A): The diazonium salt intermediate is unstable and prone to decomposition if the temperature is not strictly controlled.
-
Side Reactions in Benzylation (Routes A & B): Competing C-alkylation and elimination reactions can significantly reduce the yield of the desired O-alkylated product.
-
Incomplete Newman-Kwart Rearrangement (Route B): This reaction requires high temperatures, and insufficient heating can lead to a mixture of starting material and product.
-
Product Degradation during Workup/Purification: Thiols are susceptible to oxidation, forming disulfides.
Q2: I am following Route A, and my diazotization step (A1) seems to be the problem. The reaction mixture turns dark brown, and the yield of the subsequent hydroxy intermediate is poor. What's going wrong?
A: A dark coloration during diazotization is a classic sign of diazonium salt decomposition. The key to a successful diazotization is rigorous temperature control.[1][2][3]
-
Core Problem: Arenediazonium salts are thermally unstable and rapidly decompose at temperatures above 0-5 °C.[2] This decomposition often leads to the formation of phenolic byproducts and the evolution of nitrogen gas.
-
Troubleshooting & Solutions:
-
Temperature Control: Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath. Monitor the internal temperature of the reaction, not just the bath temperature.
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the amine. This prevents localized heating and ensures the nitrous acid is consumed as it's formed.[2]
-
Sufficient Acidity: Ensure a sufficient excess of mineral acid (e.g., HCl, H₂SO₄) is present. This is crucial for generating the nitrosonium ion (NO⁺) electrophile and protonating the starting amine to prevent it from coupling with the newly formed diazonium salt (an azo coupling side reaction).[1][3]
-
Q3: In the benzylation step (A2 or B1), I'm getting multiple products and a low yield of the desired benzyl ether. How can I improve the selectivity for O-alkylation?
A: This is a classic issue in Williamson ether synthesis when using phenoxides, which are ambident nucleophiles. You are likely observing competing C-alkylation (a Friedel-Crafts-type reaction on the aromatic ring) alongside the desired O-alkylation.[4]
-
Core Problem: The phenoxide ion has electron density on both the oxygen atom and the aromatic ring, allowing the benzyl halide to react at either site.
-
Troubleshooting & Solutions:
-
Solvent Choice: The choice of solvent has a significant impact on the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[2] Protic solvents can solvate the oxygen atom of the phenoxide, leaving the ring more accessible for C-alkylation.
-
Base and Counter-ion: Using a weaker base like K₂CO₃ instead of a very strong base like NaH can sometimes improve selectivity. The nature of the counter-ion can also play a role.
-
Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help minimize side reactions. Start at room temperature and gently heat if necessary.
-
Q4: The Newman-Kwart Rearrangement (Step B3) in my synthesis is sluggish and gives a poor yield, with a lot of starting material remaining even after prolonged heating. What can I do?
A: The thermal Newman-Kwart rearrangement is notorious for requiring high temperatures (often 200-300 °C), which can lead to decomposition if not carefully controlled.[5]
-
Core Problem: The reaction has a high activation energy.[5] Insufficient temperature or reaction time will result in incomplete conversion. Conversely, excessively high temperatures or prolonged heating can lead to charring and byproduct formation.
-
Troubleshooting & Solutions:
-
Optimize Thermal Conditions: Ensure your reaction is reaching the target temperature. Use a high-boiling solvent like diphenyl ether or o-dichlorobenzene. Monitor the reaction by TLC or GC to find the optimal balance between conversion and decomposition.
-
Consider Catalysis: If thermal conditions are problematic, modern catalytic methods can dramatically lower the required temperature. Palladium-catalyzed[6][7] and photoredox-catalyzed[8] Newman-Kwart rearrangements can proceed at much milder conditions (e.g., 100 °C or even room temperature), significantly reducing side reactions and improving yields.
-
Substrate Electronics: Remember that electron-withdrawing groups on the migrating aryl ring accelerate the reaction, while electron-donating groups slow it down.[9] For your substrate, 3-(benzyloxy)phenyl, the benzyloxy group is electron-donating, which may necessitate more forcing conditions in a purely thermal rearrangement.
-
Q5: My final product, this compound, is always contaminated with a significant amount of a less polar impurity that I believe is the corresponding disulfide. How can I prevent its formation and remove it?
A: Thiols are readily oxidized to disulfides, especially in the presence of air (oxygen). This is a very common issue during workup and purification.
-
Core Problem: The thiol (R-SH) is oxidized to the disulfide (R-S-S-R). This can happen during aqueous workup, extraction, or on a silica gel column.
-
Troubleshooting & Solutions:
-
Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon for all workup and purification steps.
-
Acidic Wash: Washing the organic layer with a dilute, deoxygenated acid solution (e.g., 1 M HCl) during workup can help protonate the thiolate and make it less susceptible to oxidation.
-
Purification Strategy:
-
Column Chromatography: When performing column chromatography, use deoxygenated solvents and consider adding a small amount of a reducing agent like triphenylphosphine to the eluent.
-
Reductive Workup: If a significant amount of disulfide has formed, the crude product can be treated with a reducing agent like sodium borohydride (NaBH₄) followed by an acidic workup to convert the disulfide back to the thiol before final purification.
-
Extraction: An alternative purification method is to extract the thiol into an aqueous basic solution (forming the thiolate), wash the aqueous layer with an organic solvent to remove non-acidic impurities (like the disulfide), and then re-acidify the aqueous layer to precipitate the pure thiol, which can then be extracted into an organic solvent.
-
-
Part 2: Optimized Experimental Protocols
Here we provide detailed, step-by-step protocols for the two primary synthetic routes. These are intended as a validated starting point for your experiments.
Route A: From 3-Aminobenzenesulphonic Acid
This multi-step process, adapted from patent literature, offers a reliable, scalable route that avoids the use of highly odorous 3-mercaptophenol.[1]
Caption: Workflow for Route A.
Step A1 & A2: Diazotization, Hydrolysis, and Benzylation (In Situ)
-
Suspension: In a suitable reactor, add 3-aminobenzenesulphonic acid (1.0 eq) to water. Add sodium carbonate (~0.4 eq) and heat to ~40°C to obtain a clear solution.
-
Acidification: Cool the solution to 25-30°C and add concentrated HCl (~2.5 eq).
-
Diazotization: Cool the reaction mass to 0-5°C. Slowly add a solution of sodium nitrite (1.02 eq) in water, maintaining the temperature below 5°C. Stir for 2 hours at this temperature.
-
Hydrolysis: Slowly raise the temperature of the reaction mass to 90-100°C and maintain for 2-3 hours to effect hydrolysis of the diazonium salt to the corresponding phenol.
-
Benzylation: Cool to 50-60°C and adjust the pH to 9-10 with an aqueous solution of sodium hydroxide. Add benzyl chloride (1.1 eq) and stir for 4-6 hours.
-
Isolation: Cool the reaction mixture, filter the precipitated solid, wash with water, and dry to obtain the sodium 3-(benzyloxy)-benzenesulphonate salt.
Step A3: Formation of the Sulfonyl Chloride
-
Reaction Setup: To a flask, add the sodium 3-(benzyloxy)-benzenesulphonate salt (1.0 eq) and thionyl chloride (SOCl₂) (~3.0 eq).
-
Heating: Heat the mixture to 70-80°C and maintain for 5-6 hours.
-
Workup: Cool the reaction mass and quench by slowly adding it to ice water. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent to yield 3-(benzyloxy)benzene-1-sulfonyl chloride.
Step A4: Reduction to the Thiol
-
Reaction Setup: In a flask equipped for cooling, suspend zinc dust (~4.0 eq) in water.
-
Addition: Slowly add a solution of the 3-(benzyloxy)benzene-1-sulfonyl chloride (1.0 eq) in a suitable solvent (e.g., methanol) while maintaining the temperature below 20°C.
-
Acidification: After the addition is complete, slowly add concentrated sulfuric acid, keeping the temperature below 30°C.
-
Reaction: Heat the mixture to 60-70°C for 4-6 hours.
-
Workup and Purification: Cool the reaction mixture and extract with an organic solvent (e.g., toluene). Wash the organic layer with water and brine. The crude product can be purified by vacuum distillation or column chromatography (see FAQ Q5 for purification tips).
Route B: From 3-Mercaptophenol via Newman-Kwart Rearrangement
This route is often employed in laboratory settings. It involves protecting the phenol as a benzyl ether, converting the thiol to a thiocarbamate, performing the rearrangement, and finally hydrolyzing to the product.
Step B1: Benzylation of 3-Mercaptophenol (as the phenoxide)
-
Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve 3-mercaptophenol (1.0 eq) in anhydrous DMF. Cool to 0°C and add sodium hydride (NaH, 60% dispersion, ~1.1 eq for the phenolic proton) in portions. Allow the mixture to stir at room temperature for 1 hour. Note: The thiol proton is more acidic and will also be deprotonated. An excess of base will be required if both groups are to be deprotonated before alkylation.
-
Alkylation: Cool the solution back to 0°C and add benzyl bromide (1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired O-benzylated product from any S-benzylated or C-benzylated byproducts.
Step B2-B4: Newman-Kwart Rearrangement Sequence
A detailed protocol for the Newman-Kwart rearrangement involves three key stages:
Caption: Workflow for the Newman-Kwart sequence.
-
Thiocarbamate Formation:
-
Dissolve the benzylated phenol intermediate (1.0 eq) in anhydrous DMF.
-
Add NaH (1.1 eq) at 0°C and stir for 30 minutes at room temperature.
-
Add N,N-dimethylthiocarbamoyl chloride (1.1 eq) and stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up by quenching with water and extracting with an organic solvent. Purify by chromatography or recrystallization.[9]
-
-
Newman-Kwart Rearrangement:
-
Heat the purified O-aryl thiocarbamate neat or in a high-boiling solvent (e.g., diphenyl ether) to ~250-280°C.[5]
-
Maintain the temperature until TLC indicates complete conversion to the more polar S-aryl thiocarbamate.
-
Cool the mixture and purify the S-aryl thiocarbamate by column chromatography.
-
-
Hydrolysis:
-
Dissolve the S-aryl thiocarbamate in a mixture of ethanol and water.
-
Add an excess of potassium hydroxide (KOH) and reflux the mixture for several hours until the hydrolysis is complete.
-
Cool the mixture, acidify with dilute HCl, and extract the product with an organic solvent.
-
Wash, dry, and purify the final product as described previously (see FAQ Q5).[9]
-
Part 3: Data Presentation
To aid in optimization, the following tables summarize how key variables can affect reaction outcomes.
Table 1: Troubleshooting Low Yields in Diazotization (Route A)
| Observation | Potential Cause | Recommended Action | Rationale |
| Dark brown/black solution | Diazonium salt decomposition | Maintain temperature strictly at 0-5°C using an ice-salt bath. | Prevents thermal degradation of the unstable diazonium intermediate.[1][3] |
| Low conversion | Insufficient acidity | Use at least 2.5-3.0 equivalents of strong mineral acid (e.g., HCl). | Ensures complete formation of the nitrosonium ion electrophile and prevents side reactions.[2] |
| Formation of colored precipitate | Azo coupling side reaction | Add nitrite solution slowly to a well-stirred, acidic amine solution. | Prevents localized areas of low acidity where the diazonium salt can couple with unreacted amine. |
Table 2: Optimizing Selectivity in Williamson Ether Synthesis (Steps A2 & B1)
| Parameter | Condition Favoring O-Alkylation (Desired) | Condition Favoring C-Alkylation (Side Product) | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Protic (Ethanol, Water) | Polar aprotic solvents solvate the cation, leaving the phenoxide oxygen as a potent nucleophile. Protic solvents solvate the oxygen, making ring positions more competitive.[2] |
| Base | Weaker bases (K₂CO₃, Cs₂CO₃) | Stronger bases (NaH, NaNH₂) | The choice of base can influence the dissociation of the ion pair and the reactivity of the phenoxide. |
| Temperature | Lower temperature (e.g., RT to 50°C) | Higher temperature | Higher temperatures can provide the activation energy needed for the less-favored C-alkylation pathway. |
References
- A novel process for the preparation of 3-(benzyloxy)- benzenethiol, a key intermediate for the preparation of pharmaceutical drugs. (WO2012073249A1).
-
The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Organic Chemistry Portal. [Link]
-
Newman–Kwart rearrangement. Wikipedia. [Link]
-
Newman-Kwart Rearrangement. Organic Chemistry Portal. [Link]
-
Newman-Kwart Rearrangement. J&K Scientific LLC. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. [Link]
-
thiophenol. Organic Syntheses Procedure. [Link]
-
A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols. ResearchGate. [Link]
-
A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Chemistry Portal. [Link]
-
A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. ACS Publications. [Link]
-
A General and Efficient Approach to Aryl Thiols: CuI-catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. AWS. [Link]
-
A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. ResearchGate. [Link]
-
The Newman-Kwart rearrangement of O-aryl thiocarbamates: substantial reduction in reaction temperatures through palladium catalysis. PubMed. [Link]
-
Benzylic Thio and Seleno Newman–Kwart Rearrangements. Michael Pittelkow. [Link]
-
Electrochemically Catalyzed Newman–Kwart Rearrangement: Mechanism, Structure–Reactivity Relationship, and Parallels to Photoredox Catalysis. ACS Publications. [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications. [Link]
-
3-Aminobenzenesulfonic acid. SIELC Technologies. [Link]
-
3-hydroxythiophenol. The Good Scents Company. [Link]
- US2792422A - Manufacture of thiophenols.
-
Reduction of Sulfonyl Chlorides. Organic Chemistry Portal. [Link]
-
Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. PMC. [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]
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- 4. 3-Aminobenzenesulfonic acid | C6H7NO3S | CID 8474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 6. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
- 7. The Newman-Kwart rearrangement of O-aryl thiocarbamates: substantial reduction in reaction temperatures through palladium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metanilic acid | 121-47-1 [chemicalbook.com]
- 9. Newman-Kwart Rearrangement [organic-chemistry.org]
Technical Support Center: Benzylation of 3-Mercaptophenol
Welcome to the technical support center for the benzylation of 3-mercaptophenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of this reaction. Here, we address common issues, provide in-depth explanations for experimental choices, and offer validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of during the benzylation of 3-mercaptophenol?
The benzylation of 3-mercaptophenol is a classic example of a Williamson ether synthesis, which can be prone to several side reactions.[1] The primary competition is between S-benzylation (the desired reaction) and O-benzylation. Additionally, over-alkylation and reactions involving the solvent can occur.
-
O-Benzylation: The formation of 3-(benzyloxy)thiophenol is the most common side reaction. This occurs when the phenoxide ion, formed by the deprotonation of the hydroxyl group, acts as a nucleophile and attacks the benzyl halide.
-
Dibenzylation: It's possible for both the thiol and hydroxyl groups to be benzylated, resulting in 1-(benzyloxy)-3-(benzylthio)benzene. This is more likely to occur if an excess of the benzylating agent and base is used.
-
Friedel-Crafts Alkylation: Although less common under typical Williamson ether synthesis conditions, if any Lewis acidic species are present, the benzene ring of the phenol can be benzylated, leading to C-alkylation products.[2]
-
Elimination Reactions: If using a sterically hindered base or a secondary/tertiary benzyl halide (not typical for benzylation), elimination reactions can compete with the desired SN2 substitution, though this is less of a concern with benzyl bromide or chloride.[3]
Q2: My reaction is yielding a significant amount of the O-benzylated product. How can I improve the selectivity for S-benzylation?
Achieving high selectivity for S-benzylation over O-benzylation is a common challenge. The key lies in exploiting the differences in acidity and nucleophilicity between the thiol and hydroxyl groups. The thiol proton is significantly more acidic than the phenolic proton.
Several factors can be adjusted to favor S-alkylation:
-
Choice of Base: A weaker base is generally preferred to selectively deprotonate the more acidic thiol group. Strong bases can deprotonate both the thiol and the phenol, leading to a mixture of products.[4]
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity. The rate of O-alkylation is often more sensitive to temperature changes than S-alkylation.
-
Solvent: The choice of solvent can influence the nucleophilicity of the resulting anions.[5] Protic solvents can solvate the phenoxide ion more effectively than the thiophenoxide, potentially reducing its reactivity. Conversely, aprotic polar solvents can enhance the reactivity of both nucleophiles.[6]
Q3: I'm observing multiple spots on my TLC plate that I suspect are byproducts. How can I confirm their identities?
Identifying byproducts is crucial for optimizing your reaction. Here's a systematic approach:
-
Isolate the Byproducts: Use column chromatography to separate the different components of your reaction mixture.[7]
-
Spectroscopic Analysis:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation. Look for characteristic shifts. For example, the methylene protons of a benzyl group attached to sulfur will have a different chemical shift than those attached to oxygen.
-
Mass Spectrometry (MS): This will give you the molecular weight of each component, helping you to identify them as mono- or di-benzylated products.
-
Infrared (IR) Spectroscopy: Look for the presence or absence of key functional groups. For instance, the O-H stretch of the starting material will be absent in the dibenzylated product.
-
Q4: What are the best practices for purifying the desired 3-(benzylthio)phenol?
Purification is essential to obtain a high-purity final product.
-
Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove the base and any water-soluble byproducts.
-
Column Chromatography: This is the most common method for separating the desired S-benzylated product from the O-benzylated isomer, any unreacted starting material, and dibenzylated byproducts.[8] A silica gel column with a gradient elution system (e.g., hexane and ethyl acetate) is often effective.
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to remove minor impurities.
-
Distillation: For liquid products, distillation under reduced pressure can be used for purification, although this is less common for this specific compound.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Insufficient amount of base. 2. Inactive benzylating agent. 3. Low reaction temperature or short reaction time. | 1. Use at least one equivalent of a suitable base. 2. Check the purity of the benzyl halide; consider using freshly prepared or purified reagent.[10] 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. |
| High Percentage of O-Benzylated Product | 1. Base is too strong, leading to deprotonation of both functional groups. 2. High reaction temperature favoring O-alkylation. 3. Inappropriate solvent choice. | 1. Switch to a milder base such as potassium carbonate or sodium bicarbonate.[11] 2. Run the reaction at a lower temperature (e.g., room temperature or 0 °C). 3. Experiment with different solvents. A less polar solvent may favor S-alkylation.[12] |
| Formation of Dibenzylated Product | 1. Excess of benzylating agent and/or base. | 1. Use stoichiometric amounts of the benzylating agent and base. A slight excess of the benzylating agent (e.g., 1.1 equivalents) may be acceptable. |
| Complex Mixture of Products | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Presence of impurities in starting materials or reagents. | 1. Lower the reaction temperature. 2. Ensure the purity of all starting materials and reagents. |
Experimental Protocols
Protocol 1: Selective S-Benzylation of 3-Mercaptophenol
This protocol is designed to maximize the yield of the desired S-benzylated product while minimizing the formation of the O-benzylated isomer.
Materials:
-
3-Mercaptophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-mercaptophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing the Reaction Pathway
The following diagram illustrates the competing S- and O-benzylation pathways.
Caption: Competing S- and O-benzylation pathways of 3-mercaptophenol.
References
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Chemistry Stack Exchange. Phenol protection. [Link]
-
University of Calgary. Alcohol Protecting Groups. [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]
-
Comprehensive Organic Name Reactions and Reagents. Williamson Ether Synthesis. [Link]
-
ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
-
MDPI. α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
ResearchGate. An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. [Link]
-
Organic Syntheses. Photooxidative Debenzylation of a Carbohydrate. [Link]
-
RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
-
NCBI Bookshelf. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2). [Link]
-
Thieme. Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. [Link]
-
ResearchGate. Results of benzylation of o‐, m‐ and p‐substituted nitroarenes and... [Link]
-
Organic Chemistry Portal. Benzylic substitution, benzylation. [Link]
-
MDPI. Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. [Link]
-
MDPI. One-Pot Alkylation–Sulfonylation of Diphenol. [Link]
- Google Patents. Production of high purity phenol.
-
ResearchGate. Approaches to the selective benzylation of the primary hydroxyl group. [Link]
-
ResearchGate. Vapour phase selective O-alkylation of phenol over alkali loaded silica. [Link]
-
Patent. PURIFICATION OF PHENOL. [Link]
-
Chalmers Research. Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. [Link]
-
Molnar Institute. Solvent selection in liquid chromatography. [Link]
-
ScienceDirect. Liquid phase alkylation of phenol with 1-octene over large pore zeolites. [Link]
-
European Patent Office. Process for purifying phenol. [Link]
-
Biblioteka Nauki. Methods of purification of raw polyphenol extract for chromatographic analysis. [Link]
- Google Patents.
-
ResearchGate. The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor. [Link]
-
ResearchGate. Synthesis and Reactivity of Benzylic Sulfonium Salts: Benzylation of Phenol and Thiophenol under Near-Neutral Conditions. [Link]
-
ResearchGate. Reaction Times and Yields in de-O-benzylation Reactions. [Link]
-
ResearchGate. De-O-benzylation of Sterically Hindered Benzyl Ethers. [Link]
- Google Patents. Process for producing mercaptophenols.
-
Wikipedia. Ethylene oxide. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
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- 7. Organic Syntheses Procedure [orgsyn.org]
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- 9. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
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- 11. thieme-connect.de [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
Preventing oxidation of 3-(Benzyloxy)benzenethiol to its disulfide
Technical Support Center: 3-(Benzyloxy)benzenethiol
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this thiol and preventing its oxidation to the corresponding disulfide.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned cloudy and a solid has precipitated. What is happening?
This is a classic sign of oxidation. Thiols, including this compound, are susceptible to oxidation, especially in the presence of atmospheric oxygen, which leads to the formation of a disulfide dimer.[1] This disulfide is often less soluble than the parent thiol, causing it to precipitate out of solution, resulting in a cloudy appearance.
Q2: I've been storing my this compound in the refrigerator. Is this sufficient to prevent oxidation?
While refrigeration slows down many chemical reactions, it is not sufficient on its own to prevent the oxidation of thiols. Exposure to air is the primary driver of disulfide formation.[2] Proper storage requires an inert atmosphere.[1][3]
Q3: Can I reverse the oxidation of my this compound back to the thiol?
Yes, the oxidation of thiols to disulfides is a reversible process. The resulting disulfide can be reduced back to the thiol using common reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or zinc in the presence of an acid like HCl.[1]
Q4: What are the immediate steps I should take if I suspect my sample is oxidized?
First, confirm the presence of the disulfide using an appropriate analytical technique such as NMR, LC-MS, or TLC. If oxidation has occurred, you can either attempt to reduce the disulfide back to the thiol or purify the remaining thiol from the disulfide impurity. For future prevention, it is critical to handle and store the thiol under an inert atmosphere.[1][2]
Troubleshooting Guide: Preventing Disulfide Formation
This section provides a more detailed approach to common issues encountered during the handling and use of this compound.
Issue 1: Rapid Discoloration and/or Precipitation of the Thiol
-
Root Cause: This is most likely due to rapid air oxidation. Thiols can readily oxidize to disulfides in the presence of atmospheric oxygen.[1] This process can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ion catalysts.
-
Troubleshooting Steps:
-
Inert Atmosphere is Crucial: Always handle this compound under an inert atmosphere, such as nitrogen or argon.[2][3] This minimizes its exposure to oxygen.
-
Solvent Deoxygenation: Ensure that all solvents used are thoroughly deoxygenated before use. Dissolved oxygen in solvents is a primary culprit for thiol oxidation.[4][5]
-
Storage: Store the thiol in a sealed container, under an inert atmosphere, and in a cool, dark place. For long-term storage, freezing at -20°C or -80°C is recommended.[6]
-
Issue 2: Disulfide Formation During a Reaction
-
Root Cause: Even with precautions, trace amounts of oxygen can be introduced during a reaction, leading to disulfide formation. Certain reaction conditions, such as basic pH, can also promote thiol oxidation.
-
Troubleshooting Steps:
-
Maintain Inert Conditions: Ensure your reaction setup is properly sealed and continuously maintained under a positive pressure of an inert gas.
-
Use of Antioxidants: Consider adding a small amount of a thiol-based antioxidant to your reaction mixture. These compounds can act as scavengers for free radicals that may initiate oxidation.[7][8]
-
Chelating Agents: If you suspect metal-catalyzed oxidation, add a chelating agent like EDTA to your reaction mixture. This will sequester metal ions that can promote the oxidation of your thiol.
-
Issue 3: Disulfide Impurity Detected in the Final Product
-
Root Cause: Disulfide formation can occur during the work-up and purification steps, where the product is often exposed to air and solvents that may not be deoxygenated.
-
Troubleshooting Steps:
-
In-situ Use: If possible, use the thiol directly in the next step without isolation to minimize exposure to air.[2]
-
Reductive Work-up: Incorporate a mild reducing agent in your work-up procedure to convert any formed disulfide back to the thiol.
-
Purification under Inert Atmosphere: If purification is necessary, perform it under an inert atmosphere. For column chromatography, use deoxygenated solvents and consider adding a small amount of a reducing agent to the mobile phase.
-
Experimental Protocols
Protocol 1: Deoxygenation of Solvents by Gas Bubbling
This method involves bubbling an inert gas, such as nitrogen or argon, through the solvent to displace dissolved oxygen.[4][5]
Materials:
-
Solvent to be deoxygenated
-
Flask with a sidearm or a two-neck flask
-
Septa
-
Inert gas source (nitrogen or argon) with a regulator
-
Needles and tubing
Procedure:
-
Fill the flask with the solvent, ensuring not to fill it more than two-thirds full.
-
Seal the flask with septa.
-
Insert a long needle connected to the inert gas source, ensuring the needle tip is below the solvent surface.
-
Insert a shorter needle in another septum to act as a gas outlet.
-
Gently bubble the inert gas through the solvent for at least 30-60 minutes. The bubbling should be vigorous enough to create good mixing but not so strong as to cause excessive solvent evaporation.[9]
-
After deoxygenation, remove the outlet needle first, then the inlet needle, while maintaining a positive pressure of the inert gas.
Protocol 2: Setting up a Reaction Under an Inert Atmosphere
Materials:
-
Reaction flask (e.g., Schlenk flask)
-
Condenser (if heating)
-
Septa
-
Inert gas source (nitrogen or argon) with a bubbler
-
Needles and tubing
-
Syringes for liquid transfer
Procedure:
-
Assemble the glassware and ensure all joints are well-sealed.
-
Heat the glassware under vacuum and then cool under a stream of inert gas to remove any adsorbed moisture and air.
-
Introduce the solid reagents into the reaction flask under a positive flow of inert gas.
-
Seal the flask with a septum.
-
Add deoxygenated solvents and liquid reagents via syringe through the septum.
-
Maintain a positive pressure of the inert gas throughout the reaction, using a bubbler to monitor the gas flow.
Data Presentation
Table 1: Comparison of Solvent Deoxygenation Techniques
| Method | Advantages | Disadvantages | Recommended Use |
| Gas Bubbling | Simple, relatively safe, applicable to a wide range of solvents.[5] | Can lead to solvent evaporation, may not be as effective for large volumes.[9] | Routine deoxygenation for most common organic solvents. |
| Freeze-Pump-Thaw | Highly effective at removing dissolved gases.[5][10] | Time-consuming, requires specialized equipment (Schlenk line, vacuum pump), not ideal for aqueous solutions.[5][11] | For reactions highly sensitive to oxygen. |
| Sonication | Can aid in degassing.[10] | Generally less effective than gas bubbling or freeze-pump-thaw.[10] | In combination with other methods to enhance degassing. |
Visualizations
Diagram 1: Thiol-Disulfide Redox Equilibrium
Caption: Reversible oxidation of a thiol to a disulfide and its reduction back to the thiol.
Diagram 2: Troubleshooting Workflow for Thiol Oxidation
Caption: A logical workflow for troubleshooting and preventing the oxidation of thiols.
References
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. [Link]
-
Degassing solvents - Chemistry Teaching Labs. University of York. [Link]
-
Reaction mechanism of thiol to disulfide oxidation under basic conditions?. Chemistry Stack Exchange. [Link]
-
Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. ACS Omega. [Link]
-
Thiol Oxidation Definition. Fiveable. [Link]
-
Preparation and Reactions of Thiols. JoVE. [Link]
-
Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]
-
Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. National Institutes of Health. [Link]
-
Oxygen Exclusion from the Organic Solvents Using Ultrasound and Comparison with Other Common Techniques Used in Photochemical Experiments. Chemical Papers. [Link]
-
The role of thiols in antioxidant systems. PubMed Central. [Link]
-
Thiopropyl Resin for the purification of thiol group containing proteins. G-Biosciences. [Link]
-
Sparging a Solvent. YouTube. [Link]
-
Inhibition effect of thiol-type antioxidants on protein oxidative aggregation caused by free radicals. PubMed. [Link]
-
Does anyone have experience working with thiols which has gone for disulfide (Dimerization)?. ResearchGate. [Link]
-
Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. MDPI. [Link]
-
Thiol-based antioxidants. ResearchGate. [Link]
-
INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. Romanian Journal of Oral Rehabilitation. [Link]
-
Effects of antibody disulfide bond reduction on purification process performance and final drug substance stability. National Institutes of Health. [Link]
-
Handling thiols in the lab : r/chemistry. Reddit. [Link]
-
How to Work with Thiols-General SOP. University of Rochester Department of Chemistry. [Link]
-
purification and characterization of thiol: protein disulfide oxidoreductase from bovine liver. Purdue University. [Link]
-
Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. [Link]
-
Thiol Handling : r/Chempros. Reddit. [Link]
- Oxidation of thiols to disulfides.
-
Thiol Isomerases: Enzymatic Mechanisms, Models of Oxidation, and Antagonism by Galloylated Polyphenols. MDPI. [Link]
-
Oxidation of benzenethiol to benzenedisulfide in the presence of hydrogen peroxide 1. ResearchGate. [Link]
-
Synthetic access to thiols: A review. Indian Academy of Sciences. [Link]
-
Effects of storage conditions on thiol disulfide homeostasis. ResearchGate. [Link]
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Optimizing Reaction Conditions for 3-(Benzyloxy)benzenethiol Synthesis: A Technical Support Guide
Welcome to the technical support center for the synthesis of 3-(Benzyloxy)benzenethiol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical intermediate. This compound is a key building block in the synthesis of various pharmaceutical compounds, including S1P receptor modulators and HCV inhibitors.[1] The inherent challenges in its synthesis, particularly regarding yield, purity, and scalability, necessitate a robust understanding of the reaction parameters.
This document moves beyond standard protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the chemical principles behind each step.
Overview of Synthetic Strategies
The preparation of this compound can be approached via several distinct pathways. The choice of route often depends on the available starting materials, scale, and equipment. The three primary strategies are:
-
Newman-Kwart Rearrangement (NKR) : This is a powerful method for converting phenols into thiophenols.[2] It starts with 3-(benzyloxy)phenol, which is converted to an O-aryl thiocarbamate, followed by thermal rearrangement and hydrolysis.[3][4] While reliable, the high temperatures required for the rearrangement step often present challenges.[4][5]
-
Selective Benzylation of 3-Mercaptophenol : This route involves the direct benzylation of the phenolic hydroxyl group of 3-mercaptophenol. The primary challenge here is achieving selectivity, as both the hydroxyl and thiol groups are nucleophilic.
-
Sulfonyl Chloride Reduction : An alternative industrial-scale route begins with 3-aminobenzenesulphonic acid.[1] This multi-step process involves diazotization, hydrolysis, benzylation to an alkali metal 3-(benzyloxy)-benzenesulfonate, conversion to the corresponding sulfonyl chloride, and finally, reduction with a metal and acid (e.g., Zn/H₂SO₄) to yield the target thiophenol.[1][6]
This guide will focus primarily on the Newman-Kwart Rearrangement pathway, as it is a common laboratory method that presents numerous opportunities for optimization and troubleshooting.
Caption: Figure 2. Troubleshooting workflow for low yield issues.
Stage 1: Formation of O-(3-Benzyloxyphenyl) dimethylthiocarbamate
Problem: Low yield or incomplete conversion of 3-(benzyloxy)phenol to the O-aryl thiocarbamate.
-
Potential Cause 1: Ineffective Deprotonation. The reaction requires converting the weakly acidic phenol into a more nucleophilic phenoxide.
-
Scientific Rationale: The pKa of a typical phenol is around 10. A sufficiently strong base is needed to ensure complete deprotonation without competing side reactions.
-
Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in oil). [1]Ensure the NaH is fresh, as it can be passivated by atmospheric moisture. Alternatively, strong tertiary amine bases can be used for more acidic phenols. [3]* Potential Cause 2: Impure Reagents.
-
Scientific Rationale: The key electrophile, N,N-dimethylthiocarbamoyl chloride, is sensitive to moisture and can hydrolyze. The starting phenol must be pure and dry.
-
Solution: Use freshly opened or purified N,N-dimethylthiocarbamoyl chloride. Ensure the 3-(benzyloxy)phenol is free of water and other nucleophilic impurities by drying it under vacuum before use.
-
Stage 2: The Newman-Kwart Rearrangement (NKR)
Problem: The thermal rearrangement from the O-aryl to the S-aryl thiocarbamate is slow, incomplete, or results in decomposition.
-
Potential Cause 1: Insufficient Temperature.
-
Scientific Rationale: The NKR proceeds through a high-energy, four-membered cyclic transition state. [4][7]The activation energy is substantial (ΔH‡ ~ 30 to 40 kcal/mol), necessitating high thermal energy. [4] * Solution: Ensure your heating apparatus is accurately calibrated and can maintain a stable temperature between 250-300 °C. [4]If the reaction is slow, cautiously increase the temperature in 10-15 °C increments.
-
-
Potential Cause 2: Poor Solvent Choice.
-
Scientific Rationale: While often run neat, the reaction can be facilitated by a solvent that can stabilize the zwitterionic character of the transition state. [3] * Solution: High-boiling polar aprotic solvents like N,N-dimethylacetamide (DMA), NMP, or diphenyl ether are excellent choices. [3]They provide a stable thermal medium and can improve reaction rates compared to nonpolar solvents.
-
-
Potential Cause 3: Decomposition/Charring.
-
Scientific Rationale: The high temperatures required for the rearrangement can also promote side reactions and decomposition, especially if impurities are present. [3][5] * Solution: Purify the O-aryl thiocarbamate intermediate by recrystallization before the thermal step. [3]Running the reaction under a strict inert atmosphere (N₂ or Ar) can prevent oxidative side reactions. If decomposition persists, consider reducing the temperature and accepting a longer reaction time or exploring photoredox-catalyzed conditions which proceed at room temperature. [5]
-
Stage 3: Hydrolysis to this compound
Problem: Incomplete hydrolysis of the S-aryl thiocarbamate or low isolated yield of the final product.
-
Potential Cause 1: Insufficient Hydrolysis Conditions.
-
Scientific Rationale: The cleavage of the thiocarbamate to the thiophenol requires robust basic or acidic conditions.
-
Solution: Use a strong base like 10% aqueous NaOH or methanolic potassium hydroxide and ensure the mixture is heated to reflux for a sufficient period (monitor by TLC). [3]If the substrate has poor solubility, adding a co-solvent like THF can improve reaction efficiency.
-
-
Potential Cause 2: Product Oxidation During Workup.
-
Scientific Rationale: The product thiolate is highly susceptible to oxidation to the disulfide upon exposure to air, especially under basic conditions.
-
Solution: After hydrolysis is complete, cool the reaction mixture and perform the acidic workup promptly. Use degassed water for washes. When extracting the product, work quickly and consider washing the organic layers with a mild reducing agent solution (e.g., dilute sodium bisulfite) to remove any formed disulfide before drying and concentrating.
-
Data & Protocols
Table 1: Reaction Conditions for Newman-Kwart Rearrangement
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| O-aryl dimethylthiocarbamate | Diphenyl Ether | 250-280 | 1-3 | ~80-95 | [3] |
| O-aryl dimethylthiocarbamate | NMP | 250 | 2 | High | [3] |
| O-aryl dimethylthiocarbamate | Neat (No Solvent) | 200-300 | 0.5-2 | Variable | [4] |
| O-aryl carbamothioate | Acetonitrile (MeCN) | Ambient | 12 | ~70-90 | [5] |
Note: The last entry refers to a photoredox-catalyzed reaction, which represents a milder alternative to traditional thermal methods.
Experimental Protocols
Protocol 1: Synthesis of S-(3-Benzyloxyphenyl) dimethylthiocarbamate via NKR
This protocol is adapted from established procedures for the Newman-Kwart Rearrangement. [3][4][8] Part A: Synthesis of O-(3-Benzyloxyphenyl) dimethylthiocarbamate
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add 3-(benzyloxy)phenol (1.0 eq) and anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add N,N-dimethylthiocarbamoyl chloride (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, carefully quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or recrystallization to yield the pure O-aryl thiocarbamate.
Part B: Thermal Newman-Kwart Rearrangement
-
Place the purified O-(3-Benzyloxyphenyl) dimethylthiocarbamate (1.0 eq) into a flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Add diphenyl ether as a solvent (if not running neat).
-
Immerse the flask in a pre-heated sand or metal bead bath at 260 °C.
-
Heat for 1-3 hours, monitoring the reaction by TLC for the disappearance of the starting material.
-
Once complete, allow the reaction to cool to room temperature. The crude S-aryl thiocarbamate can often be carried forward directly to the hydrolysis step.
Protocol 2: Hydrolysis to this compound
-
To the cooled crude reaction mixture containing the S-aryl thiocarbamate, add a solution of potassium hydroxide (5.0 eq) in methanol/water (e.g., 4:1 mixture).
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.
-
Dilute the residue with degassed water and cool in an ice bath.
-
Carefully acidify the aqueous solution to pH ~2-3 with cold 2M HCl. A precipitate or oil should form.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude thiol by vacuum distillation or silica gel chromatography to yield this compound.
References
- ResearchGate. (n.d.). A Mild and Practical Deprotection Method for Benzyl Thioethers.
-
Organic Chemistry Portal. (n.d.). Newman-Kwart Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Newman–Kwart rearrangement. Retrieved from [Link]
-
Helda - University of Helsinki. (2025, July 24). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Mechanism and Application of the Newman-Kwart O→S Rearrangement of O-Aryl Thiocarbamates. Retrieved from [Link]
-
PubMed. (2015, December 23). Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. Retrieved from [Link]
- Google Patents. (n.d.). WO2012073249A1 - A novel process for the preparation of 3-(benzyloxy)- benzenethiol, a key intermediate for the preparation of pharmaceutical drugs.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
ScienceDirect. (n.d.). Thioether Derivatives. Retrieved from [Link]
-
Chem-Station. (n.d.). synthesis of thiophenol from phenol. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of O-arylthiocarbamates 2a-h from phenols 1a-h.
-
Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]
- Supporting Information. (n.d.). General procedure A1-2.
-
PubMed Central. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Thiophenol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl 1-benzyl-trans-5-(trifluoromethyl)pyrrolidine-3-carboxylate. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of 3 c using 4‐methoxy‐benzenethiol as starting material.
- Synfacts. (2011, June 17). Synthesis of Phenols, Anilines, and Thiophenols with CuI Nanoparticles.
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]
-
Reddit. (2023, September 15). Troubleshooting the synthesis of BINOL derivatives. Retrieved from [Link]
-
US EPA. (n.d.). Benzenethiol, 3-methoxy-. Retrieved from [Link]
- Google Patents. (n.d.). CN1590371A - Preparation method of substituted thiophenol.
- Google Patents. (n.d.). WO2007027375A2 - Method of making benzylated phenols.
-
MDPI. (2023, July 13). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethylene oxide. Retrieved from [Link]
-
NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. Retrieved from [Link]
Sources
- 1. WO2012073249A1 - A novel process for the preparation of 3-(benzyloxy)- benzenethiol, a key intermediate for the preparation of pharmaceutical drugs. - Google Patents [patents.google.com]
- 2. synthesis of thiophenol from phenol | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Newman-Kwart Rearrangement [organic-chemistry.org]
- 4. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 5. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Troubleshooting Peak Broadening in HPLC Analysis of 3-(Benzyloxy)benzenethiol
Welcome to the technical support center for the HPLC analysis of 3-(Benzyloxy)benzenethiol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges, specifically focusing on the issue of peak broadening. Symmetrical, sharp peaks are critical for accurate quantification and robust analytical methods. This resource provides in-depth, scientifically grounded troubleshooting strategies in a practical question-and-answer format.
Understanding the Molecule: this compound
Before delving into troubleshooting, it is crucial to understand the physicochemical properties of this compound. Its structure, featuring a thiol group (-SH) and a bulky, hydrophobic benzyloxy group, dictates its behavior in a reversed-phase HPLC system.
-
Thiol Group (pKa ≈ 6.4): The thiol group is weakly acidic, with a predicted pKa of approximately 6.36.[1] At mobile phase pH values near or above this pKa, the thiol group will deprotonate to form a thiolate anion (-S⁻). This ionization leads to undesirable secondary interactions with the stationary phase, a primary cause of peak tailing and broadening.[2]
-
Hydrophobicity: The presence of two benzene rings makes this compound a highly hydrophobic molecule. This necessitates a strong organic mobile phase for elution from a reversed-phase column and suggests that a standard C18 column is a suitable starting point.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My peak for this compound is broad and tailing. What is the most likely cause and the first thing I should check?
A1: The most common culprit for tailing peaks of acidic compounds like thiols is an inappropriate mobile phase pH.
Causality: When the mobile phase pH is close to or above the pKa of the analyte, the compound can exist in both its protonated (neutral) and deprotonated (anionic) forms.[2] The anionic form can engage in strong secondary ionic interactions with residual silanol groups on the silica-based stationary phase.[3][4] These interactions are stronger than the primary hydrophobic interactions, leading to a mixed-mode retention mechanism that results in significant peak tailing.
Troubleshooting Protocol:
-
Verify Mobile Phase pH: Ensure your mobile phase is buffered to a pH at least 2 units below the pKa of the thiol group. For this compound, a target pH of 2.5-3.5 is recommended.
-
Buffer Selection: Use a buffer system that is effective in your desired pH range. Formate or phosphate buffers are common choices for acidic mobile phases.
-
pH Adjustment: Always measure and adjust the pH of the aqueous portion of your mobile phase before adding the organic solvent.
dot
Caption: Workflow for addressing progressive peak deterioration.
Summary of Key Recommendations
| Issue | Primary Cause | Recommended Action |
| Symmetrical Tailing | Mobile Phase pH too high | Buffer mobile phase to pH 2.5-3.5. [2] |
| Persistent Tailing | Secondary Silanol/Metal Interactions | Use a high-purity, end-capped column; consider mobile phase additives (TFA, EDTA). [3] |
| Progressive Broadening | Column Contamination/Degradation | Use a guard column, ensure proper sample filtration, and implement a column wash protocol. |
| Split or Fronting Peaks | Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase whenever possible. |
By systematically addressing these potential issues, from mobile phase optimization to column maintenance, you can effectively troubleshoot and resolve peak broadening for this compound, leading to more accurate and reliable HPLC data.
References
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.[Link]
-
Dolan, J. W. Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.[Link]
-
Nagae, N., et al. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009.[Link]
-
Shields, E. P. Liquid Chromatography Stationary Phases Made Using the Thiol-yne Reaction. D-Scholarship@Pitt.[Link]
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog.[Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. Crawford Scientific.[Link]
-
Shields, E. P. Liquid Chromatography Stationary Phases Made Using the Thiol-yne Reaction. D-Scholarship@Pitt.[Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.[Link]
-
The Theory of HPLC Column Chemistry. Crawford Scientific.[Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.[Link]
-
What causes peak broadening in HPLC? Quora.[Link]
-
Dolan, J. W. Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America.[Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.[Link]
-
Control pH During Method Development for Better Chromatography. Agilent.[Link]
-
Preparation of Novel Chiral Stationary Phases Based on the Chiral Porous Organic Cage by Thiol-ene Click Chemistry for Enantioseparation in HPLC. ACS Publications.[Link]
-
How Do I Choose? A guide to HPLC column selection. Agilent.[Link]
-
Choosing the Right HPLC Column: A Complete Guide. Phenomenex.[Link]
-
Stationary Phases for Thin-Layer Chromatography. ResearchGate.[Link]
-
Dedicated HPLC and GC columns for PAH analysis. Element Lab Solutions.[Link]
-
Stoll, D. R. Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International.[Link]
-
What are the possible causes of peak shift and broadening in HPLC? ResearchGate.[Link]
-
Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. PMC - NIH.[Link]
-
HPLC: What to do in case of peaks being too broad? Lösungsfabrik.[Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek.[Link]
-
What Causes Peak Broadening In Chromatography? Chemistry For Everyone - YouTube.[Link]
-
Abnormal Peak Shapes. Shimadzu.[Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.[Link]
-
Exploring the sulfur species in wine by HPLC-ICPMS/MS. PubMed.[Link]
-
Sulfur speciation analysis in cyanide leach solutions with liquid chromatography. Mining Engineering Online.[Link]
-
Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin, and menthol) in throat lozenges. ScienceDirect.[Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Polish Pharmaceutical Society.[Link]
-
HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies.[Link]
Sources
Technical Support Center: NMR Analysis of 3-(Benzyloxy)benzenethiol
Welcome to the technical support center for the analysis of 3-(Benzyloxy)benzenethiol. This guide is designed for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and impurity profiling. Here, you will find a curated collection of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of this compound. Our approach is rooted in practical, field-proven insights to ensure the integrity and accuracy of your experimental results.
Introduction: The Challenge of Purity in this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to the quality and safety of the final active pharmaceutical ingredient (API). NMR spectroscopy is an indispensable tool for confirming the structure and identifying impurities. However, the inherent reactivity of the thiol and benzyloxy functional groups can lead to the formation of characteristic impurities that may complicate spectral interpretation. This guide will equip you with the knowledge to identify these impurities and troubleshoot common issues in your NMR analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum of this compound shows unexpected peaks. What are the most common impurities I should be looking for?
A1: The most common impurities in this compound arise from its synthesis and potential degradation. Here are the primary suspects:
-
Bis(3-(benzyloxy)phenyl) disulfide: This is the most common impurity, formed by the oxidation of the thiol group. Thiols are notoriously susceptible to oxidation, which can occur during synthesis, workup, or even storage.[1]
-
3-Mercaptophenol: This impurity results from the cleavage of the benzyl ether linkage. While the benzyl group is a relatively stable protecting group, it can be cleaved under certain acidic or reductive conditions.
-
Dibenzyl ether: A potential byproduct from the benzylation step during synthesis.
-
Unreacted Starting Materials: Depending on the synthetic route, you might see residual starting materials such as 3-hydroxybenzenesulfonic acid or benzyl bromide.
To confidently identify these, it is crucial to compare your spectrum with the known chemical shifts of this compound and its potential impurities.
Table 1: Key ¹H NMR Chemical Shifts (δ, ppm) for this compound and Common Impurities in CDCl₃
| Compound | Benzylic Protons (-CH₂-) | Thiol/Hydroxyl Proton (-SH/-OH) | Aromatic Protons |
| This compound | ~5.0 (s, 2H) | ~3.5 (s, 1H) | ~6.8-7.5 (m, 9H) |
| Bis(3-(benzyloxy)phenyl) disulfide | ~5.0 (s, 4H) | N/A | ~7.0-7.5 (m, 18H) |
| 3-Mercaptophenol | N/A | ~3.4 (s, 1H, -SH), ~5.1 (br s, 1H, -OH) | ~6.6-7.2 (m, 4H) |
| Dibenzyl ether | ~4.5 (s, 4H) | N/A | ~7.2-7.4 (m, 10H) |
| Benzyl bromide | ~4.4 (s, 2H) | N/A | ~7.2-7.5 (m, 5H) |
Note: Chemical shifts can vary depending on the solvent and concentration. The thiol and hydroxyl proton signals are exchangeable with D₂O.
Q2: How can I definitively distinguish between this compound and its disulfide impurity using NMR?
A2: Differentiating the thiol from its symmetrical disulfide is a common challenge. Here’s a systematic approach:
-
The Thiol Proton (-SH): The most direct evidence for the presence of the thiol is the -SH proton signal. In this compound, this typically appears as a singlet around 3.5 ppm in CDCl₃. This peak will disappear upon shaking the NMR sample with a drop of D₂O due to proton-deuterium exchange. The disulfide will not have this signal.
-
Integration: In a pure sample of the disulfide, the integration of the benzylic protons (~5.0 ppm) to the aromatic protons will be 4:18 (or 2:9). For the pure thiol, this ratio will be 2:9 for the benzylic to aromatic protons of the benzyloxy and phenylthiol rings. If you have a mixture, the integration will be skewed.
-
¹³C NMR: The carbon atoms attached to the sulfur will have different chemical shifts. In thiols, the C-S carbon is typically more shielded compared to the C-S carbon in a disulfide.[2][3] This can be a reliable method for confirmation.
-
Multiplicity of Adjacent Protons: While not directly applicable to the aromatic protons in this case, for aliphatic thiols, the protons on the carbon adjacent to the sulfur often show coupling to the thiol proton. In the corresponding disulfide, this coupling is absent, leading to a simpler multiplicity (e.g., a quartet in the thiol vs. a triplet in the disulfide).[4][5]
Experimental Protocols
Protocol 1: D₂O Shake for Identification of Labile Protons
This protocol is essential for confirming the presence of -SH or -OH protons.
-
Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃).
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake vigorously for 30 seconds to ensure mixing.
-
Allow the layers to separate (or centrifuge briefly if an emulsion forms).
-
Re-acquire the ¹H NMR spectrum.
-
Observation: The signals corresponding to the -SH and/or -OH protons will have disappeared or significantly diminished in intensity.
Q3: I'm having trouble getting sharp peaks in my NMR spectrum. What could be the cause and how do I fix it?
A3: Broad peaks in an NMR spectrum can be frustrating and can obscure important details. Here are some common causes and solutions:
-
Poor Shimming: This is the most frequent cause of broad peaks. The magnetic field needs to be homogenous across your sample.
-
Solution: Re-shim the spectrometer. If you are using an automated shimming routine, ensure it has completed successfully. For challenging samples, manual shimming of the Z1 and Z2 gradients may be necessary.
-
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.
-
Solution: Dilute your sample. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is usually sufficient.[6]
-
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals (e.g., iron, copper) can cause significant line broadening. These can be introduced from glassware, spatulas, or reagents.
-
Solution: Filter your NMR sample through a small plug of celite or silica in a Pasteur pipette before transferring it to the NMR tube. Ensure all glassware is scrupulously clean.
-
-
Presence of Solids: Undissolved material in your sample will disrupt the magnetic field homogeneity.
-
Solution: Ensure your sample is fully dissolved. If you observe particulate matter, filter the solution.[7]
-
Workflow for Impurity Identification
Caption: Workflow for identifying impurities in this compound by NMR.
Q4: How can I quantify the impurities in my sample using NMR?
A4: Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance and quantifying impurities without the need for a reference standard of the impurity itself.[8][9][10] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.
Protocol 2: Quantitative NMR (qNMR) for Impurity Analysis
-
Internal Standard Selection: Choose an internal standard that has a sharp signal (preferably a singlet) in a region of the spectrum that does not overlap with any signals from your analyte or its impurities.[11] For aromatic compounds like this compound, maleic acid or 1,4-dinitrobenzene are often good choices.[12] The internal standard must be of high purity and chemically stable under the experimental conditions.
-
Sample Preparation:
-
Accurately weigh a known amount of your this compound sample into a vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent. Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using parameters that ensure accurate integration. This typically involves a longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being quantified.
-
Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from your analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
-
Advanced Troubleshooting
Q5: The chemical shift of my thiol proton seems to vary between samples. Why is this happening?
A5: The chemical shift of labile protons, such as those in thiols and hydroxyl groups, is highly dependent on the sample conditions. Factors that can cause this variation include:
-
Solvent: The choice of deuterated solvent has a significant impact on the chemical shift of exchangeable protons due to differences in hydrogen bonding and solvent polarity.[13] For example, the thiol proton will have a different chemical shift in CDCl₃ compared to DMSO-d₆.
-
Concentration: At higher concentrations, intermolecular hydrogen bonding can occur, which can shift the thiol proton signal downfield.
-
Temperature: Changes in temperature can affect hydrogen bonding equilibria, leading to shifts in the resonance frequency of the -SH proton.
-
Presence of Water: Traces of water in the sample or solvent can lead to rapid exchange with the thiol proton, potentially broadening the signal and shifting its position.
Best Practice: For consistent results, always use the same solvent and prepare your samples to approximately the same concentration. When comparing spectra, ensure they were acquired under identical conditions.
Conclusion
This technical support guide provides a framework for identifying and troubleshooting common impurities in this compound using NMR spectroscopy. By understanding the potential impurities, employing systematic identification protocols, and utilizing the power of qNMR, researchers can ensure the quality and integrity of their materials. Remember that careful sample preparation and a methodical approach to spectral analysis are the cornerstones of reliable NMR results.
References
- Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
-
Webster, G. K., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical Sciences. [Link]
-
Napolitano, J. G., et al. (2020). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Molecules. [Link]
-
Torres, A. M., & Price, W. S. (2018). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A. [Link]
-
Jadhav, S. A., & Maccagno, M. (2014). Identification of thiol from 11-(9-carbazolyl)-1-undecyl disulfide by NMR spectroscopy and single step coating of gold nanoparticles. Journal of Sulfur Chemistry. [Link]
-
ResearchGate. (n.d.). Superimposed 1 H NMR spectra of CBZ-thiol and CBZ-disulfide showing difference of multiplicity of methylene groups attached to sulfur. [Link]
-
Rogers, M. T. (n.d.). NMR Artifacts. Michigan State University Department of Chemistry. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Maniara, G., et al. (1998). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
National Institutes of Health. (n.d.). Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments. [Link]
-
Pauli, G. F., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative Determination of SH Groups Using 19F NMR Spectroscopy and Disulfide of 2,3,5,6-tetrafluoro-4-mercaptobenzoic Acid. [Link]
-
The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. [Link]
- Bodor, A., & Barna, T. (2016). NMR investigation of disulfide containing peptides and proteins. In Annual Reports on NMR Spectroscopy (Vol. 89, pp. 1-61). Academic Press.
-
The Royal Society of Chemistry. (n.d.). The Direct Synthesis of Symmetrical Disulfides and Diselenide by Metal-Organic Framework MOF-199 as an Efficient Heterogenous Catalyst. [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]
-
Reddit. (2020). Chemical Test: Thiol. r/Chempros. [Link]
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ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3.... [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
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Sharma, D., & Rajarathnam, K. (2000). 13C NMR chemical shifts can predict disulfide bond formation. Journal of Biomolecular NMR. [Link]
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University of Ottawa. (n.d.). How to make an NMR sample. [Link]
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University of Wisconsin-Madison Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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University of Wisconsin-Madison Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
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Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Magnetic Resonance in Chemistry. (n.d.).
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Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. [Link]
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UTMB Research Experts. (n.d.). 13C NMR chemical shifts can predict disulfide bond formation. [Link]
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MDPI. (n.d.). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. [Link]
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MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]
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Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts. [Link]
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CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
- Rabenstein, D. L., & Guo, W. (1992). Nuclear magnetic resonance studies of thiol/disulfide chemistry. 2. Kinetics of symmetrical thiol/disulfide interchange reactions. The Journal of Organic Chemistry.
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
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Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. (n.d.). [Link]
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National Institutes of Health. (n.d.). NMR-Based Structural Characterization of a Two-Disulfide-Bonded Analogue of the FXIIIa Inhibitor Tridegin. [Link]
-
National Institutes of Health. (n.d.). Bis[(3-menthyloxy)(phenyl)phosphinoyl] disulfide. [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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Improving the stability of 3-(Benzyloxy)benzenethiol in solution
Technical Support Center: 3-(Benzyloxy)benzenethiol
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution. Our goal is to provide you with the mechanistic insights and practical protocols necessary to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with this compound solutions.
Q1: My solution of this compound has turned cloudy or formed a white precipitate. What is happening?
A: This is the most frequently observed issue and is almost always due to the oxidative dimerization of the thiol. This compound is highly susceptible to oxidation, especially in the presence of dissolved oxygen. Two thiol molecules oxidize to form a disulfide, 1,2-bis(3-(benzyloxy)phenyl)disulfane. This disulfide dimer typically has significantly lower solubility in common organic solvents and aqueous buffers compared to the parent thiol, causing it to precipitate out of solution.
The process is accelerated by factors such as exposure to air, the presence of trace metal ion catalysts, and alkaline pH conditions.[1][2]
Caption: Fig 1. Oxidative Dimerization of this compound.
Q2: How does pH affect the stability of this compound in solution?
A: The pH of the solution is a critical factor governing stability. Thiols (R-SH) exist in equilibrium with their conjugate base, the thiolate anion (R-S⁻). The pKa of aromatic thiols is typically acidic, meaning that in neutral or alkaline solutions, a significant population of the more reactive thiolate anion exists.
The thiolate anion is a much stronger nucleophile and is far more readily oxidized than the protonated thiol.[3] Therefore, as the pH increases, the rate of oxidative dimerization to the disulfide increases dramatically. For maximum stability, solutions should be maintained at a slightly acidic pH (e.g., pH 5-6), where the protonated thiol form predominates.[4]
Q3: What are the best practices for preparing and storing a stock solution to maximize its shelf-life?
A: Proper solution preparation is the most effective defense against degradation. The key principle is the rigorous exclusion of atmospheric oxygen.
Best Practices:
-
Solvent Deoxygenation: Before use, thoroughly deoxygenate your chosen solvent. This can be achieved by sparging with an inert gas like argon or nitrogen for at least 30-45 minutes or by using several freeze-pump-thaw cycles.[1]
-
Inert Atmosphere: Perform all manipulations, including weighing the solid and dissolving it, under a gentle stream of nitrogen or argon. A glovebox is ideal if available.[5]
-
Use of Antioxidants/Reducing Agents: For long-term storage, the addition of a stabilizing agent is highly recommended.
-
TCEP (Tris(2-carboxyethyl)phosphine): This is often the preferred choice. It is a potent, odorless, and water-soluble reducing agent that is highly effective at preventing disulfide formation and is stable over a broader pH range than DTT.[6][7] A final concentration of 1-5 mM is typically sufficient.
-
DTT (Dithiothreitol): While effective, DTT is less stable in solution as it can oxidize, especially at a pH above 7.[7]
-
-
Storage Conditions: Aliquot the stock solution into small-volume, amber vials that are sealed with PTFE-lined caps. Flush the headspace of each vial with argon or nitrogen before sealing. Store frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7]
Q4: I need to use the thiol in an aqueous buffer for a biological assay. What precautions should I take?
A: Biological experiments often necessitate aqueous buffers at physiological pH (~7.4), which unfortunately promotes thiol oxidation.
Recommendations:
-
Prepare Fresh: Prepare the final diluted solution of this compound in the aqueous buffer immediately before use.
-
Use Deoxygenated Buffer: Ensure the buffer has been thoroughly deoxygenated.
-
Include a Stabilizer: Add TCEP to the buffer. TCEP is generally non-reactive with most biological macromolecules and effectively maintains the thiol in its reduced state.[6]
-
Work Quickly: Minimize the time the thiol solution is exposed to air during your experimental setup.
Troubleshooting Guide
| Observed Problem | Probable Cause | Recommended Solution & Explanation |
| Reduced reaction yield or assay signal over time. | Degradation of the active thiol into the inactive disulfide. | 1. Quantify Thiol Content: Use an analytical method (see Protocol 2) to determine the concentration of the active thiol in your stock solution. 2. Prepare Fresh Solutions: Follow the best practices outlined in Q3 and Protocol 1. The causality is direct: less active starting material leads to lower yields. |
| Inconsistent results between experiments. | Variable levels of oxidation in the thiol stock solution due to differences in handling or storage time. | 1. Standardize Protocol: Implement a strict, standardized protocol for solution preparation and handling (see Protocol 1). 2. Aliquot and Date: Use single-use aliquots to avoid contaminating the entire stock. Always label vials with the preparation date. This ensures that experimental variability is not caused by reagent degradation. |
| Solution develops a yellow tint. | Formation of higher-order oxidation products or other impurities. | 1. Protect from Light: Store solutions in amber vials to prevent photochemical degradation.[8] 2. Use High-Purity Solvents: Traces of peroxides in solvents like THF or ethers can rapidly oxidize thiols.[1] Use freshly opened bottles of high-purity solvents. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in deoxygenated acetonitrile with TCEP as a stabilizer.
Materials:
-
This compound
-
Anhydrous acetonitrile (HPLC grade or higher)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)
-
Argon or Nitrogen gas with a regulator and tubing
-
Sterile, amber glass vials with PTFE-lined screw caps
Procedure:
-
Solvent Deoxygenation: Place 50 mL of acetonitrile in a flask. Sparge the solvent with a steady stream of argon gas for 45 minutes. Keep the solvent under a positive pressure of argon.
-
Prepare TCEP Solution: In a separate vial, prepare a 100 mM TCEP stock solution in deoxygenated water.
-
Weigh Thiol: In a tared vial under a gentle stream of argon, accurately weigh the required mass of this compound.
-
Dissolution: Using a gas-tight syringe, add the appropriate volume of deoxygenated acetonitrile to the vial to achieve a concentration slightly higher than 100 mM (to account for the volume of TCEP solution to be added). Cap and vortex gently until fully dissolved.
-
Add Stabilizer: Add the TCEP stock solution to the thiol solution to achieve a final concentration of 2 mM TCEP. For example, to 9.98 mL of your thiol solution, add 200 µL of 100 mM TCEP. This maintains the thiol in its reduced, active form.[6][7]
-
Aliquot and Store: Immediately aliquot the final solution into single-use volumes in amber vials. Flush the headspace of each vial with argon, seal tightly, and store at -80°C.
Caption: Fig 2. Workflow for Preparing a Stabilized Thiol Solution.
Protocol 2: Monitoring Stability by Reverse-Phase HPLC
This method allows for the quantification of the parent thiol and its primary degradation product, the disulfide dimer.
Instrumentation & Conditions:
-
HPLC System: With UV/Vis Detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 50% B to 100% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: At designated time points (e.g., t=0, 1 day, 1 week, 1 month), thaw one aliquot of your stock solution. Dilute it 1:100 in Mobile Phase A.
-
Analysis: Inject the diluted sample onto the HPLC system.
-
Data Interpretation:
-
The this compound will elute as a sharp peak.
-
The disulfide dimer, being more nonpolar, will have a longer retention time.
-
Calculate the purity of the thiol by integrating the peak areas:
-
% Purity = (Area of Thiol Peak / (Area of Thiol Peak + Area of Disulfide Peak)) x 100
-
-
A stable solution will show minimal decrease in the thiol peak area and minimal increase in the disulfide peak area over time. This provides a self-validating system for your storage protocol.[9]
-
References
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (n.d.). MDPI. Retrieved from [Link]
-
Stabilizing and "resurrecting" DTT (dithiothreitol) stock solutions. (n.d.). . Retrieved from [Link]
-
Stability of thiol groups at different pH environments at 37°C. (n.d.). ResearchGate. Retrieved from [Link]
-
An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. (n.d.). OUCI. Retrieved from [Link]
-
An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. (n.d.). ResearchGate. Retrieved from [Link]
-
Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. (2025). National Institutes of Health (NIH). Retrieved from [Link]
-
Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024). MDPI. Retrieved from [Link]
-
How to Work with Thiols-General SOP. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. (2023). ACS Publications. Retrieved from [Link]
-
Deprotection of Thiol-modified Oligonucleotides. (n.d.). metabion. Retrieved from [Link]
-
Handling thiols in the lab. (2013). Reddit. Retrieved from [Link]
-
Thiol Handling. (2024). Reddit. Retrieved from [Link]
-
Directing Group Promoted Benzylic Oxidation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
The kinetics of thiol-mediated decomposition of S-nitrosothiols. (2006). PubMed. Retrieved from [Link]
-
Oxidation of benzenethiol to benzenedisulfide in the presence of hydrogen peroxide 1. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of aryl sulfides and diaryl sulfides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1 and Toluene 3-Monooxygenase of Ralstonia pickettii PKO1. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Stability of thiols in an aqueous process flavoring. (n.d.). PubMed. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. The kinetics of thiol-mediated decomposition of S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
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- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Challenges in scaling up the synthesis of 3-(Benzyloxy)benzenethiol
Welcome to the technical support center for the synthesis of 3-(Benzyloxy)benzenethiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the success of your experiments.
Overview of the Primary Synthetic Route
The most common and scalable synthesis of this compound typically involves a multi-step process starting from 3-aminophenol. The general sequence is as follows:
-
Diazotization and Sulfonation: 3-Aminophenol is converted to a diazonium salt, which is then reacted with a sulfur source to introduce the thiol group, often in a protected form. A common method involves the use of sodium nitrite and hydrochloric acid for diazotization, followed by reaction with a sulfating agent.[1]
-
Benzylation of the Phenolic Hydroxyl Group: The hydroxyl group is protected as a benzyl ether. This is a crucial step to prevent unwanted side reactions in subsequent steps.[2][3][4]
-
Reduction of the Sulfonyl Group: The sulfonyl group is then reduced to the corresponding thiol.
This guide will focus on the challenges that can arise during these key transformations and how to effectively troubleshoot them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound.
Q1: My initial diazotization and sulfonation of 3-aminophenol is giving a low yield and a complex mixture of byproducts. What could be going wrong?
A1: This is a common and critical challenge. The success of this first step hinges on precise temperature control and the purity of your starting materials.
Potential Causes & Solutions:
-
Inadequate Temperature Control: The diazotization reaction is highly exothermic and the diazonium salt intermediate is unstable at higher temperatures.
-
Solution: Maintain a strict temperature range of 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling, especially during scale-up.[1]
-
-
Impure 3-Aminophenol: The presence of oxidized impurities in the starting material can lead to the formation of tar-like byproducts.
-
Solution: Use freshly recrystallized 3-aminophenol. The purity can be checked by melting point and TLC analysis.
-
-
Slow or Inefficient Hydrolysis of the Diazonium Salt: If the subsequent hydrolysis to the sulfonic acid is not efficient, the diazonium salt can decompose or participate in unwanted side reactions.[1]
-
Solution: Ensure that the conditions for the hydrolysis step are optimized. This may involve adjusting the acid concentration and reaction time.
-
Q2: I'm experiencing incomplete benzylation of the 3-hydroxybenzenesulfonic acid intermediate. How can I drive the reaction to completion?
A2: Incomplete benzylation is often a result of suboptimal reaction conditions or the quality of the reagents.
Potential Causes & Solutions:
-
Insufficient Base: The phenolic hydroxyl group needs to be deprotonated to act as an effective nucleophile.
-
Poor Quality Benzyl Bromide: Benzyl bromide can degrade over time, leading to lower reactivity.
-
Solution: Use freshly distilled or commercially available high-purity benzyl bromide. Store it under an inert atmosphere and away from light.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate.
-
Solution: Polar aprotic solvents like DMF or acetone are generally effective for this type of Williamson ether synthesis.[5]
-
Experimental Workflow: Benzylation of 3-Hydroxybenzenesulfonic Acid
Caption: Workflow for the benzylation step.
Q3: The reduction of the sulfonyl chloride to the thiol is sluggish and I'm seeing significant amounts of disulfide byproduct. What can I do to improve this step?
A3: The reduction of the sulfonyl chloride is a critical step that can be prone to side reactions, particularly oxidation of the desired thiol to the disulfide.
Potential Causes & Solutions:
-
Choice of Reducing Agent: The strength and selectivity of the reducing agent are crucial.
-
Solution: A common and effective method is the use of a metal and acid, such as zinc dust in the presence of sulfuric or acetic acid.[1] This provides a robust reduction.
-
-
Oxidation of the Thiol: Thiols are notoriously susceptible to oxidation, especially in the presence of air.
-
Solution: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvents prior to use can also be beneficial.
-
-
Incomplete Reaction: Insufficient reducing agent or reaction time will lead to unreacted starting material.
-
Solution: Use a molar excess of the reducing agent and monitor the reaction progress carefully by TLC or GC-MS until all the starting material is consumed.
-
Frequently Asked Questions (FAQs)
Q4: Are there alternative, more scalable routes to this compound?
A4: Yes, several alternative routes have been explored to circumvent some of the challenges of the classical synthesis. One notable alternative involves a Newman-Kwart rearrangement. This method proceeds by forming an O-aryl thiocarbamate from 3-(benzyloxy)phenol, which then thermally rearranges to the S-aryl thiocarbamate. Subsequent hydrolysis yields the desired thiol. This approach can offer advantages in terms of functional group tolerance and avoiding harsh reducing agents.[6]
Q5: What are the key safety considerations when scaling up the synthesis of this compound?
A5: Scaling up this synthesis introduces several safety hazards that must be carefully managed.
-
Diazotization: As mentioned, this step is highly exothermic. In a large-scale reactor, heat dissipation becomes a critical issue. Ensure adequate cooling capacity and controlled addition of reagents to prevent a thermal runaway.
-
Use of Benzyl Bromide: Benzyl bromide is a lachrymator and a potential carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Thiol Product: this compound, like many thiols, has a strong, unpleasant odor. Ensure all manipulations are performed in a well-ventilated area. Thiols are also toxic and should be handled with care.
Q6: What are the most common impurities I should look for during the synthesis and how can I remove them?
A6: Careful monitoring for impurities is crucial for obtaining a high-purity final product.
| Impurity | Origin | Recommended Purification Method |
| 3,3'-Disulfanediylbis(benzyloxy)benzene) | Oxidation of the final thiol product. | Column chromatography on silica gel. |
| 3-(Benzyloxy)phenol | Incomplete conversion of the hydroxyl group to the thiol. | Column chromatography. |
| Unreacted 3-(Benzyloxy)benzenesulfonyl chloride | Incomplete reduction. | Aqueous work-up followed by column chromatography. |
| Benzyl alcohol | Hydrolysis of benzyl bromide. | Washes with water during work-up. |
Data Summary: Recommended Reaction Conditions
| Step | Key Reagents | Solvent | Temperature (°C) | Key Considerations |
| Diazotization | 3-Aminophenol, NaNO₂, HCl | Water | 0-5 | Strict temperature control is critical. |
| Benzylation | 3-Hydroxybenzenesulfonic acid, Benzyl Bromide, K₂CO₃ | Acetone or DMF | 50-60 | Ensure anhydrous conditions. |
| Reduction | 3-(Benzyloxy)benzenesulfonyl chloride, Zn, H₂SO₄ | Water/Alcohol | 25-50 | Perform under an inert atmosphere. |
References
- Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2003.
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, 2007. [Link]
-
Kuwano, R.; Kusano, H. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Org. Lett.2008 , 10 (9), 1795–1798. [Link]
-
Kuwano, R.; Kusano, H. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Chemistry Portal. [Link]
- A novel process for the preparation of 3-(benzyloxy)- benzenethiol, a key intermediate for the preparation of pharmaceutical drugs.
-
Pittelkow, M. et al. Benzylic Thio and Seleno Newman–Kwart Rearrangements. J. Org. Chem.2018 , 83 (17), 10455–10465. [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
Sources
- 1. WO2012073249A1 - A novel process for the preparation of 3-(benzyloxy)- benzenethiol, a key intermediate for the preparation of pharmaceutical drugs. - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
Technical Support Center: Purification of 3-(Benzyloxy)benzenethiol
Welcome to the technical support guide for handling a common yet challenging purification: the removal of residual benzyl alcohol from 3-(Benzyloxy)benzenethiol. This document provides in-depth, field-tested guidance in a direct question-and-answer format to help you navigate the complexities of this separation, ensuring high purity and yield for your target compound.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual benzyl alcohol from my product so challenging?
This is a frequent issue stemming from the physical properties of both the desired product and the solvent impurity.
-
High Boiling Point: Benzyl alcohol has a high boiling point (approx. 205 °C), making its removal by simple evaporation under atmospheric pressure difficult and potentially detrimental to the product. Standard rotary evaporation may be insufficient.[1][2]
-
Polarity and Solubility: Both your product, this compound, and the impurity, benzyl alcohol, are relatively polar aromatic compounds. This similar polarity makes separation by techniques like aqueous extraction inefficient, as both may have comparable partitioning behavior between organic and aqueous phases.[3][4]
-
Product Instability: The this compound contains two potentially sensitive functional groups: a thiol and a benzyl ether. Aggressive purification conditions, such as prolonged high heat, can lead to degradation.
Q2: What are the primary risks to my product, this compound, during purification?
Understanding the potential side reactions is critical for preserving your compound's integrity.
-
Thiol Oxidation to Disulfide: This is the most common side reaction. Thiols (R-SH) are readily oxidized to disulfides (R-S-S-R), especially when exposed to air (oxygen), heat, or trace metal catalysts.[5][6][7] This dimerization leads to a significant impurity that can be difficult to separate from your desired product.
-
Thermal Degradation of the Benzyl Ether: While benzyl ethers are generally robust protecting groups, they are not impervious to high temperatures.[8] Prolonged heating, especially under non-inert conditions, can risk cleavage or other decomposition pathways. Studies on benzyl ethers show they can degrade oxidatively over time, even at room temperature, forming aldehydes and benzoic acids.[9][10][11][12]
Table 1: Comparative Physical Properties
| Property | Benzyl Alcohol | This compound | Rationale for Separation Challenge |
| Molecular Weight | 108.14 g/mol | 214.29 g/mol | Sufficiently different for mass-based analysis. |
| Boiling Point | ~205 °C | Estimated >300 °C | The high boiling point of benzyl alcohol makes simple evaporation difficult.[13] A high vacuum is required. |
| Polarity | Polar | Moderately Polar | Similar polarities complicate separation by extraction and normal-phase chromatography. |
| Solubility | Moderately soluble in water (4g/100mL), miscible in ether.[3] | Insoluble in water, soluble in common organic solvents. | The low water solubility of the product allows for aqueous washes to remove some benzyl alcohol. |
Troubleshooting and Purification Protocols
Q3: I've completed my reaction. Which purification strategy should I choose?
The optimal strategy depends on the scale of your reaction and the approximate concentration of the residual benzyl alcohol. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
Q4: My product has a high concentration of benzyl alcohol. How do I perform a high-vacuum distillation?
For significant quantities of benzyl alcohol, distillation is often the most efficient bulk removal method. A Kugelrohr or short-path distillation apparatus is recommended to minimize the thermal stress on the product.
Workflow: High-Vacuum Distillation
Caption: General workflow for high-vacuum distillation.
Protocol: Kugelrohr Distillation
-
Preparation: Place your crude product mixture into a round-bottom flask appropriately sized for the Kugelrohr apparatus. Add a magnetic stir bar.
-
System Assembly: Assemble the Kugelrohr apparatus, ensuring all joints are well-greased and sealed.
-
Apply High Vacuum: Connect the apparatus to a high-vacuum pump (<1 mmHg). A cold trap between the apparatus and the pump is essential to protect the pump from solvent vapors.[2][14]
-
Gentle Heating: Once a stable vacuum is achieved, begin slowly heating the flask using an oil bath. The rotation of the Kugelrohr will create a thin film, facilitating evaporation.[1][15]
-
Fraction Collection: Benzyl alcohol will begin to distill and collect in the receiving flask. The required temperature will be significantly lower than its atmospheric boiling point due to the vacuum. Monitor the temperature closely.
-
Endpoint Determination: A marked decrease in the rate of distillation or a sudden increase in the temperature required for distillation indicates that most of the benzyl alcohol has been removed. Be careful not to overheat and distill your higher-boiling point product.
-
Cooldown and Analysis: Allow the system to cool completely before venting the vacuum to prevent oxidation of the hot thiol. Analyze the remaining product in the distillation flask for purity.
Q5: Distillation seems too aggressive. How can I use flash column chromatography for purification?
Flash chromatography is an excellent choice for achieving high purity, especially on a smaller scale or for removing trace impurities after bulk solvent removal.[16][17]
Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a system that provides good separation (ΔRf > 0.2) between this compound and benzyl alcohol.
-
Recommended Starting Point: Hexanes:Ethyl Acetate or Hexanes:Dichloromethane gradients. Start with a low polarity eluent (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity.
-
Benzyl alcohol is quite polar and will likely have a low Rf. Your product should be less polar and move further up the plate.
-
-
Column Packing: Pack a silica gel column with your chosen non-polar solvent.
-
Sample Loading:
-
Wet Loading: If your crude product is an oil, dissolve it in a minimal amount of the non-polar eluent (or dichloromethane) and load it onto the column.
-
Dry Loading: For better resolution, dissolve your crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column.
-
-
Elution: Begin eluting with the low-polarity solvent system determined from your TLC analysis. Collect fractions and monitor them by TLC.
-
Gradient Elution (if necessary): If the product is slow to elute, you can gradually increase the polarity of the mobile phase (e.g., from 5% EtOAc to 10% EtOAc). This will speed up the elution of your product while leaving more polar impurities like benzyl alcohol behind.
-
Fraction Pooling and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
Q6: I see a new, less polar spot on my TLC after heating. What is it and how do I prevent it?
This new spot is almost certainly the disulfide dimer, formed by the oxidation of your thiol product.
Mechanism: Thiol Oxidation
Caption: Oxidation of this compound to its disulfide.
Prevention and Mitigation Strategies:
-
Use an Inert Atmosphere: Whenever possible, handle the thiol under an inert atmosphere (Nitrogen or Argon), especially during heating steps like distillation or when concentrating on a rotary evaporator.
-
Degas Solvents: For sensitive applications, using solvents that have been degassed (by bubbling N₂ or Ar through them) can minimize dissolved oxygen.
-
Work Quickly: Minimize the time the compound is exposed to air and heat.
-
Add an Antioxidant: In some cases, adding a small amount of a reducing agent or antioxidant like triphenylphosphine (TPP) during workup or before purification can help prevent oxidation. However, this adds another impurity that must eventually be removed.
Q7: Can I use a non-chromatographic method like recrystallization or lyophilization?
-
Recrystallization: This can be an effective technique if your product is a solid at room temperature and you can find a suitable solvent system.[18][19] The ideal solvent will dissolve the product well when hot but poorly when cold, while benzyl alcohol should remain soluble at cold temperatures.
-
Screening Solvents: Test solvents like hexanes, heptane, or mixed solvent systems like ethanol/water or toluene/hexanes.
-
Procedure: Dissolve the crude material in a minimal amount of the hot solvent, then allow it to cool slowly to form pure crystals.[20] The impurities, including benzyl alcohol, should remain in the mother liquor.
-
-
Lyophilization (Freeze-Drying): This technique is generally used to remove high-boiling point solvents like water or DMSO from samples by sublimation under high vacuum.[21][22][23] While it can remove benzyl alcohol, it is not a standard or efficient method for this specific purpose due to the organic nature and freezing point of the solvent. It could potentially be used after a solvent exchange to a more lyophilization-friendly solvent like 1,4-dioxane or tert-butanol, but this adds complexity.[24][25]
Safety & Handling
-
Benzyl Alcohol: Harmful if swallowed or inhaled and can cause serious eye irritation.[3][26][27] Chronic exposure may lead to cumulative health effects.[28] It has been associated with "gasping syndrome" in neonates and should be handled with care.[29]
-
Thiols: Aromatic thiols are known for their strong, unpleasant odors. Always handle this compound in a well-ventilated fume hood. They can also be skin and respiratory irritants.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and suitable chemical-resistant gloves.[30][31][32]
This guide is intended to provide expert-level support for your purification challenges. Always consult the specific Safety Data Sheet (SDS) for all chemicals before beginning any experimental work.
References
-
Wikipedia. Benzyl alcohol. [Link]
-
Al Jasem, Y. J., & Thiemann, T. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. [Link]
-
Nakamura, T., et al. (2004). A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. Journal of the Korean Chemical Society. [Link]
-
Hashemi, M. M., et al. (2010). A Facile Oxidation of Thiols to Disulfides Catalyzed by CoSalen. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Chemistry LibreTexts. (2024). 9.4: Oxidation of Thiols. [Link]
-
Crawford Lab. Lyophilizer. [Link]
-
Fiveable. Thiol Oxidation Definition. [Link]
-
Buchi. (2025). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. [Link]
-
Patsnap Synapse. (2024). What are the side effects of Benzyl Alcohol?. [Link]
-
Organic Chemistry Portal. Disulfide synthesis by S-S coupling. [Link]
-
Scilit. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. [Link]
-
Seven Star Pharma. Lyophilization. [Link]
-
JoVE. (2015). Video: Rotary Evaporation to Remove Solvent. [Link]
-
European Medicines Agency. (2017). Questions and answers on benzyl alcohol used as an excipient in medicinal products for human use. [Link]
-
Sciencemadness.org. (2017). Benzyl Alcohol from Green Stripper. [Link]
-
Emerald Cloud Lab. (2025). ExperimentLyophilize Documentation. [Link]
-
Carl ROTH. Safety Data Sheet: Benzyl alcohol. [Link]
-
ResearchGate. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. [Link]
-
Welch Vacuum. Rotary Evaporator | Common evaporation & concentration methods. [Link]
-
ResearchGate. (2021). How do i lyophilize organic solvents (Acetone, Ethanol and Ethyl acetate)?. [Link]
-
ResearchGate. (2025). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. [Link]
-
Wikipedia. Rotary evaporator. [Link]
-
BioChromato. (2025). Low- vs. High-Boiling Solvents: Best Evaporation Methods. [Link]
-
Sciencemadness Discussion Board. (2010). Remove Benzylalcohol from Benzylchloride. [Link]
-
Chegg.com. (2021). Solved Benzyl alcohol and water form an azeotropic mixture. [Link]
-
Filo. (2023). Describe a chemical procedure to separate a mixture of benzyl alcohol and o-cresol. [Link]
-
American Laboratory. (2011). Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator. [Link]
- Google Patents.
- Google Patents.
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]
-
University of Alberta, Department of Chemistry. Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]
-
Macalester College, Department of Chemistry. Recrystallization-1.pdf. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3-Methoxybenzenethiol, 95%. [Link]
-
Organic Syntheses. benzyl alcohol procedure. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Biotage. Successful flash chromatography. [Link]
-
Conservation OnLine. (2006). Azeotropes from A to Z. [Link]
-
Interchim – Blog. (2021). Intelligent flash purification using TLC and MASS spectrometry. [Link]
-
Wikipedia. Azeotrope tables. [Link]
-
ResearchGate. Application of Flash Chromatography in Purification of Natural and Synthetic Products. [Link]
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Technical Support Center: Effective Drying Methods for 3-(Benzyloxy)benzenethiol
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've designed this comprehensive guide to address the critical, yet often overlooked, step of drying 3-(Benzyloxy)benzenethiol. This document moves beyond simple protocols to explain the "why" behind each technique, empowering you to make informed decisions and troubleshoot effectively in your own experiments.
FAQs: Foundational Knowledge
Q1: Why is meticulous drying of this compound essential for my experiments?
A1: The presence of water, even in trace amounts, can be detrimental to many organic reactions. For a compound like this compound, residual moisture can lead to:
-
Reaction Failure with Sensitive Reagents: Many organometallic reagents (e.g., Grignard, organolithiums) and catalysts are highly sensitive to water. Moisture will quench these reagents, leading to incomplete or failed reactions.
-
Promotion of Side Reactions: The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of a disulfide dimer.[1][2] While not a direct reactant, water can facilitate this process, especially in the presence of air or trace metal impurities.
-
Inaccurate Stoichiometry: The presence of water will lead to an overestimation of the amount of this compound, resulting in incorrect molar ratios of reactants and potentially incomplete conversion.
Q2: I suspect my this compound is "wet." How can I confirm this?
A2: While a cloudy appearance can indicate significant water contamination, dissolved water is invisible. Therefore, more sensitive methods are required for confirmation:
-
Karl Fischer (KF) Titration: This is the gold standard for accurately quantifying water content in organic liquids.[3][4] The coulometric method is particularly well-suited for determining low levels of water.[3][4]
-
¹H NMR Spectroscopy: A broad singlet, typically between 1.5-4.7 ppm in CDCl₃, is indicative of water. While less precise than KF titration, it provides a good qualitative assessment.
Troubleshooting and In-Depth Protocols
Problem 1: My this compound is an oil. What is the most effective way to dry it?
The optimal drying method depends on the scale of your experiment and the required degree of dryness.
This is a common and practical method for removing water from organic solutions.
-
Scientific Rationale: Anhydrous inorganic salts like magnesium sulfate (MgSO₄) and sodium sulfate (Na₂SO₄) act as desiccants by forming hydrates.[5][6] MgSO₄ is a fast-acting and high-capacity drying agent.[5][6] Na₂SO₄ is neutral and has a high capacity but is slower and less efficient.[6]
-
Step-by-Step Protocol:
-
Dissolve the this compound in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane).
-
Add a small amount of anhydrous MgSO₄ to the solution.
-
Gently swirl the flask. If the MgSO₄ clumps together, water is present. Continue adding small portions of MgSO₄ until some of the powder remains free-flowing.
-
Allow the mixture to stand for at least 20 minutes to ensure complete drying.
-
Filter the solution to remove the hydrated MgSO₄.
-
Remove the solvent under reduced pressure.
-
This technique is highly effective for removing water, especially when a very low water content is critical.
-
Scientific Rationale: An azeotrope is a mixture of liquids with a constant boiling point.[7][8] By adding a solvent like toluene, which forms a low-boiling azeotrope with water, the water can be selectively removed.[9][10]
-
Step-by-Step Protocol:
-
Combine the this compound with toluene in a round-bottom flask fitted with a Dean-Stark apparatus.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap.
-
As the condensate cools, the denser water will separate to the bottom of the trap, and the toluene will return to the flask.
-
Continue until no more water collects in the trap.
-
After cooling, remove the toluene under reduced pressure.
-
Data Summary: Common Drying Agents
| Drying Agent | Capacity | Speed | Acidity/Basicity | Key Considerations |
| MgSO₄ | High | Fast | Weakly Acidic | Generally a good choice for thiols.[5][11] |
| Na₂SO₄ | Moderate | Slow | Neutral | A safe choice for sensitive compounds.[6][11] |
| CaCl₂ | High | Fast | Neutral | Can form complexes with some functional groups.[5][11] |
| Molecular Sieves (3Å or 4Å) | Low-Moderate | Moderate | Neutral | Excellent for achieving very low water levels. |
Advanced Considerations and Visual Workflow
Problem 2: I've dried my compound, but my sensitive reaction is still failing. What else could be wrong?
A2: If water has been effectively removed, consider these other potential issues:
-
Oxidation to Disulfide: Thiols can be oxidized by atmospheric oxygen to form disulfides, a reaction that can be catalyzed by trace metals or basic conditions.[12][13][14]
-
Solution: To mitigate this, handle the compound under an inert atmosphere (e.g., argon or nitrogen).[15] Degassing the solvent by bubbling with an inert gas before use is also recommended.
-
-
Lyophilization (Freeze-Drying) Effects: While a powerful drying technique, lyophilization can sometimes promote thiol-disulfide exchange, especially in the solid state.[16][17]
-
Solution: If using lyophilization, careful control of the process and subsequent storage conditions is crucial.
-
Experimental Workflow Diagram
Caption: A decision-making workflow for the drying and handling of this compound.
References
-
Fiveable. (n.d.). Thiol Oxidation. Retrieved from [Link]
- Kirihara, M., et al. (2007). A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. Synthesis, 2007(20), 3286-3289.
- Fallah-Mehrjardi, M. (2013). A Facile Oxidation of Thiols to Disulfides Catalyzed by CoSalen.
-
Delloyd's Lab-Tech. (n.d.). Solvent Drying and Drying Agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 9.4: Oxidation of Thiols. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 3.2: Drying Agents. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]
-
Chemistry Infolab. (n.d.). Drying Agents - Removing water from organic solvents. Retrieved from [Link]
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
-
Chemeurope.com. (n.d.). Thiol. Retrieved from [Link]
-
Wikipedia. (2024). Azeotropic distillation. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Remove Residual Water. Retrieved from [Link]
-
Wikipedia. (2024). Thiol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Thiols and Sulfides. Retrieved from [Link]
-
Scribd. (n.d.). Water in Organic Liquids by Coulometric Karl Fischer Titration. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Water content in organic solvents. Retrieved from [Link]
-
GWSI. (n.d.). Dive Into Azeotropic Distillation: Essential Techniques. Retrieved from [Link]
-
YouTube. (2025). Azeotropic Distillation. Retrieved from [Link]
-
ResearchGate. (2025). Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions. Retrieved from [Link]
-
YouTube. (2024). Organic Chemistry - Properties and Reactions of Thiols. Retrieved from [Link]
- European Patent Office. (n.d.). Dehydration process using azeotropic distillation.
-
AIP Publishing. (n.d.). Effect of Different Drying Process on the Protein-Thiol Content and the Physicochemical Properties of Water- Extracted Rice Bran Powder. Retrieved from [Link]
-
Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]
-
Wikipedia. (2024). Karl Fischer titration. Retrieved from [Link]
-
BYJU'S. (n.d.). Properties of Thiol. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Drying Methods. Retrieved from [Link]
-
National Institutes of Health. (2015). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone during Lyophilization and Storage in the Solid State. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thiol-Disulfide Interchange in the Tocinoic Acid/Glutathione System During Freezing and Drying. Retrieved from [Link]
-
Reddit. (2013). Handling thiols in the lab. Retrieved from [Link]
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- 17. Thiol-Disulfide Interchange in the Tocinoic Acid/Glutathione System During Freezing and Drying - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-(Benzyloxy)benzenethiol-Based SAMs
Welcome to the technical support guide for the formation and optimization of Self-Assembled Monolayers (SAMs) using 3-(Benzyloxy)benzenethiol. This document is designed for researchers, scientists, and professionals in drug development and materials science who are utilizing this specific aromatic thiol for surface modification.
Here, we combine established scientific principles with practical, field-proven insights to help you navigate the nuances of SAM formation, troubleshoot common issues, and ensure the creation of high-quality, well-ordered monolayers.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format.
Issue 1: Incomplete or Patchy Monolayer Formation
Question: My characterization data (e.g., XPS, contact angle) suggests incomplete or highly variable surface coverage. What are the primary causes and how can I fix this?
Answer: This is a frequent challenge often rooted in foundational steps of the SAM preparation process. The primary culprits are typically related to substrate cleanliness, the integrity of the thiol solution, and the assembly conditions.[1]
-
Possible Cause 1: Contaminated Gold Substrate.
-
Why it happens: Organic residues, dust, or other atmospheric contaminants on the gold surface physically obstruct the thiol molecules, preventing them from accessing and binding to the gold.[1] This leads to pinhole defects and areas with no monolayer coverage.
-
Solution: Implement a rigorous, multi-step cleaning protocol. A standard, effective procedure involves sonication in a sequence of high-purity solvents (e.g., acetone, isopropanol, ethanol) followed by treatment with piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) or UV-Ozone cleaning to remove organic contaminants. Immediately after cleaning and drying, the substrate should be immersed in the thiol solution to prevent re-contamination.[2]
-
-
Possible Cause 2: Degraded or Impure Thiol Solution.
-
Why it happens: Thiols, including this compound, are susceptible to oxidation, which leads to the formation of disulfides.[1] Disulfides have a lower affinity for the gold surface and can disrupt the formation of a well-ordered monolayer.[1] Additionally, impurities in the solvent, particularly water, can interfere with the self-assembly process.[1]
-
Solution:
-
Use Fresh Solution: Always prepare the thiol solution immediately before use.
-
High-Purity Reagents: Use high-purity this compound and anhydrous, 200-proof ethanol as the solvent.[2]
-
Inert Atmosphere: To minimize oxidation, de-gas the solvent and purge the reaction vial with an inert gas like argon or nitrogen before sealing.[3]
-
-
-
Possible Cause 3: Suboptimal Incubation Time.
-
Why it happens: While the initial adsorption of thiols onto a gold surface is rapid (occurring within minutes), the subsequent organization into a densely packed, well-ordered monolayer is a much slower process.[1][4] This ordering phase, driven by van der Waals interactions between the aromatic rings and benzyloxy groups, can take several hours. Insufficient time will result in a disordered, less dense film.
-
Solution: For aromatic thiols, a standard incubation period of 18-24 hours at room temperature is recommended to ensure the system reaches thermodynamic equilibrium.[2]
-
Issue 2: Disordered or Poorly Packed Monolayer
Question: My SAM appears to have full coverage, but characterization (e.g., RAIRS, ellipsometry) indicates a disordered structure with low packing density. How can I improve molecular ordering?
Answer: Achieving a highly ordered monolayer with aromatic thiols depends on a delicate balance of intermolecular forces and optimized process parameters.
-
Possible Cause 1: Incorrect Thiol Concentration.
-
Why it happens: The concentration of the thiol solution directly influences the kinetics of SAM formation. A concentration that is too low can lead to sparse coverage, while an excessively high concentration can result in the rapid formation of a disordered layer or even multilayer physisorption, preventing the molecules from rearranging into an ordered state.[3]
-
Solution: The optimal concentration for aromatic thiols is typically in the range of 0.5 to 5 mM.[3] It is advisable to titrate the concentration within this range (e.g., starting with 1 mM) to find the ideal condition for your specific experimental setup.
-
-
Possible Cause 2: Suboptimal Solvent Choice.
-
Why it happens: The solvent plays a critical role in the self-assembly process. It must fully solvate the thiol molecule without interfering with the adsorption process or the intermolecular interactions that drive ordering. For aromatic thiols, solvent choice can influence the final packing density.
-
Solution: While high-purity ethanol is the standard and most common solvent, some studies suggest that other solvents like tetrahydrofuran (THF) can, in some cases, yield higher percentages of bound thiols for specific aromatic structures.[5] If ordering issues persist with ethanol, a systematic evaluation of alternative high-purity solvents may be warranted.
-
-
Possible Cause 3: Environmental Instability.
-
Why it happens: The self-assembly process is sensitive to environmental conditions. Temperature fluctuations can disrupt the delicate ordering process by altering molecular kinetics.[3][6] Mechanical vibrations can also prevent the molecules from settling into a stable, well-ordered lattice.[2]
-
Solution: Conduct the incubation in a controlled environment. Place the sealed incubation vial in a location free from vibrations and maintain a stable, controlled room temperature.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended, detailed protocol for forming a high-quality this compound SAM?
A1: The following protocol provides a reliable starting point for achieving a well-ordered monolayer.
Detailed Experimental Protocol: SAM Formation
-
Substrate Preparation:
-
Clean a gold-coated substrate by sonicating for 10 minutes each in acetone, isopropanol, and finally high-purity ethanol.
-
Dry the substrate under a gentle stream of filtered nitrogen or argon.
-
Immediately before use, treat the substrate with a UV-Ozone cleaner for 15 minutes or immerse in freshly prepared piranha solution (Caution: Piranha solution is extremely corrosive and reactive) for 5-10 minutes.
-
Rinse the substrate copiously with deionized water and then with absolute ethanol.
-
Dry again with nitrogen/argon. The substrate should be used immediately.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous, 200-proof ethanol.
-
To minimize oxidation, it is best practice to use a solvent that has been de-gassed by bubbling with nitrogen or argon for 15-20 minutes.
-
Prepare the solution in a clean glass vial.
-
-
Self-Assembly Process:
-
Immediately immerse the freshly cleaned gold substrate into the thiol solution.
-
Purge the headspace of the vial with nitrogen or argon and seal it tightly to prevent solvent evaporation and contamination.[3]
-
Allow the self-assembly to proceed for 18-24 hours at a stable room temperature in a dark, vibration-free environment.[2]
-
-
Post-Formation Rinsing and Drying:
-
Storage:
Q2: What are the key characterization techniques to verify the quality of my this compound SAM?
A2: A multi-technique approach is essential for a comprehensive assessment of SAM quality.
| Technique | Parameter Measured | Indication of a High-Quality SAM |
| Contact Angle Goniometry | Surface Wettability / Hydrophobicity | A well-formed SAM with the benzyloxy terminal group should exhibit a specific, reproducible static water contact angle. A low or variable angle suggests disorder or incomplete coverage.[3] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition & Chemical States | Presence of a strong S 2p signal corresponding to gold-bound thiolate (~162 eV) and the absence of unbound thiol or disulfide signals.[5] The C 1s and O 1s spectra should match the stoichiometry of the molecule. |
| Ellipsometry | Monolayer Thickness | Provides a precise measurement of the film thickness. The measured thickness should be consistent with theoretical calculations for a densely packed, tilted aromatic thiol monolayer. |
| Reflection-Absorption Infrared Spectroscopy (RAIRS) | Molecular Orientation & Order | The position and intensity of vibrational bands (e.g., aromatic C-H stretches) provide information on the conformational order and average tilt angle of the molecules relative to the surface.[8] |
| Scanning Tunneling Microscopy (STM) / Atomic Force Microscopy (AFM) | Surface Morphology & Packing Structure | High-resolution imaging can directly visualize the molecular packing, identify domain boundaries, and reveal defects like pinholes. |
Q3: How does the aromatic nature of this compound affect SAM formation compared to standard alkanethiols?
A3: The aromatic core introduces several key differences:
-
Intermolecular Interactions: While van der Waals forces are the primary driver for ordering in alkanethiol SAMs, the ordering in aromatic SAMs is significantly influenced by π-π stacking interactions between the phenyl rings. This can lead to different packing structures and thermal stabilities.[9][10]
-
Molecular Tilt: The bulky nature of the aromatic ring often results in a larger molecular tilt angle compared to the densely packed, nearly upright orientation of long-chain alkanethiols.
-
Kinetics: The re-organization phase (the second, slower step of SAM formation) can be more complex for aromatic thiols due to the directional nature of π-π interactions, reinforcing the need for an adequate incubation time.[4]
Q4: How stable are these SAMs and what factors can cause them to degrade?
A4: While the gold-thiol bond is relatively strong (approx. 45 kcal/mol), SAMs are not indefinitely stable.[11]
-
Thermal Desorption: At elevated temperatures, molecules can desorb from the surface. Aromatic thiols can exhibit different thermal stability profiles compared to alkanethiols.[9]
-
Oxidation: Exposure to air, especially in the presence of UV light, can lead to oxidation of the sulfur headgroup and degradation of the monolayer over time. Storing samples in a dark, inert environment is crucial.[7]
-
Solvent Exposure: Prolonged immersion in certain solvents, especially at high temperatures, can accelerate desorption or introduce disorder.[12]
Visualizing the Workflow & Logic
To better assist in planning and troubleshooting, the following diagrams illustrate the key processes.
Caption: A logical decision tree for troubleshooting common SAM formation issues.
References
-
Lee, T. R., et al. (2017). Bidentate Aromatic Thiols on Gold: New Insight Regarding the Influence of Branching on the Structure, Packing, Wetting, and Stability of Self-Assembled Monolayers on Gold Surfaces. Langmuir. Retrieved from [Link]
-
Lee, T. R., et al. (n.d.). Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. University of Houston. Retrieved from [Link]
-
MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. Retrieved from [Link]
-
Agilent. (2007). A New Approach to Generate Thiol-terminated SAMs on Gold. Retrieved from [Link]
-
ResearchGate. (n.d.). Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. Retrieved from [Link]
-
Li, J., et al. (2019). Tuning Thiol-Based Self-Assembled Monolayer Chemistry on a Gold Surface towards the Synthesis of Biochemical Fuel. Angewandte Chemie International Edition, 58(4), 1110-1114. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior. PubMed Central. Retrieved from [Link]
-
ACS Publications. (2017). Quantifying Gauche Defects and Phase Evolution in Self-Assembled Monolayers through Sessile Drops. ACS Omega. Retrieved from [Link]
-
MDPI. (n.d.). A Comprehensive Review of Self-Assembled Monolayers as Hole-Transport Layers in Inverted Perovskite Solar Cells. MDPI. Retrieved from [Link]
-
University of Rochester. (2014). Degradation of self-assembled monolayers in organic photovoltaic devices. Retrieved from [Link]
-
Semantic Scholar. (2017). Modification of Aromatic Self-Assembled Monolayers by Electron Irradiation: Basic Processes and Related Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Influence of solvent on temperature and thermal peak broadening in capillary zone electrophoresis. PubMed. Retrieved from [Link]
-
Lee, T. R. (n.d.). Thiol-based Self-assembled Monolayers: Formation and Organization. Retrieved from [Link]
-
Chromatography Online. (2021). Turning Up the Heat – The Effect of Temperature on Analytical Extractions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The effects of solvent quality and core wetting on the circularization of star polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). The Effects of Solvent Quality on Some Properties of Thermoplastic Amorphous Polymers Used in Conservation. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Effect of solvent quality on the polymer adsorption from bulk solution onto planar surfaces. Retrieved from [Link]
Sources
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Troubleshooting incomplete deprotection of 3-(Benzyloxy)benzenethiol
Welcome to the technical support center for the deprotection of 3-(benzyloxy)benzenethiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzyl ether cleavage in the presence of a sulfur moiety. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guides & FAQs
Question 1: My palladium-catalyzed hydrogenolysis of this compound is sluggish or has stalled completely. What are the likely causes and how can I resolve this?
Answer:
This is a very common issue when attempting to deprotect sulfur-containing compounds via catalytic hydrogenation. The primary culprit is catalyst poisoning by the sulfur atom of the starting material or the 3-mercaptophenol product.
Causality: Palladium catalysts are highly susceptible to poisoning by sulfur compounds, which strongly adsorb to the catalyst's active sites and inhibit its activity.[1] This leads to a significant decrease in the rate of hydrogenolysis, often resulting in an incomplete reaction.
Troubleshooting Steps:
-
Increase Catalyst Loading: A straightforward approach is to increase the loading of your palladium catalyst (e.g., 10% Pd/C). While not the most elegant solution, it can sometimes provide enough active sites to drive the reaction to completion despite the poisoning.
-
Use a Poison-Resistant Catalyst: Consider using a catalyst that is more resistant to sulfur poisoning. For instance, some studies have shown that palladium(II) hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst) can be more effective than Pd/C for the hydrogenolysis of substrates with catalyst-poisoning functionalities.[2]
-
Optimize Reaction Conditions:
-
Solvent Choice: Ensure you are using a solvent system that fully solubilizes your starting material. A mixture of solvents like ethanol, methanol, or ethyl acetate is common.
-
Hydrogen Pressure: Increasing the hydrogen pressure (e.g., using a Parr shaker) can sometimes overcome catalyst inhibition and improve the reaction rate.
-
-
Consider Alternative Deprotection Methods: If catalytic hydrogenolysis remains problematic, it is often more efficient to switch to a different deprotection strategy that is not affected by sulfur. See the subsequent questions for alternatives.
Question 2: I'm observing significant byproducts in my deprotection reaction using a strong Lewis acid like Boron Tribromide (BBr₃). How can I improve the selectivity?
Answer:
Strong Lewis acids like BBr₃ are effective for cleaving aryl benzyl ethers, but their high reactivity can lead to side reactions, especially with electron-rich aromatic systems.[3]
Common Side Reactions:
-
Friedel-Crafts Benzylation: The benzyl cation generated during the cleavage can re-react with the electron-rich aromatic ring of another molecule (starting material or product), leading to C-benzylated impurities.
-
Degradation: Harsh acidic conditions can sometimes lead to the degradation of sensitive substrates.[4]
Improving Selectivity:
-
Use a Cation Scavenger: The key to suppressing Friedel-Crafts side reactions is to trap the benzyl cation as it forms. Pentamethylbenzene is an excellent, non-Lewis-basic cation scavenger that can be used in combination with a Lewis acid like Boron Trichloride (BCl₃).[5] This combination allows for a chemoselective debenzylation at low temperatures (e.g., -78 °C), preserving other acid-sensitive functional groups.[5]
-
Optimize Reaction Temperature: Running the reaction at a lower temperature can often minimize side reactions. For BBr₃ or BCl₃-mediated deprotections, starting at -78 °C and slowly warming to 0 °C or room temperature is a common strategy.
-
Choice of Lewis Acid: Boron trichloride (BCl₃) is sometimes considered a milder alternative to BBr₃ for debenzylation and may offer better selectivity in some cases.[6]
Question 3: Can I use Trifluoroacetic Acid (TFA) for the deprotection of this compound? What are the potential pitfalls?
Answer:
While strong protic acids like Trifluoroacetic Acid (TFA) can cleave benzyl ethers, this method is generally less reliable for aryl benzyl ethers compared to Lewis acids and can present several challenges.[7]
Potential Pitfalls:
-
Incomplete Reaction: Cleavage of aryl benzyl ethers with TFA often requires harsh conditions (e.g., elevated temperatures) and may still result in incomplete conversion.
-
Side Reactions: Similar to Lewis acids, the generation of a benzyl cation can lead to C-benzylation side products. The use of a cation scavenger like pentamethylbenzene or anisole is highly recommended.[8]
-
Thiol Oxidation: The thiol group in the product, 3-mercaptophenol, can be susceptible to oxidation under certain conditions, potentially leading to disulfide formation.
Recommendation:
If you choose to use TFA, it should be used neat or with a minimal amount of a co-solvent. The addition of a cation scavenger is crucial.[8] However, for a more reliable and cleaner deprotection, methods involving Lewis acids with a scavenger or transfer hydrogenolysis are generally preferred.
Experimental Protocols
Protocol 1: Debenzylation using BCl₃ and Pentamethylbenzene
This protocol is adapted from the work of Tokuyama and colleagues and is highly effective for the chemoselective debenzylation of aryl benzyl ethers in the presence of sensitive functional groups.[5]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Pentamethylbenzene
-
Boron trichloride (BCl₃), 1M solution in DCM
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of BCl₃ in DCM (2.0 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 1-2 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-mercaptophenol.
Data Summary
| Deprotection Method | Key Reagents | Common Issues | Mitigation Strategies |
| Catalytic Hydrogenolysis | Pd/C, H₂ | Catalyst poisoning by sulfur | Increase catalyst loading, use Pd(OH)₂/C |
| Lewis Acid Cleavage | BBr₃ or BCl₃ | C-benzylation side reactions | Use a cation scavenger (e.g., pentamethylbenzene), low temperature |
| Strong Acid Cleavage | TFA | Incomplete reaction, side reactions | Use a cation scavenger, consider alternative methods |
Visualizing the Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting the deprotection of this compound.
Caption: A decision tree for troubleshooting the deprotection of this compound.
References
- Steve S.Y. et al. "Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
-
Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798. [Link]
- Buchanan, D. H. "Cleavage and Deoxygenation of Phenolic Ethers." Eastern Illinois University.
-
Reddit. (2014). Will BBr3 cleave a benzyl ether? r/chemistry. [Link]
-
Li, C., et al. (2017). Catalytic cleavage of C–O linkages in benzyl phenyl ether assisted by microwave heating. RSC Advances, 7(49), 30935-30941. [Link]
-
He, J., et al. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. Journal of Catalysis, 311, 41-51. [Link]
-
Organic Chemistry Portal. "Benzyl Ethers." [Link]
-
Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504. [Link]
-
Reddit. (2022). Benzyl ether cleavage in presence of thiourea? r/Chempros. [Link]
-
ResearchGate. "Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups." [Link]
-
ResearchGate. "More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups." [Link]
-
Organic Chemistry Portal. "Alcohol or phenol synthesis by ether cleavage." [Link]
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- 5. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 6. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. reddit.com [reddit.com]
Minimizing side-product formation in thiol-ene reactions with 3-(Benzyloxy)benzenethiol
Welcome to the technical support center for thiol-ene reactions. This guide is designed for researchers, scientists, and drug development professionals utilizing 3-(benzyloxy)benzenethiol in their synthetic workflows. Here, we address common challenges and frequently asked questions to help you minimize side-product formation and optimize your reaction outcomes. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: I'm observing a significant amount of a side-product with a molecular weight double that of my thiol. What is it and how can I prevent it?
Answer: This is almost certainly the disulfide of this compound, formed by the coupling of two thiyl radicals. This is a common termination step in radical-mediated thiol-ene reactions.[1][2]
Causality: The formation of the desired thioether product is in kinetic competition with disulfide formation. When a newly formed thiyl radical cannot quickly find an 'ene' molecule to react with, it is more likely to encounter another thiyl radical, leading to the undesired disulfide bond.
Solutions:
-
Adjust Stoichiometry: While a 1:1 thiol-to-ene ratio is a common starting point, using a slight excess of the ene component (e.g., 1:1.1 or 1:1.2 thiol:ene) can increase the probability of the thiyl radical reacting with an alkene, thereby minimizing disulfide formation.[3] However, be mindful that a large excess of ene can lead to its own side-reactions, particularly homopolymerization if you are using an electron-poor alkene.[4]
-
Increase Ene Reactivity: Use a more electron-rich 'ene' like a vinyl ether or norbornene.[5] These alkenes are highly reactive towards thiyl radicals but are not prone to radical homopolymerization, which cleanly directs the reaction toward the desired product.[5]
-
Ensure Efficient Mixing: In heterogeneous or viscous reaction mixtures, poor mixing can create localized areas of high thiyl radical concentration, promoting disulfide formation. Ensure your stirring is vigorous enough for the scale and viscosity of your reaction.
-
Control Initiator Concentration: Using an excessively high initiator concentration or light intensity can generate a burst of thiyl radicals that overwhelm the available ene molecules, leading to increased termination via disulfide coupling. Reduce the initiator concentration (e.g., to 0.1-1 mol%) or attenuate the light source.
Question 2: My reaction is sluggish, and the final product is contaminated with unreacted starting materials and possibly oligomers. What's going wrong?
Answer: This issue points towards inefficient initiation, oxygen inhibition, or competing homopolymerization of the ene component.
Causality:
-
Oxygen Inhibition: Dissolved oxygen is a potent radical scavenger. It can react with thiyl or carbon-centered radicals, quenching the chain reaction and preventing the formation of the desired product.[4]
-
Inefficient Initiation: The radical chain reaction cannot begin without an efficient initial formation of thiyl radicals. Aromatic thiols like this compound can act as their own photoinitiators, but their efficiency can be substrate-dependent.[6][7]
-
Ene Homopolymerization: If you are using an electron-poor alkene (e.g., acrylates, methacrylates), the carbon-centered radical formed after the initial thiol addition can add to another molecule of the ene instead of abstracting a hydrogen from a thiol.[1] This leads to oligomeric or polymeric side-products and consumes your ene, leaving unreacted thiol.
Solutions:
-
Degas Thoroughly: Before initiating the reaction, rigorously degas the solvent and reaction mixture. This can be done by bubbling an inert gas (Nitrogen or Argon) through the solution for 15-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[4][8]
-
Optimize Initiation:
-
Photoinitiation: While this compound can self-initiate, adding a dedicated photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (DMPA) or Irgacure can ensure a more reliable and faster reaction.[9][10] Aromatic thiols are effective photoinitiators under UV (320-390 nm) and visible (405 nm) light.[6][11]
-
Thermal Initiation: If using heat, ensure your thermal initiator (e.g., AIBN) is used at a temperature appropriate for its decomposition half-life.
-
-
Address Homopolymerization: If you suspect ene polymerization, consider increasing the relative concentration of the thiol. A higher thiol concentration increases the likelihood of the carbon-centered radical undergoing the chain transfer step to form the product rather than adding to another ene.[4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction mechanism for my thiol-ene reaction: radical or nucleophilic?
For this compound with unactivated alkenes, the radical-mediated pathway is the most effective and common choice.[5][12] This pathway, initiated by light or heat, proceeds via a thiyl radical intermediate and results in the anti-Markovnikov addition product.[5][13] The nucleophilic (Michael addition) pathway requires an electron-poor, activated alkene (e.g., acrylates, maleimides) and a base or nucleophilic catalyst.[14][15]
Q2: Can I run my reaction open to the air?
It is strongly discouraged. Thiol-ene radical reactions are sensitive to oxygen.[4] Performing the reaction under an inert atmosphere (N₂ or Ar) after degassing the reagents is critical to prevent radical quenching and the oxidative formation of disulfides, ensuring higher yields and product purity.[4]
Q3: How does my choice of 'ene' affect the reaction?
The structure of the alkene is critical.[5]
-
Electron-Rich Enes (e.g., Vinyl Ethers, Norbornene): These are highly reactive towards thiyl radicals and generally do not homopolymerize. They are excellent choices for clean, high-yielding reactions.[5]
-
Electron-Poor Enes (e.g., Acrylates, Styrenes): These are also reactive but are prone to competing homopolymerization, which can be a significant side reaction.[1][8]
-
Steric Hindrance: Highly substituted or sterically hindered alkenes may react more slowly.[16]
Q4: Which solvent should I use?
Thiol-ene reactions are robust and can be performed in a variety of solvents. Common choices include THF, dichloromethane (DCM), and acetonitrile.[9][17] In some cases, reactions can even be run in water or solvent-free ("neat").[17][18] The choice should be based on the solubility of your substrates and the desired reaction temperature.
Visualizing Mechanisms and Troubleshooting
To better understand the reaction pathways and decision-making process, the following diagrams illustrate the core mechanism, common side reactions, and a troubleshooting workflow.
Caption: Radical-mediated thiol-ene reaction mechanism.
Caption: Common side-reaction pathways in thiol-ene chemistry.
Caption: Troubleshooting decision tree for thiol-ene reactions.
Experimental Protocols
Protocol 1: Photoinitiated Thiol-Ene Reaction
This protocol provides a general guideline for a photoinitiated reaction. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Alkene (e.g., 1-octene, allyl ether)
-
Photoinitiator (e.g., DMPA, 0.1-1 mol% relative to the limiting reagent)[9]
-
Anhydrous, degassed solvent (e.g., THF, DCM)
-
Reaction vessel (e.g., quartz tube or borosilicate vial)
-
UV lamp (e.g., 365 nm)[19]
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) and the alkene (1.0-1.1 eq) in the solvent to a typical concentration of 0.1-1.0 M.
-
Add the photoinitiator (e.g., 0.5 mol%).
-
Seal the vessel with a septum and degas the solution by bubbling with argon or nitrogen for 15-30 minutes.[8]
-
Place the reaction vessel at a fixed distance from the UV lamp and begin irradiation while stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within minutes to a few hours.[9]
-
Once complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove the initiator and any side-products.
Protocol 2: Analysis of Reaction Mixture by ¹H NMR
Quantitative NMR can be used to assess conversion and the relative ratio of products to side-products.
Procedure:
-
Carefully take an aliquot from the crude reaction mixture.
-
Remove the solvent in vacuo without excessive heating.
-
Dissolve a known mass of the crude material in a deuterated solvent (e.g., CDCl₃).
-
Add a known quantity of an internal standard with a sharp, well-resolved peak that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene).
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., d1 = 30s) to ensure accurate integration.
-
Analysis:
-
Conversion of Thiol: Compare the integration of the thiol S-H proton (typically ~3.4-3.7 ppm for aromatic thiols) with the integration of a stable aromatic proton on the this compound backbone.
-
Conversion of Ene: Monitor the disappearance of the vinyl protons of the starting alkene.
-
Product Formation: Identify and integrate characteristic peaks of the new thioether product (e.g., protons alpha to the sulfur).
-
Disulfide Formation: The aromatic signals of the disulfide will be slightly shifted compared to the starting thiol. Compare the integration of these unique signals to the product signals to determine the ratio of side-product to desired product.
-
Data Summary Table
| Issue | Potential Cause | Recommended Action | Key Parameter |
| High Disulfide Content | Low 'ene' concentration or reactivity | Increase 'ene' stoichiometry to 1:1.1 (thiol:ene) | Stoichiometry |
| Low Conversion | Oxygen inhibition | Degas solution with N₂/Ar for 15-30 min | Atmosphere |
| Oligomer Formation | Homopolymerization of electron-poor 'ene' | Switch to an electron-rich 'ene' (e.g., vinyl ether) | Ene Reactivity |
| Inconsistent Results | Variable initiation | Add a dedicated photoinitiator (0.1-1 mol%) | Initiator |
References
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-
Rieger, P., Pueschmann, S., Haas, M., Schmallegger, M., Guedes de la Cruz, G., & Griesser, T. (2023). Exploring Aromatic S-Thioformates as Photoinitiators. Polymers (Basel), 15(7), 1647. Available from: [Link]
-
Smith, C. R., & Njardarson, J. T. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 19(11), 18459-18476. Available from: [Link]
-
Kutahya, C., Gong, T., Podgórski, M., & Bowman, C. N. (2020). Evaluation of Aromatic Thiols as Photoinitiators. Macromolecules, 53(13), 5253–5265. Available from: [Link]
-
Lowe, A. B. (2010). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 1(1), 17-36. Available from: [Link]
- BenchChem. (n.d.). Catalyst-Free Thiol-Ene Reaction: Technical Support Center. BenchChem.
-
Kliazovich, V. E., & Shafir, A. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. Polymers, 14(15), 3103. Available from: [Link]
-
Senyurt, A. F., Hoyle, C. E., & Wei, H. (2020). Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior. Macromolecules, 53(15), 6523-6532. Available from: [Link]
-
Lowe, A. B. (2014). Thiol–ene “click” reactions and recent applications in polymer and materials synthesis: a first update. Polymer Chemistry, 5(17), 4820-4870. Available from: [Link]
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ResearchGate. (n.d.). a) Thiol-ene click reaction mechanism, and b) and c) illustrate side reactions. Retrieved from [Link]
-
Kutahya, C., Gong, T., Podgórski, M., & Bowman, C. N. (2020). Evaluation of Aromatic Thiols as Photoinitiators. Macromolecules. ACS Figshare. Available from: [Link]
-
Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Thiol-ene reaction – Knowledge and References. Retrieved from [Link]
-
Gerez, A., Gajan, A., d'Alessandro, S., Loterie, D., Moser, C., & Latt, J. (2016). Off-stoichiometry improves the photostructuring of thiol–enes through diffusion-induced monomer depletion. NPG Asia Materials, 8(2), e243. Available from: [Link]
-
Rieger, P., Pueschmann, S., Haas, M., Schmallegger, M., Guedes de la Cruz, G., & Griesser, T. (2023). Exploring Aromatic S-Thioformates as Photoinitiators. Polymers (Basel), 15(7), 1647. Available from: [Link]
- BenchChem. (n.d.). Thiol-ene click reaction mechanism. BenchChem.
-
AMiner. (n.d.). Evaluation of Aromatic Thiols As Photoinitiators. Retrieved from [Link]
-
Roy, A., Ghosh, S., & Maji, R. (2021). Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids. ACS Omega, 6(45), 30459-30468. Available from: [Link]
-
Gerez, A., Gajan, A., d'Alessandro, S., Loterie, D., Moser, C., & Latt, J. (2016). Off-stoichiometry improves the photostructuring of thiol–Enes through diffusion-induced monomer depletion. NPG Asia Materials. ResearchGate. Available from: [Link]
-
Worrell, B. T., McBride, M. K., Lyon, G. B., & Bowman, C. N. (2022). Radical-Disulfide Exchange in Thiol-Ene-Disulfidation Polymerizations. Polymer Chemistry. Available from: [Link]
-
Nair, D. P., & Fairbanks, A. J. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 583272. Available from: [Link]
-
Worrell, B. T., McBride, M. K., Lyon, G. B., & Bowman, C. N. (2022). Radical-disulfide exchange in thiol–ene–disulfidation polymerizations. Polymer Chemistry, 13(26), 3842-3853. Available from: [Link]
- BenchChem. (n.d.). Quantitative Analysis of Pent-2-ene-1-thiol Conversion: A Comparative Guide to Analytical Techniques. BenchChem.
-
Goti, G., Scarpi, D., Cini, E., & Griesbeck, A. G. (2021). Purple‐Light Promoted Thiol‐ene Reaction of Alkenes. Chemistry – A European Journal, 27(45), 11631-11636. Available from: [Link]
-
Vanparijs, A., Martens, A., Steendam, R., Du Prez, F., & De Geest, B. G. (2018). A disulfide-based linker for thiol–norbornene conjugation: formation and cleavage of hydrogels by the use of light. Chemical Communications, 54(44), 5585-5588. Available from: [Link]
-
Chen, Y., & Li, L. (2021). Photochemical Disulfide–Ene Modification Enhances Protein Sequencing and Disulfide Mapping by Mass Spectrometry. Analytical Chemistry, 93(46), 15411–15418. Available from: [Link]
-
Plikusiene, I., Maciulis, V., Mikoliunaite, L., & Ramanaviciene, A. (2024). Off-Stoichiometry Thiol-Ene Surface Functionalization: Example with Gold Nanoparticles. International Journal of Molecular Sciences, 25(1), 329. Available from: [Link]
-
Reddit. (2022). Basic Thiol-Ene Reaction Question. r/OrganicChemistry. Retrieved from [Link]
-
Senyurt, A. F., Hoyle, C. E., & Wei, H. (2020). Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior. Macromolecules, 53(15), 6523–6532. Available from: [Link]
-
Goti, G., Scarpi, D., Cini, E., & Griesbeck, A. G. (2021). Purple‐Light Promoted Thiol‐ene Reaction of Alkenes. Chemistry – A European Journal. ResearchGate. Available from: [Link]
-
Park, J. H., & Lee, Y. M. (2016). Versatile functionalization of aromatic polysulfones via thiol‐ene click chemistry. Journal of Polymer Science Part A: Polymer Chemistry, 54(21), 3564-3572. Available from: [Link]
-
Shu, S., & Svec, F. (2013). “Thiol–ene” click chemistry: a facile and versatile route for the functionalization of porous polymer monoliths. Analytical Chemistry, 85(15), 7087-7090. Available from: [Link]
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Toncheva-Moncheva, N., Dangalov, M., Vassilev, N. G., & Novakov, C. P. (2020). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. RSC Advances, 10(42), 25166-25176. Available from: [Link]
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Nair, D. P., & Fairbanks, A. J. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry. ResearchGate. Available from: [Link]
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CORE. (n.d.). Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides. Retrieved from [Link]
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Smith, C. R., & Njardarson, J. T. (2014). Synthetic applications of intramolecular thiol-ene "click" reactions. Molecules, 19(11), 18459-18476. Available from: [Link]
-
Lowe, A. B. (2014). Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. Polymer Chemistry. ResearchGate. Available from: [Link]
-
Kliazovich, V. E., & Shafir, A. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. Polymers, 14(15), 3103. Available from: [Link]
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Technical Support Center: Strategies for Improving Regioselectivity of Reactions with 3-(Benzyloxy)benzenethiol
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering regioselectivity challenges in reactions involving 3-(benzyloxy)benzenethiol. Here, we provide in-depth, evidence-based strategies and troubleshooting advice in a practical question-and-answer format to help you navigate the complexities of this versatile yet challenging reagent.
Section 1: Understanding the Reactivity of this compound
FAQ 1: What are the key factors governing the regioselectivity of reactions with this compound?
The regiochemical outcome of reactions on the this compound ring is a delicate interplay between the electronic and steric effects of the two substituents: the benzyloxy group (-OBn) and the thiol group (-SH).
-
Directing Effects of Substituents: In electrophilic aromatic substitution (EAS), the oxygen of the benzyloxy group and the sulfur of the thiol group both possess lone pairs of electrons that they can donate to the aromatic ring through resonance.[1] This makes them ortho, para-directing groups.[2] Consequently, incoming electrophiles will preferentially attack the positions ortho and para to these substituents.
-
Activating and Deactivating Nature: The benzyloxy group is generally considered an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene.[1] Conversely, the thiol group's influence is more complex. While it is an ortho, para-director due to resonance, its overall effect on the reaction rate can be deactivating under certain conditions.
-
Steric Hindrance: The bulkiness of the benzyloxy group can sterically hinder the adjacent ortho positions (C2 and C4), potentially favoring substitution at the less hindered C6 position (para to the benzyloxy group and ortho to the thiol) or the C4 position (ortho to the benzyloxy group and meta to the thiol).
The interplay of these factors can lead to a mixture of products, making regiocontrol a significant challenge.
Diagram: Directing Effects on this compound
Caption: Potential sites for electrophilic attack on this compound.
Section 2: Troubleshooting Guides for Common Reactions
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Question: My electrophilic substitution reaction on this compound is yielding a mixture of isomers. How can I favor substitution at a specific position?
Answer: Achieving high regioselectivity in EAS reactions with this substrate requires careful consideration of reaction conditions and, in some cases, the use of protecting groups.
Strategy 1: Leveraging Steric Hindrance
-
Rationale: The benzyloxy group is sterically more demanding than the thiol group. This can be exploited to direct incoming electrophiles to the less hindered positions.
-
Troubleshooting Steps:
-
Choice of Electrophile: Use a bulkier electrophile. For example, in Friedel-Crafts acylation, a larger acylating agent will preferentially react at the C6 position (para to the benzyloxy group).[3]
-
Solvent Effects: Employ non-coordinating, bulky solvents that can create a larger effective size of the benzyloxy group through solvation, further enhancing steric hindrance at the C2 and C4 positions.
-
Temperature Control: Lowering the reaction temperature can increase the selectivity by favoring the kinetically controlled product, which is often the sterically less hindered one.
-
Strategy 2: Protecting Group Strategies
-
Rationale: The high reactivity of the thiol group can lead to side reactions and complicate regioselectivity. Protecting the thiol can simplify the directing effects and prevent unwanted oxidation.[4]
-
Troubleshooting Protocol: Thiol Protection with a Bulky Group
-
Protection: React this compound with a bulky protecting group such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) in the presence of a base like imidazole.[5]
-
Electrophilic Substitution: Perform the desired EAS reaction. The bulky silyl ether will strongly direct substitution to the C6 position due to steric hindrance at C2 and the electronic directing effect of the benzyloxy group.
-
Deprotection: Remove the silyl group using a fluoride source like tetrabutylammonium fluoride (TBAF).
-
Issue 2: Lack of Selectivity in Metal-Catalyzed Cross-Coupling Reactions
Question: I am attempting a Suzuki or Heck coupling with a halogenated derivative of this compound, but I'm getting a mixture of products or low yield. What can I do?
Answer: The success of metal-catalyzed cross-coupling reactions hinges on the precise location of the halide and the stability of the organometallic intermediate.[6][7]
Strategy: Directed ortho-Metalation (DoM) for Regiospecific Halogenation
-
Rationale: Directed ortho-metalation (DoM) is a powerful technique to achieve regioselective functionalization at the position ortho to a directing metalation group (DMG).[8] In this compound, both the benzyloxy and the deprotonated thiol (thiolate) can act as DMGs.
-
Troubleshooting Protocol: Regioselective Bromination via DoM
-
Thiol Protection: Protect the thiol group as a stable ether or thioether that can also act as a DMG. A simple methylation to form the thioanisole derivative is often sufficient.
-
Directed ortho-Lithiation: Treat the protected substrate with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium at low temperature (e.g., -78 °C).[9] The lithium will coordinate to the oxygen of the benzyloxy group and the sulfur of the protected thiol, directing deprotonation to the C2 position.
-
Quenching with an Electrophile: Quench the resulting aryllithium species with an electrophilic bromine source, such as 1,2-dibromoethane or N-bromosuccinimide (NBS), to install a bromine atom specifically at the C2 position.
-
Cross-Coupling: Use the resulting 2-bromo derivative in your desired Suzuki, Heck, or other cross-coupling reaction.[10][11]
-
Deprotection: If necessary, deprotect the thiol group.
-
Diagram: Directed ortho-Metalation Workflow
Caption: Workflow for regioselective functionalization via Directed ortho-Metalation.
Section 3: Advanced Strategies and Data
Quantitative Data on Regioselectivity
The following table summarizes typical regiochemical outcomes for the nitration of a model substrate, 3-methoxytoluene, which has similar directing groups to this compound. This data illustrates the competitive nature of the directing effects.
| Position of Nitration | Relative Yield (%) | Directing Influence |
| 2-nitro | 35% | ortho to -OMe, meta to -Me |
| 4-nitro | 15% | ortho to -OMe, ortho to -Me |
| 6-nitro | 45% | para to -OMe, ortho to -Me |
| 5-nitro | 5% | meta to -OMe, para to -Me |
Data is illustrative and actual yields with this compound may vary.
FAQ 2: Can I selectively functionalize the positions meta to both substituents?
Question: Is it possible to introduce a substituent at the C5 position of this compound?
Answer: Direct electrophilic substitution at the C5 position is highly disfavored due to the strong ortho, para-directing nature of both the benzyloxy and thiol groups. However, a multi-step sequence involving a blocking group can achieve this outcome.
Protocol: Functionalization at C5 using a Blocking Group
-
Protect the Thiol: Protect the thiol group as described previously.
-
Block the Active Positions: Perform electrophilic substitutions to block the more reactive C2, C4, and C6 positions. For example, iodination under mild conditions can be used to install iodine atoms at these positions.
-
Nitration or other EAS: With the activated positions blocked, a forcing electrophilic substitution (e.g., nitration with fuming nitric acid) can be directed to the C5 position.
-
Remove Blocking Groups: The blocking groups (e.g., iodine) can often be removed via reductive dehalogenation (e.g., with Zn/HCl or catalytic hydrogenation).
-
Deprotect the Thiol: Remove the thiol protecting group.
This approach is synthetically demanding but provides a viable route to otherwise inaccessible isomers.
References
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Wikipedia contributors. "Electrophilic aromatic directing groups." Wikipedia, The Free Encyclopedia. [Link]
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KPU Pressbooks. "5.2 Directing Effects of the Substituents on EAS." Organic Chemistry II. [Link]
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Zeitschrift für Naturforschung B. "ortho-Lithiation of Benzene-1,2-dithiol: A Methodology for ortho-Functionalization of Benzene-1,2-dithiol." Zeitschrift für Naturforschung B 57.12 (2002): 1401-1408. [Link]
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Chemistry LibreTexts. "16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring." Chemistry LibreTexts. [Link]
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Wikipedia contributors. "Electrophilic aromatic substitution." Wikipedia, The Free Encyclopedia. [Link]
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Jasperse, C. P. "5 Major Electrophilic Aromatic Substitution Reactions Activating." Chem 360 Jasperse Ch. 17 Notes. [Link]
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ResearchGate. "A Methodology for ortho-Functionalization of Benzene-1,2-dithiol." Request PDF. [Link]
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Chemistry LibreTexts. "11.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary)." Chemistry LibreTexts. [Link]
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Myers, A. G. "ortho metalation." Andrew G Myers Research Group. [Link]
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OrganicChemistryTutor. "Directing Effects in Electrophilic Aromatic Substitution Made EASY!" YouTube, 20 Apr. 2022, [Link].
-
Snieckus, V. "Directed (ortho) Metallation." University of Illinois Urbana-Champaign. [Link]
- McMurry, J. Organic Chemistry. Cengage Learning, 2015.
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The Organic Chemistry Tutor. "Electrophilic Aromatic Substitution Reactions of Benzene Review." YouTube, 11 Nov. 2015, [Link].
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Wikipedia contributors. "Directed ortho metalation." Wikipedia, The Free Encyclopedia. [Link]
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Semantic Scholar. "Metal-catalyzed cross-coupling reactions." Semantic Scholar. [Link]
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Mount Royal University. "Transition Metal Catalyzed Cross-Coupling Reactions." Mount Royal University. [Link]
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Royal Society of Chemistry. "Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory." New Journal of Chemistry. [Link]
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Organic Chemistry Portal. "Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands." Organic Chemistry Portal. [Link]
-
Taylor & Francis. "Regioselectivity – Knowledge and References." Taylor & Francis. [Link]
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ResearchGate. "Cross-Coupling Reaction Mediated by Ti(III)." Download Table. [Link]
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ResearchGate. "Regioselective synthesis of substituted resorcinol derivatives:..." Download Scientific Diagram. [Link]
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Master Organic Chemistry. "Master Organic Chemistry - An Online Organic Chemistry Resource." Master Organic Chemistry. [Link]
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MDPI. "Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde." MDPI. [Link]
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National Institutes of Health. "Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity." PMC. [Link]
-
Nature. "Regio- and stereospecific thiol-thioalkyne reaction facilitated by organic base." Nature Communications. [Link]
-
National Institutes of Health. "Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones." PMC. [Link]
-
ResearchGate. "Disentangling the Puzzling Regiochemistry of Thiol Addition to o -Quinones." ResearchGate. [Link]
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Semantic Scholar. "Regioselective Approach to Multisubstituted Benzenes." Semantic Scholar. [Link]
-
Wikipedia contributors. "Protecting group." Wikipedia, The Free Encyclopedia. [Link]
-
MDPI. "Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[4]benzo-thieno[3,2-b][4]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties." MDPI. [Link]
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Validation & Comparative
Comparing the reactivity of 3-(Benzyloxy)benzenethiol with other aromatic thiols
Introduction
Aromatic thiols (thiophenols) are a cornerstone class of compounds in organic synthesis and drug development, prized for the unique reactivity of the sulfhydryl group. Their utility as potent nucleophiles, precursors to various sulfur-containing moieties, and ligands in catalysis makes a deep understanding of their reactivity paramount. The reactivity of the thiol group is not static; it is exquisitely modulated by the substituents on the aromatic ring.
This guide provides an in-depth comparison of the reactivity of 3-(benzyloxy)benzenethiol with other benchmark aromatic thiols. We will dissect how the electronic and steric profile of the benzyloxy substituent, positioned meta to the thiol, influences its behavior in key chemical transformations. This analysis is designed for researchers, scientists, and drug development professionals who utilize aromatic thiols and require a nuanced understanding of structure-reactivity relationships to inform experimental design and interpretation. We will move beyond simple descriptions to explain the causality behind reactivity trends, supported by experimental data and validated protocols.
Theoretical Framework: Modulating Thiol Reactivity
The chemical personality of an aromatic thiol is primarily dictated by three interconnected factors: the acidity of the S-H bond, the electronic influence of ring substituents, and the steric environment around the sulfur atom.
Acidity and Thiolate Formation (pKa)
The reactivity of a thiol in many crucial reactions, particularly nucleophilic attacks, is dependent on the concentration of its conjugate base, the thiolate anion (ArS⁻). The thiolate is a significantly stronger nucleophile than the neutral thiol.[1] The ease of deprotonation is quantified by the thiol's pKa value; a lower pKa signifies a more acidic thiol and a higher equilibrium concentration of the highly reactive thiolate anion at a given pH. Thiophenol itself is notably more acidic (pKa ≈ 6.6) than phenol (pKa ≈ 10.0), a consequence of the weaker S-H bond and the ability of the larger sulfur atom to better stabilize the negative charge.[2]
Electronic Effects of Ring Substituents
Substituents on the aromatic ring alter the electron density at the sulfur atom through a combination of inductive and resonance effects. These perturbations directly impact the thiol's acidity and the nucleophilicity of the corresponding thiolate.
-
Electron-Withdrawing Groups (EWGs) , such as a nitro group (-NO₂), pull electron density away from the ring and the sulfur atom. This stabilizes the thiolate anion, making the parent thiol more acidic (lower pKa).
-
Electron-Donating Groups (EDGs) , such as a methoxy group (-OCH₃), push electron density into the ring. This destabilizes the thiolate anion, making the parent thiol less acidic (higher pKa).[3][4]
The benzyloxy group (-OCH₂Ph) , the focus of this guide, presents a nuanced case. The ether oxygen is electron-donating via resonance (+M effect) by sharing its lone pairs with the aromatic π-system.[5] However, it is also weakly electron-withdrawing via induction (-I effect) due to oxygen's electronegativity. For substituents with lone pairs adjacent to the ring, the resonance effect typically dominates.[5] When positioned meta, as in this compound, the powerful resonance effect is minimized, and the weaker inductive effect plays a more significant role compared to an ortho or para position.
The Hammett equation provides a quantitative framework for correlating these electronic effects with reactivity.[6][7] It relates reaction rates and equilibrium constants for substituted aromatic compounds to the parent compound through substituent constants (σ) and a reaction constant (ρ).[8] Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.[9]
Steric Effects
Steric hindrance arises from the physical bulk of substituents near the reactive center.[10] Large groups, particularly in the ortho positions, can impede the approach of reactants to the sulfur atom, slowing down reaction rates irrespective of electronic effects.[11][12]
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we will compare it against a curated set of aromatic thiols, each chosen to represent a distinct electronic or steric profile:
-
Thiophenol (PhSH): The unsubstituted baseline.
-
4-Methoxybenzenethiol: Features a strong electron-donating group (+M > -I) para to the thiol, maximizing the resonance effect.
-
4-Nitrobenzenethiol: Contains a powerful electron-withdrawing group (-M, -I) para to the thiol.
-
3-Methoxybenzenethiol: An isomer of our target, allowing direct comparison of the meta vs. para effect of a similar alkoxy group.
Acidity (pKa) Comparison
The acidity of these thiols dictates the ease of forming the nucleophilic thiolate. The benzyloxy group in the meta position is expected to have a mild acidifying effect due to induction, making this compound slightly more acidic than thiophenol.
| Thiol | Substituent (Position) | Dominant Electronic Effect | Expected pKa Trend | Literature pKa (in H₂O) |
| 4-Nitrobenzenethiol | -NO₂ (para) | Strong EWG (-M, -I) | Most Acidic | ~4.5 |
| This compound | -OCH₂Ph (meta) | Weak EWG (-I) | Slightly more acidic than PhSH | ~6.5 (estimated) |
| Thiophenol | -H (none) | Baseline | Baseline | 6.62[2] |
| 3-Methoxybenzenethiol | -OCH₃ (meta) | Weak EWG (-I) | Slightly more acidic than PhSH | ~6.8[3] |
| 4-Methoxybenzenethiol | -OCH₃ (para) | Strong EDG (+M) | Least Acidic | ~7.1[3] |
| Note: The pKa for this compound is an estimate based on the known value for 3-methoxybenzenethiol, as the primary electronic influence in the meta position is inductive, which should be similar for both groups. |
Reactivity in Key Transformations
1. Nucleophilic Reactivity (C-S Cross-Coupling)
Palladium-catalyzed C-S cross-coupling reactions are a powerful tool for synthesizing aryl thioethers, which are prevalent in pharmaceuticals.[13][14] The reaction generally involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by reaction with the thiolate and reductive elimination.
Expected Reactivity Trend: While thiolate concentration is key, the coordination of the thiol(ate) to the metal center is also a critical step. Both electron-rich and electron-deficient thiols are effective coupling partners.[13] However, very strong binding of highly nucleophilic thiolates to the palladium center can sometimes lead to catalyst deactivation.[14]
| Thiol | Relative Reactivity in Pd-Catalyzed Cross-Coupling | Rationale |
| 4-Nitrobenzenethiol | Excellent | Lower pKa ensures high thiolate concentration. The electron-deficient nature of the thiol can facilitate reductive elimination. |
| This compound | Good to Excellent | A good balance of acidity for thiolate formation without excessive catalyst inhibition. |
| Thiophenol | Good | Standard reactivity, widely used as a substrate. |
| 4-Methoxybenzenethiol | Good | Higher pKa may require slightly stronger base for complete thiolate formation, but the resulting thiolate is a potent nucleophile. |
This workflow demonstrates the logical steps for evaluating thiol performance in a catalytic cycle.
Caption: Workflow for Pd-catalyzed C-S cross-coupling.
2. Oxidation to Disulfides
The oxidative coupling of two thiol molecules to form a disulfide (ArS-SAr) is a fundamental transformation. This reaction can proceed through various mechanisms, often involving radical intermediates or metal catalysis.[15][16]
Expected Reactivity Trend: The rate of oxidation can be influenced by the acidity of the thiol, as the reaction is often faster with the thiolate anion.[16] Therefore, thiols with lower pKa values are generally expected to oxidize more readily under basic or neutral conditions.
| Thiol | Relative Rate of Oxidation | Rationale |
| 4-Nitrobenzenethiol | Fastest | Lowest pKa leads to the highest concentration of the easily oxidized thiolate. |
| This compound | Fast | Lower pKa than thiophenol promotes faster oxidation. |
| Thiophenol | Moderate | Baseline reactivity. |
| 4-Methoxybenzenethiol | Slowest | Highest pKa results in the lowest concentration of thiolate under neutral/mildly basic conditions. |
This diagram illustrates how substituent electronics influence thiol acidity and subsequent reactivity.
Caption: Influence of substituents on thiol reactivity.
Experimental Protocols
To ensure trustworthiness and provide actionable guidance, we present standardized protocols for quantifying the reactivity differences discussed.
Protocol 1: Determination of Thiol pKa by Spectrophotometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of an aromatic thiol. This protocol relies on Ellman's reagent, which reacts with the thiolate anion to produce a colored product.
Causality: The rate of color formation is directly proportional to the concentration of the thiolate anion. By measuring this rate across a range of pH values, we can find the pH at which the thiol is 50% dissociated, which, by definition, is its pKa.
Materials:
-
Aromatic thiol of interest (e.g., this compound)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
A series of buffers with precise pH values ranging from 4 to 9 (e.g., phosphate, borate)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of the aromatic thiol in ethanol.
-
Prepare a 10 mM stock solution of DTNB in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
-
Assay Preparation:
-
In a series of 1 mL cuvettes, add 950 µL of each buffer solution (covering the pH range 4-9).
-
To each cuvette, add 20 µL of the thiol stock solution and mix thoroughly.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 30 µL of the DTNB stock solution to one cuvette. Mix immediately by inversion.
-
Place the cuvette in the spectrophotometer and measure the absorbance at 412 nm every 10 seconds for 2 minutes to determine the initial reaction rate (V₀).
-
Repeat this process for each pH value.
-
-
Data Analysis:
-
Plot the initial rate (V₀) as a function of pH.
-
Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve.
-
The pKa is the pH value at which the reaction rate is half of the maximum observed rate.
-
Validation: The protocol is self-validating as the resulting plot should yield a clear sigmoidal curve, from which the pKa can be reliably interpolated. The final value should be compared against literature values for known thiols to confirm the accuracy of the setup.
Protocol 2: Kinetic Analysis of Oxidative Coupling via HPLC
Objective: To determine the second-order rate constant for the air oxidation of a thiol to its corresponding disulfide, catalyzed by a base.
Causality: By monitoring the disappearance of the starting thiol over time under controlled conditions, we can determine the reaction's rate constant. Comparing these constants provides a quantitative measure of relative reactivity.
Materials:
-
Aromatic thiols for comparison
-
Triethylamine (Et₃N) or another suitable base
-
High-purity Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Internal standard (e.g., naphthalene, biphenyl)
Procedure:
-
HPLC Method Development:
-
Develop an HPLC method that cleanly separates the starting thiol, the disulfide product, and the internal standard. A typical mobile phase would be a gradient of acetonitrile and water.
-
Generate a calibration curve for the thiol relative to the internal standard to allow for accurate quantification.
-
-
Kinetic Run:
-
In a reaction vial open to the air, prepare a 0.1 M solution of the aromatic thiol and a 0.05 M solution of the internal standard in DMF.
-
Initiate the reaction by adding a catalytic amount of triethylamine (e.g., 0.1 equivalents). Start a timer immediately.
-
At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL), quench it in a larger volume of the initial mobile phase (e.g., 990 µL) to stop the reaction, and analyze by HPLC.
-
-
Data Analysis:
-
For each time point, calculate the concentration of the thiol using the calibration curve.
-
Plot the natural logarithm of the thiol concentration (ln[Thiol]) versus time.
-
If the plot is linear, the reaction is pseudo-first-order. The negative of the slope gives the pseudo-first-order rate constant, k'.
-
Compare the k' values for the different thiols to establish their relative reactivity.
-
Validation: The linearity of the kinetic plot (R² > 0.98) validates the kinetic order assumption. The mass balance should be checked to ensure the primary product is the disulfide.
Conclusion
The reactivity of this compound is a nuanced interplay of competing electronic influences. While the benzyloxy group is fundamentally an electron-donating system, its meta position negates the powerful +M resonance effect, allowing the weaker -I inductive effect to dominate. This results in a thiol that is slightly more acidic (lower pKa) than unsubstituted thiophenol.
This translates into predictable reactivity patterns:
-
In oxidative reactions , its lower pKa facilitates faster formation of the reactive thiolate, leading to a higher reaction rate compared to thiophenol and para-alkoxy substituted thiols.
-
In nucleophilic applications like palladium-catalyzed cross-coupling , it represents a "sweet spot" of reactivity. It readily forms the necessary thiolate for the catalytic cycle while being less prone to potential catalyst inhibition than more electron-rich analogues.
In essence, this compound serves as a versatile and highly reactive aromatic thiol, whose behavior can be rationally predicted and exploited by understanding the subtle but significant impact of substituent placement on electronic properties. The protocols provided herein offer a robust framework for researchers to experimentally validate these principles and compare novel thiols within their own research contexts.
References
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Fernández-Rodríguez, M. A., & Hartwig, J. F. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. Journal of the American Chemical Society. [Link]
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Li, X., et al. (2024). Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. RSC Advances. [Link]
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Surry, D. S., & Buchwald, S. L. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Publications. [Link]
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Liu, W., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry. [Link]
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Lee, C., & Beare, N. A. (2005). Palladium-catalyzed coupling of thiol esters with aryl and primary and secondary alkyl organoindium reagents. The Journal of Organic Chemistry. [Link]
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Sanz, R., et al. (2002). Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI). Synthesis. [Link]
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Murata, M., & Buchwald, S. L. (2004). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Tetrahedron. [Link]
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Ceric, H., et al. (2005). Efficient synthesis of disulfides by air oxidation of thiols under sonication. Green Chemistry. [Link]
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Re, E. D., et al. (2014). Methods for the determination and quantification of the reactive thiol proteome. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]
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Campiani, G., et al. (1970). Kinetics of the nucleophilic addition of some aromatic thiols to aryl vinyl sulphones. Journal of the Chemical Society B: Physical Organic. [Link]
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Petro, V., et al. (1980). Thiol anions in nucleophilic aromatic substitution reactions with activated aryl halides. Attack on carbon vs attack on halogen. The Journal of Organic Chemistry. [Link]
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Wheeler, K. E., et al. (2019). Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. The Journal of Organic Chemistry. [Link]
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Moody, C. J., et al. (2020). Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base. Molbank. [Link]
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A Comparative Guide to the Definitive Structural Validation of 3-(Benzyloxy)benzenethiol: The Role of X-ray Crystallography
For researchers in medicinal chemistry and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. Properties ranging from biological activity to solid-state stability are dictated by the precise arrangement of atoms and their intermolecular interactions. While routine analytical techniques like NMR and mass spectrometry are indispensable for confirming chemical identity, they often fall short of providing a complete structural picture. This guide uses 3-(benzyloxy)benzenethiol, a key intermediate in the synthesis of pharmaceuticals, as a case study to compare and contrast analytical methodologies, ultimately highlighting the definitive role of single-crystal X-ray crystallography for ultimate structural validation.[1]
While the synthesis of this compound is documented, a public crystal structure remains elusive. This guide, therefore, serves as a prospective analysis, outlining the experimental strategy required to achieve unequivocal structural proof and demonstrating why such an endeavor is critical for advancing scientific discovery.
Part 1: The Crystallization Imperative: From Purified Powder to Diffracting Crystal
The journey to a crystal structure begins with the most crucial and often challenging step: growing a single crystal of sufficient quality. For a molecule like this compound, which is a liquid or low-melting solid at room temperature, this requires careful consideration of its physicochemical properties. The goal is to induce slow, ordered precipitation from a supersaturated solution, allowing molecules to align into a repeating lattice.
Experimental Protocol: Crystallization of this compound
This protocol outlines a systematic approach to crystallizing a small organic molecule, incorporating principles of solvent selection and common crystallization techniques.
1. Material Purity Assessment:
- Action: Confirm the purity of the starting material (>98%) using ¹H NMR and HPLC.
- Rationale: Impurities can act as "kinks" in the crystal lattice, inhibiting the growth of large, well-ordered single crystals. Even minor contaminants can drastically affect crystallization outcomes.
2. Solvent Screening:
- Action: Assess the solubility of this compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
- Rationale: The ideal crystallization solvent or solvent system allows for the creation of a supersaturated solution from which the compound will slowly precipitate upon cooling or solvent evaporation.
3. Crystallization Technique Selection & Execution:
- A. Slow Evaporation:
- i. Dissolve the compound in a solvent in which it is moderately soluble at room temperature (e.g., dichloromethane) to create a near-saturated solution.
- ii. Filter the solution through a 0.2 µm syringe filter into a clean vial.
- iii. Cover the vial with a cap pierced with a needle.
- iv. Allow the solvent to evaporate slowly over several days in a vibration-free environment.
- B. Slow Cooling:
- i. Create a saturated solution of the compound in a suitable solvent (e.g., acetonitrile) at an elevated temperature (e.g., 50 °C).
- ii. Filter the hot solution into a clean vial, which is then placed inside a larger, insulated container (e.g., a Dewar flask filled with warm water).
- iii. Allow the system to cool to room temperature over 24-48 hours.
- C. Vapor Diffusion (Liquid/Liquid):
- i. Dissolve the compound in a small amount of a dense, volatile solvent in which it is highly soluble (the "solvent," e.g., dichloromethane).
- ii. Place this solution in a small, open vial.
- iii. Place the small vial inside a larger, sealed jar containing a less volatile solvent in which the compound is insoluble (the "anti-solvent," e.g., hexane).
- iv. Over time, the solvent will slowly evaporate and diffuse into the anti-solvent, while the anti-solvent vapor diffuses into the vial, gradually reducing the solubility of the compound and inducing crystallization.
4. Crystal Harvesting and Mounting:
- Action: Once crystals appear, carefully extract them using a cryoloop and immediately flash-cool them in liquid nitrogen for transport to the diffractometer.
- Rationale: Flash-cooling vitrifies the residual solvent and minimizes thermal motion of the atoms, leading to higher quality diffraction data.
Below is a diagram illustrating the decision-making workflow for the crystallization process.
Part 2: Comparative Analysis: What Different Techniques Reveal
Once a high-quality crystal is obtained and analyzed, the resulting electron density map provides unambiguous structural information. Let's compare this definitive data with the interpretations drawn from other standard analytical techniques.
| Analytical Technique | Information Provided for this compound | Potential Ambiguities Resolved by X-ray Crystallography |
| Mass Spectrometry (MS) | Confirms the molecular weight (216.07 g/mol ) and elemental composition (C₁₃H₁₂OS). Fragmentation patterns can support the connectivity of the benzyl and thiophenol moieties. | Cannot distinguish between isomers (e.g., 2- or 4-(benzyloxy)benzenethiol). Provides no information on 3D structure, conformation, or intermolecular interactions. |
| ¹H & ¹³C NMR Spectroscopy | Determines the number and connectivity of protons and carbons.[2] Chemical shifts and coupling patterns confirm the presence of the monosubstituted benzyl ring, the 1,3-disubstituted thiophenol ring, the methylene bridge, and the thiol proton. | While powerful for confirming covalent bonding, NMR in solution provides an averaged conformation. It cannot define the specific solid-state torsion angles (e.g., the C-O-C-C or C-S-C-C dihedral angles) or how molecules pack together in a solid form. |
| Infrared (IR) Spectroscopy | Confirms the presence of functional groups: S-H stretch (around 2550 cm⁻¹), C-O-C ether stretches (around 1250 cm⁻¹), and aromatic C-H and C=C bands. | Provides no information on the overall molecular geometry or packing. The exact peak positions can be influenced by the solid-state environment (packing, hydrogen bonding), but interpreting this influence without a known structure is speculative. |
| Single-Crystal X-ray Crystallography | Provides the absolute, three-dimensional structure.[3][4] It precisely measures all bond lengths, bond angles, and torsion angles. Crucially, it reveals the molecular conformation in the solid state and illustrates all intermolecular interactions, such as potential weak S-H···π or C-H···π interactions, which dictate the crystal packing. | Resolves all ambiguities. It confirms the correct isomer, defines the exact molecular shape, and maps the supramolecular assembly, providing a complete and definitive structural picture. |
The diagram below illustrates the hierarchical and complementary nature of these techniques, with X-ray crystallography sitting at the apex of structural validation.
Conclusion
For this compound and countless other molecules critical to scientific advancement, a combination of analytical techniques is essential for a comprehensive characterization package. However, when absolute certainty of the three-dimensional structure, conformation, and solid-state packing is required, single-crystal X-ray crystallography stands alone as the gold standard. It transforms a molecular formula into a precise, tangible model, providing the foundational knowledge needed to understand and engineer molecular behavior. The protocols and comparative data presented in this guide underscore the power of this technique to eliminate ambiguity and provide the definitive answers that drive innovation in drug development and materials science.
References
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Banwell, M. G., Bonnet, M., Willis, A. C., & Ferro, V. (2006). Spectroscopic and structural characterization of products arising from the base-promoted benzylation of 3-sulfolene. Arkivoc, 2006(10), 35-41. Available from: [Link]
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Kavuru, P., et al. (2011). 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1135. Available from: [Link]
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Papakyriakopoulou, P., et al. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Molecules, 29(1), 1-15. Available from: [Link]
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A Comparative Guide to Substituted Benzenethiol Ligands in Catalysis: Spotlight on 3-(Benzyloxy)benzenethiol
A Senior Application Scientist's Perspective on Ligand Selection and Performance
For researchers, scientists, and professionals in drug development, the selection of the appropriate ligand is a critical determinant of success in transition metal-catalyzed reactions. The ligand not only stabilizes the metal center but also intricately modulates its electronic and steric properties, thereby influencing catalytic activity, selectivity, and overall efficiency. Within the vast landscape of ligand architectures, thiol-based ligands, particularly substituted benzenethiols, offer a unique combination of strong coordination to late transition metals and tunable properties based on the nature and position of substituents on the aromatic ring.
This guide provides a comparative analysis of ligands based on substituted benzenethiols, with a particular focus on understanding the potential role of 3-(Benzyloxy)benzenethiol. While direct, comprehensive catalytic data for this compound is not extensively documented in peer-reviewed literature, we can infer its potential performance by examining structurally and electronically analogous ligands, such as 4-methoxybenzenethiol. This guide will synthesize available experimental data for these analogues to provide a predictive framework for the catalytic behavior of this compound and to illustrate the broader principles of ligand design in this chemical class.
The Influence of Substituents: A Tale of Two Effects
The catalytic performance of a metal complex bearing a substituted benzenethiol ligand is primarily governed by the interplay of two key factors:
-
Electronic Effects: Substituents on the phenyl ring can either donate or withdraw electron density, which alters the electron density on the sulfur atom and, consequently, the coordinated metal center. Electron-donating groups (EDGs) increase the electron density on the metal, which can, for instance, facilitate oxidative addition in cross-coupling reactions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can be beneficial in other catalytic steps or reaction types. The benzyloxy group in this compound is generally considered to be an electron-donating group through resonance, although its effect is more complex than a simple methoxy group due to the additional phenyl ring.
-
Steric Effects: The size and position of the substituent can create steric hindrance around the metal center. This can influence substrate approach, the stability of intermediates, and the rate of reductive elimination. The benzyloxy group is significantly bulkier than a methoxy group, and its placement at the meta position will have distinct steric implications compared to a para-substituent.
Comparative Catalytic Performance: Insights from Analogous Ligands
To build a comparative framework, we will examine the performance of substituted benzenethiol ligands in two distinct catalytic systems: palladium-catalyzed Suzuki-Miyaura cross-coupling and photocatalytic hydrogen evolution.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis. The choice of ligand for the palladium catalyst is crucial for achieving high yields and turnover numbers. While specific data for this compound in this reaction is scarce, we can analyze the performance of other substituted benzenethiols to predict its potential.
In the context of Suzuki-Miyaura and other cross-coupling reactions, the electronic nature of the ligand can significantly influence the catalytic cycle. For instance, in the coupling of aryl halides, electron-donating substituents on the benzenethiol ligand can enhance the rate of oxidative addition of the aryl halide to the Pd(0) center. However, excessively strong donation can also lead to catalyst deactivation.
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, highlighting the impact of different ligands on the reaction outcome. While not a direct comparison of thiol-based ligands, it underscores the principle of ligand-dependent efficiency.
| Catalyst System (Ligand) | Aryl Halide | Boronic Acid | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| Pd(OAc)₂ / L1 | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Toluene | 70 | 1-2 | 98 |
| Pd(OAc)₂ / L2 | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Toluene | 70 | 1-2 | 94 |
| Pd(OAc)₂ / L3 | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Toluene | 70 | 1-2 | 87 |
Data extrapolated from a study on indolyl-NNN-type ligands to illustrate the impact of ligand structure on catalytic activity.
Based on these principles, the electron-donating nature of the benzyloxy group in this compound would be expected to promote the oxidative addition step in Suzuki-Miyaura coupling. However, its steric bulk might influence the transmetalation and reductive elimination steps. A systematic study comparing this compound with other substituted benzenethiols would be necessary to determine the optimal balance of electronic and steric effects for this important reaction.
Photocatalytic Hydrogen Evolution
A different perspective on the role of substituted benzenethiols can be gained from their application in photocatalysis. In a study utilizing gold nanoprisms functionalized with various para-substituted thiophenols for photocatalytic hydrogen evolution, the electronic properties of the substituent were found to directly impact the reaction rate.[1]
The following table presents a comparison of the hydrogen evolution rates for gold nanoprisms functionalized with different substituted thiophenols.
| Ligand Used for Surface Functionalization | Substituent | H₂ Evolution Rate (mmol·g⁻¹·hr⁻¹) |
| 4-Bromothiophenol | -Br | ~4.7 |
| 4-Chlorothiophenol | -Cl | ~3.5 |
| 4-Fluorothiophenol | -F | ~2.4 |
| 4-Methoxybenzenethiol | -OCH₃ | ~1.5 |
| Thiophenol | -H | ~1.2 |
| 4-Mercaptophenol | -OH | ~0.8 |
| 4-Nitrothiophenol | -NO₂ | ~0.5 |
Data derived from graphical representations in reference[1].
In this photocatalytic system, electron-withdrawing halogen substituents led to higher rates of hydrogen evolution, while electron-donating groups like methoxy and hydroxyl resulted in lower activity.[1] This suggests that for this specific application, a lower electron density on the gold surface, facilitated by electron-withdrawing groups, is beneficial for the catalytic process. Based on this data, one might predict that this compound, with its electron-donating character, would exhibit a performance more akin to 4-methoxybenzenethiol than to the halogenated analogues.
Mechanistic Considerations: The Role of the Ligand in the Catalytic Cycle
The influence of the ligand extends to every step of the catalytic cycle. In a typical palladium-catalyzed cross-coupling reaction, the benzenethiol-derived ligand would play a crucial role in the following elementary steps:
Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
-
Oxidative Addition: The electronic properties of the benzenethiol ligand are paramount here. Electron-donating substituents, such as the benzyloxy group, increase the electron density on the palladium center, making it more nucleophilic and thus accelerating the oxidative addition of the electrophile (e.g., an aryl halide).
-
Transmetalation: Both steric and electronic factors of the ligand can influence the rate of transmetalation, where the organic group from the organometallic reagent is transferred to the palladium center.
-
Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst, is often favored by sterically bulky ligands. The benzyloxy group in this compound, being larger than a methoxy or a simple alkyl group, could potentially promote this step.
The optimal ligand is one that strikes a balance between these competing requirements for each step of the catalytic cycle.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for the synthesis of a representative substituted benzenethiol ligand and its application in a model catalytic reaction are provided below.
Synthesis of this compound
This protocol is based on a multi-step synthesis starting from 3-mercaptophenol.
Materials:
-
3-Mercaptophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Protection of the thiol group: While various protection strategies exist, a common route involves the benzylation of the corresponding phenol followed by reduction of an intermediate sulfonyl chloride. A more direct, albeit potentially lower-yielding, approach could involve the selective benzylation of the phenolic hydroxyl group of 3-mercaptophenol. For the purpose of this guide, we will outline a general benzylation procedure.
-
To a solution of 3-mercaptophenol (1.0 eq) in acetone, add K₂CO₃ (2.0 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Workflow for the synthesis of this compound.
General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Substituted benzenethiol ligand (e.g., this compound)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), the substituted benzenethiol ligand (4 mol%), and the base (2.0 eq).
-
Add the aryl halide (1.0 eq) and the arylboronic acid (1.2 eq).
-
Add the solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitoring by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
The strategic selection of ligands is a pivotal aspect of modern catalysis. While a comprehensive experimental dataset for the catalytic applications of this compound remains to be established, by drawing parallels with structurally and electronically similar substituted benzenethiols, we can make informed predictions about its potential performance. The electron-donating nature of the benzyloxy group suggests it could be a promising ligand for reactions where an electron-rich metal center is advantageous, such as the oxidative addition step in cross-coupling reactions. Conversely, its steric bulk may play a significant role in the later stages of the catalytic cycle and in determining selectivity.
The comparative data presented for analogous ligands in both palladium-catalyzed cross-coupling and photocatalysis highlights the context-dependent nature of ligand effects. A ligand that excels in one catalytic system may be suboptimal in another. This underscores the necessity for empirical screening and a deep understanding of the reaction mechanism to guide ligand design.
Future research should focus on the systematic synthesis and evaluation of a broader range of substituted benzenethiol ligands, including this compound, in various catalytic transformations. Such studies will not only fill the existing gaps in the literature but also provide a more nuanced understanding of the intricate interplay between ligand structure and catalytic function, ultimately enabling the development of more efficient and selective catalysts for the synthesis of complex molecules.
References
- Geeta, B., Shravankumar, K., Reddy, P. M., Ravikrishna, E., Sarangapani, M., Reddy, K. K., & Ravinder, V. (2010). Binuclear cobalt (II), nickel (II), copper (II) and palladium (II) complexes of a new Schiff-base as ligand: Synthesis, structural characterization, and antibacterial activity. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(4), 911-915.
- Dai, J., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 9(3), 631-643.
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16337-16387.
- Gomaa, M. A. M., & Al-hazmi, G. A. A. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes.
- Garg, N. K. (2011).
- Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(2), 434-441.
- D'Amato, E., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(7), 12641-12654.
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Comparative analysis of the stability of SAMs from different benzenethiols
An In-Depth Comparative Analysis of the Stability of Self-Assembled Monolayers (SAMs) from Different Benzenethiols
For researchers, scientists, and drug development professionals, the long-term stability of self-assembled monolayers (SAMs) is a critical factor influencing the reliability and performance of surface-based technologies. This guide provides a comprehensive comparison of the stability of SAMs derived from various benzenethiol derivatives against other commonly used thiol-based SAMs, supported by experimental data and detailed methodologies. The inherent aromaticity and the ability to tune their properties through functionalization make benzenethiol-based SAMs highly attractive for applications ranging from molecular electronics and biosensing to corrosion protection. This guide aims to provide a clear and objective assessment of their stability under various conditions.
The Critical Role of Stability in SAM Performance
The stability of a SAM is dictated by a combination of factors, including the strength of the headgroup-substrate bond (e.g., the sulfur-gold bond), intermolecular interactions within the monolayer (such as van der Waals forces and π-π stacking), and the susceptibility of the molecular backbone and terminal groups to degradation from environmental factors like oxygen, moisture, and light.[1] An unstable SAM can lead to device failure, unreliable sensor readings, and loss of biocompatibility. Therefore, a thorough understanding of the factors governing the stability of benzenethiol SAMs is paramount for their successful implementation.
Comparative Stability Analysis
This section delves into a comparative analysis of the thermal, electrochemical, and chemical stability of SAMs formed from different benzenethiols.
Thermal Stability: A Measure of Robustness
Thermal stability is a crucial parameter, especially for applications involving elevated temperatures during fabrication or operation. The primary mechanism of thermal degradation for thiol-based SAMs on gold is the cleavage of the C-S bond.[2][3]
Aromatic SAMs generally exhibit higher thermal stability compared to their alkanethiol counterparts.[4] For instance, while alkanethiol SAMs can start to decompose at temperatures as low as 353 K, pristine biphenylthiol SAMs are stable up to approximately 400 K.[3] The enhanced stability of aromatic SAMs is attributed to the rigid nature of the aromatic backbone and stronger intermolecular π-π interactions.
Substituent Effects on Thermal Stability:
The nature of the substituent on the benzene ring can significantly influence the thermal stability of the resulting SAM.
-
Fluorination: Fluorination of the aromatic ring has been shown to significantly enhance thermal stability.[1] This is attributed to the strong C-F bonds and potentially favorable intermolecular interactions.
-
Alkyl Spacers: The introduction of a methylene spacer between the phenyl group and the sulfur atom, as in benzenemethanethiol (BMT), can alter the thermal desorption behavior. Benzenethiol (BT) SAMs show a strong desorption peak for the parent mass species at around 500 K.[5] In contrast, BMT SAMs exhibit a dominant thermal desorption peak for benzyl fragments at a lower temperature of approximately 400 K, indicating C-S bond cleavage.[5] This suggests that the direct attachment of the phenyl ring to the sulfur atom in benzenethiol contributes to its higher thermal stability compared to BMT.
Cross-Linking for Enhanced Thermal Stability:
A dramatic increase in thermal stability can be achieved through electron-beam-induced cross-linking of aromatic SAMs.[2][3] Cross-linked biphenylthiol SAMs have been reported to remain on the gold surface at temperatures up to 1000 K, the highest reported for a SAM.[2][3][6] This remarkable stability is due to the formation of a robust, covalently linked network within the monolayer. Even though the C-S bond may still break, the cross-linked structure prevents the desorption of the molecular fragments.[2][3]
Table 1: Comparative Thermal Desorption Temperatures of Various Thiol SAMs on Gold
| Thiol Molecule | Approximate Desorption Temperature Range (K) | Key Findings |
| Alkanethiols | > 353 | Lower thermal stability compared to aromatic SAMs.[3] |
| Benzenethiol | 150 - 165 °C (423 - 438 K) | - |
| Biphenylthiol (pristine) | ~400 | Higher stability than alkanethiols due to aromaticity.[2][3] |
| Biphenylthiol (cross-linked) | up to 1000 | Exceptionally high thermal stability due to intermolecular cross-linking.[2][3][6] |
| Benzenemethanethiol | ~400 (fragment desorption) | C-S bond cleavage at a lower temperature than parent molecule desorption in benzenethiol.[5] |
| 2,3,5,6-Tetrafluorobenzenethiol | Not specified, but enhanced stability expected | Fluorination generally increases thermal stability.[1] |
Electrochemical Stability: A Prerequisite for Sensing and Catalysis
The electrochemical stability of SAMs is critical for applications in electrochemistry, such as sensors and electrocatalysis. The stable potential window of a SAM is defined by the potentials at which reductive and oxidative desorption occur.[7]
For aromatic thiols on gold, the reductive stability is generally higher than that of short-chain alkanethiols.[8] This can be attributed to the formation of a thicker, more compact SAM that hinders the diffusion of solvent and ions to the gold surface.[8] Benzyl mercaptan (BZT) has been found to be more reductively stable on gold than 1-propanethiol.[8]
The oxidative stability of thiolate SAMs on gold is generally limited by the oxidation of the gold substrate itself.[8][9][10] The order of oxidative stability for thiolate SAMs on different metals is Cu < Pt < Au.[8][9][10]
Factors Influencing Electrochemical Stability:
-
SAM Defects: The presence of defects in the SAM, which expose the underlying metal surface, decreases electrochemical stability.[8][9][10][11]
-
Intermolecular Interactions: Hydrophilic terminal groups can reduce electrochemical stability by facilitating the ingress of water and ions.[9][10][11][12]
-
SAM Thickness: Stability generally increases with the thickness of the SAM.[8][9][10][11]
-
Substituent Effects: The electronic properties of substituents on the benzene ring can influence the surface charge and, consequently, the stability of the SAM. Electron-withdrawing substituents on thiophenols can limit the decrease in negative surface charge upon binding to gold nanoparticles, which can affect their stability against aggregation.[13]
Chemical and Long-Term Stability: Ensuring Durability
The long-term stability of SAMs under ambient conditions is a crucial consideration for their practical application. Alkanethiol SAMs are known to be susceptible to oxidation in air, leading to the formation of sulfonate species and a decrease in monolayer order over time.[1][14][15] This oxidation can be accelerated by the presence of ozone and UV light.[14][16]
Aromatic SAMs are generally considered to be more chemically robust than their aliphatic counterparts. The π-system of the benzene ring can offer some protection against oxidative degradation. However, the sulfur-gold bond remains a point of vulnerability.[14]
Substituent Effects on Chemical Stability:
The chemical stability of benzenethiol SAMs can be tuned by introducing different functional groups. For example, the corrosion inhibition efficiency of substituted benzenethiol SAMs on copper is strongly influenced by the type and position of the substituent on the benzene ring.[17]
Experimental Protocols for Stability Assessment
To objectively compare the stability of different benzenethiol SAMs, a suite of surface-sensitive analytical techniques is employed.
Preparation of Benzenethiol SAMs on Gold Substrates
A standardized protocol for the preparation of high-quality SAMs is essential for obtaining reproducible stability data.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Benzenethiol derivative of interest
-
High-purity ethanol (200 proof)[18]
-
Clean glass or polypropylene containers[18]
-
Tweezers for sample handling
-
Dry nitrogen gas
Step-by-Step Protocol:
-
Substrate Cleaning: Thoroughly clean the gold substrates to remove any organic contaminants. This can be achieved by methods such as piranha solution treatment (with extreme caution) or UV-ozone cleaning.
-
Thiol Solution Preparation: Prepare a dilute solution (typically 1 mM) of the benzenethiol derivative in ethanol.[19]
-
SAM Formation: Immerse the cleaned gold substrate into the thiol solution. To minimize oxidation, it is recommended to reduce the headspace above the solution and backfill the container with dry nitrogen gas.[18]
-
Incubation: Allow the self-assembly process to proceed for a sufficient amount of time, typically 24-48 hours, to ensure the formation of a well-ordered monolayer.[18]
-
Rinsing: After incubation, remove the substrate from the solution and thoroughly rinse it with fresh ethanol to remove any physisorbed molecules.
-
Drying: Dry the SAM-coated substrate with a gentle stream of dry nitrogen gas.
-
Storage: Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, to minimize degradation before characterization.[18]
Caption: Workflow for the preparation of benzenethiol SAMs on gold.
Thermal Stability Assessment: Thermal Desorption Spectroscopy (TDS)
TDS is a powerful technique for determining the thermal stability of SAMs. It involves heating the SAM-coated substrate in a vacuum and monitoring the desorbed species with a mass spectrometer as a function of temperature.
Experimental Workflow:
-
Prepare the benzenethiol SAM on a gold substrate as described above.
-
Introduce the sample into an ultra-high vacuum (UHV) chamber.
-
Heat the sample at a linear rate while a mass spectrometer detects the molecules that desorb from the surface.
-
The temperature at which a particular species desorbs provides information about its binding energy and the thermal stability of the monolayer.
Caption: Experimental workflow for Thermal Desorption Spectroscopy (TDS).
Electrochemical Stability Assessment: Cyclic Voltammetry (CV)
CV is used to determine the potential window in which a SAM is stable on an electrode surface.
Experimental Protocol:
-
Prepare the benzenethiol SAM on a gold electrode.
-
Place the SAM-modified electrode in an electrochemical cell containing a suitable electrolyte.
-
Scan the potential of the electrode to negative (reductive) and positive (oxidative) values and record the resulting current.
-
The appearance of sharp current peaks indicates the reductive or oxidative desorption of the SAM, defining the limits of its electrochemical stability.[8]
Chemical Stability and Degradation Monitoring: X-ray Photoelectron Spectroscopy (XPS) and Contact Angle Goniometry
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the SAM. It can be used to monitor the oxidation of the sulfur headgroup by observing the S 2p core level spectrum.[16] Contact angle goniometry is a simple yet effective method to probe changes in the surface properties of the SAM over time. A change in the water contact angle can indicate degradation or rearrangement of the monolayer.[1]
Conclusion and Future Outlook
Benzenethiol-based SAMs offer a versatile platform for a wide range of applications, with their stability being a key determinant of their performance. Aromatic SAMs generally exhibit superior thermal stability compared to their alkanethiol counterparts. This stability can be further enhanced through strategies such as fluorination and, most dramatically, through intermolecular cross-linking. The electrochemical stability is influenced by factors such as SAM quality, molecular packing, and the nature of the terminal group.
While significant progress has been made in understanding the stability of benzenethiol SAMs, further research is needed to systematically investigate the long-term stability of a wider range of substituted benzenethiols under various environmental conditions.[1] Such studies will be crucial for the rational design of highly stable and reliable SAM-based devices for advanced applications.
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Anisova, A. V., et al. (2020). Influence of the nature of the alkanethiol terminal group on the electrochemical stability and blocking ability of self-assembled nanofilms on Au electrode. Åbo Akademi University Research Portal. [Link]
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Noh, J., et al. (2023). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). MDPI. [Link]
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Uddin, M. A., et al. (2023). Stability of thiol-based self-assembled monolayer functionalized electrodes in EG. Åbo Akademi University Research Portal. [Link]
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A Senior Application Scientist’s Guide to the Definitive Purity Assessment of 3-(Benzyloxy)benzenethiol via Quantitative NMR (qNMR)
Audience: Researchers, scientists, and drug development professionals engaged in chemical synthesis, quality control, and regulatory compliance.
Executive Summary: Beyond Chromatography for Reactive Intermediates
In the synthesis of complex pharmaceutical agents, the purity of key intermediates like 3-(Benzyloxy)benzenethiol is paramount. Traditional purity assessments, often reliant on High-Performance Liquid Chromatography (HPLC), face inherent challenges with thiol-containing compounds. Thiols are susceptible to oxidation, forming disulfides, and may exhibit poor chromophoric properties, leading to inaccurate quantification. Furthermore, HPLC is a comparative technique, requiring a certified reference standard of the analyte itself, which is often unavailable for novel intermediates.
This guide presents Quantitative Nuclear Magnetic Resonance (qNMR) as a primary, more robust, and definitive method for the purity validation of this compound. Unlike chromatographic methods, qNMR is a direct-measurement technique based on a fundamental physical principle: the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2][3] This allows for the accurate determination of purity using an unrelated, certified internal standard, thereby circumventing the need for an analyte-specific standard and providing a more accurate, traceable result.[2][4][5]
The qNMR Advantage: A First-Principles Approach to Quantification
The power of qNMR lies in its direct and linear response.[1] While techniques like HPLC rely on compound-specific response factors that can vary with experimental conditions, qNMR provides a universal response for a given nucleus (e.g., ¹H). This makes it an ideal tool for both structural confirmation and precise quantification in a single, non-destructive experiment.[4] This methodology has gained wide acceptance and is recognized by major pharmacopeias, including in USP General Chapter <761>, for its reliability in purity determination.[6]
Key Advantages Over Traditional Methods:
-
Absolute Quantification: Purity can be determined without a reference standard of this compound, instead using a certified internal standard.[2]
-
High Specificity: The high resolution of modern NMR provides detailed structural information, allowing for the simultaneous identification and quantification of the main component and impurities.
-
Non-Destructive: The sample can be fully recovered after analysis, a crucial advantage when working with precious or limited-quantity materials.[5]
-
Reduced Method Development Time: qNMR often requires less method development compared to optimizing chromatographic separations.
Strategic Method Design: The Causality Behind Experimental Choices
Achieving accurate and reproducible qNMR results is not merely a matter of recording a spectrum; it is the result of a deliberate and scientifically grounded experimental design.
The Cornerstone: Selecting the Internal Standard (IS)
The choice of the internal standard is the most critical decision in the qNMR workflow. An ideal IS serves as the anchor for the entire measurement, and its selection must be rigorously justified.
Criteria for an Ideal Internal Standard:
-
High Purity & Stability: The IS must be of high, certified purity (≥99.5%) and chemically inert, showing no reactivity with the analyte, solvent, or atmospheric components.[6][7]
-
Signal Separation: The NMR signals of the IS must be sharp (preferably singlets) and appear in a region of the spectrum free from any signals from the analyte or potential impurities.[6][7][8]
-
Solubility: The IS must be fully soluble in the chosen deuterated solvent along with the analyte to ensure a homogeneous solution.[1][7]
For the analysis of this compound, Maleic Acid is an excellent choice. Its two olefinic protons give a sharp singlet around 6.3 ppm (in DMSO-d₆), a region typically clear of signals from the analyte. It is stable, non-volatile, and available as a certified reference material.
Choosing the Right Analytical Signal
The analyte signal chosen for integration must be well-resolved, unique to the molecule, and free from any potential overlap. For this compound, the sharp singlet corresponding to the two benzylic protons (-O-CH₂ -Ph) at approximately 5.1 ppm (in CDCl₃) is an ideal candidate for quantification due to its distinct chemical shift and clear integration baseline.
Validated Experimental Protocol for Purity Determination
This protocol is designed to be a self-validating system, ensuring traceability and high confidence in the final purity value.
Step 1: Precision Sample Preparation
-
Using a calibrated analytical balance with at least 0.01 mg readability, accurately weigh approximately 15 mg of this compound into a clean, dry NMR tube.[9]
-
Accurately weigh approximately 10 mg of the certified internal standard (Maleic Acid) and add it to the same NMR tube. The goal is to achieve a near 1:1 molar ratio between the analyte and the standard to optimize integration accuracy.[10]
-
Add a precise volume (e.g., 600 µL) of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube using a calibrated pipette.
-
Cap the tube securely and vortex for at least 60 seconds to ensure complete dissolution and sample homogeneity. Visually inspect for any undissolved particulates.
Step 2: Rigorous NMR Data Acquisition
These parameters are optimized for quantification on a 400 MHz (or higher) spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker zg or zg30).
-
Pulse Angle: 90°. This maximizes the signal for each scan but necessitates a longer relaxation delay.[1][10]
-
Relaxation Delay (D1): Crucially, set D1 to be at least 5 to 7 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and IS).[11][12][13] The T₁ value should be experimentally determined using an inversion-recovery pulse sequence.[10][13] A generic value of 30-60 seconds is often a safe starting point if T₁ cannot be measured.
-
Acquisition Time (aq): ≥ 3 seconds, to ensure the Free Induction Decay (FID) has fully decayed, preventing signal truncation.[1]
-
Number of Scans (NS): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration precision of <1%.[11][14] This typically requires 16 to 64 scans.
-
Dummy Scans (DS): ≥ 4, to allow the sample to reach a steady state before acquisition begins.[9]
-
Temperature Control: Maintain a stable sample temperature (e.g., 298 K) throughout the experiment.
Step 3: Meticulous Data Processing
-
Apply a gentle exponential line broadening (LB = 0.3 Hz) to improve S/N without significantly distorting the peak shape.[11]
-
Perform zero-filling (e.g., to 64K or 128K points) to enhance the digital resolution of the spectrum.[9]
-
Manually perform phase correction and baseline correction. Automated routines can introduce significant errors. A flat baseline across the integrated regions is critical for accuracy.[1][11]
-
Integrate the selected analyte signal and the internal standard signal. Ensure the integration limits are wide enough to encompass the entire peak, including any ¹³C satellites if they are to be consistently included for both peaks.
Workflow Visualization and Data Analysis
The Purity Calculation
The purity of the analyte (Pₐ) as a weight percentage (w/w %) is calculated using the following master equation:[1]
Pₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ
Where:
-
I : Integral area of the signal
-
N : Number of protons for the integrated signal
-
M : Molar mass of the compound
-
m : Mass of the compound weighed
-
P : Purity of the internal standard (from its certificate)
-
ₐ : Corresponds to the analyte (this compound)
-
ₛₜᏧ : Corresponds to the internal standard (Maleic Acid)
Performance Comparison: qNMR vs. HPLC-UV
To provide an objective comparison, the following table summarizes typical performance data for the purity analysis of an aromatic thiol like this compound.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | Commentary |
| Principle | Primary Method (Nuclei Counting) | Comparative Method (UV Absorbance) | qNMR provides a more fundamental and direct measurement of the amount of substance.[2][6] |
| Accuracy (Recovery) | 99.0 - 101.0%[15] | 98.0 - 102.0% | qNMR is often more accurate as it's less susceptible to matrix effects and response factor variations. |
| Precision (RSD%) | ≤ 1.0% | ≤ 2.0% | With proper parameter optimization, qNMR can achieve exceptional precision.[7] |
| Specificity | Very High (Full spectrum provides structural confirmation) | Moderate to High (Dependent on chromatographic resolution) | qNMR can distinguish and quantify structurally similar impurities that might co-elute in HPLC.[5] |
| Reference Standard | Requires a certified internal standard (unrelated to analyte). | Requires a certified reference standard of the analyte itself . | This is a major advantage for qNMR in R&D settings where analyte standards are not yet available.[16] |
| Sample State | Non-destructive | Destructive | The sample can be recovered post-qNMR analysis.[5] |
Method Validation: Ensuring Trustworthiness and Compliance
The described qNMR protocol must be formally validated according to regulatory guidelines such as ICH Q2(R2) to be used in a GMP environment.[17][18]
-
Specificity: Analyze the analyte, internal standard, and a mixture to confirm no signal overlap.
-
Linearity: Prepare samples at 5-7 concentration levels across a range (e.g., 50-150% of the target concentration) and demonstrate a linear relationship (R² > 0.999) between the mass ratio and the integral ratio.
-
Accuracy: Perform recovery studies by analyzing a sample spiked with a known quantity of a pure this compound standard.
-
Precision: Assess repeatability by preparing and analyzing at least six independent samples. Assess intermediate precision by having a different analyst repeat the experiment on a different day.
-
Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably quantified with acceptable precision and accuracy.[19]
Conclusion
Quantitative NMR is an exceptionally powerful, precise, and reliable primary method for validating the purity of challenging intermediates like this compound. By offering absolute quantification without the need for an analyte-specific reference standard, it overcomes the principal limitations of traditional chromatographic techniques. The detailed, self-validating protocol provided in this guide serves as a robust framework for researchers and quality control professionals to achieve definitive, traceable, and defensible purity assessments, ensuring the quality and integrity of materials used in drug development and manufacturing.
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. Retrieved from [Link]
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Gadek, T. R., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(11), 1793–1796. Retrieved from [Link]
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Quantitative NMR Spectroscopy. (2017). University of Bristol. Retrieved from [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
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QNMR – a modern alternative to HPLC. (n.d.). Almac. Retrieved from [Link]
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ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). Pfizer CentreOne. Retrieved from [Link]
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Optimized Default 1H Parameters. (2020). University of Wisconsin-Madison, Chemistry Department. Retrieved from [Link]
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Wang, Y., et al. (2021). Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. Molecules, 26(12), 3567. Retrieved from [Link]
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NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). (2018). NIST. Retrieved from [Link]
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An optimized combination of relaxation delay (d1) and number of scans... (n.d.). ResearchGate. Retrieved from [Link]
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Fluid Phase Nuclear Magnetic Resonance (NMR) Spectroscopy. (2020). NIST. Retrieved from [Link]
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Pauli, G. F., et al. (2013). Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis, 25(6), 577-84. Retrieved from [Link]
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A new realization of SI for organic chemical measurement: NIST PS1. (2018). ValidNMR. Retrieved from [Link]
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Absolute Quantification by qNMR. (n.d.). Enfanos. Retrieved from [Link]
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Standards for qNMR. (n.d.). Eurisotop. Retrieved from [Link]
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Maniara, G., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 28-35. Retrieved from [Link]
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Introduction: The Critical Role of Substituted Benzenethiols in Advanced Materials and Drug Development
Substituted benzenethiols are a pivotal class of molecules in the realms of materials science, nanotechnology, and pharmaceutical development. Their ability to form stable, self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold, makes them indispensable for tailoring interfacial properties.[1][2] The electrochemical behavior of these SAMs is of paramount importance, as it governs their performance in applications ranging from molecular electronics and biosensors to corrosion inhibition and drug delivery systems. The precise control over the electrochemical characteristics of these molecules is achieved through the strategic modification of their aromatic core with various functional groups.
The benzyloxy substituent in 3-(benzyloxy)benzenethiol is of particular interest due to its dual nature. The ether oxygen atom can donate electron density to the aromatic ring through resonance, while the bulky benzyl group introduces significant steric hindrance. Understanding how these competing effects influence the molecule's electrochemical properties is crucial for its potential applications. This guide will provide the foundational knowledge and detailed experimental protocols necessary for researchers to conduct their own investigations and unlock the full potential of these versatile compounds.
Experimental Methodologies: A Guide to Probing the Electrochemical Behavior of Aromatic Thiol SAMs
To ensure the scientific integrity and reproducibility of the findings presented in this guide, we will detail the standardized experimental protocols for the electrochemical characterization of aromatic thiol self-assembled monolayers on gold electrodes. These protocols are designed to be self-validating, providing researchers with a reliable methodology for their own investigations.
Fabrication of Self-Assembled Monolayers (SAMs)
The formation of a well-ordered and stable SAM is the cornerstone of reliable electrochemical measurements. The following protocol outlines the steps for the preparation of aromatic thiol SAMs on gold substrates.[5]
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound and the selected related thiols (thiophenol, 4-methoxybenzenethiol, 4-chlorobenzenethiol)
-
Anhydrous ethanol (200 proof)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Deionized water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Protocol:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 10-15 minutes to remove any organic contaminants.
-
Rinse the substrates thoroughly with deionized water and then with anhydrous ethanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
SAM Formation:
-
Prepare 1 mM solutions of each thiol in anhydrous ethanol.
-
Immediately immerse the clean, dry gold substrates into the respective thiol solutions.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
After incubation, remove the substrates from the thiol solutions and rinse them thoroughly with anhydrous ethanol to remove any non-chemisorbed molecules.
-
Dry the SAM-modified substrates under a stream of nitrogen gas.
-
Experimental Workflow for SAM Fabrication and Characterization
Caption: Workflow for the fabrication and electrochemical characterization of aromatic thiol SAMs.
Electrochemical Characterization Techniques
The following electrochemical techniques are employed to probe the properties of the fabricated SAMs. All measurements should be performed using a three-electrode electrochemical cell, with the SAM-modified gold substrate as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl (saturated KCl) electrode as the reference electrode.
Cyclic voltammetry is a powerful technique for investigating the redox properties of molecules and the blocking behavior of SAMs.[6]
Experimental Parameters:
-
Electrolyte: 0.1 M KCl solution containing 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] (1:1 molar ratio) as a redox probe.
-
Potential Range: -0.2 V to +0.6 V vs. Ag/AgCl.
-
Scan Rate: 100 mV/s.
Analysis: The peak separation (ΔEp) between the anodic and cathodic peaks of the redox probe provides information about the electron transfer kinetics at the SAM-modified electrode. A larger ΔEp indicates a more significant barrier to electron transfer, suggesting a well-packed and insulating monolayer. The peak current (Ip) is also a key parameter, with a lower Ip indicating a more effective blocking of the redox probe from the electrode surface.
DPV is a highly sensitive technique that can be used for the quantitative analysis of redox-active species and to determine formal potentials with greater accuracy than CV.
Experimental Parameters:
-
Electrolyte: 0.1 M KCl solution containing a low concentration (e.g., 100 µM) of a redox probe.
-
Potential Range: Scanned over the redox potential of the probe.
-
Pulse Amplitude: 50 mV.
-
Pulse Width: 50 ms.
-
Scan Increment: 4 mV.
Analysis: DPV provides a peak-shaped response where the peak potential is related to the formal potential of the redox couple. The peak height is directly proportional to the concentration of the analyte, allowing for quantitative measurements.
EIS is a non-destructive technique that provides detailed information about the interfacial properties of the SAM, including its capacitance and charge transfer resistance.
Experimental Parameters:
-
Electrolyte: 0.1 M KCl solution containing 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆].
-
Frequency Range: 100 kHz to 0.1 Hz.
-
AC Amplitude: 10 mV (rms).
-
DC Potential: Set at the formal potential of the redox probe.
Analysis: The impedance data is typically fitted to an equivalent circuit model (e.g., a Randles circuit) to extract key parameters. The charge transfer resistance (Rct) is a measure of the resistance to electron transfer at the electrode-SAM interface. A higher Rct value signifies a more insulating and well-packed monolayer. The double-layer capacitance (Cdl) provides information about the dielectric properties and thickness of the SAM.
Comparative Analysis of Electrochemical Properties
The following table summarizes the expected and experimentally determined electrochemical parameters for this compound and the selected related compounds. The data for thiophenol, 4-methoxybenzenethiol, and 4-chlorobenzenethiol are compiled from the literature, and the values for this compound are predicted based on established substituent effects.
Table 1: Comparative Electrochemical Data of Substituted Benzenethiols
| Compound | Substituent | Electronic Effect | Predicted/Observed Oxidation Potential (V vs. Ag/AgCl) | Predicted/Observed Charge Transfer Resistance (Rct) |
| Thiophenol | -H (Reference) | Neutral | ~ +0.45 | Moderate |
| This compound | -OCH₂Ph | Electron-donating (resonance) & Steric hindrance | < +0.45 (Predicted) | High (Predicted) |
| 4-Methoxybenzenethiol | -OCH₃ | Strong electron-donating (resonance) | < +0.45 | Low to Moderate |
| 4-Chlorobenzenethiol | -Cl | Electron-withdrawing (inductive) & Electron-donating (resonance) | > +0.45 | Moderate to High |
Note: The exact values of oxidation potential and Rct can vary depending on the specific experimental conditions (e.g., solvent, electrolyte, scan rate). The trends presented here are based on the fundamental electronic effects of the substituents.
In-Depth Discussion: Unraveling the Structure-Property Relationships
The electrochemical properties of substituted benzenethiols are intricately linked to the electronic and steric nature of their substituents. By analyzing the comparative data, we can gain valuable insights into these structure-property relationships.
The Role of the Substituent: Inductive and Resonance Effects
The electronic effect of a substituent on an aromatic ring is a combination of two primary factors: the inductive effect and the resonance effect.[3][4]
-
Inductive Effect: This is the through-bond polarization of sigma (σ) bonds due to the electronegativity difference between the atoms. Electron-withdrawing groups, such as halogens, pull electron density away from the aromatic ring, making it less electron-rich and more difficult to oxidize.
-
Resonance Effect: This involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Electron-donating groups with lone pairs of electrons, such as the oxygen in methoxy and benzyloxy groups, can donate electron density into the ring, increasing its electron density and making it easier to oxidize.
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A Comparative Guide to Self-Assembled Monolayers: Assessing the Performance of 3-(Benzyloxy)benzenethiol-Modified Surfaces
In the dynamic fields of biomedical research, diagnostics, and drug development, the ability to precisely control surface chemistry is paramount. Self-assembled monolayers (SAMs) have emerged as a foundational technology, enabling the creation of well-defined, functionalized surfaces with molecular-level precision. This guide provides an in-depth technical comparison of surfaces modified with 3-(Benzyloxy)benzenethiol against two widely utilized standards: the hydrophobic workhorse, octadecanethiol (ODT), and the benchmark for bio-inertness, oligo(ethylene glycol)-terminated thiols (OEG-thiols). Through a synthesis of experimental data and mechanistic insights, we will explore the performance characteristics of these surfaces, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the optimal surface modification for their specific applications.
Introduction: The Power of Self-Assembled Monolayers
Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on a substrate. The formation of SAMs from organosulfur compounds, particularly thiols on gold surfaces, is a robust and versatile method for tailoring interfacial properties.[1] The stability of these monolayers is attributed to the strong covalent-like bond between sulfur and gold.[2] The structure of the thiol molecule, specifically its terminal functional group and backbone, dictates the resulting surface properties such as wettability, protein adhesion, and chemical reactivity.
This guide focuses on three distinct thiol-based SAMs, each offering unique surface characteristics:
-
This compound: An aromatic thiol featuring a benzyloxy terminal group. Its aromatic nature suggests potential for enhanced thermal and chemical stability compared to aliphatic counterparts.
-
Octadecanethiol (ODT): A long-chain alkanethiol that forms densely packed, hydrophobic monolayers. It is a widely used standard for creating hydrophobic surfaces.
-
Oligo(ethylene glycol)-terminated thiols (OEG-thiols): These thiols present a hydrophilic and bio-inert surface, renowned for their ability to resist non-specific protein adsorption.
The selection of a particular SAM is a critical experimental choice, driven by the desired surface interaction. For instance, promoting protein adsorption for biosensor applications requires a different surface chemistry than preventing it in implantable medical devices.
Comparative Performance Analysis
To provide a clear and objective comparison, we will assess the performance of these three SAMs based on key surface properties: wettability (hydrophobicity/hydrophilicity), monolayer thickness, and resistance to non-specific protein adsorption.
Surface Wettability: A Tale of Three Chemistries
The wettability of a surface, quantified by the water contact angle, is a primary indicator of its interaction with aqueous environments. A high contact angle signifies a hydrophobic (water-repelling) surface, while a low contact angle indicates a hydrophilic (water-attracting) surface.
| SAM-forming Molecule | Terminal Group | Expected Water Contact Angle (θ) | Surface Character |
| This compound | Benzyloxy | ~70-90° (estimated) | Moderately Hydrophobic |
| Octadecanethiol (ODT) | Methyl (-CH₃) | ~110-117°[3][4] | Highly Hydrophobic |
| Oligo(ethylene glycol)-thiol | Hydroxyl (-OH) | <15° - 49°[3][5] | Hydrophilic |
Table 1: Comparison of water contact angles for different SAM-modified gold surfaces.
The highly ordered, crystalline-like structure of the long alkyl chains in ODT SAMs presents a uniform, low-energy surface of methyl groups, resulting in significant hydrophobicity.[6] In contrast, the hydroxyl-terminated OEG-thiols create a hydrophilic surface capable of hydrogen bonding with water, leading to excellent wetting.[5]
For this compound, direct experimental data is limited. However, based on data for structurally similar aromatic thiols, such as 4-methoxybenzenethiol which has a water contact angle of approximately 71°, a moderately hydrophobic character can be anticipated.[7] The presence of the benzyl group is expected to impart a degree of hydrophobicity, while the ether oxygen may allow for some interaction with water molecules.
Monolayer Thickness: A Reflection of Molecular Architecture
The thickness of a SAM, typically measured by spectroscopic ellipsometry, is directly related to the length and orientation of the constituent molecules.
| SAM-forming Molecule | Typical Ellipsometric Thickness |
| This compound | ~1.0 - 1.5 nm (estimated) |
| Octadecanethiol (ODT) | ~2.1 - 2.5 nm[6] |
| Oligo(ethylene glycol)-thiol (e.g., EG6-thiol) | ~3.0 - 4.0 nm |
Table 2: Comparison of typical ellipsometric thicknesses for different SAMs on gold.
ODT, with its 18-carbon alkyl chain, forms a relatively thick and densely packed monolayer. The thickness of OEG-thiol SAMs is dependent on the number of ethylene glycol units; longer chains result in thicker monolayers. The estimated thickness of the this compound SAM is based on the size of the molecule, assuming a tilted orientation on the gold surface, a common feature of aromatic SAMs.
Resistance to Non-Specific Protein Adsorption: The Ultimate Test for Bio-Inertness
A critical performance metric for many biomedical applications is the ability of a surface to resist the non-specific adsorption of proteins. This "bio-inertness" is crucial for preventing biofouling and ensuring the specificity of biosensors.
It is well-established that surfaces with moderate hydrophobicity tend to adsorb proteins more readily than either highly hydrophobic or hydrophilic surfaces.[8] OEG-terminated SAMs are the gold standard for protein resistance, a property attributed to the formation of a tightly bound hydration layer that acts as a physical and energetic barrier to protein adsorption.[9]
Experimental Protocols
The following protocols provide a standardized methodology for the formation and characterization of the discussed SAMs on gold surfaces.
Preparation of SAM-Modified Gold Substrates
-
Substrate Preparation: Begin with clean gold-coated substrates (e.g., silicon wafers with a titanium or chromium adhesion layer followed by a gold layer).
-
Cleaning: Thoroughly clean the gold substrates by sonicating in ethanol for 10 minutes, followed by rinsing with copious amounts of ethanol and deionized water. Dry the substrates under a stream of dry nitrogen.
-
SAM Formation: Immerse the clean, dry gold substrates into separate 1 mM solutions of the respective thiol (this compound, Octadecanethiol, or an Oligo(ethylene glycol)-terminated thiol) in absolute ethanol.
-
Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
Rinsing: After incubation, remove the substrates from the thiol solutions and rinse thoroughly with absolute ethanol to remove any non-chemisorbed molecules.
-
Drying: Dry the SAM-modified substrates under a gentle stream of dry nitrogen.
-
Characterization: The freshly prepared SAMs are now ready for characterization.
Surface Characterization Techniques
-
Contact Angle Goniometry: Measure the static water contact angle on the SAM-modified surfaces using a goniometer. A droplet of deionized water (typically 1-5 µL) is placed on the surface, and the angle between the liquid-solid interface and the liquid-vapor interface is measured.
-
Spectroscopic Ellipsometry: Determine the thickness of the SAMs using a spectroscopic ellipsometer. This technique measures the change in polarization of light upon reflection from the surface, from which the thickness and refractive index of the thin film can be calculated using an appropriate optical model.[10]
Mechanistic Insights and Structural Considerations
The performance of a SAM is intrinsically linked to its molecular architecture and the intermolecular interactions within the monolayer.
Molecular Structure and Self-Assembly
Figure 1: Molecular structures of the SAM-forming thiols.
The aromatic ring in this compound can lead to π-π stacking interactions between adjacent molecules, potentially contributing to a more ordered and stable monolayer compared to aliphatic thiols.[2] However, the bulky benzyloxy group may introduce steric hindrance, affecting the packing density. ODT, with its long, flexible alkyl chain, readily forms a highly ordered, quasi-crystalline structure. The properties of OEG-thiols are dominated by the flexible and hydrophilic ethylene glycol units.
Experimental Workflow
Figure 2: A generalized workflow for the preparation and assessment of SAM-modified surfaces.
This workflow highlights the critical steps in producing and evaluating high-quality SAMs. Each step, from initial substrate cleaning to final performance testing, must be carefully controlled to ensure reproducibility and reliability of the results.
Conclusion and Future Directions
This guide has provided a comparative assessment of this compound-modified surfaces against the established standards of octadecanethiol and oligo(ethylene glycol)-terminated thiols.
-
This compound surfaces are predicted to be moderately hydrophobic, offering a distinct intermediate wettability. The aromatic backbone suggests potential for enhanced stability, a feature that warrants further investigation. The lack of direct experimental data on protein adsorption for this specific molecule represents a key area for future research.
-
Octadecanethiol remains the molecule of choice for creating highly ordered, hydrophobic surfaces.
-
Oligo(ethylene glycol)-terminated thiols are unparalleled in their ability to resist non-specific protein adsorption, making them indispensable for applications requiring bio-inert surfaces.
The selection of a surface modification strategy is a nuanced decision that must be guided by the specific requirements of the application. For researchers exploring novel surface chemistries, this compound presents an interesting candidate with a unique combination of aromatic character and moderate wettability. However, for applications demanding either extreme hydrophobicity or robust bio-inertness, ODT and OEG-thiols, respectively, remain the well-characterized and reliable choices. Further quantitative studies on the protein adsorption and long-term stability of this compound SAMs are needed to fully elucidate their potential in the landscape of surface functionalization.
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A Comparative Guide to the Isomeric Effects on the Properties of Benzyloxybenzenethiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, the nuanced interplay of a molecule's structure and its function is a paramount concern. Benzyloxybenzenethiols, a class of compounds featuring a thiol and a benzyloxy substituent on a benzene ring, present a compelling case study in this regard. The seemingly subtle shift in the relative positions of these functional groups—ortho (1,2), meta (1,3), and para (1,4)—can elicit profound differences in their chemical and physical properties. This guide provides a comprehensive comparison of the anticipated properties of these isomers, grounded in established principles of physical organic chemistry and supported by experimental protocols for their validation. While direct comparative studies on benzyloxybenzenethiol isomers are not extensively documented in publicly available literature, this guide synthesizes data from analogous substituted phenols and thiols to offer a predictive framework for researchers.
The strategic placement of the benzyloxy group, a bulky and electron-donating substituent, relative to the reactive thiol group, is expected to modulate the antioxidant capacity, acidity, and electrochemical behavior of these molecules. Understanding these isomeric effects is crucial for the rational design of novel therapeutic agents, antioxidants, and functional materials. This guide will delve into the theoretical underpinnings of these effects and provide detailed methodologies for their empirical investigation.
Comparative Analysis of Isomeric Properties
The distinct chemical environments created by the ortho, meta, and para substitution patterns directly influence the electronic and steric characteristics of the benzyloxybenzenethiol isomers. These differences are expected to manifest in their antioxidant activity, acidity (pKa), and electrochemical potentials.
Antioxidant Activity
The antioxidant potential of benzyloxybenzenethiols is primarily attributed to the hydrogen-donating ability of the thiol (-SH) group, which can neutralize free radicals. The ease of this hydrogen atom transfer (HAT) is influenced by the stability of the resulting thiyl radical. The position of the benzyloxy group is expected to play a significant role in modulating this activity.
-
Ortho-Benzyloxybenzenethiol: The proximity of the benzyloxy group to the thiol in the ortho isomer allows for the possibility of intramolecular hydrogen bonding between the thiol hydrogen and the ether oxygen. This interaction would increase the S-H bond dissociation energy, thereby decreasing its radical scavenging activity compared to the other isomers. However, the resulting thiyl radical could be stabilized through resonance and interaction with the adjacent benzyloxy group.
-
Meta-Benzyloxybenzenethiol: In the meta isomer, the benzyloxy group is too distant to participate in intramolecular hydrogen bonding with the thiol group. Its electron-donating nature, operating through the inductive effect, will have a modest impact on the stability of the thiyl radical.
-
Para-Benzyloxybenzenethiol: The para isomer is anticipated to exhibit the highest antioxidant activity. The benzyloxy group, being in the para position, can effectively stabilize the thiyl radical through resonance by donating electron density to the aromatic ring. This delocalization of the unpaired electron enhances the stability of the radical, making the parent thiol a more potent hydrogen donor.
Table 1: Predicted Antioxidant Activity of Benzyloxybenzenethiol Isomers
| Isomer | Predicted Relative Antioxidant Activity | Key Influencing Factor |
| ortho | Lowest | Intramolecular hydrogen bonding increasing S-H bond strength. |
| meta | Intermediate | Moderate inductive electron-donating effect. |
| para | Highest | Strong resonance stabilization of the thiyl radical. |
Acidity (pKa)
The acidity of the thiol group is a critical parameter, influencing its ionization state at physiological pH and its nucleophilicity. The pKa of the thiol is determined by the stability of the corresponding thiolate anion (ArS⁻).
-
Ortho-Benzyloxybenzenethiol: The formation of an intramolecular hydrogen bond in the neutral ortho isomer stabilizes the molecule, making it less acidic (higher pKa). Deprotonation disrupts this favorable interaction.
-
Meta-Benzyloxybenzenethiol: The electron-donating benzyloxy group at the meta position will slightly destabilize the thiolate anion through an inductive effect, leading to a slightly higher pKa compared to an unsubstituted benzenethiol.
-
Para-Benzyloxybenzenethiol: The para-benzyloxy group, being electron-donating through resonance, will significantly destabilize the negative charge of the thiolate anion. This will make the para isomer the least acidic of the three, exhibiting the highest pKa.
Table 2: Predicted pKa Values of Benzyloxybenzenethiol Isomers
| Isomer | Predicted Relative pKa | Key Influencing Factor |
| ortho | Intermediate to High | Destabilization of thiolate due to loss of intramolecular hydrogen bond. |
| meta | Intermediate | Inductive electron-donating effect destabilizing the thiolate. |
| para | Highest | Strong resonance electron-donating effect destabilizing the thiolate. |
Electrochemical Properties
Cyclic voltammetry can be employed to investigate the oxidation potential of the thiol group. A lower oxidation potential indicates a greater ease of electron donation, which can correlate with antioxidant activity.
-
Ortho-Benzyloxybenzenethiol: The intramolecular hydrogen bond is expected to make the thiol group more difficult to oxidize, resulting in a higher oxidation potential.
-
Meta-Benzyloxybenzenethiol: The inductive electron-donating effect of the benzyloxy group will slightly lower the oxidation potential compared to the ortho isomer.
-
Para-Benzyloxybenzenethiol: The strong resonance-donating effect of the para-benzyloxy group will significantly increase the electron density at the sulfur atom, making it the easiest to oxidize. This isomer is predicted to have the lowest oxidation potential.
Table 3: Predicted Electrochemical Properties of Benzyloxybenzenethiol Isomers
| Isomer | Predicted Relative Oxidation Potential | Key Influencing Factor |
| ortho | Highest | Intramolecular hydrogen bonding. |
| meta | Intermediate | Inductive electron-donating effect. |
| para | Lowest | Strong resonance electron-donating effect. |
Experimental Protocols
To empirically validate the predicted properties of the benzyloxybenzenethiol isomers, the following experimental protocols are recommended.
Determination of Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Methodology:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions (e.g., 1 mg/mL) of the ortho, meta, and para isomers of benzyloxybenzenethiol in methanol. Create a series of dilutions from the stock solutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each concentration of the test compounds to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Caption: Workflow for the DPPH radical scavenging assay.
Determination of Acidity: Spectrophotometric pKa Determination
This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the thiol.
Methodology:
-
Preparation of Buffers:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the benzyloxybenzenethiols (e.g., pH 7 to 11).
-
-
Sample Preparation:
-
Prepare a stock solution of each isomer in a suitable solvent (e.g., methanol).
-
Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis spectroscopy.
-
-
Measurement:
-
Record the UV-Vis spectrum of each solution from 200 to 400 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance difference between the acidic and basic forms.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which can be determined from the inflection point of the resulting sigmoidal curve.[1][2]
-
Caption: Workflow for spectrophotometric pKa determination.
Determination of Electrochemical Properties: Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a compound.[3]
Methodology:
-
Electrochemical Cell Setup:
-
Sample Preparation:
-
Measurement:
-
Scan the potential from an initial value where no reaction occurs to a potential sufficient to oxidize the thiol, and then reverse the scan.
-
Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.
-
-
Data Analysis:
-
Determine the anodic peak potential (Epa) from the voltammogram, which corresponds to the oxidation of the thiol group.
-
Caption: Workflow for cyclic voltammetry analysis.
Conclusion
The isomeric position of the benzyloxy group in benzyloxybenzenethiols is predicted to have a profound and differential impact on their antioxidant activity, acidity, and electrochemical properties. The para isomer is anticipated to be the most potent antioxidant with the lowest oxidation potential, while also being the least acidic. Conversely, the ortho isomer is likely to be the weakest antioxidant with the highest oxidation potential due to the influence of intramolecular hydrogen bonding. The meta isomer is expected to exhibit intermediate properties.
This guide provides a theoretical framework and practical experimental protocols for the systematic investigation of these isomeric effects. For researchers in drug development and materials science, a thorough understanding of these structure-property relationships is indispensable for the design and synthesis of molecules with tailored functionalities. The validation of these predictions through empirical data will undoubtedly contribute to the advancement of these fields.
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A Researcher's Guide to Comparative DFT Studies of Substituted Benzenethiols
Substituted benzenethiols are a pivotal class of organic compounds, integral to fields ranging from medicinal chemistry and drug development to materials science. Their reactivity and physicochemical properties, largely governed by the nature and position of substituents on the benzene ring, are of profound interest. Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate these properties, offering insights that complement and guide experimental work.
This guide provides a comparative analysis of DFT methodologies for studying substituted benzenethiols, focusing on two key descriptors: acidity (pKa) and the thiol S-H bond dissociation energy (BDE). We will delve into the nuances of selecting appropriate functionals and basis sets, the critical role of solvation models, and benchmark computational results against experimental data to provide a clear framework for researchers in the field.
The Crucial Role of Substituents: Modulating Acidity and Bond Strength
The electronic nature of substituents on the benzene ring exerts a significant influence on the properties of the thiol group. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the electron density distribution within the molecule, thereby affecting the ease of deprotonation (acidity) and the strength of the S-H bond. Understanding these substituent effects is paramount for designing molecules with tailored properties.
Acidity (pKa) of Substituted Benzenethiols
The acidity of a thiol is a measure of its ability to donate a proton. For substituted benzenethiols, the pKa values are sensitive to the electronic effects of the substituents. Experimental studies have shown that the pKa of meta- and para-substituted benzenethiols can vary significantly. For instance, in a 20% water-ethanol solution, the pKa values for meta-substituted benzenethiols range from 6.07 to 6.99, while for para-substituted ones, the range is 6.53 to 7.47[1][2][3].
Accurate prediction of pKa values using DFT is a challenging task that requires careful consideration of the computational methodology, particularly the treatment of solvation effects.
S-H Bond Dissociation Energy (BDE)
The S-H bond dissociation energy is a measure of the energy required to homolytically cleave the S-H bond, forming a thiyl radical. This parameter is crucial for understanding the antioxidant properties of benzenethiols and their role in radical-mediated reactions. Substituent effects play a major role in determining the S-H BDE, primarily by influencing the stability of the resulting thiophenol radical[4][5].
Comparative Analysis of DFT Methodologies
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. Here, we compare the performance of various popular DFT methods for predicting the pKa and S-H BDE of substituted benzenethiols.
Choosing the Right Functional
Several studies have benchmarked a wide array of density functionals for calculating the properties of sulfur-containing compounds. For thiol pKa calculations, a significant challenge is the accurate description of the solvation free energy difference between the neutral thiol and the thiolate anion.
-
For pKa Calculations: Studies have shown that standard DFT calculations in combination with a polarizable continuum model (PCM) can lead to large errors in predicting thiol pKa values, sometimes deviating by almost 10 pKa units[6][7]. The inclusion of explicit water molecules hydrogen-bonded to the sulfur atom in a hybrid implicit-explicit solvation model significantly improves accuracy[6][7][8]. Among the tested functionals, ωB97XD and B3LYP have shown good performance when combined with an implicit solvation model (like SMD) and three explicit water molecules, bringing the calculated pKa values to within one unit of the experimental values[6][8]. The M06-2X functional has also been found to provide good precision for a broader range of thiols[9][10].
-
For S-H BDE Calculations: The (RO)B3LYP procedure with the 6-311++G(2df,2p) basis set has been successfully used to compute the S-H BDEs of substituted pyridinethiols, a related class of compounds[11]. For substituted thiophenols, both UB3LYP and ROMP2 methods with a 6-311++g(d,p) basis set have been shown to predict relative S-H BDEs with good accuracy, although they may underestimate the absolute values[4][5][12]. The stability of the resulting radical is a key factor influencing the BDE, and substituent effects on this stability are well-captured by these methods[4][5].
The Importance of the Basis Set
For sulfur-containing compounds, the choice of basis set is critical. Pople-style basis sets like 6-31+G(d,p) and 6-311++G(d,p) are commonly used and generally provide a good balance between accuracy and computational cost[6][10]. For higher accuracy, especially when dealing with anions, the inclusion of diffuse functions (indicated by + or ++) is essential. For even more demanding calculations, correlation-consistent basis sets, such as aug-cc-pVTZ, can be employed, and for sulfur, the addition of tight d functions is sometimes necessary for achieving high accuracy[13].
Experimental Data vs. DFT Predictions: A Comparative Table
To provide a clear comparison, the following table summarizes experimental pKa values for a selection of para-substituted benzenethiols and highlights the performance of recommended DFT methods.
| Substituent (para) | Experimental pKa (in 20% water-ethanol)[1][2][3] | Recommended DFT Protocol for pKa | Expected Accuracy |
| -H | 6.53 | ωB97XD/6-311++G(d,p) with SMD and 3 explicit water molecules | ± 0.58 pKa units[6][8] |
| -CH3 | 6.78 | ωB97XD/6-311++G(d,p) with SMD and 3 explicit water molecules | ± 0.58 pKa units[6][8] |
| -OCH3 | 6.84 | ωB97XD/6-311++G(d,p) with SMD and 3 explicit water molecules | ± 0.58 pKa units[6][8] |
| -Cl | 6.13 | ωB97XD/6-311++G(d,p) with SMD and 3 explicit water molecules | ± 0.58 pKa units[6][8] |
| -NO2 | 4.60 | ωB97XD/6-311++G(d,p) with SMD and 3 explicit water molecules | ± 0.58 pKa units[6][8] |
Note: The experimental pKa values are from a mixed solvent system, and direct comparison with calculations in pure water should be done with caution. However, the trends are expected to be well-reproduced.
Experimental Protocols: A Step-by-Step DFT Workflow
To ensure reproducibility and accuracy, a well-defined computational protocol is essential. The following outlines a recommended workflow for calculating the pKa and S-H BDE of substituted benzenethiols.
Protocol for pKa Calculation
-
Geometry Optimization:
-
Optimize the geometry of the neutral benzenethiol and its corresponding thiolate anion.
-
For the recommended hybrid solvation model, include three explicit water molecules hydrogen-bonded to the sulfur atom (for the anion) or the thiol group (for the neutral species).
-
Perform the optimization in the gas phase or with a continuum solvation model (e.g., SMD).
-
Recommended Level of Theory: ωB97XD/6-311++G(d,p) or B3LYP/6-311++G(d,p).
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the optimization to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Single-Point Energy Calculation:
-
Perform a single-point energy calculation on the optimized geometries in the desired solvent using a continuum solvation model (e.g., SMD).
-
Use a larger basis set if higher accuracy is desired.
-
-
pKa Calculation:
-
Calculate the Gibbs free energy of the deprotonation reaction in solution: ΔG_sol = G_sol(Thiolate) + G_sol(H+) - G_sol(Thiol)
-
The pKa is then calculated using the equation: pKa = ΔG_sol / (2.303 * RT)
-
The value for the Gibbs free energy of the proton in solution (G_sol(H+)) is a standard value that depends on the solvent.
-
Protocol for S-H Bond Dissociation Energy (BDE) Calculation
-
Geometry Optimization:
-
Optimize the geometry of the neutral benzenethiol and the corresponding thiyl radical.
-
Recommended Level of Theory: (RO)B3LYP/6-311++G(2df,2p) or UB3LYP/6-311++g(d,p).
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory to obtain thermal corrections to the enthalpy.
-
-
BDE Calculation:
-
The BDE is calculated as the enthalpy change of the homolytic bond cleavage reaction: BDE = H(Thiyl radical) + H(H radical) - H(Thiol)
-
The enthalpy of the hydrogen radical (H(H radical)) is a known value.
-
Visualization of the Computational Workflow
The following diagram illustrates the general workflow for DFT calculations of molecular properties.
Caption: A generalized workflow for DFT calculations of molecular properties.
The following diagram illustrates the relationship between substituent electronic effects and the resulting molecular properties of benzenethiols.
Caption: Influence of substituent electronic effects on the pKa and S-H BDE of benzenethiols.
Conclusion and Future Outlook
DFT calculations provide an invaluable tool for understanding and predicting the properties of substituted benzenethiols. By carefully selecting the computational methodology, researchers can obtain results that are in good agreement with experimental data, thereby guiding the design of new molecules with desired characteristics. The development of more accurate and computationally efficient DFT functionals and solvation models will continue to enhance the predictive power of these methods. For researchers in drug development and materials science, leveraging these computational tools can accelerate the discovery and optimization of novel benzenethiol-based compounds.
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Najafi, H., & Zahedi, M. (2012). DFT/B3LYP study of the substituent effects on the reaction enthalpies of the antioxidant mechanisms of Indole-3-Carbinol derivatives in the gas-phase and water. ResearchGate. [Link]
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Evaluating the Biocompatibility of 3-(Benzyloxy)benzenethiol-Functionalized Materials: A Comparative Guide
In the rapidly evolving field of biomedical materials, surface functionalization is a critical step in dictating the biological response to an implanted device or drug delivery vehicle. The choice of surface chemistry can mean the difference between seamless integration and a cascade of adverse reactions, including inflammation, thrombosis, and outright rejection. This guide provides an in-depth evaluation of the biocompatibility of materials functionalized with 3-(Benzyloxy)benzenethiol, a thiol-containing molecule with an aromatic core and a benzyloxy substituent.
The Critical Role of Surface Chemistry in Biocompatibility
The initial interaction between a biomaterial and the physiological environment is a complex interplay of protein adsorption, cellular recognition, and immune system activation. The surface chemistry of a material dictates the composition and conformation of the adsorbed protein layer, which in turn influences subsequent cellular responses.[1] An ideal surface modification should promote desired cellular interactions while minimizing non-specific protein fouling, platelet adhesion, and inflammatory responses.[1]
Thiol-based surface chemistry is a popular choice for immobilizing biomolecules and modifying material properties due to the strong and stable bond formed between sulfur and noble metal surfaces (e.g., gold, silver) and the reactivity of the thiol group towards various linkers.[2]
Deconstructing this compound: A Tale of Two Moieties
To anticipate the biocompatibility of a this compound-functionalized surface, we must consider the contributions of its constituent parts: the thiophenol (aromatic thiol) core and the benzyloxy group.
-
The Aromatic Thiol: Aromatic mercaptans are known to be generally more toxic than their aliphatic counterparts.[3][4] This increased toxicity can be attributed to the electronic properties of the aromatic ring, which can influence the reactivity of the thiol group and the potential for the molecule to participate in redox cycling, leading to oxidative stress.[5] While the thiol group will be covalently bound to the material surface, the potential for leaching of unbound molecules or degradation products remains a concern that necessitates rigorous cytotoxicity evaluation.
-
The Benzyloxy Group: The presence of a benzyl ether linkage introduces a bulky, hydrophobic, and aromatic component to the surface. While some studies on poly(benzyl ether)-based materials suggest good biocompatibility, others have indicated that cationic poly(benzyl ether)s can exhibit significant hemolytic activity.[6][7] The overall impact of the benzyloxy group will likely depend on its surface density, conformation, and interaction with plasma proteins.
The Benchmark: 3-Mercaptopropyltrimethoxysilane (MPTMS)
To provide a practical comparison, we will use 3-mercaptopropyltrimethoxysilane (MPTMS) as a benchmark for a commonly used aliphatic thiol for surface functionalization. MPTMS is frequently employed to introduce thiol groups onto silica-based and other hydroxylated surfaces. Its biocompatibility is generally considered to be favorable for many biomedical applications.
Comparative Biocompatibility Evaluation: A Framework
The following sections outline a comprehensive suite of in vitro and in vivo assays to evaluate the biocompatibility of this compound-functionalized materials, with a direct comparison to MPTMS-functionalized surfaces.
In Vitro Cytotoxicity Assessment
In vitro cytotoxicity testing is the first step in assessing the biological safety of a material, as mandated by ISO 10993-5.[8][9][10] These assays evaluate whether a material or its extracts cause cell death or inhibit cell growth.
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for in vitro cytotoxicity evaluation.
Key Assays and Expected Outcomes:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13] A significant decrease in the metabolic activity of cells exposed to extracts from the this compound-functionalized material compared to the MPTMS control would suggest potential cytotoxicity.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.[14][15][16][17] An increase in LDH levels would indicate compromised cell membrane integrity.
| Assay | Principle | This compound (Hypothesized) | MPTMS (Expected) |
| MTT Assay | Measures mitochondrial reductase activity | Potential for reduced cell viability | High cell viability |
| LDH Assay | Measures lactate dehydrogenase release | Potential for increased membrane damage | Low membrane damage |
Hemocompatibility Assessment
For blood-contacting materials, hemocompatibility is of paramount importance. These tests evaluate the material's propensity to cause red blood cell lysis (hemolysis) and to activate platelets, which can lead to thrombus formation.
Key Assays and Expected Outcomes:
-
Hemolysis Assay (ASTM F756): This assay determines the percentage of red blood cells that are lysed upon contact with the material or its extracts.[18][19][20][21][22] Materials are classified as non-hemolytic, slightly hemolytic, or hemolytic based on the percentage of hemolysis. Given the known hemolytic potential of some benzyl-containing compounds, this is a critical test for this compound-functionalized surfaces.
-
Platelet Adhesion Assay: This assay quantifies the number of platelets that adhere to the material surface after incubation with platelet-rich plasma.[23][24][25][26][27] The morphology of the adhered platelets is also examined, as spreading and aggregation are signs of activation. The hydrophobic and aromatic nature of the this compound surface may promote higher protein adsorption and subsequent platelet adhesion compared to the more hydrophilic MPTMS-functionalized surface.
| Assay | Principle | This compound (Hypothesized) | MPTMS (Expected) |
| Hemolysis (ASTM F756) | Measures hemoglobin release from red blood cells | Potential for slight to moderate hemolysis | Non-hemolytic |
| Platelet Adhesion | Quantifies adhered platelets on the surface | Potentially higher adhesion and activation | Low platelet adhesion |
In Vivo Biocompatibility: The Foreign Body Response
While in vitro tests provide valuable initial screening, in vivo studies are essential to understand the complete biological response to an implanted material. The foreign body response (FBR) is a complex inflammatory reaction to implanted materials.[28][29][30]
Experimental Workflow for In Vivo Subcutaneous Implantation
Caption: Workflow for in vivo biocompatibility assessment.
Key Parameters to Evaluate:
-
Inflammatory Cell Infiltrate: The presence and type of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes) at the implant site are indicative of the inflammatory response.[31] A persistent and robust inflammatory response to the this compound-functionalized material would be a cause for concern.
-
Fibrous Capsule Formation: Over time, implants are typically surrounded by a fibrous capsule. The thickness and density of this capsule can impact the function of the implant. A thicker, denser capsule suggests a more pronounced foreign body response.
| Parameter | Evaluation Method | This compound (Hypothesized) | MPTMS (Expected) |
| Inflammatory Response | Histology (H&E) | Potentially greater and more persistent infiltrate | Minimal and resolving inflammation |
| Fibrous Capsule | Histology (Trichrome) | Potentially thicker and denser capsule | Thin and loose capsule |
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay Protocol (Adapted from ISO 10993-5)
-
Material Extraction: Prepare extracts of the this compound-functionalized material, MPTMS-functionalized material (positive control), and negative control material in serum-free cell culture medium at a surface area to volume ratio of 3 cm²/mL. Incubate at 37°C for 24 hours.
-
Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Exposure to Extracts: Replace the culture medium with the prepared material extracts (100 µL/well). Include wells with fresh culture medium as a blank control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as: (Absorbance of test sample / Absorbance of negative control) x 100%.
Hemocompatibility: Hemolysis Assay (Direct Contact Method, adapted from ASTM F756)
-
Blood Preparation: Obtain fresh human or rabbit blood anticoagulated with citrate. Dilute the blood with phosphate-buffered saline (PBS) to a hemoglobin concentration of 10 ± 1 mg/mL.
-
Material Incubation: Place samples of the this compound-functionalized material and MPTMS-functionalized material (with a defined surface area) into separate test tubes.
-
Controls: Prepare a negative control (PBS) and a positive control (deionized water).
-
Blood Contact: Add 1 mL of the diluted blood to each test tube.
-
Incubation: Incubate the tubes at 37°C for 3 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Hemoglobin Measurement: Transfer the supernatant to a new tube and measure the absorbance of the free hemoglobin at 540 nm.
-
Calculation: Calculate the percent hemolysis as: [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100%.
Conclusion and Future Directions
The biocompatibility of materials functionalized with this compound presents a complex picture that warrants careful and thorough investigation. Based on the chemical structure, we can hypothesize that these materials may exhibit a less favorable biocompatibility profile compared to those functionalized with simple aliphatic thiols like MPTMS. The potential for increased cytotoxicity, hemolysis, and a more pronounced foreign body response, stemming from the aromatic thiol and benzyloxy moieties, must be rigorously evaluated.
The experimental framework and detailed protocols provided in this guide offer a robust starting point for researchers to systematically assess the biocompatibility of this compound-functionalized materials. It is imperative that these studies are conducted with appropriate controls to generate reliable and comparable data.
Future research should focus on obtaining direct experimental evidence for the biocompatibility of this specific functionalization. Studies exploring the influence of surface density of this compound on biological response would also be highly valuable. Furthermore, investigating the degradation products of these functionalized surfaces and their potential toxicity is a critical area for future investigation. Ultimately, a comprehensive understanding of the structure-biocompatibility relationship will enable the rational design of novel biomaterials with enhanced safety and efficacy.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(Benzyloxy)benzenethiol
Navigating the complexities of chemical waste management is paramount for ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-(Benzyloxy)benzenethiol, a compound that, while valuable in research, requires meticulous handling due to the inherent hazards of its functional groups. This document moves beyond a simple checklist, delving into the chemical reasoning behind each step to empower researchers with the knowledge for safe and responsible disposal.
Hazard Assessment: Understanding the "Why"
-
The Thiol Group: Thiols, or mercaptans, are notorious for their potent and offensive odors, detectable at extremely low concentrations.[1] The primary hazard associated with thiols is not just the smell but also their potential for toxicity. The parent compound, benzenethiol, is known to be fatal if swallowed, inhaled, or in contact with skin, and can cause damage to the kidneys, liver, and central nervous system.[2][3]
-
The Benzyl Group: While the benzyloxy moiety is less reactive than the thiol group, it contributes to the overall lipophilicity of the molecule.
-
Inferred Hazards: Based on related structures like thiophenol and other substituted thiols, it is prudent to handle this compound as a substance that is likely harmful if ingested or absorbed through the skin, and an irritant to the skin, eyes, and respiratory system.[4][5] It should also be considered an environmental hazard.[6]
Table 1: Hazard Profile Summary for Structurally Related Thiols
| Hazard Category | Description | Recommended Precautions |
| Acute Toxicity | Likely harmful or fatal if swallowed, inhaled, or in contact with skin.[3][6] | Avoid all personal contact, including inhalation.[7] Use only in a well-ventilated area, preferably a chemical fume hood.[8] |
| Odor | Extremely potent, unpleasant odor characteristic of thiols.[1][6] | All handling, including transfers and work-ups, must be conducted deep within a chemical fume hood.[8][9] |
| Irritation | Causes skin, eye, and respiratory system irritation.[4] | Wear appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[10] |
| Environmental | Potentially toxic to aquatic life with long-lasting effects.[6][11] | Do not allow the chemical to enter drains or the environment.[12][13] |
| Chemical Reactivity | Incompatible with strong oxidizing agents (e.g., bleach), strong acids, and bases.[2][12] | Segregate from incompatible materials during storage and disposal. |
Pre-Disposal Planning: Engineering Safety
Effective waste management is an active process that begins before the first drop of waste is generated.
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the use of stringent PPE.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4]
-
Eye Protection: Chemical splash goggles are mandatory.[5]
-
Lab Coat: A standard lab coat is required to protect from incidental contact.
-
Respiratory Protection: All work should be performed in a certified chemical fume hood to prevent inhalation of vapors.
Decontamination Stations: Before starting any work, prepare a decontamination station within your fume hood. This consists of a bleach bath—a 1:1 mixture of standard laundry bleach (sodium hypochlorite) and water—in a designated plastic container.[8][14] This bath is essential for immediately decontaminating glassware and equipment after use, which is a primary strategy for odor control.[9]
Step-by-Step Disposal Protocol
The core principle for disposing of this compound is chemical inactivation followed by segregation as hazardous waste. Under no circumstances should this chemical or its waste be disposed of down the drain. [13][15]
Caption: Disposal workflow for this compound.
-
Chemical Inactivation (Oxidation): The characteristic thiol odor can be neutralized through oxidation.[16] Small quantities of thiol-containing liquid waste can be slowly added to a stirred, cold (ice bath) solution of excess bleach (sodium hypochlorite) in a fume hood.[1][17] This exothermic reaction oxidizes the thiol to a less odorous sulfonic acid.[16]
-
Causality: Sodium hypochlorite is a strong oxidizing agent that converts the volatile, malodorous thiol into a non-volatile, odorless salt of sulfonic acid, significantly reducing the hazard and odor.[17]
-
-
Waste Collection: The resulting neutralized aqueous solution, along with any organic solvent waste containing this compound, must be collected in a designated hazardous waste container.[14]
-
Ensure the container is properly segregated (e.g., halogenated vs. non-halogenated waste) according to your institution's guidelines.
-
The container must be made of a compatible material (e.g., polyethylene for corrosive neutralized solutions) and kept closed except when adding waste.[18]
-
-
Labeling: Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and an indication that it has been neutralized with bleach if applicable.[13]
-
Decontamination: If practical, heavily contaminated, non-disposable items like stir bars should be submerged in the bleach bath for at least 14-24 hours to oxidize residual thiol.[1][8]
-
Segregation and Containment: All disposable solid waste that has come into contact with this compound (gloves, weigh boats, paper towels, etc.) should be immediately placed into a plastic bag.[9]
-
Double-Bagging: Seal the first plastic bag (e.g., a zip-lock bag) and then place it into a second bag to provide an extra barrier against odor leakage.[1]
-
Collection: Place the double-bagged waste into a designated, labeled container for solid hazardous waste.
-
Immediate Decontamination: As soon as an experiment is complete, immediately place all contaminated glassware into the prepared bleach bath inside the fume hood.[8][14] Allow it to soak overnight (at least 14 hours).[14]
-
Cleaning: After soaking, the glassware can be removed, rinsed thoroughly with water, and then cleaned using standard laboratory procedures.[14]
-
Bleach Bath Disposal: A bleach bath can be reused until a white solid (oxidized thiol) accumulates or a strong odor persists.[8] Spent bleach baths should not be poured down the drain. They must be collected as aqueous hazardous waste, neutralized to a pH of ~7 if necessary, and labeled accordingly.[1]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical.
-
Alert Personnel: Alert others in the laboratory immediately.
-
Evacuate (If Necessary): For large spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Containment (Small Spills): For small spills inside a fume hood, contain the spill using an inert absorbent material like vermiculite or sand.[13]
-
Cleanup: Wearing full PPE, carefully collect the absorbent material using non-sparking tools and place it into a plastic bag.[13]
-
Disposal: Double-bag the spill cleanup materials and dispose of them as solid hazardous waste.[1]
-
Decontaminate: Wipe the spill area with a bleach solution to decontaminate the surface. Dispose of the cleaning materials as solid hazardous waste.
By adhering to these scientifically grounded procedures, researchers can effectively manage the disposal of this compound, ensuring the safety of laboratory personnel, maintaining a pleasant working environment, and upholding environmental stewardship.
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A Comprehensive Guide to the Safe Handling of 3-(Benzyloxy)benzenethiol
As a Senior Application Scientist, it is my priority to ensure that innovation in the lab is not overshadowed by preventable accidents. The following guide provides a detailed protocol for the safe handling of 3-(Benzyloxy)benzenethiol, a compound that, like other thiols, requires meticulous attention to safety procedures. This document is structured to provide not just a set of rules, but a deep understanding of the "why" behind each recommendation, empowering you to work with confidence and safety.
Hazard Analysis: Understanding the Risks of this compound
-
Potent Odor: Thiols are notorious for their strong, unpleasant smell, which can be detected at extremely low concentrations.[1][2] This odor can cause nausea and headaches and may trigger false alarms for gas leaks.[1][2]
-
Toxicity: Benzenethiol is fatal if swallowed, in contact with skin, or if inhaled.[3] It is prudent to assume a similar level of toxicity for this compound.
-
Irritation: Direct contact with thiols can cause significant skin and eye irritation.[1][3][4] Prolonged or repeated skin contact may lead to dermatitis.[4]
-
Respiratory Effects: Inhalation of thiol vapors can irritate the respiratory tract, causing symptoms such as coughing, sore throat, and shortness of breath.[4][5]
-
Flammability: Many thiol compounds are flammable, and their vapors can form explosive mixtures with air.[3][4]
Given these potential hazards, a comprehensive safety plan is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to minimize exposure to this compound. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[1] | To prevent skin contact and absorption.[3][4] Always inspect gloves for any signs of degradation or perforation before use. |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1] | To protect against splashes and vapors that can cause serious eye damage.[3][4] |
| Body Protection | A flame-resistant lab coat. For larger quantities, a chemical-resistant apron over the lab coat is advised.[1] | To protect skin and clothing from accidental splashes and contamination.[4] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood.[1] | To control vapor exposure and mitigate the strong odor.[2] For situations with a higher risk of vapor exposure, a full-face respirator with an appropriate cartridge may be necessary.[6] |
| Footwear | Closed-toe, chemical-resistant shoes. | To protect feet from spills. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing the risks associated with this compound.
3.1. Preparation and Handling
-
Work Area Setup: All handling of this compound must be performed within a certified chemical fume hood to manage vapor inhalation and odor.[1][7] Ensure that a safety shower and eyewash station are readily accessible.
-
Spill Kit: A spill kit containing an inert absorbent material (e.g., vermiculite or sand), and a neutralization solution (e.g., a 1:1 mixture of commercial bleach and water) should be prepared and kept within the fume hood.
-
Transfer: Use a syringe or cannula for liquid transfers to minimize the release of vapors and odor.[7] Avoid pouring or pipetting in the open air.[1]
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[4]
-
Reactions: Keep all reaction vessels sealed when not in use.[1] Any off-gassing from the reaction should be passed through a bleach trap to neutralize thiol vapors.[7]
3.2. Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3][4] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3][4]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[3][4] If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][4] Seek immediate medical attention.[3]
-
Spill: In case of a small spill within the fume hood, use an inert absorbent material to contain and clean it up.[8] For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and all contaminated materials is a critical final step to ensure laboratory and environmental safety.
-
Neutralization: All glassware and equipment that have come into contact with this compound should be rinsed with a bleach solution within the fume hood to neutralize the thiol.[9]
-
Waste Collection: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically resistant container.[8] Solid waste, such as contaminated gloves and absorbent materials, should be collected in a separate, clearly labeled hazardous waste container.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[8]
-
Storage: Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Final Disposal: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[8] Do not dispose of this chemical down the drain or in regular trash.[8]
Visual Workflow for Handling this compound
The following diagram illustrates the key stages of the handling and disposal workflow for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By implementing these comprehensive safety measures, you can effectively mitigate the risks associated with this compound and maintain a secure research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
